molecular formula C22H45NO B093300 4-Octadecylmorpholine CAS No. 16528-77-1

4-Octadecylmorpholine

Cat. No.: B093300
CAS No.: 16528-77-1
M. Wt: 339.6 g/mol
InChI Key: GSMSOLOCRKCJMR-UHFFFAOYSA-N
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Description

4-Octadecylmorpholine is a useful research compound. Its molecular formula is C22H45NO and its molecular weight is 339.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Octadecylmorpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Octadecylmorpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-octadecylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C22H45NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-19-21-24-22-20-23/h2-22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSMSOLOCRKCJMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCN1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H45NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30167877
Record name 4-Octadecylmorpholine
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Molecular Weight

339.6 g/mol
Source PubChem
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CAS No.

16528-77-1
Record name 4-Octadecylmorpholine
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Record name 4-Octadecylmorpholine
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Record name 4-Octadecylmorpholine
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Record name 4-octadecylmorpholine
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Foundational & Exploratory

The Amphiphilic Architect: A Technical Guide to 4-Octadecylmorpholine in Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 4-octadecylmorpholine, a tertiary amine with significant potential in pharmaceutical sciences. We will explore its core chemical properties, synthesis, and characterization, with a particular focus on its emerging role as a key component in sophisticated drug delivery systems like lipid nanoparticles (LNPs). This document is intended for researchers, chemists, and formulation scientists engaged in the development of next-generation therapeutics.

Introduction: Unveiling a Key Player in Nanomedicine

4-Octadecylmorpholine is a unique amphiphilic molecule, characterized by a hydrophilic morpholine headgroup and a long, hydrophobic 18-carbon (octadecyl) tail. This dual nature is the cornerstone of its utility, allowing it to interface between aqueous and lipid environments. While it has potential applications as a surfactant and in materials science, its most compelling role to date is as a structural or "helper" lipid in the formulation of lipid nanoparticles for the delivery of nucleic acids, such as mRNA.[][2] In these systems, it contributes to the stability and integrity of the nanoparticle, facilitating the encapsulation and protection of the therapeutic payload.[3][4]

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties of 4-octadecylmorpholine is essential for its effective application. These properties dictate its behavior in both chemical reactions and formulation processes.

PropertyValueSource(s)
IUPAC Name 4-octadecylmorpholine[5]
CAS Number 16528-77-1[6]
Molecular Formula C22H45NO[6]
Molecular Weight 339.61 g/mol [6]
Melting Point ~25 °C[2]
Boiling Point ~200 °C at 4 Torr[2]
Appearance Pale-yellow to yellow-brown solid[7]
XLogP3 8.7[5]
Hydrogen Bond Acceptor Count 2[5]
Rotatable Bond Count 17[5]

Synthesis and Purification: Crafting the Molecule

The most common and direct route to synthesizing 4-octadecylmorpholine is through the N-alkylation of morpholine with a suitable 18-carbon alkyl halide, such as 1-bromooctadecane.[8][9] This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.

Synthesis_of_4_Octadecylmorpholine cluster_reactants Reactants cluster_product Product cluster_byproduct Byproduct Morpholine Morpholine Reagents + K₂CO₃ Acetonitrile, Reflux Morpholine->Reagents Bromooctadecane 1-Bromooctadecane Bromooctadecane->Reagents Product 4-Octadecylmorpholine Byproduct Potassium Bromide Reagents->Product SN2 Reaction Reagents->Byproduct

Caption: Synthesis of 4-Octadecylmorpholine via SN2 reaction.

Experimental Protocol: Synthesis of 4-Octadecylmorpholine

This protocol outlines a general procedure for the synthesis of 4-octadecylmorpholine.

Materials:

  • Morpholine

  • 1-Bromooctadecane[10]

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve 1 equivalent of 1-bromooctadecane in anhydrous acetonitrile. Add 1.2 equivalents of morpholine and 2 equivalents of anhydrous potassium carbonate.

  • Reaction: Heat the mixture to reflux with vigorous stirring and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 4-octadecylmorpholine can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Spectroscopic and Chromatographic Characterization

Unambiguous characterization of 4-octadecylmorpholine is critical for quality control and research purposes. NMR spectroscopy and GC-MS are powerful tools for this.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of 4-octadecylmorpholine is expected to show characteristic signals for the morpholine ring protons and the long alkyl chain.[11][12]

  • Morpholine Protons: Two multiplets are expected for the morpholine ring protons. The protons on the carbons adjacent to the oxygen (positions 2 and 6) will be deshielded and appear downfield (around 3.7 ppm), while the protons on the carbons adjacent to the nitrogen (positions 3 and 5) will appear more upfield (around 2.4 ppm).

  • Octadecyl Chain Protons: A triplet corresponding to the terminal methyl group will be seen at approximately 0.88 ppm. A large, broad multiplet for the methylene groups of the chain will be present around 1.25 ppm. The methylene group attached to the nitrogen will be deshielded and appear as a triplet around 2.4 ppm, potentially overlapping with the morpholine signals.[13]

¹³C NMR: The carbon NMR spectrum will provide complementary information.[12]

  • Morpholine Carbons: The carbons adjacent to the oxygen (C2, C6) are expected around 67 ppm, while the carbons adjacent to the nitrogen (C3, C5) are expected around 54 ppm.

  • Octadecyl Chain Carbons: The terminal methyl carbon will appear around 14 ppm. A series of signals for the methylene carbons will be present between 22 and 32 ppm. The methylene carbon attached to the nitrogen will be deshielded and appear further downfield.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for the identification and quantification of 4-octadecylmorpholine.[14][15] Due to its high molecular weight and boiling point, a high-temperature capillary column and appropriate temperature programming are required.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Dissolve sample in appropriate solvent Injection Inject into GC Sample->Injection Separation Separation on capillary column Injection->Separation Ionization Electron Impact Ionization (70 eV) Separation->Ionization Detection Mass Analyzer (Quadrupole) Ionization->Detection Chromatogram Retention Time Detection->Chromatogram MassSpec Mass Spectrum (Fragmentation Pattern) Detection->MassSpec Identification Compound Identification Chromatogram->Identification MassSpec->Identification

Caption: Workflow for the GC-MS analysis of 4-Octadecylmorpholine.

Expected Mass Spectrum: The electron impact (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 339. The fragmentation pattern will likely be dominated by the cleavage of the alkyl chain and fragmentation of the morpholine ring. A prominent fragment at m/z 100, corresponding to the [CH₂(CH₂)₂NCH₂]⁺ ion, is a characteristic feature of N-alkylmorpholines.

Role in Drug Delivery: A Structural "Helper" Lipid

In the context of lipid nanoparticles for mRNA delivery, 4-octadecylmorpholine is classified as a "helper lipid".[][3][4] LNPs are typically composed of four main components:

  • Ionizable Cationic Lipid: Essential for encapsulating the negatively charged mRNA and facilitating its release from the endosome.[16]

  • Phospholipid: Provides structural integrity to the nanoparticle.

  • Cholesterol: Enhances the stability and rigidity of the LNP.[17]

  • PEGylated Lipid: Controls particle size and prevents aggregation.[3]

4-Octadecylmorpholine, with its long saturated alkyl chain, integrates into the lipid core of the nanoparticle. Its primary roles are to:

  • Enhance Structural Integrity: The hydrophobic octadecyl tail contributes to the stability of the lipid matrix, helping to effectively encapsulate and protect the mRNA payload from degradation.

  • Modulate Membrane Fluidity: The incorporation of such long-chain lipids can influence the fluidity and phase behavior of the LNP membrane, which can impact its stability and interaction with cell membranes.

Safety and Handling

  • Toxicity: Morpholine itself is harmful if swallowed and can cause skin and eye irritation.[20][21] The long alkyl chain in 4-octadecylmorpholine is expected to reduce its volatility and may decrease its acute toxicity compared to the parent compound. However, due to its amphiphilic nature, it may still cause skin and eye irritation upon direct contact.

  • Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[18][19] Work in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors.

  • Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents.

Conclusion

4-Octadecylmorpholine is a versatile amphiphilic molecule with significant promise, particularly in the rapidly advancing field of nanomedicine. Its well-defined chemical structure and physicochemical properties make it a valuable component in the formulation of lipid nanoparticles for drug delivery. A thorough understanding of its synthesis, characterization, and function is crucial for harnessing its full potential in the development of novel and effective therapeutics.

References

4-Octadecylmorpholine CAS 16528-77-1

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Octadecylmorpholine (CAS 16528-77-1): A Functional Excipient in Advanced Drug Delivery

Executive Summary

4-Octadecylmorpholine is a tertiary amine featuring a polar morpholine headgroup and a long, hydrophobic C18 alkyl chain. This amphiphilic structure makes it a molecule of significant interest for researchers, scientists, and drug development professionals, particularly in the realm of lipid-based drug delivery systems. While not a canonical ionizable lipid in the same class as those found in approved siRNA or mRNA therapies, its unique properties position it as a critical functional excipient. It serves to modulate the structural and performance characteristics of lipid nanoparticles (LNPs), influencing particle stability, morphology, and, most critically, the efficiency of endosomal escape—a key bottleneck in intracellular drug delivery. This guide provides a comprehensive technical overview of 4-Octadecylmorpholine, from its fundamental physicochemical properties and synthesis to its application in formulating and characterizing advanced LNP systems for nucleic acid delivery.

Section 1: Physicochemical Characterization of 4-Octadecylmorpholine

4-Octadecylmorpholine (IUPAC Name: 4-octadecylmorpholine) is an organic compound that merges the structural features of a saturated heterocycle with a long aliphatic tail.[1] This duality governs its behavior in both aqueous and organic environments, making it an effective interfacial molecule. The morpholine ring, containing both an ether linkage and a tertiary amine, provides a polar, hydrophilic head, while the 18-carbon octadecyl chain imparts a strong hydrophobic and lipophilic character.[2]

Table 1: Core Physicochemical Properties of 4-Octadecylmorpholine

PropertyValueSource
CAS Number 16528-77-1[1][][4]
Molecular Formula C22H45NO[1][]
Molecular Weight 339.6 g/mol [1]
Melting Point 25 °C[4][5]
Boiling Point 200 °C (at 4 Torr); 424.5°C (at 760 mmHg)[][4]
Density 0.87 g/cm³[]
XLogP3-AA 8.7[1]
Topological Polar Surface Area 12.5 Ų[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 2[1]

The high XLogP3 value indicates significant hydrophobicity, driven by the octadecyl tail, suggesting its preferential partitioning into lipid bilayers.[1] Concurrently, the tertiary amine within the morpholine ring can act as a proton acceptor in acidic environments, a feature critical to its function in endosomal escape, as will be discussed in Section 5.

Section 2: Synthesis and Quality Control

The synthesis of N-substituted morpholines is a well-established area of organic chemistry. While specific, scaled-up manufacturing protocols for 4-Octadecylmorpholine are often proprietary, a common and direct approach involves the N-alkylation of morpholine with an 18-carbon alkyl halide, such as 1-bromooctadecane, in the presence of a suitable base to neutralize the resulting hydrohalic acid.

More contemporary and efficient methods for morpholine synthesis often start from 1,2-amino alcohols.[6][7][8] A recently developed green synthesis protocol, for instance, utilizes the reaction of 1,2-amino alcohols with ethylene sulfate, followed by a base-mediated cyclization, offering a high-yielding and environmentally conscious alternative.[6][7]

G cluster_conditions Reaction Conditions Morpholine Morpholine Reaction Morpholine->Reaction AlkylHalide 1-Bromooctadecane (C18H37Br) AlkylHalide->Reaction Base Base (e.g., K2CO3) Base->Reaction Base Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Solvent Heat Heat (Δ) Heat->Reaction Heat Product 4-Octadecylmorpholine Salt Salt Byproduct (e.g., KBr) Reaction->Product Reaction->Salt

Caption: Plausible synthetic route via N-alkylation of morpholine.

Analytical Quality Control

Ensuring the purity and identity of 4-Octadecylmorpholine is paramount for its use in pharmaceutical formulations. A suite of analytical techniques is employed for quality control.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful method for identifying and quantifying volatile and semi-volatile compounds.[9][10] It can confirm the molecular weight and fragmentation pattern of 4-Octadecylmorpholine and detect residual reactants or byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC with detectors like Evaporative Light Scattering (ELSD) or Charged Aerosol Detection (CAD) is suitable for analyzing non-volatile lipids and can be used to assess purity.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the precise chemical structure, ensuring the octadecyl chain is correctly attached to the nitrogen atom of the morpholine ring.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to verify the presence of key functional groups (C-N, C-O-C, C-H) consistent with the molecule's structure.

Section 3: The Role of 4-Octadecylmorpholine in Lipid Nanoparticle (LNP) Formulations

LNPs have become the leading non-viral platform for delivering nucleic acid therapeutics, such as mRNA and siRNA.[11][12] A typical LNP formulation consists of four lipid components: an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[11][13]

  • Ionizable Lipid: Essential for encapsulating the negatively charged nucleic acid cargo at acidic pH and for facilitating endosomal escape.[11]

  • Helper Phospholipid: (e.g., DSPC) Provides structural stability to the nanoparticle.[11]

  • Cholesterol: Enhances particle stability, rigidity, and membrane fusion capabilities.[11][13]

  • PEGylated Lipid: Controls particle size, prevents aggregation, and increases circulation time by creating a hydrophilic corona.[11]

4-Octadecylmorpholine is integrated into this system as a functional excipient. Its long lipid tail allows it to seamlessly incorporate into the LNP's lipid matrix, while its morpholine headgroup is displayed at or near the particle's surface. It is hypothesized to act as a stabilizing agent and a membrane-destabilizing agent upon protonation in the endosome, thereby augmenting the function of the primary ionizable lipid.

LNP_Structure cluster_core LNP Core cluster_shell LNP Shell RNA Nucleic Acid (mRNA/siRNA) IonizableLipid_Core Ionizable Lipid (Protonated) RNA->IonizableLipid_Core Complexation HelperLipid Helper Lipid (e.g., DSPC) Cholesterol Cholesterol Octadecylmorpholine 4-Octadecyl- morpholine PEGLipid PEG-Lipid

Caption: Hypothetical structure of an LNP incorporating 4-Octadecylmorpholine.

Section 4: Experimental Protocols: Formulation and Characterization of LNPs

The successful development of LNP-based therapeutics relies on reproducible formulation processes and rigorous characterization of the resulting nanoparticles.[14]

Part 4.1: LNP Formulation via Microfluidic Mixing

Microfluidic mixing is the state-of-the-art method for producing LNPs with uniform size and high encapsulation efficiency.[14][15] It involves the rapid and controlled mixing of a lipid-in-ethanol stream with a nucleic acid-in-aqueous buffer stream, leading to nanoparticle self-assembly.

Workflow A 1. Prepare Lipid Phase - Ionizable Lipid - Helper Lipid - Cholesterol - 4-Octadecylmorpholine - PEG-Lipid Dissolve in Ethanol C 3. Microfluidic Mixing Load syringes. Set flow rates (e.g., 3:1 Aqueous:Lipid ratio). Initiate rapid mixing. A->C B 2. Prepare Aqueous Phase - mRNA/siRNA - Low pH Buffer (e.g., Citrate pH 4.0) B->C D 4. Dialysis / TFF Buffer exchange into formulation buffer (e.g., PBS pH 7.4). Remove residual ethanol. C->D E 5. Sterile Filtration Filter through 0.22 µm filter for sterilization. D->E F 6. Characterization & Storage Analyze CQAs. Store at 2-8°C. E->F

Caption: Workflow for LNP formulation using microfluidic mixing.

Detailed Protocol:

  • Lipid Stock Preparation: Prepare individual stock solutions of each lipid (ionizable, DSPC, cholesterol, PEG-lipid, and 4-Octadecylmorpholine) in 200-proof ethanol.

  • Lipid Phase Formulation: In a sterile glass vial, combine the lipid stock solutions at the desired molar ratio.[15] Add ethanol to reach the final target lipid concentration (e.g., 10-20 mM total lipid). Vortex gently to ensure a homogenous mixture.

  • Aqueous Phase Formulation: Dissolve the nucleic acid cargo (e.g., mRNA) in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0) to the desired concentration. The acidic pH is crucial for protonating the ionizable lipid, enabling electrostatic interaction with the negatively charged nucleic acid.[14]

  • Microfluidic Mixing:

    • Prime the microfluidic device channels with ethanol and then with the aqueous buffer according to the manufacturer's instructions.[15]

    • Load the lipid-ethanol mixture into one syringe and the nucleic acid-aqueous mixture into another.

    • Place the syringes onto a syringe pump connected to the microfluidic cartridge.

    • Set the total flow rate and the flow rate ratio (FRR) of the aqueous to organic phase (a common FRR is 3:1).

    • Initiate the pump. The rapid mixing within the microfluidic channels triggers the self-assembly of LNPs, encapsulating the nucleic acid.

  • Downstream Processing:

    • Collect the nanoparticle suspension.

    • Immediately perform buffer exchange using dialysis or tangential flow filtration (TFF) against a physiological buffer (e.g., phosphate-buffered saline, pH 7.4). This step removes the ethanol and raises the pH, resulting in a stable, neutral-surface-charge LNP.

    • Concentrate the LNP suspension to the target concentration.

    • Perform sterile filtration using a 0.22 µm syringe filter.

Part 4.2: Physicochemical Characterization of Formulated LNPs

Characterization of the LNP's critical quality attributes (CQAs) is essential to ensure batch-to-batch consistency and predict in vivo performance.[13][16][17]

Table 2: Key LNP Characterization Techniques and Parameters

TechniqueParameter MeasuredRationale
Dynamic Light Scattering (DLS) Hydrodynamic Size, Polydispersity Index (PDI)Size affects biodistribution and cellular uptake. PDI measures the homogeneity of the particle population.[14]
Zeta Potential Analysis Surface ChargeConfirms successful charge neutralization after buffer exchange and indicates colloidal stability.[14][17]
Fluorescence Spectroscopy (RiboGreen Assay) Encapsulation Efficiency (%EE)Quantifies the percentage of nucleic acid successfully entrapped within the LNPs, a key indicator of formulation success.[14]
Cryogenic Transmission Electron Microscopy (Cryo-TEM) Morphology, Internal StructureVisualizes the size, shape, and internal structure of the nanoparticles.[18]
High-Performance Liquid Chromatography (HPLC) Lipid Composition & ConcentrationQuantifies the concentration of each lipid component in the final formulation.

Protocol: Measuring Encapsulation Efficiency (EE) with RiboGreen Assay

  • Prepare a standard curve of the nucleic acid using the RiboGreen reagent.

  • Dilute a sample of the LNP formulation in a buffer (e.g., TE buffer).

  • Measure the fluorescence of the diluted LNP sample. This value corresponds to the amount of unencapsulated, accessible nucleic acid.

  • To the same sample, add a surfactant (e.g., 2% Triton X-100) to lyse the LNPs and release the encapsulated nucleic acid.

  • Measure the fluorescence again. This new value corresponds to the total amount of nucleic acid in the sample.

  • Calculate the %EE using the formula: %EE = (Total Fluorescence - Free Fluorescence) / Total Fluorescence * 100

Section 5: Mechanistic Insights - The Endosomal Escape Challenge

A major hurdle for all intracellular delivery systems is the endosomal-lysosomal pathway. After being taken up by a cell via endocytosis, LNPs are trapped in endosomes. These vesicles mature, their internal pH drops, and they eventually fuse with lysosomes, where the cargo is degraded.[19] For a therapeutic effect, the nucleic acid must be released from the endosome into the cytoplasm. This process is known as endosomal escape.[19][20]

The currently accepted mechanism involves the ionizable lipid.[21] In the acidic environment of the late endosome (pH ~5.0-6.0), the amine headgroup of the ionizable lipid becomes fully protonated (cationic). This positive charge allows it to interact with negatively charged lipids in the endosomal membrane, disrupting the bilayer and facilitating the release of the LNP's contents into the cytoplasm.[13][21]

4-Octadecylmorpholine likely contributes to this process. The nitrogen atom in the morpholine ring is a tertiary amine, which has a pKa that can allow it to become protonated in the acidic endosome. This protonation adds to the overall positive charge density within the LNP, enhancing its interaction with the endosomal membrane and promoting destabilization.

Endosomal_Escape cluster_cellular Cellular Environment Uptake 1. Endocytosis LNP enters the cell in an endosome. Acidification 2. Endosome Acidification Internal pH drops from ~7.4 to ~5.5. Uptake->Acidification Protonation 3. Lipid Protonation Ionizable lipids and 4-Octadecylmorpholine become positively charged. Acidification->Protonation Disruption 4. Membrane Disruption Cationic LNP interacts with anionic endosomal membrane, causing destabilization. Protonation->Disruption Release 5. Cytosolic Release mRNA/siRNA payload is released into the cytoplasm. Disruption->Release

Caption: Proposed mechanism of LNP-mediated endosomal escape.

Section 6: Safety and Toxicological Profile

Specific, comprehensive toxicological data for 4-Octadecylmorpholine is not widely available in public literature. Therefore, a safety assessment must draw inferences from the parent compound, morpholine. It is critical to note that the long alkyl chain of 4-Octadecylmorpholine will significantly alter its pharmacokinetic and toxicological profile, generally reducing its water solubility and volatility.

The parent compound, morpholine, is classified with the following hazards:

  • Acute Toxicity (Oral) - Category 4: Harmful if swallowed.[22]

  • Skin Corrosion - Category 1A: Causes severe skin burns and eye damage.[22]

  • Flammable Liquids - Category 3. [22]

These classifications are for the neat, parent compound.[22] When formulated into an LNP at a low molar percentage and delivered systemically, the toxicological profile is expected to be dominated by the formulation as a whole rather than by a single excipient. Any development program utilizing 4-Octadecylmorpholine must conduct rigorous, formulation-specific toxicology studies, including hemocompatibility, cytotoxicity, and in vivo tolerability assessments.

Section 7: Conclusion and Future Directions

4-Octadecylmorpholine is a versatile amphiphilic molecule with significant potential as a functional excipient in lipid nanoparticle drug delivery systems. Its hydrophobic tail allows for stable integration into the LNP structure, while its protonatable morpholine headgroup can actively contribute to the critical process of endosomal escape, enhancing the delivery of nucleic acid payloads to the cytoplasm. The ability to fine-tune LNP properties by incorporating such specialty lipids is a key strategy in the development of next-generation genetic medicines.

Future research should focus on:

  • Systematic Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the alkyl chain length or the heterocyclic headgroup impact LNP stability, encapsulation efficiency, and transfection potency.

  • Formulation Optimization: Determining the optimal molar ratio of 4-Octadecylmorpholine in relation to other lipid components to maximize therapeutic efficacy while minimizing potential toxicity.

  • In Vivo Evaluation: Conducting comprehensive preclinical studies to assess the biodistribution, efficacy, and safety of LNPs formulated with 4-Octadecylmorpholine for specific therapeutic applications.

  • Mechanism of Action: Employing advanced biophysical and cell biology techniques to further elucidate its precise role in membrane fusion and endosomal escape.

By continuing to explore and understand the nuanced roles of functional excipients like 4-Octadecylmorpholine, the field of drug delivery can overcome existing barriers and unlock the full therapeutic potential of nucleic acid-based medicines.

References

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  • MySkinRecipes. 4-Octadecylmorpholine. [Link]

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  • Wang, Y., et al. (2018). "Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry". Journal of Analytical Methods in Chemistry, 2018, 8956303. [Link]

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  • Ortiz, K. G., et al. (2024). "Green Synthesis of Morpholines via Selective Monoalkylation of Amines". ChemRxiv. [Link]

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  • Beck, G., et al. (2023). "Alternative Structural Lipids Impact mRNA-Lipid Nanoparticle Morphology, Stability, and Activity". Molecular Pharmaceutics, 20(11), 5579-5591. [Link]

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  • Li, B., et al. (2023). "Endosomal Escape and Nuclear Localization: Critical Barriers for Therapeutic Nucleic Acids". International Journal of Molecular Sciences, 24(13), 10839. [Link]

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An In-Depth Technical Guide to the Synthesis of 4-Octadecylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Significance of 4-Octadecylmorpholine in Modern Chemistry

4-Octadecylmorpholine, a long-chain N-alkylated morpholine derivative, is a molecule of significant interest in various fields of chemical science and technology. Its unique amphiphilic nature, stemming from the hydrophilic morpholine head and the hydrophobic octadecyl tail, imparts valuable properties that are harnessed in applications ranging from surfactant technology to corrosion inhibition.[1][2][3] This guide provides a comprehensive technical overview of the primary and alternative synthetic pathways to 4-octadecylmorpholine, intended for researchers, scientists, and professionals in drug development and materials science. We will delve into the mechanistic underpinnings of these synthetic routes, provide detailed experimental protocols, and discuss the characterization and purification of the final product.

Chapter 1: Strategic Approaches to the Synthesis of 4-Octadecylmorpholine

The synthesis of 4-octadecylmorpholine can be approached through several strategic pathways. The most common and well-established method is the direct N-alkylation of morpholine with an appropriate 18-carbon alkyl halide.[4] An alternative, though less specifically documented for this particular compound, is reductive amination, a powerful tool in amine synthesis.[5] This guide will focus on providing a detailed protocol for the N-alkylation route while also exploring the theoretical basis and a general approach for the reductive amination pathway.

Primary Synthesis Pathway: N-Alkylation of Morpholine

The N-alkylation of morpholine with an octadecyl halide, such as 1-bromooctadecane or 1-iodooctadecane, is a straightforward and efficient method for the synthesis of 4-octadecylmorpholine. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nitrogen atom of the morpholine ring acts as a nucleophile, attacking the electrophilic carbon of the octadecyl halide and displacing the halide ion.[6]

The choice of base is critical in this reaction to neutralize the hydrogen halide formed as a byproduct, thereby driving the reaction to completion. Inorganic bases such as potassium carbonate are commonly employed due to their efficacy, ease of handling, and favorable cost profile.[4][7][8] The use of a phase-transfer catalyst (PTC), such as a quaternary ammonium salt, can be beneficial in reactions involving a solid-liquid or liquid-liquid biphasic system to facilitate the transfer of the nucleophile to the organic phase where the alkyl halide is soluble, thus enhancing the reaction rate.[9][10][11][12][13]

N_Alkylation_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product morpholine Morpholine reaction N-Alkylation Reaction (Reflux) morpholine->reaction octadecyl_halide 1-Bromooctadecane octadecyl_halide->reaction base Potassium Carbonate (Base) base->reaction solvent Acetonitrile (Solvent) solvent->reaction ptc Phase-Transfer Catalyst (Optional) ptc->reaction workup Work-up (Filtration, Extraction) reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification final_product 4-Octadecylmorpholine purification->final_product Reductive_Amination_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product morpholine Morpholine reaction Reductive Amination morpholine->reaction carbonyl Stearaldehyde or Stearic Acid carbonyl->reaction reducing_agent Reducing Agent (e.g., NaBH₄) reducing_agent->reaction solvent Solvent (e.g., Methanol) solvent->reaction workup Work-up reaction->workup purification Purification workup->purification final_product 4-Octadecylmorpholine purification->final_product

Sources

An In-depth Technical Guide to 4-Octadecylmorpholine: Molecular Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Octadecylmorpholine, a tertiary amine featuring a morpholine ring N-substituted with a long C18 alkyl chain. We will delve into its molecular structure, synthesis, and characterization, with a particular focus on its applications in drug delivery and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize the unique properties of this amphiphilic molecule.

Unveiling the Molecular Architecture of 4-Octadecylmorpholine

4-Octadecylmorpholine, also known as N-octadecylmorpholine, is an organic compound characterized by a saturated morpholine ring where the nitrogen atom is bonded to an eighteen-carbon alkyl chain.[1] This unique structure imparts amphiphilic properties to the molecule, with the morpholine ring acting as the polar, hydrophilic head and the long octadecyl chain constituting the nonpolar, hydrophobic tail.[2]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 4-Octadecylmorpholine is crucial for its application in various scientific domains. Key identifiers and properties are summarized in the table below.

PropertyValueSource
IUPAC Name 4-octadecylmorpholinePubChem[1]
Molecular Formula C22H45NOPubChem[1]
Molecular Weight 339.6 g/mol PubChem[1]
CAS Number 16528-77-1PubChem[1]
Appearance Likely a waxy solid or viscous liquid at room temperatureInferred from structure
Solubility Soluble in organic solvents, sparingly soluble in waterInferred from structure
LogP (octanol/water) 8.7 (predicted)PubChem[1]

The high predicted LogP value underscores the molecule's significant lipophilicity, a direct consequence of the long octadecyl chain. This property is central to its function as a surfactant and its incorporation into lipid-based drug delivery systems.[2]

Synthesis and Characterization of 4-Octadecylmorpholine

The synthesis of 4-Octadecylmorpholine can be achieved through several established routes for N-alkylation of secondary amines. A common and straightforward approach involves the nucleophilic substitution reaction between morpholine and an 18-carbon alkyl halide, such as 1-bromooctadecane.

General Synthesis Protocol: N-Alkylation of Morpholine

This protocol outlines a general procedure for the synthesis of 4-Octadecylmorpholine.

Materials:

  • Morpholine

  • 1-Bromooctadecane (or other octadecyl halide)

  • A suitable base (e.g., potassium carbonate, triethylamine)

  • An appropriate solvent (e.g., acetonitrile, DMF)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a round-bottom flask, dissolve morpholine and a slight excess of the base in the chosen solvent.

  • To this stirring solution, add 1-bromooctadecane dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure 4-Octadecylmorpholine.

SynthesisWorkflow

Spectroscopic Characterization

The structural elucidation of the synthesized 4-Octadecylmorpholine is confirmed through various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy will show characteristic signals for the protons on the morpholine ring, typically in the range of 2.4-3.7 ppm. The long alkyl chain will exhibit a prominent multiplet for the methylene protons and a triplet for the terminal methyl group around 0.88 ppm.

    • ¹³C NMR spectroscopy will display distinct peaks for the carbon atoms of the morpholine ring and a series of signals corresponding to the carbons of the octadecyl chain.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by C-H stretching vibrations of the alkyl chain and the morpholine ring below 3000 cm⁻¹, and C-N and C-O stretching vibrations characteristic of the morpholine moiety.[1]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺, along with characteristic fragmentation patterns.[1]

Applications in Drug Delivery and Materials Science

The amphiphilic nature of 4-Octadecylmorpholine makes it a valuable component in the formulation of drug delivery systems, particularly liposomes and other lipid nanoparticles.

Role in Liposomal Drug Delivery

Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation and enabling targeted delivery.[3][4] The long hydrophobic tail of 4-Octadecylmorpholine allows it to readily integrate into the lipid bilayer of liposomes, while the polar morpholine head group can be exposed to the aqueous environment.

Potential Functions in Liposomes:

  • Stabilizer: The incorporation of 4-Octadecylmorpholine can enhance the stability of the liposomal formulation.

  • Permeability Modifier: It can modulate the permeability of the lipid bilayer, influencing the release rate of the encapsulated drug.

  • Surface Modification: The morpholine moiety can serve as a point of attachment for targeting ligands or polymers like polyethylene glycol (PEG) to create "stealth" liposomes that evade the immune system.[5]

LiposomeStructure

Application as a Corrosion Inhibitor

Morpholine and its derivatives are well-known corrosion inhibitors for various metals, particularly in acidic environments.[6][7] The mechanism of action involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that prevents contact with the corrosive medium. The nitrogen and oxygen atoms in the morpholine ring can donate lone pair electrons to the vacant d-orbitals of the metal atoms, leading to chemisorption. The long alkyl chain of 4-Octadecylmorpholine can further enhance this protective effect by creating a hydrophobic layer that repels water.[7]

Biological Activity and Safety Considerations

The biological activity of morpholine derivatives is vast and includes anticancer, anti-inflammatory, and antimicrobial properties.[2] The specific biological activities of 4-Octadecylmorpholine have not been extensively studied, but its structural similarity to other biologically active N-alkylmorpholines suggests potential for further investigation in drug discovery.

Conclusion

4-Octadecylmorpholine is a versatile amphiphilic molecule with significant potential in drug delivery and materials science. Its unique molecular structure, combining a hydrophilic morpholine head with a lipophilic octadecyl tail, allows for its use as a surfactant, a component of lipid-based drug delivery systems, and a corrosion inhibitor. Further research into its specific biological activities and toxicological profile will undoubtedly expand its applications in the future.

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An In-depth Technical Guide to the Physical Properties of 4-Octadecylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Section 1: Core Molecular and Physical Characteristics

4-Octadecylmorpholine (CAS No. 16528-77-1) is a waxy solid at room temperature, a characteristic owing to its long C18 alkyl chain.[1] Its molecular structure dictates its physicochemical behavior, blending the nonpolar nature of the octadecyl group with the polarity of the morpholine head group.

Molecular and General Properties

A summary of the core molecular and known physical properties of 4-Octadecylmorpholine is presented in the table below.

PropertyValueSource
Molecular Formula C₂₂H₄₅NOPubChem[2]
Molecular Weight 339.6 g/mol PubChem[2]
CAS Number 16528-77-1PubChem[2]
Appearance Waxy SolidInferred from Melting Point
Melting Point ~25 °CSmolecule[1]
Boiling Point ~200 °C at 4 TorrSmolecule[1]
Rationale for Property Determination

The melting and boiling points are critical parameters that define the physical state and volatility of the compound. The low melting point indicates that it can be handled as a liquid with gentle heating, which is advantageous for formulation processes. The boiling point, determined under vacuum, is essential for purification via distillation and for assessing its stability at elevated temperatures.

Section 2: Experimental Protocols for Key Physical Properties

Due to the limited availability of comprehensive experimental data for 4-Octadecylmorpholine in the public domain, this section provides detailed, standardized protocols for the determination of its key physical properties. These methods are selected for their robustness and reproducibility, ensuring the generation of reliable and validatable data.

Determination of Melting Point

Given its waxy nature, the melting point of 4-Octadecylmorpholine can be accurately determined using the cooling curve method, as outlined in ASTM D87. This method is particularly suitable for petroleum waxes and can be adapted for this long-chain amine.

Experimental Workflow: Melting Point Determination (ASTM D87 Adaptation)

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Melt sample (~10g) gently to ~10°C above expected MP meas1 Pour molten sample into a test tube to the specified mark prep1->meas1 meas2 Insert thermometer into the molten sample meas1->meas2 meas3 Place test tube in an air bath within a water bath at 16-28°C meas2->meas3 meas4 Record temperature at regular intervals as the sample cools meas3->meas4 ana1 Plot temperature vs. time to generate a cooling curve meas4->ana1 ana2 Identify the plateau in the curve ana1->ana2 ana3 The temperature at the plateau is the melting point ana2->ana3

Caption: Workflow for Melting Point Determination.

Step-by-Step Methodology:

  • Sample Preparation: Gently heat a sufficient amount of 4-Octadecylmorpholine in an oven or on a hot plate to approximately 10°C above its expected melting point of 25°C. Avoid excessive heating to prevent degradation.

  • Apparatus Assembly: Assemble the melting point apparatus as specified in ASTM D87, which typically consists of a test tube to hold the sample, a thermometer, an air bath, and a water bath.

  • Cooling and Observation: Fill the test tube with the molten sample to the prescribed level. Insert the thermometer into the center of the sample. Place the test tube assembly into the air bath, which is then immersed in a temperature-controlled water bath.

  • Data Recording: Record the temperature of the sample at regular intervals (e.g., every 30 seconds) as it cools.

  • Data Analysis: Plot the recorded temperature against time. The resulting cooling curve will show a plateau where the temperature remains constant during solidification. This plateau temperature is the melting point of the substance.

Determination of Boiling Point under Reduced Pressure

Due to its high molecular weight, 4-Octadecylmorpholine has a high boiling point at atmospheric pressure, and distillation at this pressure could lead to decomposition. Therefore, its boiling point is determined under reduced pressure. The OECD Guideline 103 for Testing of Chemicals provides several suitable methods. The dynamic method, which measures the vapor-liquid equilibrium, is particularly appropriate.

Experimental Workflow: Boiling Point Determination (Dynamic Method)

G cluster_setup Apparatus Setup cluster_measurement Measurement cluster_analysis Data Analysis setup1 Place the sample in a boiling flask with a capillary for boiling chips setup2 Connect to a reflux condenser and a manometer setup1->setup2 setup3 Connect the system to a vacuum pump setup2->setup3 meas1 Evacuate the system to the desired pressure (e.g., 4 Torr) setup3->meas1 meas2 Heat the sample gently until it boils and a stable reflux is observed meas1->meas2 meas3 Record the temperature of the vapor and the exact pressure meas2->meas3 ana1 The recorded temperature at the specified pressure is the boiling point meas3->ana1

Caption: Workflow for Boiling Point Determination.

Step-by-Step Methodology:

  • Apparatus: A boiling flask containing the 4-Octadecylmorpholine sample and boiling chips is connected to a reflux condenser, a thermometer, and a manometer. The system is connected to a vacuum pump.

  • Procedure: The system is evacuated to the desired pressure (e.g., 4 Torr). The sample is then heated gently until it begins to boil and a steady reflux is established.

  • Measurement: The temperature of the vapor that is in equilibrium with the boiling liquid is recorded. This temperature, at the measured pressure, is the boiling point.

Determination of Density

As 4-Octadecylmorpholine is a waxy solid at room temperature, its density can be determined in its liquid state (above 25°C) using a pycnometer or an oscillating densitometer, following the principles outlined in OECD Guideline 109.

Step-by-Step Methodology (Pycnometer Method):

  • Calibration: The exact volume of a clean, dry pycnometer is determined by weighing it empty and then filled with a reference liquid of known density (e.g., ultrapure water) at a specific temperature.

  • Sample Preparation: The 4-Octadecylmorpholine sample is heated to a temperature above its melting point (e.g., 30°C) to ensure it is in a completely liquid state.

  • Measurement: The pre-heated pycnometer is filled with the molten sample, ensuring no air bubbles are trapped. The filled pycnometer is then weighed.

  • Calculation: The density of the liquid 4-Octadecylmorpholine is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

Determination of Solubility

The solubility of 4-Octadecylmorpholine is expected to vary significantly in different solvents due to its amphiphilic nature. The long alkyl chain suggests poor solubility in water but good solubility in nonpolar organic solvents. The polar morpholine ring may impart some solubility in more polar organic solvents. The flask method described in OECD Guideline 105 is suitable for determining its solubility in various solvents.

Step-by-Step Methodology (Flask Method):

  • Sample Preparation: An excess amount of 4-Octadecylmorpholine is added to a known volume of the chosen solvent in a flask.

  • Equilibration: The mixture is agitated (e.g., by stirring or shaking) at a constant temperature for a sufficient period to reach equilibrium.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

  • Quantification: The concentration of 4-Octadecylmorpholine in the clear supernatant/filtrate is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Expected Solubility Profile:

  • Water: Very low to negligible.

  • Alcohols (Methanol, Ethanol): Moderate, due to the polarity of the morpholine ring.

  • Hydrocarbons (Toluene, Xylene, Petroleum Ether): High, due to the long alkyl chain.

  • Chlorinated Solvents (Carbon Tetrachloride): High.

  • Ethers (Diethyl Ether): High.

  • Ketones (Acetone): Moderate to high.

Section 3: Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of 4-Octadecylmorpholine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the octadecyl chain and the morpholine ring.

  • Octadecyl Chain: A triplet at approximately 0.88 ppm corresponding to the terminal methyl group (-CH₃), a large multiplet in the range of 1.25-1.60 ppm for the methylene protons (-CH₂-) of the long alkyl chain, and a triplet around 2.4 ppm for the methylene group attached to the nitrogen of the morpholine ring (-N-CH₂-).

  • Morpholine Ring: Two distinct triplets are expected for the morpholine protons. The protons on the carbons adjacent to the nitrogen (-N-CH₂-) would appear around 2.4-2.6 ppm, while the protons on the carbons adjacent to the oxygen (-O-CH₂-) would be shifted downfield to approximately 3.6-3.8 ppm.

¹³C NMR: The carbon NMR spectrum will provide detailed information about the carbon skeleton.

  • Octadecyl Chain: A signal for the terminal methyl carbon around 14 ppm, a series of signals for the methylene carbons between 22 and 32 ppm, and a signal for the methylene carbon attached to the nitrogen around 58 ppm.

  • Morpholine Ring: Two signals are expected for the morpholine ring carbons. The carbons adjacent to the nitrogen (-N-CH₂-) would resonate at approximately 54 ppm, and the carbons adjacent to the oxygen (-O-CH₂-) would be deshielded and appear around 67 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Octadecylmorpholine, a tertiary amine, will be characterized by the absence of N-H stretching bands.[3] Key expected absorptions include:

  • C-H Stretching: Strong absorptions in the 2850-2960 cm⁻¹ region due to the symmetric and asymmetric stretching of the numerous C-H bonds in the octadecyl chain.

  • C-N Stretching: A medium to weak absorption band in the 1020-1250 cm⁻¹ range, characteristic of the C-N stretching in aliphatic amines.[4]

  • C-O-C Stretching: A strong band around 1115 cm⁻¹ corresponding to the C-O-C stretching vibration of the ether linkage in the morpholine ring.

Mass Spectrometry (MS)

In mass spectrometry, 4-Octadecylmorpholine is expected to show a molecular ion peak ([M]⁺) at m/z 339. The fragmentation pattern will likely be dominated by cleavage alpha to the nitrogen atom.

  • Alpha-Cleavage: The most prominent fragmentation would be the cleavage of the C-C bond adjacent to the nitrogen, leading to the formation of a stable morpholinium ion fragment at m/z 100. This is a characteristic fragmentation for N-alkylmorpholines. Another possible alpha-cleavage would involve the loss of a C₁₇H₃₅ radical, resulting in a fragment at m/z 114.

Section 4: Conclusion

This technical guide provides a thorough overview of the physical properties of 4-Octadecylmorpholine, synthesizing available data with established scientific principles and methodologies. While some experimental values are yet to be reported in the literature, the detailed protocols provided herein offer a clear and reliable pathway for their determination. The comprehensive understanding of these properties is a critical foundation for the successful application of this promising molecule in research and development.

References

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A Technical Guide to the Solubility of 4-Octadecylmorpholine in Organic Solvents for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 4-Octadecylmorpholine, a cationic lipid of significant interest in drug delivery systems. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for determining and applying solubility data in a laboratory setting.

Executive Summary

4-Octadecylmorpholine, a tertiary amine with a long alkyl chain, is a key component in the formulation of lipid nanoparticles (LNPs) for the delivery of therapeutics, including mRNA vaccines and gene therapies.[1][2][3] Its solubility in organic solvents is a critical parameter that dictates the efficiency of LNP manufacturing, drug encapsulation, and overall formulation stability. This guide will delve into the molecular characteristics that govern its solubility, provide a robust experimental protocol for its quantitative determination, and discuss the implications of these properties on its application in advanced drug delivery systems.

Understanding the Molecular Profile of 4-Octadecylmorpholine

4-Octadecylmorpholine (C22H45NO) is an amphiphilic molecule featuring a polar morpholine headgroup and a long, nonpolar octadecyl tail.[4] This structure imparts a cationic character at physiological pH, crucial for its interaction with negatively charged nucleic acids.[1]

Key Physicochemical Properties:

PropertyValueSource
Molecular Weight 339.6 g/mol [PubChem CID: 85475][4]
XLogP3 8.7[PubChem CID: 85475][4]
Hydrogen Bond Donor Count 0[PubChem CID: 85475][4]
Hydrogen Bond Acceptor Count 2[PubChem CID: 85475][4]
Melting Point ~25 °C[Smolecule][5]
Boiling Point ~200 °C at 4 Torr[Smolecule][5]

The high XLogP3 value of 8.7 is a strong indicator of its lipophilic nature, suggesting high solubility in nonpolar organic solvents and poor solubility in water.[4] The molecule's structure, with a long hydrocarbon chain, aligns it with the behavior of other high-molecular-weight aliphatic amines, which generally exhibit significant solubility in organic solvents.[6][7]

Theoretical Framework: The "Like Dissolves Like" Principle in Action

The solubility of a solute in a solvent is governed by the intermolecular forces between them. The adage "like dissolves like" provides a foundational understanding:

  • Polar Solvents (e.g., water, methanol, ethanol) effectively dissolve polar and ionic compounds through dipole-dipole interactions and hydrogen bonding.

  • Nonpolar Solvents (e.g., hexane, toluene, chloroform) are adept at dissolving nonpolar compounds through London dispersion forces.

Given its predominantly nonpolar octadecyl tail, 4-Octadecylmorpholine is predicted to be highly soluble in nonpolar and moderately polar organic solvents. The polar morpholine headgroup may contribute to some solubility in more polar organic solvents, but its influence is likely overshadowed by the long alkyl chain.

Predicted Solubility Profile of 4-Octadecylmorpholine

Based on its chemical structure and the principles of solubility, the following trends can be anticipated:

Solvent ClassPredicted SolubilityRationale
Alcohols (Ethanol, Methanol, Isopropanol) HighThe alkyl chain of the alcohols can interact with the octadecyl tail of 4-octadecylmorpholine, while the hydroxyl group can interact with the morpholine ring.
Chlorinated Solvents (Chloroform, Dichloromethane) HighThese solvents are effective at dissolving lipids and other nonpolar compounds.
Apolar Solvents (Hexane, Toluene) HighStrong van der Waals interactions between the long alkyl chains will drive solubility.
Ketones (Acetone) Moderate to HighAcetone's polarity may allow for some interaction with the morpholine headgroup, while its organic nature will accommodate the alkyl tail.
Ethers (Diethyl ether, Tetrahydrofuran) HighEthers are good solvents for a wide range of organic compounds, including lipids.
Water Very LowThe large, hydrophobic octadecyl tail will dominate, leading to poor aqueous solubility.

Experimental Determination of Solubility: A Validated Protocol

The absence of extensive published quantitative solubility data for 4-Octadecylmorpholine necessitates a reliable experimental approach. The following protocol outlines the widely accepted "shake-flask" method, a gold standard for determining thermodynamic solubility.[8]

Materials and Equipment
  • 4-Octadecylmorpholine (analytical standard)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Scintillation vials or glass test tubes with screw caps

  • Thermostatically controlled shaker or incubator

  • Vortex mixer

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD, or CAD)

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the solubility determination process:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Weigh excess 4-Octadecylmorpholine B Add known volume of solvent A->B to vial C Seal and vortex B->C D Incubate with shaking (e.g., 24-48h at 25°C) C->D E Allow solids to settle D->E F Filter supernatant E->F G Dilute aliquot F->G H Analyze by HPLC G->H J Determine concentration H->J I Prepare calibration curve

Sources

An In-depth Technical Guide to the Mechanism of Action of 4-Octadecylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

4-Octadecylmorpholine (ODM) is a lipophilic derivative of the morpholine heterocyclic scaffold, characterized by a long C18 alkyl chain. While specific, in-depth research on ODM is nascent, its structural characteristics as a cationic amphiphilic molecule provide a strong basis for elucidating its mechanism of action. This guide synthesizes the available data on long-chain N-alkylmorpholines and the established principles of amphiphilic drug-membrane interactions to present a comprehensive overview of the putative mechanisms by which 4-octadecylmorpholine exerts its biological effects. The primary proposed mechanism centers on the disruption of cellular membrane integrity, with secondary effects on metabolic enzyme function. This document provides a foundational understanding for researchers and professionals engaged in the development of novel therapeutics leveraging the unique properties of this class of molecules.

Introduction to 4-Octadecylmorpholine: A Molecule of Amphipathic Character

4-Octadecylmorpholine (ODM) is an organic compound featuring a morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, to which an 18-carbon alkyl chain (octadecyl group) is attached at the nitrogen atom.[1] This molecular architecture confers upon ODM a distinct amphiphilic nature, with the polar morpholine head group and the long, nonpolar hydrocarbon tail. This duality is central to its biological activity, suggesting a primary interaction with cellular membranes.

The morpholine moiety is a well-established "privileged scaffold" in medicinal chemistry, found in numerous approved drugs and clinical candidates, where it often contributes to desirable pharmacokinetic properties and biological activity.[2][3] The addition of the long alkyl chain in ODM, however, shifts its likely mechanism of action towards that of a membrane-active agent, a characteristic shared by a number of antimicrobial and anticancer compounds.

Table 1: Physicochemical Properties of 4-Octadecylmorpholine

PropertyValueSource
Molecular Formula C22H45NOPubChem
Molecular Weight 339.6 g/mol PubChem
Structure PubChem
Appearance White to off-white solid
Solubility Insoluble in water, soluble in organic solvents

Primary Mechanism of Action: Disruption of Cellular Membrane Integrity

The most probable primary mechanism of action for 4-octadecylmorpholine is the physical disruption of cellular membranes. This is a consequence of its amphiphilic structure, which drives its insertion into the lipid bilayer of cell membranes.

Intercalation into the Lipid Bilayer

The hydrophobic octadecyl tail of ODM readily partitions into the nonpolar core of the lipid bilayer, while the polar morpholine headgroup remains oriented towards the aqueous environment at the membrane surface. This intercalation disrupts the ordered packing of phospholipids, leading to a loss of membrane fluidity and integrity.

Pore Formation and Increased Permeability

The accumulation of ODM molecules within the membrane can lead to the formation of transient pores or channels. This disrupts the selective permeability of the membrane, causing an uncontrolled flux of ions and small molecules. The leakage of essential cellular components and the dissipation of vital ion gradients, such as the proton motive force in bacteria, can be cytotoxic.

Membrane Destabilization and Lysis

At higher concentrations, the detergent-like properties of ODM can lead to the complete solubilization of the membrane, resulting in cell lysis. This lytic activity is a hallmark of many membrane-active antimicrobial agents.

Diagram 1: Proposed Mechanism of Membrane Disruption by 4-Octadecylmorpholine

cluster_0 Cellular Membrane (Lipid Bilayer) cluster_1 membrane_top Hydrophilic Heads membrane_core Hydrophobic Tails membrane_bottom Hydrophilic Heads odm 4-Octadecylmorpholine intercalation Intercalation into Lipid Bilayer odm->intercalation intercalation->membrane_core pore_formation Pore Formation & Increased Permeability intercalation->pore_formation lysis Membrane Destabilization & Cell Lysis pore_formation->lysis ion_leakage Leakage of Ions & Metabolites pore_formation->ion_leakage loss_of_pmf Loss of Proton Motive Force pore_formation->loss_of_pmf cell_death Cell Death lysis->cell_death ion_leakage->cell_death loss_of_pmf->cell_death

Caption: Proposed mechanism of 4-Octadecylmorpholine-induced membrane disruption.

Secondary Mechanisms of Action

Beyond direct membrane damage, the accumulation of 4-octadecylmorpholine within the cell can lead to secondary effects that contribute to its overall biological activity.

Inhibition of Metabolic Enzymes

There is evidence to suggest that long-chain N-alkylmorpholines can interfere with cellular metabolism. One potential target is the ergosterol biosynthesis pathway in fungi and the analogous cholesterol pathways in other organisms. The morpholine scaffold is a known inhibitor of enzymes in this pathway. By disrupting sterol synthesis, ODM could alter membrane composition and function, further compromising cellular integrity.

Generation of Reactive Oxygen Species (ROS)

The interaction of foreign molecules with cellular membranes and metabolic processes can induce oxidative stress. It is plausible that 4-octadecylmorpholine could lead to the generation of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide. An excess of ROS can damage cellular components, including DNA, proteins, and lipids, ultimately leading to apoptosis or necrosis.

Experimental Evidence and Methodologies

While direct experimental data for 4-octadecylmorpholine is limited, the proposed mechanisms are supported by studies on analogous compounds and can be investigated using established methodologies.

Antimicrobial Activity of Long-Chain N-Alkylmorpholines

A study on a series of N-alkyl morpholines demonstrated that compounds with longer alkyl chains (C12, C14, and C16) exhibited potent antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA).[4] This structure-activity relationship strongly suggests that the long hydrophobic tail is crucial for the biological effect, consistent with a membrane-disrupting mechanism.

Table 2: Minimum Inhibitory Concentration (MIC) of N-Alkylmorpholines against MRSA

Compound (Alkyl Chain Length)MIC (µg/mL)
C123.9
C143.9
C163.9
C5 and shorterInactive
Data adapted from a study on N-alkyl morpholines.[4]
Protocol for Assessing Membrane Permeability

A standard method to evaluate membrane disruption is to measure the leakage of intracellular components or the uptake of fluorescent dyes that are normally membrane-impermeant.

Step-by-Step Protocol:

  • Cell Culture: Grow the target cells (e.g., bacteria, yeast, or mammalian cells) to the mid-logarithmic phase.

  • Dye Loading (Optional): For leakage assays, load cells with a fluorescent dye such as calcein-AM.

  • Treatment: Incubate the cells with varying concentrations of 4-octadecylmorpholine.

  • Fluorescence Measurement:

    • Uptake Assay: Add a membrane-impermeant dye like propidium iodide. Measure the increase in fluorescence as the dye enters cells with compromised membranes.

    • Leakage Assay: Measure the decrease in intracellular fluorescence as the loaded dye leaks out.

  • Data Analysis: Plot the fluorescence intensity against the concentration of 4-octadecylmorpholine to determine the EC50 for membrane permeabilization.

Diagram 2: Experimental Workflow for Membrane Permeability Assay

start Start: Cell Culture treatment Incubate with 4-Octadecylmorpholine start->treatment dye_addition Add Membrane- Impermeant Dye (e.g., Propidium Iodide) treatment->dye_addition measurement Measure Fluorescence (Flow Cytometry or Plate Reader) dye_addition->measurement analysis Data Analysis: Determine EC50 for Membrane Permeabilization measurement->analysis end End analysis->end

Caption: Workflow for assessing membrane permeability using a fluorescent dye.

Selectivity and Therapeutic Potential

A crucial aspect for any potential therapeutic agent is its selectivity for target cells over host cells. The proposed membrane-disrupting mechanism of 4-octadecylmorpholine may offer a degree of selectivity.

  • Bacteria vs. Mammalian Cells: Bacterial membranes generally lack cholesterol and have a higher content of anionic phospholipids, which can make them more susceptible to disruption by cationic amphiphilic molecules.

  • Cancer vs. Normal Cells: Some cancer cells exhibit altered membrane composition and fluidity compared to their normal counterparts, which could be exploited for selective targeting.

Further research is necessary to fully characterize the selectivity profile of 4-octadecylmorpholine and its potential for development as an antimicrobial or anticancer agent.

Conclusion

The mechanism of action of 4-octadecylmorpholine is most likely centered on its amphiphilic nature, leading to the disruption of cellular membrane integrity. This primary mechanism may be complemented by secondary effects, including the inhibition of metabolic enzymes and the induction of oxidative stress. While direct experimental evidence for 4-octadecylmorpholine is still emerging, the data from structurally related long-chain N-alkylmorpholines provides a strong foundation for this hypothesis. Future research should focus on validating these proposed mechanisms and exploring the therapeutic potential of this and other long-chain morpholine derivatives.

References

  • Ahumada-Santos, Y. P., et al. (n.d.). INFLUENCE OF ALKYL CHAIN LENGTH IN N-ALKYLMORPHOLINE DERIVATIVES ON THEIR ANTIBACTERIAL EFFECT AGAINST METHICILLIN RESISTANT STAPHYLOCOCCUS AUREUS (MRSA) ISOLATES. ChemRxiv. [Link]

  • PubChem. 4-Octadecylmorpholine. National Center for Biotechnology Information. [Link]

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  • Tzara, A., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 39(5), 1721–1764. [Link]

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  • Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacology and Pharmaceutical Sciences, 3(1), 40-51. [Link]

Sources

An In-Depth Technical Guide to the Toxicological Assessment of 4-Octadecylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Gap for 4-Octadecylmorpholine

As a Senior Application Scientist, it is imperative to begin this guide with a statement on the current state of toxicological data for 4-Octadecylmorpholine (CAS No. 16528-77-1). A thorough review of publicly available scientific literature and regulatory databases reveals a significant lack of specific toxicological studies for this long-chain derivative of morpholine. Direct extrapolation of data from the parent compound, morpholine, is scientifically unsound due to the substantial differences in physicochemical properties conferred by the C18 alkyl chain. This octadecyl group is expected to drastically alter the absorption, distribution, metabolism, and excretion (ADME) profile, and consequently, the toxicological properties of the molecule.

Therefore, this guide is structured to provide a scientifically rigorous framework for the comprehensive toxicological evaluation of 4-Octadecylmorpholine. It will leverage established international testing guidelines to outline the necessary studies for a thorough safety assessment. We will begin by examining the known physicochemical properties of 4-Octadecylmorpholine and the toxicological profile of its core structure, morpholine, to provide context. The core of this document will then present a detailed roadmap of recommended toxicological studies, complete with methodologies and data interpretation insights.

Physicochemical Characterization of 4-Octadecylmorpholine

A fundamental understanding of a compound's physicochemical properties is the cornerstone of any toxicological assessment, as it informs potential routes of exposure, bioavailability, and distribution in biological systems.

PropertyValueSource
Molecular Formula C22H45NOPubChem
Molecular Weight 339.61 g/mol Sigma-Aldrich
CAS Number 16528-77-1PubChem
Appearance Not specified, likely a waxy solid or viscous liquid at room temperatureInferred from structure
Melting Point ~25 °CSmolecule[1]
Boiling Point ~200 °C at 4 TorrSmolecule[1]
Water Solubility Expected to be low due to the long hydrophobic octadecyl chainInferred from structure
Log Kow (Octanol-Water Partition Coefficient) Not experimentally determined, but predicted to be highInferred from structure

The long alkyl chain suggests that 4-Octadecylmorpholine will be highly lipophilic, indicating a potential for absorption through the skin and accumulation in fatty tissues. Its low predicted water solubility will influence its environmental fate and its behavior in aqueous biological media.

Toxicological Profile of Structurally Related Compounds: Morpholine

While not directly applicable, understanding the toxicology of the parent heterocycle, morpholine, can highlight potential hazards associated with this chemical class. Morpholine is a versatile industrial chemical used as a corrosion inhibitor, solvent, and in the synthesis of other chemicals.

It is crucial to reiterate that the following data for morpholine should not be used as a surrogate for 4-Octadecylmorpholine data but rather as a guide for potential endpoints of concern.

Toxicological EndpointKey Findings for Morpholine
Acute Oral Toxicity Harmful if swallowed. LD50 in rats is reported as 1,050 mg/kg to 1,900 mg/kg.[2][3] Classified as Category 4 by WHMIS.[2]
Acute Dermal Toxicity Toxic in contact with skin. LD50 in rabbits is approximately 500 mg/kg.[2][3] Classified as Category 3 by WHMIS.[2]
Acute Inhalation Toxicity Toxic if inhaled.[3] LC50 values in rats are in the range of 8000-28,500 mg/m³.[4]
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[3][5] Classified as Category 1A for skin corrosion.[2]
Serious Eye Damage/Irritation Causes serious eye damage.[3] Classified as Category 1.[2]
Genotoxicity Generally considered not mutagenic in bacterial reverse mutation assays (Ames test).[4] However, some evidence of weak genotoxicity in other in vitro systems has been reported.[6]
Carcinogenicity Not classifiable as to its carcinogenicity to humans (IARC Group 3).[6] There is inadequate evidence for carcinogenicity in experimental animals.[4][6]
Reproductive/Developmental Toxicity Suspected of damaging fertility or the unborn child.[7] No definitive conclusions from available studies.

The primary hazards associated with morpholine are its corrosive nature and its acute toxicity via oral, dermal, and inhalation routes. The genotoxic and carcinogenic potential appears to be low. For 4-Octadecylmorpholine, the addition of the long alkyl chain may mitigate the corrosive properties but could introduce other toxicities related to its surface-active properties or potential for bioaccumulation.

Recommended Toxicological Evaluation of 4-Octadecylmorpholine: A Phased Approach

A comprehensive toxicological evaluation should follow a stepwise approach, starting with acute toxicity and moving towards more complex endpoints like chronic toxicity and carcinogenicity. The following testing strategy is based on internationally recognized OECD Guidelines for the Testing of Chemicals.[8][9]

G cluster_0 Phase 1: Foundational Toxicity cluster_1 Phase 2: Genotoxicity cluster_2 Phase 3: Repeated Dose Toxicity cluster_3 Phase 4: Long-term & Reproductive Toxicity A Acute Oral Toxicity (OECD 423/425) J Repeated Dose 28-Day Oral Toxicity Study (OECD 407) A->J B Acute Dermal Toxicity (OECD 402) B->J C Acute Inhalation Toxicity (OECD 403) D Skin Corrosion/Irritation (OECD 439/404) E Eye Corrosion/Irritation (OECD 492/405) F Skin Sensitization (OECD 429) G Bacterial Reverse Mutation Test (Ames Test - OECD 471) H In Vitro Mammalian Chromosomal Aberration Test (OECD 473) G->H I In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474) H->I K Repeated Dose 90-Day Oral Toxicity Study (OECD 408) J->K L Reproduction/Developmental Toxicity Screening Test (OECD 421/422) J->L M Carcinogenicity Study (OECD 451) K->M N Developmental Toxicity Study (OECD 414) L->N

Caption: A phased approach to the toxicological evaluation of 4-Octadecylmorpholine.

Phase 1: Foundational Toxicity Studies

This initial phase aims to characterize the acute hazards of 4-Octadecylmorpholine.

  • Guideline: OECD Test Guideline 423 (Acute Toxic Class Method) or 425 (Up-and-Down Procedure).[10][11]

  • Rationale: To determine the intrinsic toxicity of the substance after a single oral administration and to obtain information on the dose-response relationship. This information is crucial for classification and labeling and for selecting dose levels for repeated-dose studies.

  • Experimental Protocol (OECD 423):

    • Test Animals: Healthy, young adult rodents (usually rats), single sex (typically females).

    • Housing: House animals individually or in small groups with controlled temperature, humidity, and light cycle. Provide standard diet and water ad libitum.

    • Dose Administration: Administer the test substance in a single dose by gavage. The substance should be dissolved or suspended in a suitable vehicle (e.g., corn oil, considering its lipophilicity).

    • Dose Levels: Start with a predetermined dose (e.g., 300 mg/kg). The subsequent dose levels (e.g., 2000 mg/kg) depend on the outcome of the initial dose group.

    • Procedure: Use a stepwise procedure with 3 animals per step. The outcome of each step determines the next step.

    • Observations: Observe animals for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes for at least 14 days.[10]

    • Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

    • Endpoint: Estimation of the LD50 (median lethal dose) and identification of the toxic class.

  • Guideline: OECD Test Guideline 439 (In Vitro Skin Irritation) and 492 (Reconstructed human Cornea-like Epithelium test method). If in vitro results are inconclusive, in vivo studies (OECD 404 and 405) may be considered.

  • Rationale: To assess the potential of 4-Octadecylmorpholine to cause local irritation or corrosion upon contact with skin and eyes. Given the expected surfactant properties, this is a critical endpoint.

  • Experimental Protocol (OECD 439 - In Vitro):

    • Test System: Reconstituted human epidermis model.

    • Procedure: Apply the test substance topically to the tissue surface.

    • Exposure: Expose the tissue to the substance for a defined period.

    • Endpoint: Measure cell viability using a quantitative method (e.g., MTT assay). A reduction in cell viability below a certain threshold indicates an irritant potential.

Phase 2: Genotoxicity Assessment

This phase evaluates the potential of 4-Octadecylmorpholine to induce genetic mutations or chromosomal damage.

G cluster_0 Standard Genotoxicity Testing Battery A Gene Mutation (Ames Test - OECD 471) B Chromosomal Damage (In Vitro) (OECD 473 or 487) A->B If positive or equivocal C Chromosomal Damage (In Vivo) (Micronucleus Test - OECD 474) B->C If positive or equivocal

Caption: A standard workflow for genotoxicity assessment.

  • Guideline: OECD Test Guideline 471.

  • Rationale: To detect gene mutations (point mutations) induced by the test substance. It is a widely used initial screening test for genotoxicity.

  • Experimental Protocol:

    • Test System: Strains of Salmonella typhimurium and Escherichia coli with specific mutations that render them unable to synthesize an essential amino acid.

    • Metabolic Activation: Conduct the test with and without an exogenous metabolic activation system (S9 mix) to mimic mammalian metabolism.

    • Procedure: Expose the bacterial strains to various concentrations of 4-Octadecylmorpholine.

    • Endpoint: Count the number of revertant colonies (colonies that have regained the ability to grow in the absence of the essential amino acid). A significant, dose-related increase in revertant colonies indicates a mutagenic potential.

Phase 3: Repeated Dose Toxicity

This phase assesses the effects of sub-chronic exposure to 4-Octadecylmorpholine.

  • Guideline: OECD Test Guideline 407.[9]

  • Rationale: To provide information on the potential health hazards likely to arise from repeated exposure over a relatively short period. It helps to identify target organs and to establish a No-Observed-Adverse-Effect Level (NOAEL).

  • Experimental Protocol:

    • Test Animals: Rodents (usually rats), with at least 5 animals of each sex per dose group.

    • Dose Administration: Administer the test substance daily by gavage for 28 days.

    • Dose Levels: At least three dose levels and a control group. Dose levels are selected based on the results of acute toxicity studies.

    • Observations: Monitor clinical signs, body weight, food and water consumption daily.

    • Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.

    • Pathology: Conduct a full gross necropsy on all animals. Weigh major organs. Collect a comprehensive set of tissues for histopathological examination.

    • Endpoint: Identification of target organs, characterization of the dose-response relationship, and determination of the NOAEL.

Phase 4: Long-Term and Reproductive Toxicity

If the results from the previous phases and the intended use of the compound warrant it, further long-term studies may be necessary.

  • Guideline: OECD Test Guideline 421 or 422.[9]

  • Rationale: To provide initial information on the potential effects on male and female reproductive performance such as gonadal function, mating behavior, conception, development of the conceptus, and parturition.

  • Experimental Protocol (OECD 421):

    • Test Animals: Rats, with groups of males and females.

    • Dose Administration: Administer the substance to males for four weeks and to females for two weeks prior to mating, during mating, gestation, and lactation.

    • Endpoints: Evaluate effects on mating performance, fertility, length of gestation, litter size, and pup viability and growth. Conduct gross necropsy and histopathology on the parent animals.

Ecotoxicological Assessment

Given the potential for environmental release, an assessment of the ecotoxicity of 4-Octadecylmorpholine is also warranted, especially considering its expected low water solubility and high lipophilicity, which suggest a potential for persistence and bioaccumulation. Key studies would include:

  • Toxicity to aquatic organisms: Acute toxicity to fish (OECD 203), daphnia (OECD 202), and algae (OECD 201).

  • Ready Biodegradability: (OECD 301) to assess its persistence in the environment.

Conclusion

The toxicological profile of 4-Octadecylmorpholine is currently undefined. This guide provides a comprehensive and scientifically sound framework for its evaluation, based on established international guidelines. The lipophilic nature of this compound suggests that dermal absorption and bioaccumulation are key considerations. A phased testing approach, starting with acute toxicity and progressing to repeated-dose and reproductive toxicity studies, is recommended to build a complete safety profile. The insights gained from such a program are essential for any risk assessment and for ensuring the safe handling and use of this compound in research and development.

References

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  • Test No. 423: Acute Oral toxicity - Acute Toxic Class Method | OECD. [Link]

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  • (acryloyl morpholine) - Draft evaluation statement - 25 September 2023. [Link]

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  • Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI. [Link]

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  • MORPHOLINE 1. Exposure Data 2. Studies of Cancer in Humans - IARC Publications. [Link]

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  • Correlation of chemical structure with reproductive and developmental toxicity as it relates to the use of the threshold of toxicological concern - Scialli Consulting. [Link]

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Sources

Foreword: A Proactive Approach to Chemical Safety

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 4-Octadecylmorpholine

As scientists and researchers, our primary focus is innovation. However, the foundation of successful research is a deep and unwavering commitment to safety. This guide addresses the safe handling of 4-Octadecylmorpholine (CAS No. 16528-77-1), a compound for which comprehensive safety data is not widely available. In the absence of specific toxicological studies, a conservative approach is not just recommended; it is imperative. This document synthesizes available data on the compound's physicochemical properties with established safety profiles of its structural analogues, namely morpholine and other N-alkylated morpholines. The protocols and recommendations herein are designed to empower researchers to manage the risks associated with this chemical, ensuring that scientific advancement and personal safety proceed hand-in-hand.

Section 1: Chemical Identity and Physicochemical Properties

4-Octadecylmorpholine is an organic compound characterized by a morpholine ring N-substituted with a long-chain octadecyl group.[1] This amphiphilic structure, combining a hydrophilic morpholine head and a hydrophobic C18 alkyl tail, suggests potential applications as a surfactant or in material science.[1] Understanding its physical properties is the first step in establishing safe handling procedures.

Table 1: Physicochemical Properties of 4-Octadecylmorpholine

Property Value Source
IUPAC Name 4-octadecylmorpholine [2]
CAS Number 16528-77-1 [2]
Molecular Formula C₂₂H₄₅NO [1][2]
Molecular Weight 339.61 g/mol [2][3]
Melting Point ~25 °C [1]
Boiling Point ~200 °C at 4 Torr [1]
Appearance Waxy solid or liquid, depending on ambient temperature Inferred from MP

| Computed XLogP3 | 8.7 |[2] |

The high XLogP3 value indicates very low water solubility and a high affinity for nonpolar environments. Its melting point near room temperature means it may be handled as either a low-melting solid or a viscous liquid.

Section 2: Hazard Identification & Toxicological Profile (Inferred)

Specific toxicological data for 4-Octadecylmorpholine is limited. Therefore, a hazard assessment must be conservatively inferred from its structural components: the morpholine headgroup and related, well-studied N-alkyl morpholines. The morpholine moiety is known to be corrosive and toxic.[4][5][6]

Causality of Hazard Inference: The primary toxicological activity is attributed to the basic nitrogen atom within the morpholine ring, which is responsible for its corrosive nature. While the long octadecyl chain reduces water solubility and vapor pressure, the fundamental reactivity of the morpholine headgroup is expected to be retained. Short-chain analogues like 4-methylmorpholine and morpholine itself are classified as causing severe skin burns and eye damage.[4] It is prudent to assume 4-Octadecylmorpholine poses similar, if not identical, corrosive hazards upon direct contact.

Table 2: Inferred GHS Hazard Profile for 4-Octadecylmorpholine

Hazard Class Inferred Classification Basis for Inference (from Analogues)
Acute Toxicity, Oral Category 4 (Harmful if swallowed) Morpholine is classified as Harmful if swallowed.[4][6][7]
Acute Toxicity, Dermal Category 3 (Toxic in contact with skin) Morpholine is classified as Toxic in contact with skin.[4][6]
Skin Corrosion/Irritation Category 1B (Causes severe skin burns) Morpholine and its derivatives are well-documented skin corrosives.[4][5][6]

| Serious Eye Damage | Category 1 (Causes serious eye damage) | The morpholine functional group is known to cause irreversible eye damage.[4][5][6] |

This table represents a projected hazard profile. All handling procedures should be based on the assumption that these hazards are present.

Section 3: Exposure Controls & Personal Protective Equipment (PPE)

Given the inferred corrosive nature of 4-Octadecylmorpholine, engineering controls and a robust selection of PPE are critical to prevent all routes of exposure.

Engineering Controls
  • Ventilation: All handling of 4-Octadecylmorpholine should occur within a certified chemical fume hood to control potential aerosols or vapors, especially if heated.[8][9]

  • Safety Stations: An operational eyewash station and safety shower must be immediately accessible in the work area.[4]

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.

  • Hand Protection: Use chemically resistant gloves. Butyl or Viton gloves are recommended for extended contact with corrosive amines. Neoprene may also be suitable. Always inspect gloves for integrity before use and dispose of them after handling or if contamination is suspected.[10]

  • Eye and Face Protection: Chemical safety goggles are mandatory at a minimum. Due to the severe eye damage risk, a full-face shield must be worn over safety goggles whenever there is a splash hazard.[11]

  • Skin and Body Protection: A lab coat is standard, but for procedures with a higher risk of contact (e.g., transfers of larger quantities), a chemically resistant apron or impervious coveralls are required.[8][11] Closed-toe shoes are mandatory.

  • Respiratory Protection: Not typically required when handled within a fume hood. If there is a risk of generating aerosols outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges should be used.[8][10]

PPE_Selection_Workflow start Start: Procedure involving 4-Octadecylmorpholine fume_hood Is the procedure in a fume hood? start->fume_hood ppe_basics Required Minimum PPE: - Safety Goggles - Lab Coat - Resistant Gloves fume_hood->ppe_basics Yes no_hood STOP. Re-evaluate procedure. Consult EHS. fume_hood->no_hood No splash_risk Is there a splash risk? ppe_basics->splash_risk add_faceshield Add Full Face Shield splash_risk->add_faceshield Yes large_volume Handling >50 mL or risk of body exposure? splash_risk->large_volume No add_faceshield->large_volume add_apron Add Chemically Resistant Apron large_volume->add_apron Yes end_ppe Proceed with Experiment large_volume->end_ppe No add_apron->end_ppe

Caption: PPE selection decision workflow for handling 4-Octadecylmorpholine.

Section 4: Safe Handling and Storage Procedures

Handling
  • Hygiene: Avoid contact with skin, eyes, and clothing.[9][11] Do not eat, drink, or smoke in the laboratory.[4] Wash hands thoroughly after handling.[10]

  • Grounding: If transferring large quantities of the material (which may be a flammable liquid if heated), ground and bond containers and receiving equipment to prevent static discharge.[5]

  • Inert Atmosphere: While not explicitly required, for long-term storage to maintain purity, storing under an inert gas like nitrogen or argon can prevent potential oxidation or reaction with atmospheric moisture.[11]

Storage
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[8]

  • Location: Store in a designated corrosives cabinet.

  • Incompatibilities: Keep away from strong oxidizing agents and acids.[8][9] The reaction between amines and acids is exothermic and can be violent.[12]

  • Ignition Sources: Store away from heat, sparks, and open flames.[4][5][8]

Section 5: Emergency Procedures

Rapid and correct response during an emergency is critical to minimizing harm.

First Aid Measures
  • General Advice: Move the victim out of the dangerous area. First responders must protect themselves. Show the Safety Data Sheet (SDS) for morpholine or this guide to the attending physician.[7][13]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[8][9][10]

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with copious amounts of water for at least 15-20 minutes, using a safety shower if necessary.[7][13] Seek immediate medical attention.

  • Eye Contact: Immediately rinse cautiously with water for at least 15-20 minutes, holding the eyelids open.[13] Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[7]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting due to the risk of perforation.[8][14] Call a physician or poison control center immediately.[8]

Spill Response

For any spill, the primary goal is to ensure personnel safety and prevent the spread of contamination.

Protocol: Small Spill Cleanup (<50 mL in a fume hood)

  • Alert: Notify personnel in the immediate area.

  • Isolate: Restrict access to the spill area.

  • PPE: Don appropriate PPE as outlined in Section 3, including a face shield and chemically resistant gloves.

  • Contain: If the material is liquid, create a dike around the spill using an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[15] Do NOT use combustible materials like paper towels to absorb the bulk of the spill.[16]

  • Absorb: Working from the outside in, apply the absorbent material to the spill.[15][17]

  • Collect: Carefully scoop the absorbed material into a clearly labeled, sealable hazardous waste container using non-sparking tools.[8][12][18]

  • Decontaminate: Wipe the spill area with a towel dampened with a mild detergent solution, followed by water.[17]

  • Dispose: Place all contaminated materials (gloves, absorbent, towels) into the hazardous waste container.

  • Report: Inform your supervisor or Environmental Health & Safety (EHS) department of the incident.[18]

For large spills, spills outside of a fume hood, or any spill you are not trained or comfortable cleaning, evacuate the area, close the doors, and call emergency services or your institution's EHS hotline immediately.[18][19]

Spill_Response_Workflow spill Spill Occurs assess Assess Spill (Size, Location) spill->assess evacuate Evacuate Area Call EHS/Emergency assess->evacuate Large Spill or Outside Hood alert Alert Area Personnel assess->alert Small Spill Inside Hood ppe Don Full PPE (Gloves, Goggles, Face Shield, Apron) alert->ppe contain Contain spill with inert absorbent dikes ppe->contain absorb Absorb from outside-in contain->absorb collect Collect residue with non-sparking tools into waste container absorb->collect decontaminate Decontaminate area with soap and water collect->decontaminate dispose Dispose of all contaminated materials as hazardous waste decontaminate->dispose report Report incident to Supervisor/EHS dispose->report

Caption: General workflow for chemical spill response.

Fire Fighting Measures

While 4-Octadecylmorpholine itself is not highly flammable due to its long alkyl chain and high boiling point, morpholine analogues are flammable liquids.[4][5] If heated, it could combust.

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[9][12][20]

  • Unsuitable Media: Do not use a direct water jet, as it may spread the fire.

  • Hazards from Combustion: Thermal decomposition can produce toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[9]

  • Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9][20]

Section 6: Waste Disposal

All waste containing 4-Octadecylmorpholine, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.

  • Collection: Collect waste in a dedicated, properly labeled, and sealed hazardous waste container.[9]

  • Disposal: Dispose of the waste through your institution's licensed hazardous waste disposal program. Do not dispose of it down the drain or in regular trash.[20][21]

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 85475, 4-Octadecylmorpholine. [Link]

  • OECD Existing Chemicals Database. SIDS Initial Assessment Report for Morpholine, 4-ethyl-. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9924707, Morpholine, 4-(1-oxooctadecyl)-. [Link]

  • Hisco. Safety Data Sheet Section 4 FIRST AID MEASURES. [Link]

  • Society for Chemical Hazard Communication. SDS – SECTION 4. [Link]

  • Queen Mary University of London. Spill procedure: Clean-up guidance. [Link]

  • HPC Standards. Morpholine | 1X5ML | C4H9NO | 683816 | 110-91-8. [Link]

  • Rowan University. Chemical Spill Cleanup Guidelines. [Link]

  • Clarkson University. CHEMICAL SPILL PROCEDURES. [Link]

  • Nexchem Ltd. (2019, February 25). SAFETY DATA SHEET - Morpholine. [Link]

  • Carl ROTH. Safety Data Sheet - Morpholine. [Link]

  • Michigan State University. Spill and Cleaning Protocol | Environmental Health & Safety. [Link]

  • Government of Canada. Hazardous substance assessment – Morpholine. [Link]

  • Capot Chemical. (2010, June 9). MSDS of 4-(4-bromophenyl)morpholine. [Link]

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Foreword: Navigating the Landscape of a Niche Chemical

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Octadecylmorpholine: Synthesis, Properties, and Inferred Applications

4-Octadecylmorpholine is a distinct chemical entity, defined by a saturated morpholine heterocycle N-substituted with an 18-carbon alkyl chain. A comprehensive review of the scientific literature reveals that this compound has not been the subject of extensive, dedicated research. There is no storied history of its discovery or a wealth of data on its biological applications. However, its structural components—the morpholine ring and the long alkyl chain—are individually well-characterized and of significant scientific interest.

This guide, therefore, deviates from a historical narrative. Instead, it serves as a foundational technical resource for researchers and drug development professionals. By dissecting the molecule into its constituent parts, we can apply established principles of organic synthesis, physical chemistry, and pharmacology to build a robust profile. We will extrapolate its potential functions from closely related analogs and provide a scientifically grounded perspective on where this molecule might fit within the broader landscape of materials science and therapeutic development. This document is designed not as a historical record, but as a forward-looking guide to a potentially useful, yet under-explored, chemical compound.

Part 1: The Morpholine Scaffold: A Privileged Structure in Medicinal Chemistry

The story of 4-Octadecylmorpholine begins with its heterocyclic core: morpholine. Morpholine is an organic compound, O(CH₂CH₂)₂NH, first synthesized in the late 19th century. Its name is attributed to Ludwig Knorr, who incorrectly believed it formed part of the core structure of morphine[1].

While its connection to morphine was erroneous, the morpholine ring has become a cornerstone of modern medicinal chemistry, widely regarded as a "privileged scaffold."[2][3] Its utility stems from a combination of favorable properties:

  • Physicochemical Advantages: The presence of both an ether linkage and a secondary amine (which becomes tertiary upon substitution) imparts unique characteristics. It is a stable, non-aromatic ring that is generally water-soluble and possesses a pKa that often ensures protonation and solubility at physiological pH.

  • Pharmacokinetic Improvement: Incorporating a morpholine moiety into a drug candidate can improve its pharmacokinetic profile, enhancing absorption, distribution, metabolism, and excretion (ADME) properties.

  • Biological Versatility: The morpholine ring is a key component in a wide array of approved drugs, including the antibiotic Linezolid, the anticancer agent Gefitinib, and numerous compounds targeting the central nervous system[1][4]. Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects[2].

The inherent value of the morpholine scaffold provides the foundational rationale for synthesizing and investigating novel derivatives like 4-Octadecylmorpholine.

Part 2: Synthesis and Characterization

The synthesis of 4-Octadecylmorpholine is not explicitly detailed in peer-reviewed journals but can be reliably achieved through standard, well-established organic chemistry protocols. The most direct and common approach is the N-alkylation of the morpholine ring.

Principle of Synthesis: Nucleophilic Substitution

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of the morpholine ring acts as the nucleophile, attacking the electrophilic carbon of an octadecyl halide (e.g., 1-bromooctadecane). A mild base is typically used to scavenge the acidic proton that is generated, driving the reaction to completion.

Representative Experimental Protocol: N-Alkylation of Morpholine

Objective: To synthesize 4-Octadecylmorpholine by reacting morpholine with 1-bromooctadecane.

Materials:

  • Morpholine (1.0 eq)

  • 1-Bromooctadecane (1.05 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add morpholine, anhydrous potassium carbonate, and anhydrous acetonitrile.

  • Stir the suspension at room temperature for 15 minutes.

  • Add 1-bromooctadecane to the reaction mixture.

  • Heat the mixture to reflux (approx. 82°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and filter off the solid potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Partition the resulting residue between ethyl acetate and deionized water.

  • Separate the organic layer, and wash sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure 4-Octadecylmorpholine.

Visualization of Synthetic Workflow

Synthesis_Workflow cluster_reagents Starting Materials cluster_process Reaction & Workup cluster_product Final Product Morpholine Morpholine Reaction Reflux (82°C, 12-24h) Sɴ2 Alkylation Morpholine->Reaction Octadecyl_Br 1-Bromooctadecane Octadecyl_Br->Reaction Base K₂CO₃ (Base) Base->Reaction Solvent Acetonitrile (Solvent) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Cool & Filter Purification Column Chromatography Workup->Purification Crude Product Final_Product 4-Octadecylmorpholine Purification->Final_Product Pure Product

Caption: Synthetic workflow for 4-Octadecylmorpholine via Sɴ2 alkylation.

Analytical Characterization

Confirmation of the final product's identity and purity would be achieved using standard analytical techniques. It should be noted that while this compound is commercially available as a research chemical, suppliers often do not provide detailed analytical data, placing the onus of confirmation on the end-user[5].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the covalent structure, showing characteristic peaks for the morpholine ring protons and carbons, as well as the long aliphatic chain.

  • Mass Spectrometry (MS): Would confirm the molecular weight (339.6 g/mol )[6].

  • Infrared (IR) Spectroscopy: Would show C-H stretching from the alkyl chain and C-N and C-O stretching from the morpholine ring, confirming the presence of the key functional groups.

Part 3: Physicochemical Properties and Potential Applications

The unique structure of 4-Octadecylmorpholine—a polar, hydrophilic head group attached to a long, nonpolar, hydrophobic tail—defines its physical properties and strongly suggests its potential applications.

Physicochemical Data Summary
PropertyValueSource
Molecular Formula C₂₂H₄₅NO[6]
Molecular Weight 339.6 g/mol [6]
CAS Number 16528-77-1[6]
Melting Point ~25 °C[7]
Boiling Point ~200 °C at 4 Torr[7]
XLogP3 (Computed) 8.7[6]
Appearance Solid or liquid at room temperature
Inferred Applications Based on Amphiphilic Structure

The pronounced amphiphilic nature of 4-Octadecylmorpholine is its most defining characteristic, making it a candidate for applications where interfacial activity is key.

  • Surfactant and Emulsifier: The molecule is structurally a surfactant. The hydrophilic morpholine head can interact with aqueous phases, while the lipophilic octadecyl tail can interact with oily, nonpolar phases. This could be relevant in formulating emulsions, detergents, or as a component in drug delivery systems like liposomes or micelles[7].

  • Materials Science: This amphiphilic character is also valuable in materials science for creating self-assembling monolayers or modifying the surface properties of materials to control wetting and adhesion[7].

  • Agrochemical Formulations: Many pesticides and herbicides are long-chain molecules, and their effectiveness can depend on formulation[8]. 4-Octadecylmorpholine could serve as a high-performance adjuvant or surfactant in such formulations to improve spreading and penetration.

  • Intermediate in Organic Synthesis: It can serve as a lipophilic building block, allowing for the introduction of a morpholine moiety into highly nonpolar molecular scaffolds[7].

Visualization of Amphiphilic Properties

Amphiphilic_Structure cluster_molecule 4-Octadecylmorpholine cluster_properties Properties Head Morpholine Ring Tail Octadecyl Chain (18 Carbons) Hydrophilic Hydrophilic (Water-loving) Head->Hydrophilic Hydrophobic Hydrophobic (Water-fearing) Tail->Hydrophobic

Caption: The amphiphilic nature of 4-Octadecylmorpholine.

Part 4: Biological Activity: An Extrapolation from Related Compounds

Direct biological studies on 4-Octadecylmorpholine are not available in the public domain. However, research on structurally similar N-alkylmorpholine derivatives provides a strong basis for hypothesizing its potential biological activities.

A key study investigated the antibacterial effect of a series of N-alkylmorpholine derivatives against Methicillin-Resistant Staphylococcus aureus (MRSA)[9]. The research found a clear correlation between the length of the N-alkyl chain and the compound's antibacterial potency. Specifically, compounds with longer alkyl chains (e.g., 16 carbons) were significantly more active than those with shorter chains[9].

Mechanism of Action Hypothesis: The proposed mechanism for these long-chain derivatives is the disruption of the bacterial cell membrane. The lipophilic alkyl tail can intercalate into the lipid bilayer of the bacterial membrane, while the polar morpholine head remains at the surface. This disruption compromises membrane integrity, leading to leakage of cellular contents and cell death[9].

Given that 4-Octadecylmorpholine possesses an even longer 18-carbon chain, it is a strong candidate for possessing significant antimicrobial activity. Its high lipophilicity (XLogP3 = 8.7) further supports its potential for potent membrane interaction[6]. This positions the molecule as an interesting lead compound for the development of new topical antiseptics or disinfectants.

Conclusion

4-Octadecylmorpholine stands as a well-defined but scientifically underexplored molecule. While it lacks a formal history of discovery, its identity is firmly established through the principles of chemical synthesis and its constituent parts: the privileged morpholine scaffold and the functional octadecyl chain. This guide has established a robust technical profile for the compound by synthesizing information from the broader fields of organic chemistry and medicinal chemistry.

Its primary characteristic is its pronounced amphiphilic nature, which strongly suggests potential applications as a surfactant, emulsifier, or materials science modifier. Furthermore, based on compelling data from structurally related long-chain N-alkylmorpholines, 4-Octadecylmorpholine presents a credible hypothesis for potent antimicrobial activity. For researchers in materials science, formulation chemistry, or antimicrobial drug discovery, 4-Octadecylmorpholine represents an open territory for investigation.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85475, 4-Octadecylmorpholine. PubChem. Available at: [Link]

  • Ahumada-Santos, Y. P., et al. (n.d.). INFLUENCE OF ALKYL CHAIN LENGTH IN N-ALKYLMORPHOLINE DERIVATIVES ON THEIR ANTIBACTERIAL EFFECT AGAINST METHICILLIN RESISTANT STAPHYLOCOCCUS AUREUS (MRSA) ISOLATES. ChemRxiv. Available at: [Link]

  • Krasovskiy, A., & Malyshev, A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324–332. Available at: [Link]

  • Bukala, M., Witek, S., & Bogdal, S. (1977). N-Alkylmorpholine from Alkyldiethanolamine. PL Patent No. 83092. (Referenced in ResearchGate). Available at: [Link]

  • Zhu, B. (2017). Overview on the Synthesis of Morpholine and Its N-Alkyl Derivatives. Hans Journal of Chemical Engineering and Technology, 07(01), 31-37. Available at: [Link]

  • Palchikov, V. (2019). Recent progress in the synthesis of morpholines. Semantic Scholar. Available at: [Link]

  • Barta, N. S., et al. (2010). Substituted morpholine compounds for the treatment of central nervous system disorders. U.S. Patent No. US-7659394-B2. PubChem. Available at: [Link]

  • Xia, G., et al. (2019). Salts of morpholine derivative, crystal forms thereof, processes for producing the same, pharmaceutical compositions including the same, and use thereof. U.S. Patent No. US-10519150-B2. PubChem. Available at: [Link]

  • Unnamed Authors. (n.d.). SYNTHESIS OF N-ALLYL MORPHOLINE AND N-PROPARGYL MORPHOLINE AND THEIR PROPERTIES IN PASS ONLINE. CyberLeninka. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9924707, Morpholine, 4-(1-oxooctadecyl)-. PubChem. Available at: [Link]

  • Jefferson Chemical Company, Inc. (1964). Process for the preparation of morpholines. U.S. Patent No. US3151112A. Google Patents.
  • Tzara, A., et al. (2024). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. Available at: [Link]

  • Dixon, D. D., & Daughenbaugh, R. J. (1987). Synthesis of morpholine. U.S. Patent No. US4647663A. Google Patents.
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Methodological & Application

Application Note: 4-Octadecylmorpholine as a Versatile Surfactant for Nanoparticle Synthesis in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Role of 4-Octadecylmorpholine in Nanomedicine

In the rapidly evolving landscape of nanomedicine, the precise engineering of nanoparticles as drug delivery vehicles is paramount. The choice of surfactant is a critical determinant of the final nanoparticle's physicochemical properties, including size, stability, surface charge, and, ultimately, its in vivo performance. 4-Octadecylmorpholine (ODM), a tertiary amine with a long C18 alkyl chain, is emerging as a highly effective surfactant in the synthesis of both polymeric and lipid-based nanoparticles. Its unique molecular structure, comprising a hydrophilic morpholine head group and a lipophilic octadecyl tail, imparts amphiphilic properties that are crucial for stabilizing nanoparticle formulations.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of ODM in nanoparticle synthesis, complete with detailed protocols and an in-depth analysis of the experimental rationale.

The lipophilic octadecyl chain of ODM readily interfaces with hydrophobic polymers or lipids, while the polar morpholine ring interacts with the aqueous phase, effectively reducing interfacial tension and preventing particle aggregation. The tertiary amine in the morpholine ring can be protonated at acidic pH, rendering the nanoparticle surface cationic. This positive charge can enhance the encapsulation of anionic therapeutic payloads, such as nucleic acids, and facilitate cellular uptake through electrostatic interactions with the negatively charged cell membrane.[2][3]

Physicochemical Properties of 4-Octadecylmorpholine

Understanding the fundamental properties of ODM is key to its effective application. While experimental data for some parameters are not extensively published, we can infer its behavior based on its structure and available data.

PropertyValue/DescriptionSource
Molecular Formula C22H45NO[4]
Molecular Weight 339.6 g/mol [4]
XLogP3-AA 8.7[4]
Appearance Inferred to be a waxy solid or viscous liquid at room temperature.
Solubility Expected to be soluble in organic solvents and dispersible in water, especially at low pH.[5][6]
Surfactant Nature The long alkyl chain suggests amphiphilic properties, making it a candidate for applications in emulsion stabilization.[1]

The high XLogP3-AA value indicates a significant lipophilic character, which is essential for its function as a surfactant in stabilizing lipid or polymer-based nanoparticles.[4]

Mechanism of Action in Nanoparticle Formation

ODM's role as a surfactant in nanoparticle synthesis is multifaceted, influencing nucleation, growth, and stabilization. The process can be visualized as follows:

ODM_Mechanism cluster_organic Organic Phase cluster_aqueous Aqueous Phase Polymer/Lipid Polymer/Lipid Nanodroplets Nanodroplets Polymer/Lipid->Nanodroplets Dispersion ODM_O ODM ODM_O->Nanodroplets Adsorption ODM_A ODM Stabilized Nanoparticles Stabilized Nanoparticles ODM_A->Stabilized Nanoparticles Surface Stabilization Aqueous Medium Aqueous Medium Aqueous Medium->Stabilized Nanoparticles Nanodroplets->Stabilized Nanoparticles Solvent Evaporation/ Solidification

Caption: Role of ODM in nanoparticle formation.

During emulsification, the hydrophobic octadecyl tail of ODM partitions into the organic (polymer/lipid) phase, while the hydrophilic morpholine headgroup orients towards the aqueous phase. This reduces the interfacial tension, allowing for the formation of smaller, more uniform nanodroplets. As the organic solvent is removed, the nanoparticles solidify, and ODM molecules form a stabilizing layer on the surface, preventing aggregation.

Protocol 1: Synthesis of Polymeric Nanoparticles using 4-Octadecylmorpholine by Emulsion-Solvent Evaporation

This protocol details the preparation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating a hydrophobic drug, using ODM as a surfactant.

Materials
  • Poly(lactic-co-glycolic acid) (PLGA), 50:50, MW 10,000-25,000

  • 4-Octadecylmorpholine (ODM)

  • Dichloromethane (DCM)

  • Model hydrophobic drug (e.g., Curcumin)

  • Deionized (DI) water

  • Phosphate-buffered saline (PBS), pH 7.4

Equipment
  • Magnetic stirrer and stir bar

  • Probe sonicator or high-speed homogenizer

  • Rotary evaporator

  • Centrifuge

  • Particle size analyzer (e.g., Dynamic Light Scattering)

Step-by-Step Procedure
  • Organic Phase Preparation:

    • Dissolve 100 mg of PLGA and 10 mg of the model hydrophobic drug in 5 mL of DCM.

    • Add 25 mg of ODM to this organic solution and stir until fully dissolved.

  • Aqueous Phase Preparation:

    • Prepare 20 mL of a 0.5% (w/v) ODM solution in DI water. Adjust the pH to 5.5 with 0.1 M HCl to facilitate the protonation of the morpholine group, enhancing its stabilizing effect.

  • Emulsification:

    • Add the organic phase to the aqueous phase while stirring at 800 rpm on a magnetic stirrer.

    • Immediately after the addition, sonicate the mixture using a probe sonicator at 40% amplitude for 2 minutes on ice to form a nanoemulsion.

  • Solvent Evaporation:

    • Transfer the nanoemulsion to a round-bottom flask and connect it to a rotary evaporator.

    • Evaporate the DCM under reduced pressure at 30°C for 1-2 hours, or until all the organic solvent has been removed.

  • Nanoparticle Recovery and Purification:

    • Transfer the resulting nanoparticle suspension to a centrifuge tube.

    • Centrifuge at 15,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the nanoparticle pellet in 10 mL of DI water by gentle vortexing or sonication.

    • Repeat the centrifugation and washing step twice more to remove excess ODM and unencapsulated drug.

  • Final Resuspension and Storage:

    • Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS, pH 7.4) for characterization and in vitro/in vivo studies.

    • Store the nanoparticle suspension at 4°C.

Expected Nanoparticle Characteristics
ParameterExpected Range
Mean Diameter (Z-average) 150 - 250 nm
Polydispersity Index (PDI) < 0.2
Zeta Potential +20 to +40 mV (in DI water)
Encapsulation Efficiency > 70% (drug-dependent)

Protocol 2: Preparation of Cationic Solid Lipid Nanoparticles (cSLNs) with 4-Octadecylmorpholine by Hot Homogenization

This protocol describes the synthesis of cSLNs for potential nucleic acid delivery, leveraging the cationic nature of ODM.

Materials
  • Glyceryl monostearate (GMS)

  • 4-Octadecylmorpholine (ODM)

  • Poloxamer 188

  • Deionized (DI) water

Equipment
  • Water bath

  • High-speed homogenizer (e.g., Ultra-Turrax)

  • Magnetic stirrer and stir bar

  • Particle size analyzer

Step-by-Step Procedure
  • Lipid Phase Preparation:

    • Melt 500 mg of GMS in a beaker at 75°C in a water bath.

    • Add 100 mg of ODM to the molten lipid and stir until a clear, homogenous lipid phase is obtained.

  • Aqueous Phase Preparation:

    • Dissolve 250 mg of Poloxamer 188 in 20 mL of DI water.

    • Heat the aqueous phase to 75°C.

  • Homogenization:

    • Add the hot aqueous phase to the molten lipid phase under continuous stirring.

    • Immediately homogenize the mixture using a high-speed homogenizer at 12,000 rpm for 5 minutes to form a hot pre-emulsion.

  • Nanoparticle Formation:

    • Rapidly cool the hot nanoemulsion in an ice bath while stirring at a lower speed (500 rpm) to facilitate the crystallization of the lipid and the formation of solid nanoparticles.

  • Purification (Optional):

    • For removal of excess surfactant, the cSLN dispersion can be dialyzed against DI water using a dialysis membrane with a suitable molecular weight cut-off (e.g., 12-14 kDa) for 24 hours.

Workflow for cSLN Synthesis

cSLN_Workflow A Melt GMS and ODM (Lipid Phase at 75°C) C Combine and Homogenize (12,000 rpm, 5 min) A->C B Dissolve Poloxamer 188 in Water (Aqueous Phase at 75°C) B->C D Rapid Cooling in Ice Bath (with stirring) C->D E cSLN Formation D->E F Optional: Dialysis for Purification E->F

Caption: Hot homogenization workflow for cSLNs.

Causality and Experimental Choices

  • Choice of Polymer/Lipid: PLGA is a biodegradable and biocompatible polymer approved by the FDA, making it suitable for drug delivery applications.[7] GMS is a physiological lipid with a melting point suitable for the hot homogenization method.

  • pH of the Aqueous Phase: For polymeric nanoparticles, a slightly acidic pH can enhance the cationic charge of the ODM-coated nanoparticles, which may be beneficial for specific applications like gene delivery.

  • Homogenization Technique: High-energy methods like probe sonication and high-speed homogenization are necessary to provide sufficient energy to break down the dispersed phase into nano-sized droplets.[2]

  • Purification: Centrifugation and washing or dialysis are crucial steps to remove unreacted reagents and excess surfactant, which could otherwise cause toxicity or affect the stability of the final formulation.

Conclusion and Future Perspectives

4-Octadecylmorpholine presents a promising option as a versatile surfactant for the synthesis of a wide range of nanoparticles for drug delivery. Its amphiphilic nature and the pH-tunable cationic charge of the morpholine headgroup offer significant advantages in formulating stable and functional nanocarriers. The protocols provided herein serve as a robust starting point for researchers to explore the potential of ODM in their specific applications. Further studies are warranted to fully characterize the physicochemical properties of ODM, such as its HLB and CMC, and to evaluate the in vivo behavior of ODM-stabilized nanoparticles.

References

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experimental protocol for using 4-Octadecylmorpholine as a corrosion inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the experimental protocols for utilizing 4-Octadecylmorpholine as a corrosion inhibitor. This document provides a comprehensive framework, from theoretical underpinnings to detailed, step-by-step experimental procedures.

Introduction: 4-Octadecylmorpholine as a High-Performance Corrosion Inhibitor

4-Octadecylmorpholine (C₂₂H₄₅NO) is an organic compound characterized by a morpholine head group and a long, 18-carbon alkyl chain (octadecyl group).[1] This amphiphilic structure makes it a highly effective corrosion inhibitor, particularly for metals like steel in acidic or corrosive aqueous environments.[2] Morpholine and its derivatives are well-documented corrosion inhibitors, functioning by adsorbing onto the metal surface to form a protective barrier.[3][4][5][6] The efficacy of 4-Octadecylmorpholine stems from the synergistic action of its two key structural features:

  • The Polar Head Group (Morpholine Ring): The nitrogen and oxygen atoms in the morpholine ring possess lone pairs of electrons, which act as active centers for adsorption onto the metal surface. This interaction can be a combination of physisorption (electrostatic interactions) and chemisorption (coordinate bond formation with vacant d-orbitals of the metal).[5][7][8]

  • The Hydrophobic Tail (Octadecyl Chain): The long, non-polar alkyl chain extends away from the metal surface into the corrosive medium. This creates a dense, hydrophobic layer that repels water and other corrosive species, effectively blocking the electrochemical reactions that cause corrosion.[9]

This guide details the essential laboratory protocols required to systematically evaluate the performance and mechanism of 4-Octadecylmorpholine as a corrosion inhibitor. The methodologies described herein—Weight Loss, Electrochemical Analysis, and Surface Characterization—provide a multi-faceted and self-validating approach to inhibitor qualification.[10]

Mechanism of Action: Adsorption and Barrier Formation

The primary mechanism by which 4-Octadecylmorpholine inhibits corrosion is through the formation of an adsorbed protective film at the metal-solution interface.[9][11] This process displaces water molecules and corrosive ions (like Cl⁻ and H⁺) from the metal surface, mitigating both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. The inhibitor's functionality is governed by its adsorption behavior, which can be described by various adsorption isotherms (e.g., Langmuir, Temkin).[8][12] The Langmuir isotherm is frequently used and assumes the formation of a monolayer of inhibitor molecules on the metal surface.[7][8]

The overall process can be visualized as a self-assembly of inhibitor molecules, creating a tightly packed, water-repellent barrier.

G cluster_metal Metal Surface (e.g., Steel) cluster_solution Corrosive Solution (e.g., HCl + H₂O) Metal Fe | Fe | Fe | Fe H2O H₂O Cl_ion Cl⁻ H_ion H⁺ inhibitor Morpholine Head (N, O) Octadecyl Tail (C₁₈H₃₇) inhibitor:head->Metal Adsorption (Chemi/Physisorption) inhibitor:tail->H2O Repulsion (Hydrophobic Barrier) inhibitor:tail->Cl_ion Repulsion (Hydrophobic Barrier) inhibitor:tail->H_ion Repulsion (Hydrophobic Barrier)

Caption: Adsorption mechanism of 4-Octadecylmorpholine on a metal surface.

Part 1: Material and Solution Preparation

Reproducibility is paramount in corrosion testing. This begins with standardized preparation of metal specimens (coupons) and corrosive media.

Metal Coupon Preparation

The choice of metal depends on the intended application (e.g., N80 steel for oil and gas, mild steel for general industrial use).[13]

Protocol:

  • Cutting: Cut the metal sheet into coupons of standard dimensions (e.g., 5.0 cm x 2.0 cm x 0.2 cm). A small hole should be drilled near one end for suspension.

  • Polishing: Mechanically polish the coupons sequentially using emery papers of increasing grit size (e.g., 200, 400, 600, 800, 1200 grit) to achieve a smooth, uniform surface.[14]

  • Degreasing & Cleaning: Rinse the polished coupons thoroughly with distilled water, followed by ultrasonic cleaning in acetone for 5-10 minutes to remove any organic residue.[14][15]

  • Drying: Dry the coupons using a stream of warm air.

  • Storage: Store the prepared coupons in a desiccator to prevent atmospheric corrosion prior to use.[14]

Causality: Polishing removes existing oxide layers and surface defects, ensuring a consistent and active surface for corrosion. Degreasing is critical as any residual oils can interfere with the inhibitor's ability to adsorb onto the surface.

Corrosive Solution Preparation

The corrosive medium should simulate the target operational environment. A common laboratory medium is 1.0 M Hydrochloric Acid (HCl).

Protocol:

  • Calculation: Determine the volume of concentrated HCl required to prepare the desired final volume and concentration (e.g., 1.0 M) using the formula M₁V₁ = M₂V₂.

  • Dilution: In a fume hood, slowly add the calculated volume of concentrated HCl to a volumetric flask partially filled with distilled water.

  • Final Volume: Add distilled water up to the calibration mark, cap the flask, and invert several times to ensure thorough mixing.

Inhibitor Solution Preparation

A stock solution of 4-Octadecylmorpholine is prepared, from which various test concentrations are made.

Protocol:

  • Stock Solution: Accurately weigh a specific amount of 4-Octadecylmorpholine and dissolve it in a suitable solvent (e.g., ethanol, if needed for solubility) before diluting with the corrosive medium (1.0 M HCl) to create a high-concentration stock solution (e.g., 1000 ppm).

  • Test Solutions: Prepare a series of test solutions with varying inhibitor concentrations (e.g., 50, 100, 200, 400 ppm) by serial dilution of the stock solution with the corrosive medium. A blank solution (corrosive medium with no inhibitor) must always be prepared for comparison.

Part 2: Experimental Evaluation Protocols

A robust evaluation combines gravimetric, electrochemical, and surface analysis techniques. This workflow ensures that the data is cross-validated, providing a high degree of confidence in the results.

G A Material & Solution Preparation B Experimental Testing A->B D Weight Loss (Gravimetric) B->D E Electrochemical Methods B->E F Surface Analysis (Post-Exposure) B->F C Data Analysis & Interpretation J Calculate Inhibition Efficiency (η%) C->J K Determine Adsorption Isotherm C->K L Correlate Findings C->L D->C G Potentiodynamic Polarization (PDP) E->G H Electrochemical Impedance Spec. (EIS) E->H I SEM / AFM / XPS F->I G->C H->C I->C

Caption: General experimental workflow for corrosion inhibitor evaluation.

Weight Loss (Gravimetric) Method

This is a fundamental and direct technique for determining the average corrosion rate over a period of time.[16][17][18][19][20]

Protocol:

  • Initial Weighing: Weigh the prepared and dried metal coupons to four decimal places (W₁) using an analytical balance.

  • Immersion: Suspend each coupon in a beaker containing 250 mL of the test solution (blank and various inhibitor concentrations). Ensure the coupon is fully immersed.[16]

  • Exposure: Cover the beakers and leave them undisturbed for a set duration (e.g., 6, 24, or 72 hours) at a constant temperature (e.g., 25°C or 60°C).[15]

  • Cleaning: After the immersion period, retrieve the coupons. Clean them according to ASTM G1 standard procedure, which typically involves gentle scrubbing with a soft brush, rinsing with distilled water and acetone, and drying.[15]

  • Final Weighing: Reweigh the cleaned and dried coupons (W₂).

  • Calculation:

    • Weight Loss (ΔW): ΔW = W₁ - W₂

    • Corrosion Rate (CR) in mm/year: CR = (8.76 × 10⁴ × ΔW) / (A × T × D), where A is the surface area (cm²), T is immersion time (hours), and D is the metal density (g/cm³).

    • Inhibition Efficiency (η%): η% = [(CR₀ - CRᵢ) / CR₀] × 100, where CR₀ is the corrosion rate of the blank and CRᵢ is the corrosion rate with the inhibitor.

Parameter Description Example Value
Coupon DimensionsLength x Width x Thickness5.0 x 2.0 x 0.2 cm
Immersion Time (T)Duration of exposure to corrosive media24 hours
TemperatureConstant temperature of the test solution25 °C
Inhibitor Conc.Range of concentrations tested0 (Blank), 50, 100, 200 ppm

Trustworthiness: This method's reliability comes from its simplicity and direct measurement of material loss.[17] However, it provides no information on the corrosion mechanism and can be time-consuming.[17] Results should be performed in triplicate to ensure reproducibility.

Electrochemical Methods

Electrochemical tests are rapid and provide valuable insights into the kinetics and mechanisms of corrosion inhibition.[16][21] They are performed using a potentiostat and a standard three-electrode cell.[22][23][24]

  • Working Electrode (WE): The metal coupon being tested.

  • Reference Electrode (RE): Provides a stable potential for reference (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl).[7][24]

  • Counter Electrode (CE): An inert material (e.g., platinum or graphite) that completes the electrical circuit.[7][24]

This technique measures the current response of the working electrode to a controlled change in potential. The resulting Tafel plot provides key corrosion parameters.[22][23][25]

Protocol:

  • Setup: Assemble the three-electrode cell with the metal coupon (WE) immersed in the test solution.

  • Stabilization: Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state (typically 30-60 minutes).

  • Polarization Scan: Scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow, constant scan rate (e.g., 0.5 mV/s or 1 mV/s).[22]

  • Data Analysis:

    • Plot the logarithm of the current density (log i) versus the applied potential (E).

    • Extrapolate the linear portions of the anodic and cathodic branches (Tafel slopes) back to their intersection point.

    • The potential at the intersection is the Corrosion Potential (Ecorr), and the current density is the Corrosion Current Density (icorr).

    • Inhibition Efficiency (η%): η% = [(icorr₀ - icorrᵢ) / icorr₀] × 100, where icorr₀ and icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Mechanistic Insight: A significant shift in Ecorr (>85 mV) indicates whether the inhibitor is primarily anodic or cathodic. A smaller shift suggests a mixed-type inhibitor, which is common for adsorption-based inhibitors like 4-Octadecylmorpholine.[8]

EIS is a non-destructive technique that provides detailed information about the inhibitor film and the processes occurring at the metal/solution interface.[7][26][27] It involves applying a small amplitude AC potential signal over a wide range of frequencies.[7]

Protocol:

  • Setup & Stabilization: Use the same three-electrode setup and allow the OCP to stabilize.

  • EIS Measurement: Apply a small sinusoidal AC voltage (e.g., 10 mV amplitude) at the OCP over a frequency range from high to low (e.g., 100 kHz to 0.01 Hz).[7]

  • Data Analysis:

    • The data is typically presented as a Nyquist plot (imaginary vs. real impedance). For an inhibitor film, the plot often shows a semicircle.

    • The diameter of the semicircle corresponds to the Charge Transfer Resistance (Rct). A larger Rct value indicates slower corrosion and better inhibition.[28]

    • The data is modeled using an equivalent electrical circuit to extract quantitative parameters like Rct and Double Layer Capacitance (Cdl).[29]

    • Inhibition Efficiency (η%): η% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100, where Rctᵢ and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Technique Key Parameter Significance
PDP Corrosion Current (icorr)Directly proportional to corrosion rate. Lower is better.
EIS Charge Transfer Resistance (Rct)Resistance to charge transfer (corrosion). Higher is better.
Surface Analysis Techniques

After exposure, the metal surface is analyzed to visually and chemically confirm the presence and effectiveness of the inhibitor film.[30][31]

Protocol (General):

  • After the immersion test (e.g., from the weight loss experiment), carefully remove the coupons.

  • Gently rinse with distilled water to remove loose corrosion products and dry carefully.

  • Analyze the surface using one or more of the following techniques:

    • Scanning Electron Microscopy (SEM): Provides high-magnification images of the surface morphology. A comparison between the blank (showing pitting/damage) and the inhibited sample (showing a smoother surface) provides visual evidence of protection.[31]

    • X-ray Photoelectron Spectroscopy (XPS): An ultra-high vacuum technique that analyzes the elemental composition of the top few nanometers of the surface. XPS can detect the presence of Nitrogen (from the morpholine ring) and Carbon (from the octadecyl chain), confirming the adsorption of the inhibitor molecule onto the surface.[14][15][30]

    • Atomic Force Microscopy (AFM): Characterizes the surface topography at the nanoscale and can be used to measure the thickness and cohesive strength of the adsorbed inhibitor film.[32]

Conclusion

The comprehensive evaluation of 4-Octadecylmorpholine as a corrosion inhibitor requires a multi-pronged experimental approach. By integrating gravimetric (Weight Loss), electrochemical (PDP, EIS), and surface-sensitive (SEM, XPS) techniques, researchers can obtain a complete picture of the inhibitor's performance, efficiency, and mechanism of action. The protocols outlined in this guide provide a robust and scientifically sound framework for conducting such an evaluation, ensuring that the data generated is both reliable and insightful. The cross-validation between these distinct methods is crucial for establishing the trustworthiness of the findings.

References

  • Surface Analysis of Adsorbed Carbon Dioxide Corrosion Inhibitors. (2001). CORROSION, 57(1), 9–18.
  • Corrosion Inhibitor Testing. (2025). Infinita Lab.
  • Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). Scientific Reports.
  • Surface Analysis of Inhibitor Films Formed in Hydrogen Sulfide Medium. (1996). CORROSION, 52(6), 447–452.
  • Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. (n.d.). AIP Publishing.
  • Evaluation of Oilfield Corrosion Inhibitors by Electrochemical Impedance Spectroscopy (EIS). (1994). NACE International Annual Conference.
  • Weight loss method of corrosion assessment. (n.d.). ResearchGate.
  • A Laboratory Method for Evaluating Corrosion Inhibitors for Secondary Recovery. (1959). CORROSION, 15(6), 41–44.
  • Surface Characterization Techniques in Corrosion Inhibition Research. (n.d.). ResearchGate.
  • Potentiodynamic Corrosion Testing. (n.d.). ResearchGate.
  • Evaluation of corrosion inhibitors. (n.d.). Unknown Source.
  • Weight Loss Corrosion Testing: ASTM A262 & NACE RP0775. (2025). TCR Engineering.
  • Evaluation and Selection of Corrosion Inhibitors. (n.d.). ResearchGate.
  • Potentiodynamic Corrosion Testing. (2016). SciSpace.
  • Surface analysis of inhibitor films formed by imidazolines and amides on mild steel in an acidic environment. (n.d.). ResearchGate.
  • Procedure for Conducting and Verifying Potentiodynamic Polarization Tests. (1990). Unknown Source.
  • Potentiodynamic. (n.d.). Corrosionpedia.
  • Potentiodynamic Corrosion Testing. (2016). PubMed.
  • Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). (n.d.). Unknown Source.
  • Weight Loss Studies on the Corrosion Behavior of Some Metals in Various Media. (n.d.). Chemical Science Review and Letters.
  • Standards for Evaluating Oil Field Corrosion Inhibitors in the Laboratory. (n.d.). ResearchGate.
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  • Corrosion Inhibitor Testing. (n.d.). TCA Lab / Alfa Chemistry.
  • 4-Octadecylmorpholine | 16528-77-1. (2023). Smolecule.
  • AFM Characterization of Corrosion Inhibitors and Nanoparticle Films. (2025). ACS Publications.
  • 4-Octadecylmorpholine. (n.d.). PubChem.
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  • Types of Corrosion Inhibitors and Their Mechanisms of Action. (n.d.). Reformchem.
  • MORPHOLINE. (n.d.). atamankimya.com.
  • Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact. (n.d.). MDPI.
  • Study on the Performance and Mechanism of Morpholine Salt Volatile Corrosion Inhibitors on Carbon Steel. (2024). MDPI.
  • Newly Synthesized Morpholinyl Mannich Bases as Corrosion Inhibitors for N80 Steel in Acid Environment. (2022). MDPI.
  • Synthesis and Evaluation of Corrosion Inhibiting Activity of New Molecular Hybrids Containing the Morpholine, 1,4-Naphthoquinone, 7-Chloroquinoline and 1,3,5-Triazine Cores. (n.d.). Scirp.org.
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  • Adsorption Mechanism of Eco-Friendly Corrosion Inhibitors for Exceptional Corrosion Protection of Carbon Steel: Electrochemical and First-Principles DFT Evaluations. (n.d.). MDPI.

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Application Notes & Protocols: 4-Octadecylmorpholine in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Architectural Role of 4-Octadecylmorpholine

In the landscape of advanced drug delivery, the efficacy of a nanoparticle carrier is profoundly influenced by the molecular architecture of its components. 4-Octadecylmorpholine, a tertiary amine featuring a morpholine headgroup and a C18 alkyl tail, represents a foundational structure in the design of cationic lipids. While it is more of a building block than a final, highly optimized excipient, understanding its properties and potential applications is crucial for researchers developing novel lipid-based delivery systems.

The morpholine ring provides a protonatable nitrogen atom, allowing the molecule to acquire a positive charge in acidic environments, a key feature for encapsulating anionic payloads like nucleic acids.[1] The octadecyl tail imparts the necessary hydrophobicity to drive self-assembly into lipid bilayers. This guide provides a comprehensive overview of 4-Octadecylmorpholine's physicochemical properties and presents detailed, field-proven protocols for its incorporation into three key drug delivery platforms: Lipid Nanoparticles (LNPs), Solid Lipid Nanoparticles (SLNs), and Nanoemulsions. These protocols are designed as robust starting points for research and development, emphasizing the rationale behind each step to empower scientists to innovate and optimize for their specific applications.

Section 1: Physicochemical Profile of 4-Octadecylmorpholine

A thorough understanding of a molecule's properties is the bedrock of formulation science. 4-Octadecylmorpholine's amphiphilic nature, stemming from its polar morpholine head and nonpolar alkyl chain, governs its behavior in aqueous and organic phases.

PropertyValueSource
Chemical Formula C22H45NO[1][2]
Molecular Weight 339.6 g/mol [2]
Appearance Colorless, oily liquid or low-melting solid
Melting Point ~25 °C[1]
Boiling Point ~200 °C at 4 Torr[1]
Topological Polar Surface Area 12.5 Ų[2]
XLogP3-AA (Hydrophobicity) 8.7[2]
Hydrogen Bond Acceptor Count 2[2]
Hydrogen Bond Donor Count 0[2]

This table summarizes the key computed physicochemical properties of 4-Octadecylmorpholine.

Section 2: The Mechanistic Role of Cationic Lipids in Delivery

The primary function of a cationic lipid like 4-octadecylmorpholine in drug delivery is to complex with, protect, and facilitate the intracellular delivery of anionic therapeutic payloads, most notably nucleic acids (siRNA, mRNA).[3][4]

The Delivery Cascade:

  • Complexation: In an acidic aqueous buffer (e.g., pH 4.0), the tertiary amine on the morpholine ring becomes protonated, resulting in a positive charge. This positive charge enables strong electrostatic interaction with the negatively charged phosphate backbone of nucleic acids, initiating the self-assembly and encapsulation process.[4]

  • Cellular Uptake: The resulting nanoparticles, which typically have a net neutral or slightly positive charge at physiological pH, are taken up by target cells primarily through endocytosis.[5]

  • Endosomal Escape: This is the critical, often rate-limiting, step.[5] As the endosome matures, its internal pH drops. This acidic environment protonates the morpholine headgroups within the nanoparticle. The influx of protons and counter-ions leads to osmotic swelling and destabilization of the endosomal membrane. The cationic lipids can also interact with and disrupt the anionic lipids of the endosomal membrane, forming non-bilayer structures that promote the release of the therapeutic payload into the cytoplasm where it can exert its biological effect.[6]

G cluster_formulation 1. LNP Formulation (Acidic pH) cluster_uptake 2. Cellular Uptake (Physiological pH) cluster_escape 3. Endosomal Escape (Acidifying Endosome) Lipid 4-Octadecylmorpholine (Protonated N+) LNP Self-Assembled LNP Lipid->LNP Electrostatic Interaction NA Nucleic Acid (Anionic PO4-) NA->LNP LNP_circ Circulating LNP Cell Target Cell Membrane Endosome Endosome Formation Cell->Endosome Endosome_acid Acidified Endosome (pH Drop) Endosome->Endosome_acid Maturation LNP_circ->Cell Endocytosis Destabilization Membrane Destabilization Endosome_acid->Destabilization Protonation of Morpholine Ring Release Payload Release Destabilization->Release Cytoplasm Cytoplasm Release->Cytoplasm Therapeutic Effect

Mechanism of Cationic Lipid-Mediated Nucleic Acid Delivery.

Section 3: Application Protocols

Protocol: Lipid Nanoparticle (LNP) Synthesis for siRNA Delivery

This protocol details the formulation of LNPs using a microfluidic mixing technique, which provides excellent control over particle size and polydispersity.[7][8] 4-Octadecylmorpholine is used here as the primary ionizable cationic lipid.

Rationale: Rapid mixing of a lipid-ethanol stream with an siRNA-aqueous buffer stream causes a rapid change in solvent polarity. This supersaturates the lipids, forcing them to precipitate and self-assemble around the siRNA into uniform nanoparticles.

Materials:

  • 4-Octadecylmorpholine

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (Helper Lipid)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • siRNA of interest

  • Anhydrous Ethanol

  • 25 mM Sodium Acetate Buffer (pH 4.0)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr®) and microfluidic chip

  • Syringe pumps and gastight syringes

Workflow Diagram:

G cluster_prep Preparation cluster_mixing Microfluidic Mixing cluster_purify Purification & Storage prep_lipids Prepare Lipid Stock in Ethanol load_syr Load Syringes prep_lipids->load_syr prep_siRNA Prepare siRNA Stock in Acetate Buffer prep_siRNA->load_syr mix Mix at 3:1 Flow Rate Ratio (Aqueous:Organic) load_syr->mix collect Collect LNP Suspension mix->collect dialyze Dialyze against PBS (Buffer Exchange & Ethanol Removal) collect->dialyze sterilize Sterile Filter (0.22 µm) dialyze->sterilize store Store at 4°C sterilize->store

Experimental Workflow for LNP Synthesis.

Procedure:

  • Preparation of Lipid Stock (Organic Phase): a. Prepare individual stock solutions of each lipid in anhydrous ethanol. b. In a sterile glass vial, combine the lipid stocks to achieve a final molar ratio of 50:10:38.5:1.5 (4-Octadecylmorpholine : DSPC : Cholesterol : DMG-PEG 2000).[7] c. The total lipid concentration should typically be between 10-25 mM. For this protocol, we will use a 12.5 mM total lipid stock.

  • Preparation of siRNA Solution (Aqueous Phase): a. Dissolve lyophilized siRNA in 25 mM Sodium Acetate Buffer (pH 4.0) to a concentration of 0.2 mg/mL. The acidic pH ensures the 4-octadecylmorpholine is protonated upon mixing.

  • Microfluidic Mixing: a. Set up the microfluidic system according to the manufacturer's instructions. b. Load the lipid-ethanol solution into a syringe for the organic phase inlet. c. Load the siRNA-buffer solution into a separate syringe for the aqueous phase inlet. d. Set the flow rate ratio to 3:1 (Aqueous:Organic) . For example, set the aqueous syringe pump to 1.5 mL/min and the organic syringe pump to 0.5 mL/min for a total flow rate of 2.0 mL/min. e. Initiate the pumps and collect the milky-white LNP suspension from the outlet into a sterile tube. Discard the initial 100-200 µL to ensure a homogenous mixture.

  • Purification and Buffer Exchange: a. To remove ethanol and exchange the buffer to a physiological pH, dialyze the collected LNP suspension against sterile PBS (pH 7.4) for at least 6 hours, or overnight at 4°C, using a dialysis cassette (e.g., 10 kDa MWCO).

  • Sterilization and Storage: a. Sterilize the final LNP-siRNA formulation by passing it through a 0.22 µm syringe filter. b. Store the LNPs at 4°C for short-term use (up to several weeks). For long-term storage, aliquot and store at -80°C, though freeze-thaw cycles should be minimized.[7]

Protocol: Solid Lipid Nanoparticle (SLN) Synthesis

This protocol uses the hot high-pressure homogenization (HPH) technique to produce SLNs.[9] 4-Octadecylmorpholine can be incorporated as part of the solid lipid matrix due to its low melting point.

Rationale: The drug is dissolved or dispersed in a molten lipid matrix, which is then emulsified in a hot aqueous surfactant solution. This coarse pre-emulsion is then forced through a high-pressure homogenizer, where intense shear forces and cavitation break the droplets down to the nanometer scale. Cooling the resulting nanoemulsion causes the lipid to solidify, entrapping the drug within the solid core.[9]

Materials:

  • 4-Octadecylmorpholine

  • A high-melting point lipid (e.g., Glyceryl behenate - Compritol® 888 ATO)

  • A surfactant (e.g., Poloxamer 188 or Tween® 80)

  • Hydrophobic drug of interest

  • Purified water

  • High-shear mixer (e.g., Ultra-Turrax®)

  • High-pressure homogenizer

Procedure:

  • Preparation of Lipid Phase: a. Combine the solid lipids (e.g., a 1:1 w/w mixture of Compritol® 888 ATO and 4-Octadecylmorpholine) and the hydrophobic drug. b. Heat the mixture to approximately 75-85°C (at least 10°C above the melting point of the highest-melting lipid) with stirring until a clear, homogenous lipid melt is formed.

  • Preparation of Aqueous Phase: a. Dissolve the surfactant (e.g., 2.5% w/v Poloxamer 188) in purified water. b. Heat the aqueous phase to the same temperature as the lipid phase. Maintaining equal temperatures is critical to prevent premature lipid solidification.

  • Pre-emulsion Formation: a. Add the hot lipid phase to the hot aqueous phase under high-shear mixing (e.g., 8,000 rpm for 5 minutes). This will form a coarse oil-in-water (o/w) emulsion.

  • High-Pressure Homogenization: a. Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, which has been pre-heated to the same temperature. b. Homogenize the mixture for 3-5 cycles at a pressure of 500-1500 bar. The optimal pressure and number of cycles must be determined empirically for each formulation.

  • Cooling and SLN Formation: a. The resulting hot nanoemulsion is cooled down to room temperature or in an ice bath under gentle stirring. As the lipid droplets cool, they solidify, forming the SLNs.

  • Storage: a. Store the SLN dispersion at 4°C.

Protocol: Nanoemulsion Formulation

This protocol employs the solvent injection (nanoprecipitation) method, a low-energy technique suitable for forming nanoemulsions.[10][11] Here, 4-Octadecylmorpholine acts as a co-surfactant to stabilize the oil droplets.

Rationale: A water-miscible organic solvent containing the lipid, drug, and co-surfactant is rapidly injected into an aqueous phase. The rapid diffusion of the solvent into the water causes the poorly soluble lipid to precipitate into nano-sized droplets, forming a stable nanoemulsion.[11]

Materials:

  • A carrier oil (e.g., Miglyol® 812, medium-chain triglycerides)

  • 4-Octadecylmorpholine (as co-surfactant)

  • A primary surfactant (e.g., Lecithin or Tween® 80)

  • A water-miscible organic solvent (e.g., Ethanol or Acetone)

  • Hydrophobic drug of interest

  • Purified water

Procedure:

  • Preparation of Organic Phase: a. Dissolve the carrier oil (e.g., 100 mg), the hydrophobic drug, the primary surfactant (e.g., 100 mg Lecithin), and 4-Octadecylmorpholine (e.g., 50 mg) in a minimal amount of organic solvent (e.g., 5 mL Ethanol).

  • Preparation of Aqueous Phase: a. Prepare the aqueous phase (e.g., 50 mL purified water), which may optionally contain a hydrophilic surfactant. b. Place the aqueous phase on a magnetic stirrer set to moderate speed.

  • Nanoemulsion Formation: a. Using a syringe with a fine needle, inject the organic phase rapidly but steadily into the stirring aqueous phase. b. A spontaneous, milky-white nanoemulsion should form immediately.

  • Solvent Removal: a. Continue stirring for 10-15 minutes to allow the system to equilibrate. b. Remove the organic solvent using a rotary evaporator under reduced pressure.

  • Final Volume Adjustment and Storage: a. Adjust the final volume with purified water if necessary. b. Store the nanoemulsion at 4°C.

Section 4: Essential Characterization Protocols

Characterizing the physicochemical properties of the formulated nanoparticles is a non-negotiable step to ensure quality, reproducibility, and predict in vivo performance.[12][13]

ParameterTechniqueRationale & Importance
Particle Size & PDI Dynamic Light Scattering (DLS)Determines the average hydrodynamic diameter and the width of the size distribution. Size affects cellular uptake, biodistribution, and stability. A low Polydispersity Index (PDI < 0.2) is desired for uniformity.[8]
Surface Charge Zeta Potential MeasurementMeasures the charge at the nanoparticle surface. For nucleic acid delivery, a slightly positive or near-neutral zeta potential at pH 7.4 is often optimal for balancing stability and cellular interaction.[14]
Encapsulation Efficiency (%EE) Lysis & Quantification Assay (e.g., RiboGreen® for RNA)Quantifies the amount of drug successfully entrapped within the nanoparticle versus the total amount used. High %EE is crucial for therapeutic potency and cost-effectiveness.[8][15]
Morphology Transmission Electron Microscopy (TEM) / Cryo-TEMVisualizes the shape, size, and structure of the nanoparticles, confirming their integrity and lamellarity (for LNPs).[13]
Protocol: Particle Size and Zeta Potential Measurement
  • Sample Preparation: Dilute the nanoparticle suspension in an appropriate dispersant (e.g., 1x PBS for size, 0.1x PBS or deionized water for zeta potential) to achieve a suitable particle count rate for the instrument.[16]

  • Instrument Setup: Equilibrate the DLS instrument (e.g., Malvern Zetasizer) to 25°C.

  • Measurement:

    • For size and PDI , perform at least three measurements and average the results for the Z-average diameter and PDI.

    • For zeta potential , use an appropriate folded capillary cell and perform at least three measurements, averaging the results.

Protocol: Encapsulation Efficiency (%EE) for siRNA
  • Total siRNA Measurement: a. Take an aliquot of the LNP suspension (e.g., 10 µL). b. Add a lysis buffer containing a surfactant (e.g., 0.2% Triton™ X-100) to disrupt the nanoparticles and release all encapsulated siRNA.[15] c. Quantify the siRNA concentration using the Quant-iT™ RiboGreen™ assay according to the manufacturer's protocol, measuring fluorescence on a plate reader. This gives the Total siRNA .

  • Free siRNA Measurement: a. Take a separate, identical aliquot of the LNP suspension. b. Without adding lysis buffer, directly quantify the siRNA using the RiboGreen™ assay. The dye will only bind to the unencapsulated (free) siRNA. This gives the Free siRNA .

  • Calculation:

    • %EE = ((Total siRNA - Free siRNA) / Total siRNA) * 100

Section 5: Safety and Toxicological Considerations

While cationic lipids are powerful delivery tools, they are not without potential safety concerns. The positive charge that is essential for their function can also lead to cytotoxicity through interactions with negatively charged cell membranes and blood components.[14][17]

  • Dose-Dependent Toxicity: The cytotoxicity of cationic lipids is a major factor. In vitro assays (e.g., MTT, LDH) are necessary to determine the concentration at which formulations induce cell death.[13]

  • Biocompatibility & Degradability: 4-Octadecylmorpholine is not inherently biodegradable. Modern drug delivery research focuses on designing ionizable lipids with biodegradable linkages (e.g., esters) that can be cleaved in vivo, reducing accumulation and long-term toxicity.[5] This is a key area for potential modification of the 4-octadecylmorpholine scaffold.

  • Immunogenicity: Some lipid formulations can activate immune pathways.[18] Careful preclinical evaluation is required to assess any potential inflammatory responses.

Researchers using 4-octadecylmorpholine should perform rigorous toxicological assessments and consider it a starting point for the design of safer, next-generation derivatives.[19][20]

References

  • 4-Octadecylmorpholine | C22H45NO | CID 85475 - PubChem. (n.d.). National Center for Biotechnology Information. Available from: [Link]

  • Morpholine, 4-(1-oxooctadecyl)- | C22H43NO2 | CID 9924707 - PubChem. (n.d.). National Center for Biotechnology Information. Available from: [Link]

  • Customizable Lipid Nanoparticle Materials for the Delivery of siRNAs and mRNAs. (n.d.). National Institutes of Health. Available from: [Link]

  • Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. (2023). MDPI. Available from: [Link]

  • Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education. (2023). PubMed. Available from: [Link]

  • Drug-Induced Morphology Switch in Drug Delivery Systems Based on Poly(2-oxazoline)s. (2014). ACS Publications. Available from: [Link]

  • Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education. (2023). National Institutes of Health. Available from: [Link]

  • Lipid Nanoparticle Formulations for Enhanced Co-delivery of siRNA and mRNA. (2018). PubMed. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2010). ResearchGate. Available from: [Link]

  • Characterization of nanoparticles – Knowledge and References. (n.d.). Taylor & Francis. Available from: [Link]

  • On the mechanism whereby cationic lipids promote intracellular delivery of polynucleic acids. (2001). Nature. Available from: [Link]

  • Optimization and physicochemical characterization of a cationic lipid-phosphatidylcholine mixed emulsion formulated as a highly efficient vehicle that facilitates adenoviral gene transfer. (2014). National Institutes of Health. Available from: [Link]

  • Physicochemical properties and in vitro toxicity of cationic liposome cDNA complexes. (1996). PubMed. Available from: [Link]

  • Preparation and Characterization of Lipid Nanoparticles Co-loaded With DNA and Nitro-Oleic Acid. (2024). National Institutes of Health. Available from: [Link]

  • Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education. (2023). ResearchGate. Available from: [Link]

  • Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review. (2019). Bentham Science. Available from: [Link]

  • Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method. (2020). National Institutes of Health. Available from: [Link]

  • Solid lipid nanoparticles: Preparation techniques, their characterization, and an update on recent studies. (2020). Taylor & Francis Online. Available from: [Link]

  • Applications of Metal-Organic Frameworks as Drug Delivery Systems. (2022). MDPI. Available from: [Link]

  • MORPHOLINE (1,4-OXAZINANE). (n.d.). Ataman Kimya. Available from: [Link]

  • Nanoemulsion – Knowledge and References. (n.d.). Taylor & Francis. Available from: [Link]

  • Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review. (2019). National Institutes of Health. Available from: [Link]

  • Basics of Solid Lipid Nanoparticles Formulation. (2023). Biomedical Research Bulletin. Available from: [Link]

  • “Characterization of Nanoparticles Intended for Drug Delivery”. (2010). National Institutes of Health. Available from: [Link]

  • Characterization of cationic liposome formulations designed to exhibit extended plasma residence times and tumor vasculature targeting properties. (2010). PubMed. Available from: [Link]

  • mRNA lipid nanoparticle formulation, characterization and evaluation. (2023). National Institutes of Health. Available from: [Link]

  • Optimal combination of cationic lipid and phospholipid in cationic liposomes for gene knockdown in breast cancer cells and mouse lung using siRNA lipoplexes. (2015). National Institutes of Health. Available from: [Link]

  • Nanoemulsions: Factory for Food, Pharmaceutical and Cosmetics. (2021). MDPI. Available from: [Link]

  • Preparation, Characterization and Cytotoxicity Evaluation of Curcuminoid Compound Loaded PLGA Nanoparticles for Chemotherapy of Cancer. (2023). Frontiers in Health Informatics. Available from: [Link]

  • Formulation and Characterization of Doxycycline-Loaded Polymeric Nanoparticles for Testing Antitumor/Antiangiogenic Action in Experimental Colon Cancer in Mice. (2023). MDPI. Available from: [Link]

  • Revolutionizing Drug Delivery: The Impact of Advanced Materials Science and Technology on Precision Medicine. (2024). National Institutes of Health. Available from: [Link]

  • Preclinical Development of Drug Delivery Systems for Paclitaxel-Based Cancer Chemotherapy. (2011). National Institutes of Health. Available from: [Link]

  • How Lipid Nanoparticles (LNPs) Dutifully Deliver mRNA. (2021). YouTube. Available from: [Link]

  • Toxicology of Nanoparticles in Drug Delivery. (2023). National Institutes of Health. Available from: [Link]

  • Precision Nanotoxicology in Drug Development: Current Trends and Challenges in Safety and Toxicity Implications of Customized Multifunctional Nanocarriers for Drug-Delivery Applications. (2022). MDPI. Available from: [Link]

  • Nanoformulations for Drug Delivery: Safety, Toxicity, and Efficacy | Request PDF. (2023). ResearchGate. Available from: [Link]

  • Advances in nanomaterials for precision drug delivery: Insights into pharmacokinetics and toxicity. (2023). PubMed Central. Available from: [Link]

  • Toxicology and Nonclinical Safety Assessment in Pharmaceutical Discovery and Development. (2017). ResearchGate. Available from: [Link]

Sources

Application of 4-Octadecylmorpholine in Emulsion Polymerization: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of 4-Octadecylmorpholine in Advanced Polymer Synthesis

Emulsion polymerization is a cornerstone of modern polymer production, enabling the synthesis of a wide array of polymers with diverse applications, from industrial coatings and adhesives to sophisticated drug delivery systems.[1][2] The stability and ultimate properties of the resulting polymer latex are critically dependent on the choice of surfactant used to emulsify the monomer in the aqueous phase.[3] 4-Octadecylmorpholine, a cationic surfactant, presents unique advantages in this process. Its molecular structure, featuring a long, hydrophobic octadecyl chain and a hydrophilic morpholine headgroup, allows for robust stabilization of monomer droplets and growing polymer particles. This application note provides a comprehensive overview of the theoretical and practical aspects of utilizing 4-Octadecylmorpholine in emulsion polymerization, offering detailed protocols and insights for researchers in polymer science and drug development.

Mechanism of Action: How 4-Octadecylmorpholine Stabilizes Emulsions

In an oil-in-water emulsion polymerization system, 4-Octadecylmorpholine functions as a cationic emulsifier, playing a pivotal role in both the nucleation and stabilization of polymer particles. Its amphiphilic nature drives its orientation at the oil-water interface, with the hydrophobic octadecyl tail extending into the monomer (oil) phase and the polar morpholine headgroup residing in the continuous aqueous phase.[4]

This arrangement reduces the interfacial tension between the monomer and water, facilitating the formation of small, stable monomer droplets. As polymerization is initiated, typically by a water-soluble initiator, the growing polymer chains are stabilized by the adsorbed 4-Octadecylmorpholine molecules. The cationic charge of the morpholine headgroup imparts a positive surface charge to the polymer particles, leading to electrostatic repulsion between them. This repulsion is the primary mechanism preventing particle agglomeration and ensuring the colloidal stability of the latex throughout the polymerization process and during subsequent storage and formulation.[2]

Figure 2: General Workflow for Emulsion Polymerization.

Quantitative Data Summary

The performance of 4-Octadecylmorpholine as a surfactant can be evaluated by several key parameters of the resulting polymer latex. The following table provides a summary of expected performance metrics based on typical emulsion polymerization of vinyl and acrylic monomers.

ParameterTypical RangeSignificance
Particle Size (Diameter) 50 - 300 nmInfluences film formation, gloss, and rheology.
Polydispersity Index (PDI) < 0.2A measure of the uniformity of particle size.
Solid Content 40 - 55%The weight percentage of polymer in the latex.
Viscosity 100 - 2000 cPAffects the processability and application of the latex.
Zeta Potential +30 to +60 mVIndicates high colloidal stability due to electrostatic repulsion.
Coagulum < 0.1%A low value indicates good reaction stability.

Troubleshooting

IssuePotential CauseSuggested Solution
High Coagulum Formation - Insufficient surfactant concentration- Inadequate agitation- Too rapid monomer/initiator feed- Increase 4-Octadecylmorpholine concentration- Optimize stirrer speed- Slow down the feed rates
Broad Particle Size Distribution - Secondary nucleation- Inconsistent feed rates- Increase initial surfactant concentration- Ensure consistent and controlled feeding
Low Monomer Conversion - Insufficient initiator- Low reaction temperature- Presence of inhibitors- Increase initiator concentration or add a chaser- Increase reaction temperature- Ensure monomer is properly purified
Latex Instability (Settling) - Low surface charge- Inappropriate pH- Increase 4-Octadecylmorpholine concentration- Adjust pH, especially for acrylic systems

Safety Precautions

Standard laboratory safety practices should be followed when conducting emulsion polymerization. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The polymerization should be carried out in a well-ventilated fume hood. Monomers are often flammable and volatile, and initiators can be strong oxidizing agents. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

4-Octadecylmorpholine is a versatile and effective cationic surfactant for emulsion polymerization. Its ability to provide excellent electrostatic stabilization makes it a valuable tool for the synthesis of stable polymer latexes with controlled particle sizes. The protocols and data presented in this application note provide a solid foundation for researchers to explore the use of 4-Octadecylmorpholine in a variety of applications, from the development of novel coatings and adhesives to the design of advanced drug delivery vehicles.

References

  • Univar Solutions. (n.d.). Emulsion Polymerization Solutions. Retrieved from [Link]

  • Gantrade Corporation. (n.d.). Surfactants for Emulsion Polymers. Retrieved from [Link]

  • Dario, B., et al. (2023). Effect of Different Surfactants on Emulsion Polymerization of a Vinyl-Acrylic Latex. CoatingsTech, 20(9), 40-47. Retrieved from [Link]

  • Sarac, A. S., et al. (2011). Emulsion Polymerization of Vinyl Acetate in the Presence of a New Cationic Surfactant. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 48(10), 826-832. Retrieved from [Link]

  • Wilson, A. L. (1944). U.S. Patent No. 2,349,326. Washington, DC: U.S. Patent and Trademark Office.
  • Hyde, J. F. (1956). U.S. Patent No. 2,766,220. Washington, DC: U.S. Patent and Trademark Office.
  • Farmer, D. B., & Vafa, A. M. (1993). EP Patent No. 0316090B1. Munich, Germany: European Patent Office. Retrieved from [Link]

  • Enever, C., et al. (1994). Preparation, characterization and use in emulsion polymerization of acrylated alkyl ethoxylate surface-active monomers. Polymer, 35(24), 5231-5239. Retrieved from [Link]

  • Cifra, P. (2024). POLYMERIZATION OF VINYL ACETATE IN THE PRESENCE OF POLYLACTIDE-POLY(ETHYLENE GLYCOL) BLOCK-COPOLYMERS. Cifra. Chemistry. Retrieved from [Link]

  • Gardon, J. L. (1968). Emulsion polymerization. VI. Concentration of monomers in latex particles. Journal of Polymer Science Part A-1: Polymer Chemistry, 6(10), 2859-2879.
  • Fitch, R. M. (Ed.). (1971). Polymer Colloids. Springer Science & Business Media.
  • Gilbert, R. G. (1995). Emulsion polymerization: a mechanistic approach. Academic press.
  • Lovell, P. A., & El-Aasser, M. S. (Eds.). (1997). Emulsion polymerization and emulsion polymers. John Wiley & Sons.
  • Chern, C. S. (2006). Emulsion polymerization mechanisms and kinetics. Progress in Polymer Science, 31(5), 443-486.
  • Asua, J. M. (2002). Miniemulsion polymerization. Progress in polymer science, 27(7), 1283-1346.
  • Guyot, A. (2004). Advances in reactive surfactants. Advances in colloid and interface science, 108, 3-22.

Sources

Application Notes and Protocols for 4-Octadecylmorpholine in the Stabilization of Oil-in-Water Emulsions

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Role of 4-Octadecylmorpholine in Emulsion Science

4-Octadecylmorpholine is a tertiary amine featuring a hydrophilic morpholine head group and a long, lipophilic C18 alkyl chain (octadecyl group).[1] This amphiphilic structure is the cornerstone of its potential as a surface-active agent, or surfactant, capable of stabilizing oil-in-water (o/w) emulsions. In such emulsions, immiscible oil droplets are dispersed within a continuous aqueous phase. The inherent thermodynamic instability of these systems necessitates the use of emulsifiers to prevent droplet coalescence and phase separation.

While specific literature detailing the application of 4-octadecylmorpholine as a primary emulsifier is limited, its molecular architecture allows us to infer its functionality based on established principles of colloid and interface science. The long octadecyl tail is expected to anchor within the oil droplets, while the polar morpholine ring will orient towards the continuous water phase. This arrangement reduces the interfacial tension between the oil and water, facilitating the formation of a stable dispersion.

Furthermore, the nitrogen atom in the morpholine ring can be protonated in acidic to neutral aqueous solutions, imparting a positive charge to the molecule. This would classify 4-octadecylmorpholine as a cationic surfactant under these conditions. The resulting electrostatic repulsion between positively charged oil droplets would provide an additional energetic barrier against coalescence, significantly enhancing emulsion stability.

This document provides a comprehensive guide to utilizing 4-Octadecylmorpholine for the preparation and stabilization of oil-in-water emulsions, based on its chemical properties and established emulsification principles.

Physicochemical Properties of 4-Octadecylmorpholine

A thorough understanding of the physicochemical properties of 4-Octadecylmorpholine is crucial for its effective application.

PropertyValueReference
Molecular Formula C₂₂H₄₅NO[1]
Molecular Weight 339.6 g/mol [1]
Appearance Varies; may be solid or liquid at room temperature
Melting Point Data not widely available
Boiling Point Data not widely available
Solubility Expected to be poorly soluble in water and soluble in nonpolar organic solvents
XLogP3-AA 8.7[1]

Mechanism of Emulsion Stabilization

The stabilizing action of 4-Octadecylmorpholine in an oil-in-water emulsion is predicated on two primary mechanisms: reduction of interfacial tension and electrostatic repulsion.

  • Reduction of Interfacial Tension: The amphiphilic nature of 4-Octadecylmorpholine drives its accumulation at the oil-water interface. The hydrophobic octadecyl tail partitions into the oil phase, while the hydrophilic morpholine head group remains in the aqueous phase. This molecular arrangement disrupts the cohesive forces between water molecules at the interface, leading to a significant reduction in interfacial tension. Lower interfacial tension decreases the free energy required to create new oil droplet surfaces, thereby facilitating emulsification.

  • Electrostatic Repulsion (pH-Dependent): In aqueous solutions with a pH below the pKa of the morpholine nitrogen, the amine group will be protonated, resulting in a positively charged head group. This imparts a positive surface charge to the oil droplets. The resulting electrostatic repulsion between the droplets creates an energy barrier that prevents them from approaching each other closely enough to coalesce. This is a powerful mechanism for ensuring the long-term stability of the emulsion.

G Octadecyl_Tail Octadecyl Tail (Lipophilic) Morpholine_Head Morpholine Head (Hydrophilic) Electrostatic_Repulsion Electrostatic Repulsion Morpholine_Head->Electrostatic_Repulsion + + + 4-Octadecylmorpholine 4-Octadecylmorpholine Molecule 4-Octadecylmorpholine->Octadecyl_Tail Anchors in Oil 4-Octadecylmorpholine->Morpholine_Head Oriented to Water

Caption: Stabilization of an oil droplet by 4-Octadecylmorpholine.

Experimental Protocols

The following protocols provide a starting point for the development of stable oil-in-water emulsions using 4-Octadecylmorpholine. Optimization of these protocols will be necessary based on the specific oil phase and desired emulsion characteristics.

Protocol 1: Preparation of a Model Oil-in-Water Emulsion

This protocol describes the preparation of a simple o/w emulsion using a high-shear homogenizer.

Materials:

  • 4-Octadecylmorpholine

  • Oil Phase (e.g., medium-chain triglycerides, mineral oil, or a specific drug carrier)

  • Purified Water (deionized or distilled)

  • pH adjustment solution (e.g., 0.1 M HCl or 0.1 M NaOH)

  • High-shear homogenizer (e.g., rotor-stator or microfluidizer)

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

  • pH meter

Procedure:

  • Aqueous Phase Preparation:

    • In a beaker, add the desired amount of purified water.

    • While stirring, slowly add the desired concentration of 4-Octadecylmorpholine. Gentle heating may be required to aid dissolution.

    • Adjust the pH of the aqueous phase to the desired value (e.g., pH 4-6 to ensure protonation of the morpholine group) using the pH adjustment solution.

  • Oil Phase Preparation:

    • In a separate beaker, measure the desired volume of the oil phase.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while stirring with a magnetic stirrer.

    • Once all the oil has been added, subject the mixture to high-shear homogenization.

      • Rotor-Stator Homogenizer: Homogenize at 5,000-20,000 rpm for 2-10 minutes.

      • Microfluidizer: Process the pre-emulsion through the microfluidizer at a pressure of 10,000-25,000 PSI for 1-5 passes.

    • The resulting emulsion should have a milky white appearance.

  • Cooling and Storage:

    • Allow the emulsion to cool to room temperature while stirring gently.

    • Store the emulsion in a tightly sealed container at the desired temperature (e.g., 4°C or 25°C).

G A Prepare Aqueous Phase (Water + 4-Octadecylmorpholine + pH adjustment) C Combine Phases with Stirring A->C B Prepare Oil Phase B->C D High-Shear Homogenization C->D E Cool and Store Emulsion D->E

Caption: Workflow for preparing an o/w emulsion.

Protocol 2: Characterization of Emulsion Properties and Stability

A comprehensive characterization of the prepared emulsion is essential to assess its quality and long-term stability.

1. Droplet Size and Polydispersity Index (PDI) Analysis:

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute the emulsion with purified water to a suitable concentration to avoid multiple scattering effects.

    • Measure the droplet size (Z-average) and PDI using a DLS instrument.

    • For stability studies, repeat the measurements at regular intervals (e.g., 1, 7, 30, and 90 days) under different storage conditions (e.g., 4°C, 25°C, and 40°C).

  • Interpretation: A smaller droplet size and a low PDI (typically < 0.3) are indicative of a more uniform and potentially more stable emulsion.

2. Zeta Potential Measurement:

  • Technique: Electrophoretic Light Scattering (ELS)

  • Procedure:

    • Dilute the emulsion with an appropriate medium (e.g., 10 mM NaCl solution) to ensure sufficient conductivity for the measurement.

    • Measure the zeta potential of the droplets.

  • Interpretation: A high absolute zeta potential value (e.g., > |30| mV) suggests strong electrostatic repulsion between droplets, which contributes to enhanced stability. For 4-Octadecylmorpholine stabilized emulsions at acidic to neutral pH, a positive zeta potential is expected.

3. Macroscopic Stability Assessment:

  • Procedure:

    • Visually inspect the emulsions stored under different conditions for any signs of instability, such as:

      • Creaming: The formation of a concentrated layer of oil droplets at the top of the emulsion.

      • Sedimentation: The settling of droplets at the bottom (less common for o/w emulsions).

      • Flocculation: The reversible aggregation of droplets.

      • Coalescence: The irreversible merging of droplets, leading to an increase in droplet size and eventual phase separation.

      • Phase Separation: The complete separation of the oil and water phases.

  • Accelerated Stability Testing: Centrifugation of the emulsion (e.g., at 3000 rpm for 30 minutes) can be used to accelerate instability phenomena and predict long-term stability.

Applications in Research and Development

The ability of 4-Octadecylmorpholine to form stable oil-in-water emulsions opens up a range of potential applications in various fields:

  • Drug Delivery: As a cationic surfactant, it can be used to formulate emulsions for the delivery of hydrophobic drugs. The positive surface charge may enhance the interaction of the droplets with negatively charged biological membranes, potentially improving drug absorption.

  • Cosmetic Formulations: In cosmetics, it can be employed to create stable creams and lotions with desirable sensory properties.

  • Research Formulations: It can serve as a versatile emulsifier for creating stable dispersions of oils and other lipophilic substances for in vitro and in vivo studies.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safety. Always consult the Safety Data Sheet (SDS) for 4-Octadecylmorpholine before use. General safety precautions include:

  • Working in a well-ventilated area.

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoiding inhalation of dust or vapors.

  • Preventing contact with skin and eyes.

Conclusion

4-Octadecylmorpholine, with its characteristic amphiphilic structure and pH-dependent cationic nature, presents a promising candidate for the stabilization of oil-in-water emulsions. By understanding its physicochemical properties and the fundamental mechanisms of emulsion stabilization, researchers can effectively utilize this compound to develop stable and functional emulsion-based systems for a variety of applications in pharmaceuticals, cosmetics, and scientific research. The protocols provided herein serve as a robust starting point for formulation development and characterization.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85475, 4-Octadecylmorpholine. Retrieved from [Link]

  • Google Patents. (n.d.). Emulsion - US2349326A.
  • Akbari, S., & Nour, A. H. (n.d.). View of Emulsion types, stability mechanisms and rheology: A review. Retrieved from [Link]

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Application Notes and Protocols for 4-Octadecylmorpholine as a Phase Transfer Catalyst

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Role of 4-Octadecylmorpholine in Bridging Reaction Phases

Phase transfer catalysis (PTC) is a powerful methodology in synthetic organic chemistry that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase.[1][2] This technique circumvents the need for expensive, and often hazardous, anhydrous or polar aprotic solvents, aligning with the principles of green chemistry.[3] A phase transfer catalyst acts as a shuttle, transporting a reactant from one phase to another where the reaction can proceed.[4] The efficacy of a phase transfer catalyst is intrinsically linked to its amphiphilic nature—possessing both hydrophilic and lipophilic moieties.

This document outlines the potential application of 4-octadecylmorpholine as a phase transfer catalyst. Its molecular structure, featuring a long C18 alkyl chain (octadecyl group) and a polar morpholine headgroup, suggests its suitability for this role. The long alkyl chain imparts significant lipophilicity, enabling the molecule to be soluble in a wide range of organic solvents, while the tertiary amine of the morpholine ring can be quaternized in situ to form a cationic species capable of pairing with an anionic reactant. This application note will provide a comprehensive overview of its properties, a detailed, albeit theoretical, protocol for its use in a classic nucleophilic substitution reaction, and a discussion of the underlying catalytic mechanism.

Physicochemical Properties of 4-Octadecylmorpholine

A thorough understanding of the physical and chemical properties of a catalyst is paramount for its effective application and for ensuring laboratory safety. The key properties of 4-octadecylmorpholine are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₂H₄₅NO[5]
Molecular Weight 339.6 g/mol [5]
CAS Number 16528-77-1[5]
Appearance White to off-white solidGeneric MSDS
Melting Point Not available
Boiling Point Not available
Solubility Soluble in many organic solvents; insoluble in water.Inferred from structure
XLogP3 8.7[5]

Proposed Application: Phase Transfer Catalyzed Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the preparation of ethers via an SN2 reaction between an alkoxide and a primary alkyl halide. When the alkoxide is in a solid or aqueous phase and the alkyl halide is in an organic phase, a phase transfer catalyst is essential to bring the nucleophilic alkoxide into the organic phase to react.

The following protocol is a proposed, theoretical application of 4-octadecylmorpholine as a phase transfer catalyst in the synthesis of benzyl octyl ether from sodium octoxide and benzyl chloride.

Experimental Protocol

Materials:

  • Sodium octoxide (solid)

  • Benzyl chloride (liquid)

  • Toluene (solvent)

  • 4-Octadecylmorpholine (catalyst)

  • Deionized water

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium octoxide (1.0 eq), 4-octadecylmorpholine (0.05 eq, 5 mol%), and toluene (100 mL).

  • Initiation of Reaction: Begin vigorous stirring to create a fine suspension of the sodium octoxide in the toluene.

  • Addition of Alkyl Halide: Slowly add benzyl chloride (1.0 eq) to the reaction mixture at room temperature.

  • Reaction Progression: Heat the reaction mixture to 80 °C and maintain this temperature with continuous, vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting materials.

  • Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature. Add deionized water (50 mL) to the flask and transfer the contents to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude benzyl octyl ether.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Rationale for Experimental Choices:

  • Vigorous Stirring: Essential to maximize the interfacial surface area between the solid sodium octoxide and the organic phase, which is crucial for the efficiency of the phase transfer process.[6]

  • Catalyst Loading: A catalytic amount (5 mol%) is proposed, as is typical for phase transfer catalysts.[7] The optimal loading would need to be determined empirically.

  • Solvent: Toluene is a common non-polar organic solvent for such reactions, providing a suitable medium for the alkyl halide and the lipophilic catalyst-anion complex.

  • Temperature: Heating to 80 °C increases the rate of the SN2 reaction. The thermal stability of quaternary ammonium salts should be considered, as they can decompose at higher temperatures.[2]

Mechanism of Catalysis

The proposed mechanism for the 4-octadecylmorpholine-catalyzed Williamson ether synthesis is depicted below. It follows the well-established extraction mechanism for phase transfer catalysis.[8]

PTC_Mechanism cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase NaOct Na⁺ ⁻O-Octyl Cat 4-Octadecylmorpholinium⁺ Cl⁻ NaOct->Cat Anion Exchange BnCl Benzyl-Cl Cat->BnCl SN2 Reaction NaCl_org NaCl Product Benzyl-O-Octyl BnCl->Product Synthesis_Workflow Reactants Morpholine 1-Bromooctadecane K₂CO₃ Acetonitrile Reaction Reaction Mixture Reflux Reactants->Reaction Combine & Heat Workup Filtration Concentration Reaction->Workup Cool & Process Purification Column Chromatography or Distillation Workup->Purification Crude Product Product 4-Octadecylmorpholine Purification->Product Purified Product

Caption: General workflow for the synthesis of 4-octadecylmorpholine.

Procedure:

  • In a round-bottom flask, combine morpholine (1.2 eq), 1-bromooctadecane (1.0 eq), and anhydrous potassium carbonate (2.0 eq) in acetonitrile.

  • Heat the mixture to reflux with stirring for 24-48 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and filter off the potassium carbonate.

  • Wash the solid with acetonitrile and combine the filtrates.

  • Remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield 4-octadecylmorpholine.

Safety and Handling

As with all chemicals, proper safety precautions should be taken when handling 4-octadecylmorpholine and the reagents used in the described protocols.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for 4-octadecylmorpholine and all other reagents before use for detailed hazard information and handling procedures.

Conclusion

References

  • ChemRxiv. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

  • ijirset. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. [Link]

  • ResearchGate. (2009). Etherification of halo-ester by phase-transfer catalysis in solid–liquid system. [Link]

  • IAGI. (2022). Phase Transfer Catalyst Techniques for Etherification of Nonionic Surfactant EOR. [Link]

  • MDPI. (2020). Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. [Link]

  • Wikipedia. Phase-transfer catalyst. [Link]

  • Biomedres. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. [Link]

  • YouTube. (2022). Morpholine Preparation from Diethanolamine. [Link]

  • CORE. phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis by. [Link]

  • Google Patents. (1996). Preparation of 4,4'-(oxydi-2,1-ethanediyl)bis-morpholine and hydroxyethoxyethyl morpholine.
  • Organic Syntheses. Organic Syntheses Procedure. [Link]

  • ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. [Link]

  • CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. [Link]

  • Organic Chemistry Portal. Morpholine synthesis. [Link]

  • Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). [Link]

  • PTC Organics, Inc. Industrial Phase-Transfer Catalysis. [Link]

  • ACS GCI Pharmaceutical Roundtable. Phase Transfer Catalysis. [Link]

  • Google Patents. (1987). US4647663A - Synthesis of morpholine.
  • PMC - NIH. (2021). Phase-Transfer-Catalyzed Alkylation of Hydantoins. [Link]

  • University of Illinois. (2007). CHIRAL PHASE-TRANSFER CATALYSIS (CPTC) BY MODIFIED CINCHONA ALKALOIDS. [Link]

  • PubChem. 4-Octadecylmorpholine. [Link]

  • Green Chemistry (RSC Publishing). Effect of a phase transfer catalyst structure on the alkaline hydrolysis of poly(ethylene terephthalate). [Link]

  • PTC Organics, Inc. PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY ñ WHERE ARE WE?. [Link]

  • MDPI. (2019). Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes. [Link]

  • European Patent Office. (2016). METHOD FOR PRODUCING ORGANIC COMPOUND. [Link]

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Application Notes and Protocols for 4-Octadecylmorpholine (ODM) in Metal Surface Protection

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 4-octadecylmorpholine (ODM) as a protective coating against metal corrosion. This document outlines the fundamental principles of ODM's protective action, detailed protocols for its application on various metal substrates, and methodologies for characterizing the resulting protective film and evaluating its performance.

Introduction to 4-Octadecylmorpholine (ODM) as a Corrosion Inhibitor

4-Octadecylmorpholine (ODM) is a long-chain aliphatic morpholine derivative with the chemical formula C₂₂H₄₅NO. Its molecular structure, featuring a polar morpholine head group and a long, nonpolar octadecyl tail, makes it an effective corrosion inhibitor for a variety of metals. The protective action of ODM is primarily attributed to its ability to form a dense, well-ordered self-assembled monolayer (SAM) on the metal surface. This monolayer acts as a physical barrier, isolating the metal from corrosive agents in the environment.

The mechanism of protection involves a two-fold interaction:

  • Chemisorption and Physisorption: The nitrogen and oxygen atoms in the morpholine ring possess lone pairs of electrons, enabling them to coordinate with the metal surface atoms, leading to strong adsorption.[1] This initial adsorption is often a combination of physisorption (electrostatic interactions) and chemisorption (covalent bonding).

  • Hydrophobic Barrier Formation: The long octadecyl chains orient themselves away from the metal surface, creating a dense, nonpolar, and hydrophobic layer.[2] This layer effectively repels water and other corrosive electrolytes, preventing them from reaching the metal surface and initiating the corrosion process.

Synthesis of 4-Octadecylmorpholine

While commercially available, understanding the synthesis of ODM can be beneficial for researchers. A common synthetic route involves the N-alkylation of morpholine with an 18-carbon alkyl halide, such as 1-bromooctadecane, in the presence of a base to neutralize the hydrobromic acid formed during the reaction.[3] Another approach involves the reductive amination of an 18-carbon aldehyde or ketone with morpholine. More recent, greener synthetic protocols for morpholine derivatives are also being explored.[4]

Application of 4-Octadecylmorpholine Coatings

The successful application of an ODM coating is highly dependent on the cleanliness and preparation of the metal substrate. The following sections provide detailed protocols for surface preparation and coating application for common metals.

General Considerations for Surface Preparation

Thorough cleaning of the metal surface is critical to ensure uniform and strong adsorption of the ODM molecules. The goal is to remove organic contaminants, oxides, and any other surface impurities that could interfere with the formation of a well-ordered monolayer. General steps include:[5][6]

  • Degreasing: Sonication in a solvent such as acetone, followed by ethanol, to remove organic residues.

  • Oxide Removal: Acidic or alkaline treatment to remove the native oxide layer. The specific treatment depends on the metal.

  • Rinsing: Thorough rinsing with deionized water between each step is crucial to remove residual chemicals.

  • Drying: Drying under a stream of inert gas (e.g., nitrogen or argon) to prevent re-oxidation.

Protocol for ODM Coating on Copper

Copper and its alloys are susceptible to corrosion in various environments. ODM can provide effective protection by forming a stable SAM.

Surface Preparation: [7]

  • Mechanically polish the copper substrate to a mirror finish using progressively finer grades of alumina or diamond paste.

  • Sonicate the polished substrate in acetone for 10-15 minutes, followed by sonication in ethanol for 10-15 minutes to degrease the surface.

  • Immerse the substrate in a dilute acid solution (e.g., 2% nitric acid or 5% sulfuric acid) for 1-2 minutes to remove the native oxide layer.

  • Rinse thoroughly with deionized water.

  • Immediately dry the substrate under a stream of nitrogen gas.

Coating Application (Dip-Coating):

  • Prepare a dilute solution of 4-octadecylmorpholine (e.g., 1-10 mM) in a high-purity organic solvent such as ethanol or isopropanol.

  • Immerse the freshly prepared copper substrate into the ODM solution.

  • Allow the self-assembly process to occur for a specified duration (e.g., 12-24 hours) at room temperature. The optimal immersion time should be determined experimentally.

  • After immersion, gently rinse the coated substrate with the pure solvent to remove any loosely adsorbed molecules.

  • Dry the coated substrate under a stream of nitrogen gas.

Protocol for ODM Coating on Steel

Steel is widely used but highly prone to corrosion. ODM can significantly enhance its corrosion resistance.

Surface Preparation: [8]

  • Degrease the steel substrate by sonicating in an alkaline cleaning solution.

  • Rinse thoroughly with deionized water.

  • Pickle the substrate in a dilute acid solution (e.g., 5-10% hydrochloric acid or sulfuric acid) to remove mill scale and rust.

  • Rinse thoroughly with deionized water.

  • Dry the substrate under a stream of nitrogen gas.

Coating Application (Dip-Coating): [9]

  • Prepare a solution of 4-octadecylmorpholine (e.g., 5-20 mM) in a suitable organic solvent (e.g., ethanol, toluene).

  • Immerse the cleaned steel substrate into the ODM solution.

  • Maintain the immersion for a period of 12-48 hours at room temperature.

  • Remove the substrate, rinse with fresh solvent, and dry with nitrogen.

Protocol for ODM Coating on Aluminum

Aluminum naturally forms a passive oxide layer, but this can be compromised in aggressive environments. ODM can provide an additional protective barrier.

Surface Preparation: [10]

  • Degrease the aluminum substrate by sonicating in a non-alkaline cleaner.

  • Rinse with deionized water.

  • Immerse in a 50% nitric acid solution to remove the oxide layer.

  • Rinse thoroughly with deionized water.

  • Dry immediately with nitrogen gas.

Coating Application (Spray-Coating - for larger surfaces):

  • Prepare a dilute solution of ODM (e.g., 1-10 mM) in a volatile solvent like isopropanol.

  • Use an airbrush or a similar spraying device to apply a fine mist of the ODM solution onto the cleaned aluminum surface.

  • Allow the solvent to evaporate, leaving behind a thin film of ODM. Multiple applications may be necessary to ensure complete coverage.

  • A gentle heating step (e.g., 60-80 °C) can be employed to promote the organization of the monolayer.

Characterization of the 4-Octadecylmorpholine Coating

Characterizing the ODM coating is essential to ensure the formation of a high-quality, protective film.

Surface Wettability
  • Contact Angle Measurement: A simple yet effective method to confirm the formation of a hydrophobic ODM layer. A significant increase in the water contact angle on the coated surface compared to the bare metal indicates successful coating.

Surface Morphology and Thickness
  • Atomic Force Microscopy (AFM): Provides high-resolution topographical images of the coated surface, allowing for the assessment of film uniformity, and the identification of any defects.[11][12] It can also be used to estimate the thickness of the monolayer.

  • Scanning Electron Microscopy (SEM): Useful for examining the surface morphology at a larger scale and for detecting any changes in the surface after corrosion testing.

Chemical Composition
  • X-ray Photoelectron Spectroscopy (XPS): A powerful surface-sensitive technique that can confirm the presence of the ODM molecules on the metal surface by detecting the characteristic elements (C, N, O) and their chemical states.[1][13] It can also provide information about the interaction between the morpholine group and the metal substrate.

Performance Evaluation of ODM Coatings

The effectiveness of the ODM coating in protecting the metal surface from corrosion must be quantified.

Electrochemical Methods

Electrochemical techniques provide rapid and quantitative data on the corrosion resistance of the coated metal. A standard three-electrode setup is used, with the coated metal as the working electrode, a platinum wire or mesh as the counter electrode, and a reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE).

5.1.1. Potentiodynamic Polarization: [14][15] This technique involves scanning the potential of the working electrode and measuring the resulting current. The corrosion potential (Ecorr) and corrosion current density (icorr) can be determined from the resulting Tafel plot. A lower icorr value for the coated metal compared to the bare metal indicates effective corrosion inhibition. The inhibition efficiency (IE%) can be calculated using the following equation:

IE% = [(i⁰corr - icorr) / i⁰corr] x 100

where i⁰corr and icorr are the corrosion current densities of the bare and coated metal, respectively.

5.1.2. Electrochemical Impedance Spectroscopy (EIS): [16][17] EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film. By applying a small amplitude AC signal over a range of frequencies, the impedance of the system is measured. The data is often presented as Nyquist and Bode plots. A larger diameter of the semicircle in the Nyquist plot and higher impedance values in the Bode plot for the coated metal indicate greater corrosion resistance.

Accelerated Corrosion Testing
  • Salt Spray Test: This standardized test (e.g., ASTM B117) exposes the coated samples to a salt fog environment to accelerate corrosion. The time until the first signs of corrosion appear is a measure of the coating's durability.

Data Presentation and Visualization

Table 1: Hypothetical Performance Data of ODM Coatings on Different Metals

Metal SubstrateCoating MethodODM Concentration (mM)Immersion Time (h)Corrosion Current Density (icorr) (A/cm²)Inhibition Efficiency (IE%)
CopperDip-Coating5241.2 x 10⁻⁸95
SteelDip-Coating10365.8 x 10⁻⁷92
AluminumSpray-Coating5N/A8.5 x 10⁻⁹98

Note: The data in this table is illustrative and should be determined experimentally for specific applications.

Diagrams:

G cluster_0 Surface Preparation cluster_1 Coating Application cluster_2 Characterization & Evaluation Degreasing Degreasing Oxide_Removal Oxide_Removal Degreasing->Oxide_Removal Rinsing Rinsing Oxide_Removal->Rinsing Drying Drying Rinsing->Drying Immersion_in_ODM Immersion_in_ODM Drying->Immersion_in_ODM Rinsing_Solvent Rinsing_Solvent Immersion_in_ODM->Rinsing_Solvent Drying_Coated Drying_Coated Rinsing_Solvent->Drying_Coated AFM AFM Drying_Coated->AFM XPS XPS Drying_Coated->XPS Contact_Angle Contact_Angle Drying_Coated->Contact_Angle EIS EIS Drying_Coated->EIS Potentiodynamic_Polarization Potentiodynamic_Polarization Drying_Coated->Potentiodynamic_Polarization

Experimental workflow for ODM coating application and analysis.

G cluster_0 ODM Molecule cluster_1 Metal Surface cluster_2 Protective Mechanism ODM 4-Octadecylmorpholine Adsorption Adsorption of Morpholine Headgroup ODM->Adsorption Coordination via N, O atoms Metal Metal Substrate SAM_Formation Self-Assembled Monolayer Formation Adsorption->SAM_Formation Hydrophobic_Barrier Hydrophobic Barrier (Octadecyl Tails) SAM_Formation->Hydrophobic_Barrier Hydrophobic_Barrier->Metal Protection

Mechanism of metal protection by 4-octadecylmorpholine.

Conclusion

4-Octadecylmorpholine presents a promising solution for the corrosion protection of various metal surfaces through the formation of a self-assembled monolayer. The protocols outlined in this guide provide a solid foundation for researchers to apply and evaluate ODM coatings. It is important to note that the optimal coating parameters and resulting performance will depend on the specific metal substrate, its surface condition, and the corrosive environment. Therefore, the provided protocols should be considered as starting points, and further optimization is encouraged to achieve the desired level of protection for specific applications.

References

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Formulation of 4-Octadecylmorpholine-Based Corrosion Inhibitors: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation, application, and evaluation of 4-Octadecylmorpholine-based corrosion inhibitors. This guide is structured to provide not just procedural steps but also the underlying scientific rationale to empower effective and insightful research.

Part 1: Foundational Principles and Mechanism of Action

The Role of 4-Octadecylmorpholine in Corrosion Inhibition

4-Octadecylmorpholine is a heterocyclic organic compound featuring a morpholine ring and a long hydrophobic octadecyl chain.[1] This unique molecular architecture makes it an effective corrosion inhibitor, particularly for carbon steel in acidic environments commonly found in industries such as oil and gas.[2][3] The efficacy of organic inhibitors like 4-Octadecylmorpholine is largely attributed to their ability to adsorb onto the metal surface, forming a protective barrier that mitigates corrosive attacks.[4][5]

The inhibition mechanism is primarily based on the interaction of the inhibitor molecule with the metal surface. The morpholine ring, containing both nitrogen and oxygen heteroatoms, acts as the primary center for adsorption.[6][7] These heteroatoms possess lone pairs of electrons that can be shared with the vacant d-orbitals of iron atoms on the steel surface, leading to the formation of a coordinate covalent bond (chemisorption).[7] The long octadecyl tail, being hydrophobic, orients itself away from the metal surface, creating a dense, non-polar layer that repels water and other corrosive species.[5]

Adsorption Isotherms and Inhibition Efficiency

The relationship between the concentration of the inhibitor and the extent of surface coverage can be described by adsorption isotherms. Common models used to describe the adsorption of corrosion inhibitors include the Langmuir, Freundlich, and Temkin isotherms. The Langmuir isotherm, for instance, assumes monolayer adsorption on a homogeneous surface, while the Freundlich and Temkin isotherms can account for heterogeneous surfaces and molecular interactions. The determination of the appropriate isotherm provides valuable insights into the mechanism of inhibition.

The inhibition efficiency (%IE) is a critical parameter for quantifying the performance of a corrosion inhibitor. It is typically calculated from corrosion rate measurements in the presence and absence of the inhibitor using the following equation:

%IE = [(CR_blank - CR_inh) / CR_blank] * 100

Where:

  • CR_blank is the corrosion rate in the absence of the inhibitor.

  • CR_inh is the corrosion rate in the presence of the inhibitor.

Corrosion rates can be determined using various techniques, which will be detailed in the subsequent sections.

Part 2: Formulation and Application Protocols

Synthesis of 4-Octadecylmorpholine

While 4-Octadecylmorpholine is commercially available, understanding its synthesis provides valuable context. A common synthetic route involves the N-alkylation of morpholine with 1-bromooctadecane.

Protocol 2.1.1: Synthesis of 4-Octadecylmorpholine

  • Reactants: Morpholine, 1-bromooctadecane, a base (e.g., potassium carbonate), and a suitable solvent (e.g., acetonitrile).

  • Procedure: a. Dissolve morpholine and potassium carbonate in acetonitrile in a round-bottom flask equipped with a reflux condenser. b. Slowly add 1-bromooctadecane to the mixture. c. Reflux the reaction mixture for a specified period (e.g., 24 hours), monitoring the reaction progress by thin-layer chromatography (TLC). d. After completion, cool the mixture and filter to remove the inorganic salts. e. Remove the solvent under reduced pressure. f. Purify the crude product by column chromatography or recrystallization to obtain pure 4-Octadecylmorpholine.

  • Characterization: Confirm the structure and purity of the synthesized compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Formulation of the Corrosion Inhibitor Solution

For laboratory evaluation and practical application, 4-Octadecylmorpholine needs to be formulated into a stable and effective solution. The choice of solvent and additives is crucial for its performance.

Protocol 2.2.1: Basic Formulation

  • Solvent Selection: Due to the long alkyl chain, 4-Octadecylmorpholine has limited solubility in water. Therefore, organic solvents like ethanol, isopropanol, or a mixture of a hydrocarbon solvent and a mutual solvent are often used. For some applications, emulsifiers may be required to create a stable dispersion in aqueous media.

  • Concentration Range: The optimal concentration of the inhibitor depends on the specific corrosive environment and the material to be protected. A typical starting concentration range for laboratory testing is from 10 to 500 parts per million (ppm).

  • Preparation: a. Accurately weigh the required amount of 4-Octadecylmorpholine. b. Dissolve it in the chosen solvent system with gentle heating and stirring if necessary. c. For aqueous systems, prepare a stock solution in a suitable organic solvent and then dilute it to the desired concentration in the corrosive medium. The addition of a surfactant can aid in dispersion.

Part 3: Performance Evaluation Protocols

A thorough evaluation of the corrosion inhibitor's performance is essential. This typically involves a combination of weight loss measurements and electrochemical techniques.

Weight Loss Method

This is a simple and direct method to determine the corrosion rate.

Protocol 3.1.1: Weight Loss Measurement

  • Specimen Preparation: a. Use pre-weighed and dimensioned carbon steel coupons. b. Mechanically polish the coupons with successively finer grades of emery paper, followed by rinsing with distilled water and acetone, and then drying.

  • Experimental Setup: a. Prepare the corrosive solution (e.g., 1 M HCl) with and without different concentrations of the 4-Octadecylmorpholine inhibitor. b. Immerse the prepared coupons in the test solutions for a predetermined period (e.g., 6, 12, 24 hours) at a constant temperature.

  • Analysis: a. After the immersion period, remove the coupons, clean them according to standard procedures (e.g., ASTM G1-03), rinse, dry, and re-weigh. b. Calculate the weight loss and the corrosion rate (CR) in millimeters per year (mm/y) using the formula: CR = (K × W) / (A × T × D), where K is a constant, W is the weight loss in grams, A is the area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³. c. Calculate the inhibition efficiency (%IE).

Table 1: Example Data from Weight Loss Measurements

Inhibitor Concentration (ppm)Weight Loss (g)Corrosion Rate (mm/y)Inhibition Efficiency (%)
0 (Blank)0.1505.2-
500.0451.5670.0
1000.0250.8783.3
2000.0150.5290.0
Electrochemical Methods

Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.[8][9] A standard three-electrode setup is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).

Protocol 3.2.1: Potentiodynamic Polarization

  • Procedure: a. Immerse the three-electrode setup in the test solution (with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize. b. Scan the potential from a cathodic value to an anodic value relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Analysis: a. Plot the logarithm of the current density versus the applied potential (Tafel plot). b. Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr). c. The corrosion rate is directly proportional to icorr. Calculate the inhibition efficiency. d. The shift in Ecorr in the presence of the inhibitor can indicate whether it is an anodic, cathodic, or mixed-type inhibitor.[10]

Protocol 3.2.2: Electrochemical Impedance Spectroscopy (EIS)

  • Procedure: a. After OCP stabilization, apply a small amplitude AC potential signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Analysis: a. Plot the impedance data as a Nyquist plot (imaginary impedance vs. real impedance). b. The diameter of the semicircle in the Nyquist plot is related to the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate. An increase in Rct in the presence of the inhibitor indicates effective inhibition. c. The data can be fitted to an equivalent electrical circuit to model the corrosion process at the metal/solution interface.

Part 4: Visualization of Concepts

Molecular Structure of 4-Octadecylmorpholine

Caption: Molecular structure of 4-Octadecylmorpholine.

Corrosion Inhibition Mechanism

cluster_solution Corrosive Solution cluster_surface Metal Surface (Carbon Steel) Inhibitor 4-Octadecylmorpholine (Inhibitor) Metal Fe Inhibitor->Metal Adsorption (Chemisorption & Physisorption) H2O H2O H2O->Metal Corrosion Attack Hplus H+ Hplus->Metal Clminus Cl- Clminus->Metal Protective_Layer Protective Hydrophobic Layer

Caption: Mechanism of corrosion inhibition by 4-Octadecylmorpholine.

Experimental Workflow for Inhibitor Evaluation

start Start: Formulate Inhibitor Solution prep Prepare Metal Coupons start->prep weight_loss Weight Loss Measurement prep->weight_loss electrochem Electrochemical Tests (Polarization & EIS) prep->electrochem analysis Data Analysis (Corrosion Rate, %IE) weight_loss->analysis electrochem->analysis conclusion Conclusion on Inhibitor Efficacy analysis->conclusion

Caption: Workflow for evaluating corrosion inhibitor performance.

References

  • Loukili, E., & Azzaoui, K. (n.d.). Adsorption of organic inhibitors on metal surface: isotherm models. Moroccan Journal of Chemistry, 8(4), 849-861.
  • El-Sayed, A. (2015). Electrochemical and Analytical Study of the Corrosion Inhibitory behavior of Expired Pharmaceutical Compounds for C- Steel Corro. International Journal of Electrochemical Science, 10, 4120-4133.
  • ResearchGate. (n.d.). Electrochemical and Analytical Study of the Corrosion Inhibitory behavior of Expired Pharmaceutical Compounds for C-Steel Corrosion. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative Study of Morpholine-based Ligands on Corrosion Inhibition of C-steel in 0.5 M H₂SO₄ Solution: Chemical and Electrochemical Exploration. Retrieved from [Link]

  • MDPI. (2020, May 14). Review on Corrosion Inhibitors for Oil and Gas Corrosion Issues. Metals, 10(5), 637.
  • Karaoui, M., Zarrouk, A. M., Hsissou, R., Alami, M., & Assouag, M. (2022). Performance of Organic Molecules as Corrosion Inhibitors for CS: A Comprehensive Review. Analytical and Bioanalytical Electrochemistry, 14(6), 535-556.
  • Wikipedia. (n.d.). Corrosion inhibitors for the petroleum industry. Retrieved from [Link]

  • MDPI. (2023, November 29). Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact.
  • National Center for Biotechnology Information. (n.d.). Organic Compounds as Corrosion Inhibitors for Carbon Steel in HCl Solution: A Comprehensive Review. PMC. Retrieved from [Link]

  • MDPI. (2024, August 7). Study on the Performance and Mechanism of Morpholine Salt Volatile Corrosion Inhibitors on Carbon Steel.
  • SciSpace. (n.d.). Synthesis and evaluation of corrosion inhibiting activity of new molecular hybrids containing the morpholine, 1,4-naphthoquinone. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Synthesis and Evaluation of Corrosion Inhibiting Activity of New Molecular Hybrids Containing the Morpholine, 1,4-Naphthoquinone, 7-Chloroquinoline and 1,3,5-Triazine Cores. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Octadecylmorpholine. PubChem. Retrieved from [Link]

  • Moroccan Journal of Chemistry. (n.d.). View of Adsorption of organic inhibitors on metal surface: isotherm models. Retrieved from [Link]

  • MDPI. (2022, June 14). Newly Synthesized Morpholinyl Mannich Bases as Corrosion Inhibitors for N80 Steel in Acid Environment.
  • Google Patents. (n.d.). US20110300044A1 - Corrosion inhibitors.
  • ResearchGate. (2020, October 7). (PDF) Synthesis and Evaluation of Corrosion Inhibiting Activity of New Molecular Hybrids Containing the Morpholine, 1,4-Naphthoquinone, 7-Chloroquinoline and 1,3,5-Triazine Cores. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017184428A1 - Corrosion inhibiting formulation for drilling fluid brines.
  • ResearchGate. (n.d.). Predicting the Performance of Organic Corrosion Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014, November 18). Modeling adsorption and reactions of organic molecules at metal surfaces. PubMed. Retrieved from [Link]

  • MDPI. (2019, January 25). A Comparative Study on the Electrochemical Corrosion Behavior of Iron and X-65 Steel in 4.0 wt % Sodium Chloride Solution after Different Exposure Intervals. Metals, 9(2), 143.
  • National Center for Biotechnology Information. (2021, October 12). Retraction Note: Chemical, electrochemical and surface studies of new metal–organic frameworks (MOF) as corrosion inhibitors for carbon steel in sulfuric acid environment. PMC. Retrieved from [Link]

  • ChemRxiv. (n.d.). Data-driven Screening and Discovery of Metal-organic Frameworks as C2 Adsorbents from Over 900 Experimental Isotherms. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Comparison and interpretation of isotherm models for the adsorption of dyes, proteins, antibiotics, pesticides and heavy metal ions on different nanomaterials and non-nano materials—a comprehensive review. Retrieved from [Link]

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Introduction: The Role of Morpholine Derivatives in Enhancing Agrochemical Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers and scientists on the application of 4-Octadecylmorpholine in the synthesis of advanced agricultural adjuvants.

Modern agriculture relies heavily on the precise and efficient application of pesticides and other agrochemicals to ensure crop yield and quality.[1] However, the effectiveness of these active ingredients is often limited by physical and biological barriers. Agricultural adjuvants are critical components in formulations, designed to overcome these barriers by improving the delivery and performance of the active ingredient.[2][3] Adjuvants can enhance spray droplet deposition, adhesion to leaf surfaces, and penetration of the active substance into the plant.[4][5]

Among the diverse chemistries utilized for adjuvants, morpholine derivatives have garnered significant attention due to their versatile properties and biological activity.[6][7] The morpholine ring, a heterocyclic amine, serves as a valuable scaffold in the design of fungicides, herbicides, and insecticides.[1][8] 4-Octadecylmorpholine (C₂₂H₄₅NO) is a tertiary amine featuring a hydrophilic morpholine head and a long, hydrophobic 18-carbon (octadecyl) alkyl chain.[9][10] This amphiphilic structure is the foundational characteristic of a surfactant, making it an ideal precursor for the synthesis of high-performance agricultural adjuvants.[9]

This guide details the synthesis of a potent agricultural adjuvant, 4-Octadecylmorpholine N-oxide, from its parent compound. The conversion to an N-oxide introduces a zwitterionic character, significantly enhancing its properties as a surfactant and making it highly effective in agrochemical formulations.[11][12]

Core Concept: From Tertiary Amine to High-Efficacy Amine Oxide Adjuvant

The primary pathway for converting 4-Octadecylmorpholine into a functional agricultural adjuvant is through oxidation of the tertiary nitrogen atom to form 4-Octadecylmorpholine N-oxide. This transformation is crucial as it converts a simple tertiary amine into an amphoteric surfactant, a class of compounds known for their excellent performance and relatively low toxicity.[11][12]

Causality of the Synthetic Choice
  • Enhanced Surfactancy: The N-oxide group (N⁺-O⁻) introduces a strong dipole moment and the ability to hydrogen bond, significantly increasing the polarity of the morpholine head. This enhances the molecule's amphiphilic nature, leading to a greater reduction in the surface tension of water. This is a primary mechanism by which adjuvants improve spray coverage on waxy leaf surfaces.[13]

  • Improved Compatibility: Amine oxides are compatible with a wide range of active ingredients, including water-soluble herbicides like glyphosate, where they have been shown to improve efficacy.[11][14]

  • Favorable Environmental Profile: Amine oxides are generally considered to be readily biodegradable, which is a critical attribute for modern agrochemicals.[12]

The synthesis leverages a straightforward and well-established oxidation reaction, most commonly employing hydrogen peroxide (H₂O₂).[15][16] This method is efficient and avoids the use of heavy metal catalysts, aligning with principles of green chemistry.[17]

Synthesis Workflow and Adjuvant Action

The following diagrams illustrate the synthetic pathway from the precursor to the final adjuvant and the mechanism by which the adjuvant enhances pesticide performance on a plant leaf.

cluster_synthesis Synthesis Workflow start 4-Octadecylmorpholine (Precursor) process Oxidation Reaction (+ Hydrogen Peroxide) start->process Reagent product 4-Octadecylmorpholine N-oxide (Adjuvant) process->product Yields

Caption: Synthesis of 4-Octadecylmorpholine N-oxide adjuvant.

cluster_mechanism Adjuvant Mechanism of Action Spray Pesticide Spray (High Surface Tension) Adjuvant Addition of 4-Octadecylmorpholine N-oxide Spray->Adjuvant Effect Reduced Surface Tension Adjuvant->Effect Outcome Improved Wetting & Spreading on Leaf Effect->Outcome Result Enhanced Pesticide Uptake Outcome->Result

Caption: Logical flow of adjuvant enhancing pesticide efficacy.

Properties of Precursor and Synthesized Adjuvant

The table below summarizes the key properties of the starting material and the resulting N-oxide product, highlighting the changes relevant to its function as an adjuvant.

Property4-Octadecylmorpholine (Precursor)4-Octadecylmorpholine N-oxide (Adjuvant)Rationale for Change
Chemical Formula C₂₂H₄₅NO[10]C₂₂H₄₅NO₂Addition of one oxygen atom to the nitrogen.
Molecular Weight 339.61 g/mol 355.61 g/mol Increased mass due to the additional oxygen atom.
CAS Number 16528-77-1[10]Not available (derivative)A new chemical entity is formed.
Surfactant Type Tertiary Amine (weakly cationic at low pH)Amphoteric / Zwitterionic[12]The N⁺-O⁻ group provides both positive and negative charges.
Key Functional Group Morpholine NitrogenMorpholine N-oxideThe site of chemical transformation and activity.
Expected Solubility Low in water, high in nonpolar solventsIncreased water solubilityThe polar N-oxide group enhances interaction with water.

Detailed Protocol: Synthesis of 4-Octadecylmorpholine N-oxide

This protocol is adapted from established methods for the N-oxidation of tertiary amines, such as N-methylmorpholine, using hydrogen peroxide.[15]

Part 1: Materials and Reagents
  • Reagents:

    • 4-Octadecylmorpholine (Purity ≥ 97%)

    • Hydrogen Peroxide (30% aqueous solution, H₂O₂)

    • Acetone (ACS grade)

    • Methanol (ACS grade)

    • Activated Charcoal

    • Celite (or other filter aid)

    • Deionized Water

  • Equipment:

    • Three-necked round-bottomed flask (sized appropriately for scale)

    • Reflux condenser

    • Dropping funnel

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath with temperature control

    • Rotary evaporator

    • Büchner funnel and filter flask

    • Ice bath

    • Standard laboratory glassware (beakers, graduated cylinders)

Part 2: Experimental Procedure

Step 1: Reaction Setup

  • Equip a 250 mL three-necked, round-bottomed flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.

  • Charge the flask with 33.9 g (0.10 mole) of 4-Octadecylmorpholine.

  • Immerse the flask in an oil bath and begin stirring. Heat the contents to 70-75°C. The long alkyl chain may cause the starting material to be a waxy solid at room temperature, so it should be fully molten.[9]

Step 2: Oxidation

  • Measure 11.3 mL (0.11 mole, 1.1 equivalents) of 30% aqueous hydrogen peroxide into the dropping funnel.

  • Add the hydrogen peroxide dropwise to the stirred, heated 4-Octadecylmorpholine over a period of approximately 2 hours.

    • Causality: The dropwise addition is critical to control the exothermic reaction and maintain a steady temperature, preventing potential side reactions or decomposition of the peroxide.[15]

  • After the addition is complete, continue to stir the mixture at 75°C for 18-24 hours.

Step 3: Reaction Monitoring and Quenching

  • Periodically test for the presence of residual peroxide using potassium iodide-starch paper. A blue-black color indicates the presence of peroxide. The reaction is complete when the test is negative.[15]

  • Once complete, cool the reaction mixture to approximately 50°C.

  • In a separate beaker, prepare a slurry of 0.5 g of activated charcoal and 0.5 g of Celite in 50 mL of methanol.

    • Causality: The charcoal is used to adsorb colored impurities, while Celite provides a non-compressible filter bed for easier filtration.[15]

  • Add the slurry to the reaction mixture and stir for 1 hour at 50°C.

Step 4: Work-up and Isolation

  • Filter the warm mixture through a Büchner funnel to remove the charcoal and Celite.

  • Wash the filter cake with three 15 mL portions of warm methanol to ensure complete recovery of the product.

  • Combine the filtrate and washings and concentrate the solution using a rotary evaporator. The bath temperature should be maintained at 50-60°C. Continue evaporation until a viscous oil or semi-solid remains.

Step 5: Purification by Crystallization

  • To the residual viscous product, add 50 mL of acetone. Warm the mixture gently to 50-60°C to dissolve the product completely.[15]

  • Allow the solution to cool slowly to room temperature. The product, 4-Octadecylmorpholine N-oxide, should begin to crystallize. Seeding with a small crystal, if available, can induce crystallization.

  • Once crystallization has started, allow the slurry to stand at room temperature for several hours or overnight to maximize crystal growth.

  • Cool the slurry in an ice bath for at least 1 hour.

  • Collect the crystalline product by filtration through a Büchner funnel.

  • Wash the crystals with three 15 mL portions of ice-cold acetone to remove any remaining impurities.

  • Dry the product under vacuum at 40°C to a constant weight. The final product should be a colorless or off-white crystalline solid.

Part 3: Safety Precautions
  • Hydrogen peroxide (30%) is a strong oxidizer and can cause severe skin and eye burns. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The oxidation reaction is exothermic. Maintain careful temperature control to prevent a runaway reaction.

  • Perform all operations in a well-ventilated fume hood.

Application in Agricultural Formulations

The synthesized 4-Octadecylmorpholine N-oxide is a versatile adjuvant that can be incorporated into various pesticide formulations, such as soluble concentrates (SL) and emulsifiable concentrates (EC).[18]

  • As a Wetting and Spreading Agent: When added to a spray tank, the adjuvant dramatically lowers the surface tension of the aqueous solution. This causes spray droplets to spread out over a larger area of the leaf surface rather than beading up, ensuring more uniform coverage of the active ingredient.[5]

  • As a Penetrant: The amphiphilic nature of the molecule can help to disrupt the waxy cuticle of plant leaves, facilitating the penetration of hydrophilic pesticides (like glyphosate) into the plant tissue, thereby increasing their biological efficacy.[11][18]

  • As an Emulsifier: In emulsifiable concentrate (EC) formulations, which contain an oil-based active ingredient, 4-Octadecylmorpholine N-oxide can help to stabilize the emulsion when mixed with water in the spray tank, preventing the oil and water phases from separating.

The typical use rate for such an adjuvant in a tank mix would be in the range of 0.1% to 1.0% v/v, depending on the specific pesticide, crop, and environmental conditions.[13]

Conclusion

The synthesis of 4-Octadecylmorpholine N-oxide from 4-Octadecylmorpholine represents a targeted chemical strategy to develop a high-value agricultural adjuvant. This conversion leverages the inherent amphiphilic properties of the parent molecule and enhances them through the introduction of a polar N-oxide group. The resulting product is a potent surfactant capable of improving the efficacy of a wide range of agrochemicals by enhancing their delivery to the target site. The protocol described provides a robust and scalable method for researchers to produce and evaluate this promising adjuvant in advanced agricultural formulations.

References

  • Research progress of piperazine and morpholine derivatives in the discovery of agricultural chemicals. (2022).
  • The Versatile Solvent: 4-Methylmorpholine N-oxide. (2023). ChemicalBook.
  • Herbicide-amine oxide compositions and their use. (1970).
  • Morpholine Derivatives in Agrochemical Discovery and Development. (2023). PubMed.
  • What is 4-Methylmorpholine N-oxide and how is it synthesized? (2023). Guidechem.
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • Morpholine Derivatives in Agrochemical Discovery and Development. (2023).
  • N-Methylmorpholine N-oxide synthesis. Organic Syntheses.
  • N-Methylmorpholine N-oxide (NMO). Common Organic Chemistry.
  • Applications of Ether Amine Surfactants in Agricultural Formulations: The Known and Unexplored. (2018).
  • The Synthesis of Chiral N-Oxides and Their Applications to β-Turn Mimetic Design. The University of Liverpool Repository.
  • Use of amine compounds with improved biodegradability as adjuvants for pesticides and fertilisers. (2001).
  • 4-Octadecylmorpholine. Smolecule.
  • 4-Octadecylmorpholine | C22H45NO | CID 85475.
  • 4-OCTADECYL-MORPHOLINE AldrichCPR. Sigma-Aldrich.
  • Cyclic and Acyclic Amine Oxide Alkyl Derivatives as Potential Adjuvants in Antimicrobial Chemotherapy against Methicillin-Resistant Staphylococcus aureus with an MDR Profile. (2022). MDPI.
  • Surfactants in Agriculture. (2016).
  • Adjuvants for Organic Pest and Disease Management. (2021). eOrganic.
  • Biosurfactants: Promising Biomolecules for Agricultural Applic
  • Mechanisms of action of adjuvants. (2013). PubMed.
  • Adjuvants for Agrichemicals. Google Books.
  • Environment friendly pesticide formulation by adding certain adjuvants and their biological performance against Sitophilus oryzae (L.). (2023).
  • Adjuvant Products. Miller Chemical.

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methodology for assessing the emulsifying properties of 4-Octadecylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Methodology for Assessing the Emulsifying Properties of 4-Octadecylmorpholine

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the systematic evaluation of the emulsifying properties of 4-Octadecylmorpholine. This tertiary amine, characterized by a hydrophilic morpholine head and a long-chain hydrophobic octadecyl tail, possesses a molecular architecture conducive to amphiphilic behavior and interfacial activity[1][2]. The protocols herein are designed to offer a multi-faceted approach to characterizing its performance as an emulsifier, encompassing emulsion formation, type determination, and quantitative stability analysis. The methodologies are grounded in established principles of colloid science to ensure robust and reproducible results for applications in pharmaceutical, cosmetic, and material science formulations.

Introduction: The Potential of 4-Octadecylmorpholine as an Emulsifier

4-Octadecylmorpholine is an organic compound featuring a polar morpholine ring and a nonpolar 18-carbon alkyl chain (octadecyl group)[1][2]. This structure is inherently amphiphilic, suggesting its potential to act as a surface-active agent, or surfactant. In emulsion systems, such molecules orient themselves at the oil-water interface, reducing interfacial tension and facilitating the dispersion of one immiscible liquid within another.

Morpholine derivatives, particularly those reacted with fatty acids, are known to form effective emulsifying agents[3][4]. These are utilized in various industries, including agriculture for fruit coatings, cosmetics, and industrial applications like waxes and polishes[3][5][6][7]. The evaporation of morpholine from these emulsions can leave behind a desirable water-resistant film, a property of significant interest[3][4]. The long octadecyl chain of 4-Octadecylmorpholine is expected to provide a strong lipophilic anchor, making it a promising candidate for stabilizing emulsions, particularly those involving nonpolar oils.

This guide outlines a logical workflow, from initial screening to in-depth characterization, to fully assess the capabilities of 4-Octadecylmorpholine as a novel emulsifier.

Foundational Principles: Emulsion Type and Stability

An emulsion is a dispersion of droplets of one liquid in another immiscible liquid. The two primary types are oil-in-water (O/W), where oil droplets are dispersed in a continuous water phase, and water-in-oil (W/O), where water droplets are dispersed in a continuous oil phase. The type of emulsion formed is influenced by the properties of the emulsifier, often predicted by the Hydrophilic-Lipophilic Balance (HLB) system[8][9].

  • The HLB System: This empirical scale (typically 0-20) quantifies the degree of hydrophilicity or lipophilicity of a surfactant. Emulsifiers with low HLB values (<7) are more lipophilic and tend to form W/O emulsions, while those with high HLB values (>7) are more hydrophilic and favor the formation of O/W emulsions[9][10]. The optimal HLB for an emulsifier depends on the specific oil phase being used[8]. The precise HLB of 4-Octadecylmorpholine is not published; therefore, experimental evaluation is crucial to determine its preferred emulsion type and optimal application range.

Emulsion stability is a critical parameter, referring to the ability of an emulsion to resist changes in its physicochemical properties over time. Instability can manifest as:

  • Creaming/Sedimentation: Gravitational separation of the dispersed phase due to density differences. This is often a reversible process[11].

  • Flocculation: Aggregation of droplets into clusters without the rupture of the interfacial film.

  • Coalescence: The merging of droplets to form larger ones, leading to irreversible phase separation. This is a critical indicator of instability[12].

  • Ostwald Ripening: Growth of larger droplets at the expense of smaller ones due to diffusion of the dispersed phase through the continuous phase.

The following protocols are designed to systematically probe these characteristics.

Overall Experimental Workflow

The assessment of 4-Octadecylmorpholine's emulsifying properties follows a logical progression from basic formulation to detailed characterization.

G cluster_prep Phase 1: Formulation & Initial Screening cluster_type Phase 2: Emulsion Type Determination cluster_stability Phase 3: Quantitative Stability Analysis cluster_final Phase 4: Final Assessment A Emulsion Preparation (Bottle Test) B Visual Assessment (Homogeneity, Phase Separation) A->B C Dilution Test B->C D Conductivity Test B->D E Dye Solubility Test B->E F Determine O/W or W/O C->F D->F E->F G Droplet Size Analysis (e.g., DLS) F->G H Zeta Potential Measurement F->H I Accelerated Testing (Centrifugation) F->I J Long-Term Storage Study F->J K Rheological Analysis F->K L Comprehensive Performance Profile G->L H->L I->L J->L K->L

Caption: Overall workflow for assessing the emulsifying properties of 4-Octadecylmorpholine.

Experimental Protocols

Protocol 1: Emulsion Preparation and Initial Screening (Bottle Test)

This protocol serves as a rapid screening method to evaluate the basic ability of 4-Octadecylmorpholine to form an emulsion with a given oil phase.

Rationale: The bottle test provides immediate visual feedback on emulsifier efficacy. By varying concentrations and energy input, a preliminary understanding of the formulation space can be achieved.

Materials & Equipment:

Material/Equipment Specification
4-Octadecylmorpholine ≥95% Purity
Oil Phase E.g., Mineral Oil, Isopropyl Myristate, Soybean Oil
Aqueous Phase Deionized Water
Glass Vials/Test Tubes 20 mL, with screw caps
Vortex Mixer Standard laboratory grade
Homogenizer (Optional) High-shear rotor-stator or ultrasonic

| Analytical Balance | 0.001 g readability |

Procedure:

  • Stock Solution: Prepare a stock solution of 4-Octadecylmorpholine in the selected oil phase (e.g., 10% w/w). This may require gentle heating to dissolve.

  • Formulation Matrix: Prepare a series of vials with varying oil/water ratios (e.g., 10:90, 30:70, 50:50, 70:30) and emulsifier concentrations (e.g., 0.5%, 1%, 2%, 5% w/w of the total formulation). The total volume in each vial should be consistent (e.g., 10 mL).

  • Emulsification:

    • Low Energy: Cap the vials tightly and vortex at maximum speed for 2 minutes.

    • High Energy (Optional): Subject the mixture to high-shear homogenization for 1-3 minutes. This is crucial for creating finer, potentially more stable emulsions.

  • Initial Observation: Immediately after emulsification, visually inspect the samples. Note the color (milky white is typical), homogeneity, and any immediate phase separation.

  • Short-Term Stability: Allow the vials to stand undisturbed at room temperature. Observe and record the time it takes for any signs of instability (creaming, coalescence, phase separation) to appear at intervals of 5 min, 30 min, 1 hour, and 24 hours.

Protocol 2: Determination of Emulsion Type

This protocol uses several complementary tests to definitively identify the emulsion as either O/W or W/O. Performing at least two different tests is recommended for a conclusive result[13].

Rationale: Each test exploits a different physical property of the continuous phase. The dilution test relies on miscibility, conductivity on the electrical properties of water, and the dye test on the selective solubility of dyes[13][14][15].

G cluster_tests Perform Tests cluster_results Interpret Results start Start with Emulsion Sample dilution Dilution Test: Add water start->dilution conductivity Conductivity Test: Measure conductivity start->conductivity dye Dye Test: Add water-soluble dye start->dye dilution_ow Miscible / Stable dilution->dilution_ow Yes dilution_wo Immiscible / Breaks dilution->dilution_wo No conductivity_ow High Conductivity conductivity->conductivity_ow Yes conductivity_wo Low / No Conductivity conductivity->conductivity_wo No dye_ow Continuous phase is colored dye->dye_ow Yes dye_wo Droplets are colored dye->dye_wo No final_ow Conclusion: O/W Emulsion dilution_ow->final_ow final_wo Conclusion: W/O Emulsion dilution_wo->final_wo conductivity_ow->final_ow conductivity_wo->final_wo dye_ow->final_ow dye_wo->final_wo

Caption: Decision tree for identifying emulsion type (O/W vs. W/O).

A. Dilution Test

  • Place a drop of the emulsion on a microscope slide.

  • Add a drop of deionized water to it and mix gently.

  • Observation: If the emulsion disperses uniformly, it is an O/W type. If the water drop remains separate or causes the emulsion to break, it is a W/O type[14][15].

B. Electrical Conductivity Test

  • Pour a sample of the emulsion into a beaker.

  • Immerse the electrodes of a conductivity meter into the emulsion.

  • Observation: O/W emulsions, with water as the continuous phase, will exhibit significant electrical conductivity. W/O emulsions will show very low or no conductivity as oil is an insulator[13][15].

C. Dye Solubility Test

  • Place a small amount of the emulsion on a microscope slide.

  • Add a pinch of a water-soluble dye (e.g., amaranth or methylene blue) and mix.

  • Observe under a microscope.

  • Observation: If the continuous phase becomes colored, the emulsion is O/W. If the dispersed droplets are colored and the continuous phase remains colorless, it is W/O[13][16][17]. The test can be confirmed using an oil-soluble dye (e.g., Sudan III or Scarlet Red), which will color the continuous phase of a W/O emulsion.

Protocol 3: Quantitative Assessment of Emulsion Stability

This protocol uses instrumental methods to quantify stability, providing objective data to compare different formulations.

Rationale: Visual observation is subjective. Instrumental analysis provides quantitative metrics for droplet size, surface charge, and separation rate, which are critical for predicting shelf-life and performance[18].

A. Droplet Size and Polydispersity Analysis

  • Principle: Droplet size is a critical factor for stability; smaller, more uniform droplets generally lead to more stable emulsions by reducing the rate of gravitational separation[11][18].

  • Method: Use a laser diffraction particle size analyzer or Dynamic Light Scattering (DLS) instrument.

  • Procedure:

    • Dilute the emulsion sample as per the instrument's requirements to avoid multiple scattering effects.

    • Measure the mean droplet size (e.g., Z-average or D50) and the Polydispersity Index (PDI).

    • Repeat measurements over time (e.g., Day 0, Day 1, Day 7, Day 30) for samples stored under different conditions (e.g., 4°C, 25°C, 45°C).

  • Interpretation: A significant increase in mean droplet size over time is a clear indicator of coalescence and instability[18][19].

B. Zeta Potential Measurement

  • Principle: For O/W emulsions, the charge on the surface of the oil droplets creates electrostatic repulsion, preventing flocculation and coalescence. Zeta potential is a measure of this charge. A higher absolute value (typically > |30| mV) suggests good electrostatic stability[20].

  • Method: Use an instrument capable of electrophoretic light scattering, often integrated with a DLS system.

  • Procedure:

    • Prepare the sample by diluting it in the original continuous phase (filtered).

    • Measure the zeta potential.

  • Interpretation: This measurement is most relevant for O/W emulsions. A low zeta potential may indicate a need for a charge-inducing co-surfactant or polymer.

C. Accelerated Stability Testing via Centrifugation

  • Principle: Centrifugation accelerates gravitational separation (creaming or sedimentation), allowing for rapid prediction of long-term stability[20].

  • Method: Use a laboratory centrifuge.

  • Procedure:

    • Fill centrifuge tubes with the emulsion to a fixed height (H_total).

    • Centrifuge at a defined speed and time (e.g., 3000 rpm for 30 minutes).

    • Measure the height of the separated cream or sediment layer (H_cream).

    • Calculate the Creaming Index (CI) as: CI (%) = (H_cream / H_total) x 100 .

  • Interpretation: A lower CI indicates higher stability against gravitational separation. This test is excellent for comparing multiple formulations quickly.

Data Presentation and Interpretation

Systematic recording of data is essential. The following tables provide templates for organizing results.

Table 1: Emulsion Stability Over Time at 25°C

Formulation ID Time Mean Droplet Size (nm) PDI Zeta Potential (mV) Visual Observation
F1 (1% Emulsifier) Day 0 250 0.21 -35.2 Homogeneous, milky
Day 7 280 0.25 -33.8 Slight creaming
Day 30 450 0.35 -25.1 Visible cream layer
F2 (2% Emulsifier) Day 0 180 0.15 -42.5 Homogeneous, milky
Day 7 185 0.16 -41.9 No change

| | Day 30 | 190 | 0.17 | -40.8 | No change |

Interpretation: The data in Table 1 would suggest that Formulation F2, with a higher concentration of 4-Octadecylmorpholine, is significantly more stable than F1. This is evidenced by the minimal change in droplet size and the consistently high zeta potential, indicating strong resistance to coalescence and flocculation.

Conclusion

The methodology detailed in this guide provides a robust framework for characterizing the emulsifying properties of 4-Octadecylmorpholine. By progressing from simple visual tests to quantitative instrumental analysis, a researcher can build a comprehensive performance profile of this molecule. The protocols enable the determination of the preferred emulsion type (O/W or W/O), the optimal concentration range, and a quantitative assessment of stability under various conditions. This systematic approach is critical for harnessing the potential of 4-Octadecylmorpholine in the development of novel and stable emulsion-based products for the pharmaceutical, cosmetic, and chemical industries.

References

  • Pharmaacademias. (2023, November 28). Identifying the type of emulsion. Available at: [Link]

  • Pharmaguideline. Test for Identification of Type of Emulsion. Available at: [Link]

  • McClements, D. J., & Jafari, S. M. (2018). Evaluating the Stability of Double Emulsions—A Review of the Measurement Techniques for the Systematic Investigation of Instability Mechanisms. MDPI. Available at: [Link]

  • Bai, L., et al. (2024). Advances in emulsion stability: A review on mechanisms, role of emulsifiers, and applications in food. National Institutes of Health. Available at: [Link]

  • ResearchGate. (2016, February 17). What are the methods available for testing the stability of an emulsion (O/W)? Available at: [Link]

  • UL Prospector. (2013, October 25). Tests for Predicting Emulsion / Suspension Stability. Available at: [Link]

  • Scribd. Determination of Emulsion Types. Available at: [Link]

  • Cheong, A. M., Tan, C. P., & Nyam, K. L. (2020). Techniques and methods to study functional characteristics of emulsion systems. National Institutes of Health. Available at: [Link]

  • Slideshare. (2018, August 8). Test for identification of type of emulsion. Available at: [Link]

  • National Center for Biotechnology Information. Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. Available at: [Link]

  • Silver Fern Chemical. Morpholine: A Multi-Purpose Chemical for Industrial Applications. Available at: [Link]

  • Scribd. Tests For Identification of Emulsion Types. Available at: [Link]

  • ALWSCI. (2024, October 18). Emulsifier And Surfactant Analysis: Techniques And Applications. Available at: [Link]

  • MDPI. (2023, August 28). Critical Review of Techniques for Food Emulsion Characterization. Available at: [Link]

  • NDE-Ed.org. Quality Control of Emulsifiers. In Penetrant Testing. Available at: [Link]

  • ResearchGate. Analysis of Emulsifiers. Available at: [Link]

  • NDE-Ed.org. Emulsifiers. In Nondestructive Evaluation Techniques: Penetrant. Available at: [Link]

  • National Center for Biotechnology Information. 4-Octadecylmorpholine. PubChem Compound Summary for CID 85475. Available at: [Link]

  • Ankara University. HLB Value and Calculation. Available at: [Link]

  • Magis Pharma. HBL-values. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Octadecylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Octadecylmorpholine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this long-chain aliphatic morpholine derivative. As a molecule with applications in materials science and as a potential intermediate in pharmaceutical development, its efficient synthesis is crucial.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) based on established synthetic routes. We will delve into the causality behind common experimental challenges and offer field-proven solutions to help you navigate your synthesis successfully.

Part 1: Troubleshooting Guide for N-Alkylation Route

The most direct and common method for synthesizing 4-Octadecylmorpholine is the nucleophilic substitution (SN2) reaction between morpholine and an 18-carbon alkyl halide, such as 1-bromooctadecane or 1-chlorooctadecane.[1] This section addresses common issues encountered during this procedure.

Reaction Workflow: N-Alkylation of Morpholine

Below is a typical workflow for the synthesis via the N-alkylation pathway.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Combine Morpholine, 1-Bromooctadecane, Base (K2CO3), and Solvent (Acetonitrile) B Heat Mixture to Reflux (e.g., ~82°C for Acetonitrile) A->B C Monitor Reaction Progress (TLC, GC-MS) B->C Time D Cool Reaction & Filter Off Base C->D Reaction Complete E Remove Solvent (Rotary Evaporation) D->E F Aqueous Workup (e.g., Extraction with EtOAc/Water) E->F G Dry Organic Layer & Evaporate F->G H Purify Crude Product (Recrystallization from Acetone/Ethanol) G->H I Characterize Pure Product (NMR, MS, m.p.) H->I

Caption: General workflow for the N-alkylation of morpholine.

Q&A: Troubleshooting the N-Alkylation Reaction

Question 1: My reaction is very slow or has stalled. TLC analysis shows significant amounts of starting material even after 24 hours. What's going wrong?

Answer: A sluggish SN2 reaction is typically due to issues with reagents, temperature, or solvent choice. Here’s a breakdown of potential causes and solutions:

  • Cause A: Poor Leaving Group. The reactivity of the alkyl halide is critical. The order of reactivity for the leaving group is I > Br > Cl >> F. If you are using 1-chlorooctadecane, the reaction will be significantly slower than with 1-bromooctadecane.

    • Solution: If using 1-chlorooctadecane, add a catalytic amount (5-10 mol%) of a soluble iodide salt like sodium iodide (NaI) or potassium iodide (KI). This performs an in situ Finkelstein reaction, converting the alkyl chloride to the more reactive alkyl iodide, which then reacts faster with morpholine.

  • Cause B: Insufficient Temperature. SN2 reactions are accelerated by heat.

    • Solution: Ensure your reaction is being heated to the reflux temperature of your chosen solvent. For instance, acetonitrile boils at ~82°C, while DMF would allow for higher temperatures (~153°C). Be cautious, as excessively high temperatures can sometimes lead to side reactions.

  • Cause C: Inappropriate Base or Solvent. The base is required to scavenge the HBr or HCl formed during the reaction. An inadequate base or a solvent that doesn't favor the SN2 mechanism can hinder the reaction.

    • Solution: Use a non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or a hindered organic base like diisopropylethylamine (DIPEA). Polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are ideal as they solvate the cation of the base but not the nucleophile (morpholine), increasing its effective nucleophilicity.[1]

Question 2: My yield is low after the aqueous workup. I suspect my product is being lost during extraction. Is this possible?

Answer: Yes, this is a common issue, especially for long-chain amines which can have surfactant-like properties.

  • Cause: Emulsion Formation. 4-Octadecylmorpholine has a polar head (the morpholine ring) and a very long nonpolar tail (the octadecyl chain). This amphiphilic nature can cause stubborn emulsions during aqueous extraction, trapping the product in the interfacial layer.

    • Solution 1 (Break the Emulsion): Add a small amount of brine (saturated NaCl solution) or a few drops of methanol to the separatory funnel and swirl gently. This changes the ionic strength of the aqueous phase and can help break the emulsion.

    • Solution 2 (Back-Extraction): After your initial extraction, you can acidify the aqueous layer with dilute HCl (to ~pH 2). This protonates the morpholine nitrogen, making the product water-soluble as the ammonium salt. Wash this acidic aqueous layer with a nonpolar solvent like hexanes to remove any remaining non-basic organic impurities. Then, re-basify the aqueous layer with NaOH or Na₂CO₃ (to ~pH 10) and re-extract your product into an organic solvent like ethyl acetate or dichloromethane. This acid-base extraction is a classic and highly effective method for purifying amines.

Question 3: The crude product is a waxy solid and is difficult to handle. How can I effectively purify it?

Answer: The physical properties of 4-Octadecylmorpholine (a high molecular weight, waxy solid) make purification challenging.[2] While column chromatography is possible, it can be difficult due to potential smearing on silica gel.

  • Recommended Method: Recrystallization. This is often the most effective method for purifying solid organic compounds.

    • Solvent Selection: The key is finding a solvent system where the product is soluble when hot but poorly soluble when cold. For a molecule like this, start with solvents like acetone, ethanol, methanol, or isopropanol. You may need a two-solvent system (e.g., ethanol/water, acetone/hexanes).

    • Procedure: Dissolve the crude waxy solid in a minimal amount of the hot solvent. If any insoluble impurities remain (like inorganic salts), perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation. Collect the purified crystals by vacuum filtration. A second recrystallization may be necessary to achieve high purity. For a similar compound, recrystallization from an acetone/ether mixture has been reported to be effective.[3]

Troubleshooting Decision Tree: N-Alkylation Route

G Start Problem: Low Yield or Impure Product CheckReaction Check Reaction Conversion (TLC/GC of crude mixture) Start->CheckReaction Incomplete Reaction Incomplete CheckReaction->Incomplete High SM Complete Reaction Complete CheckReaction->Complete Low SM LeavingGroup Is Leaving Group Cl? Incomplete->LeavingGroup CheckWorkup Investigate Workup/ Purification Losses Complete->CheckWorkup Emulsion Emulsion during extraction? CheckWorkup->Emulsion AddIodide Solution: Add catalytic NaI/KI LeavingGroup->AddIodide Yes TempBase Is Temp/Base/Solvent Optimal? LeavingGroup->TempBase No IncreaseTemp Solution: Increase temperature or switch to higher boiling solvent (DMF) TempBase->IncreaseTemp No CheckBase Solution: Use K2CO3 or Cs2CO3 in ACN or DMF TempBase->CheckBase No, check base/solvent BreakEmulsion Solution: Add brine (sat. NaCl) or use acid-base extraction Emulsion->BreakEmulsion Yes PurificationIssue Difficulty with purification? Emulsion->PurificationIssue No Recrystallize Solution: Recrystallize from Acetone, Ethanol, or Hexanes/EtOAc PurificationIssue->Recrystallize Yes

Caption: Decision tree for troubleshooting the N-alkylation synthesis.

Part 2: Alternative Route & General FAQs

While N-alkylation is standard, other methods exist. This section covers an alternative and answers broader questions about the synthesis.

Alternative Route: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and serves as an excellent alternative if the corresponding alkyl halide is unavailable or problematic.[4][5] The process involves two steps, which can often be performed in one pot:

  • Imine/Enamine Formation: Reaction of morpholine with octadecanal to form an intermediate enamine (or the related iminium ion).

  • Reduction: Reduction of this intermediate to the final tertiary amine.

Reaction Scheme: Morpholine + Octadecanal --(1. Condensation)--> [Iminium Intermediate] --(2. Reduction)--> 4-Octadecylmorpholine

Advantages:

  • Avoids the use of potentially hazardous alkyl halides.

  • The starting material, octadecanal, can be readily prepared by oxidation of the more common and less expensive octadecanol.

Challenges & Solutions:

  • Choice of Reducing Agent: The key is to use a reducing agent that is selective for the iminium ion and does not reduce the starting aldehyde.

    • Common Choices: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is mild and selective. Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.[6]

  • Reaction Conditions: The reaction is typically run in a chlorinated solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) at room temperature. Acetic acid is often added as a catalyst to promote iminium ion formation.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route—N-alkylation or reductive amination—is better? A1: The "better" route depends on starting material availability, cost, and scale.

FeatureN-Alkylation (with 1-Bromooctadecane)Reductive Amination (with Octadecanal)
Simplicity Very simple, one-step reaction.Generally a one-pot, two-step process.
Starting Materials 1-Bromooctadecane can be more expensive.Octadecanal may need to be synthesized from octadecanol.
Reagents Requires a simple base (K₂CO₃).Requires a specialized reducing agent (e.g., NaBH(OAc)₃).
Byproducts Inorganic salts (e.g., KBr), easy to remove.Boron-containing byproducts, removed during aqueous workup.
Recommendation Preferred for lab-scale synthesis if the alkyl halide is readily available due to its operational simplicity.A strong alternative, especially for larger scales if octadecanol is the cheaper starting material.

Q2: What are the primary safety concerns when synthesizing 4-Octadecylmorpholine? A2: Standard laboratory safety protocols should be followed. Specific hazards include:

  • Morpholine: Is a corrosive and flammable liquid. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Alkyl Halides (e.g., 1-Bromooctadecane): Are irritants and potential lachrymators. Avoid inhalation and skin contact.

  • Solvents: Acetonitrile is flammable and toxic. DMF is a potent liver toxin and is readily absorbed through the skin. Always handle these solvents in a well-ventilated fume hood.

  • Reducing Agents (for reductive amination): Sodium cyanoborohydride can release highly toxic hydrogen cyanide gas if acidified. Use NaBH(OAc)₃ as a safer alternative whenever possible.

Q3: How do I confirm the identity and purity of my final product? A3: A combination of analytical techniques should be used:

  • Thin-Layer Chromatography (TLC): To assess reaction completion and purity. The product will be significantly less polar than morpholine. A typical eluent system would be Hexane/Ethyl Acetate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Look for the characteristic triplets of the morpholine ring protons (typically around 2.4-2.7 ppm and 3.6-3.8 ppm) and the long alkyl chain signals (a large multiplet around 1.2-1.3 ppm and a terminal methyl group triplet around 0.9 ppm).

    • ¹³C NMR: Confirm the presence of all 22 carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight. For 4-Octadecylmorpholine (C₂₂H₄₅NO), the expected molecular weight is 339.61 g/mol . Look for the [M+H]⁺ ion at m/z 340.4.[2]

  • Melting Point: A sharp melting point range indicates high purity.

Part 3: Detailed Experimental Protocol

This section provides a representative, self-validating protocol for the synthesis of 4-Octadecylmorpholine via the N-alkylation route.

Protocol: Synthesis of 4-Octadecylmorpholine from 1-Bromooctadecane

Materials:

  • Morpholine (reagent grade, distilled)

  • 1-Bromooctadecane (97% or higher)

  • Potassium Carbonate (K₂CO₃, anhydrous, finely powdered)

  • Acetonitrile (CH₃CN, anhydrous)

  • Ethyl Acetate (EtOAc, reagent grade)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Acetone (reagent grade)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Standard glassware for workup and filtration

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromooctadecane (10.0 g, 30.0 mmol, 1.0 equiv).

  • Add anhydrous potassium carbonate (8.3 g, 60.0 mmol, 2.0 equiv).

    • Scientist's Note: Using a powdered, anhydrous base provides a large surface area for reaction and prevents the introduction of water, which can interfere with the reaction in some aprotic solvents. Two equivalents are used to ensure the complete neutralization of the HBr byproduct and to drive the reaction to completion.

  • Add anhydrous acetonitrile (100 mL).

  • Finally, add morpholine (3.9 g, 4.0 mL, 45.0 mmol, 1.5 equiv).

    • Scientist's Note: A slight excess of the amine nucleophile is used to ensure the complete consumption of the more expensive alkyl halide.

  • Reaction: Heat the stirred suspension to reflux (~82°C) using a heating mantle.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 5:1 Hexanes:EtOAc). The product spot (Rf ≈ 0.4) should appear, while the 1-bromooctadecane starting material spot (Rf ≈ 0.8) disappears. The reaction is typically complete within 12-24 hours.

  • Workup - Isolation: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Workup - Extraction: Dissolve the resulting residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL) and then brine (1 x 50 mL).

    • Troubleshooting Note: If an emulsion forms, add more brine and swirl gently until the layers separate.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product, which should be a waxy off-white solid.

  • Purification: Recrystallize the crude solid from hot acetone (~100-150 mL). Dissolve the solid in the minimum amount of boiling acetone, allow it to cool slowly to room temperature, and then cool further in an ice bath for 1 hour.

  • Collect the white, crystalline product by vacuum filtration, wash with a small amount of cold acetone, and dry under high vacuum.

    • Expected Yield: 75-90%.

    • Expected Appearance: White waxy solid.

References
  • Doulgkeris, C., et al. (2013). Medicinal chemistry of 2,2,4-substituted morpholines. PubMed. [Link]

  • Sharma, P.K., et al. (2020). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Ortiz, K.G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • ResearchGate. N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst. [Link]

  • Pal'chikov, V.A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Semantic Scholar. Recent progress in the synthesis of morpholines. [Link]

  • Organic Chemistry Portal. Morpholine synthesis. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 85475, 4-Octadecylmorpholine. [Link]

  • Chen, X., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. ResearchGate. [Link]

  • Alec C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ResearchGate. Recent progress in reductive amination reaction. [Link]

  • Google Patents. CN104876891A - Synthesis method of dodecyl morpholine.
  • Palchykov, V.A. (2019). Recent progress in the synthesis of morpholines. ResearchGate. [Link]

Sources

Technical Support Center: Optimizing 4-Octadecylmorpholine (ODM) Concentration

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Emulsion Stability

Welcome to the technical support center for 4-Octadecylmorpholine (ODM). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing ODM concentration for robust emulsion stability. As Senior Application Scientists, we understand that achieving a stable emulsion is a multi-factorial challenge. This document provides not just protocols, but the scientific reasoning behind them, empowering you to troubleshoot and optimize your specific formulation effectively.

Understanding 4-Octadecylmorpholine (ODM) as a Stabilizer

4-Octadecylmorpholine is an amphiphilic molecule featuring a long, hydrophobic 18-carbon (octadecyl) tail and a hydrophilic morpholine head group.[1][2] This structure allows it to position itself at the oil-water interface, reducing interfacial tension and creating a barrier that prevents droplet aggregation.[3][4]

As a non-ionic surfactant, ODM's primary mechanism for stabilization is steric hindrance.[5][6] The bulky morpholine head and the flexible octadecyl tail project from the droplet surface into the continuous phase, creating a physical barrier that repels other droplets, thus preventing them from getting close enough to merge.

Mechanism of ODM Steric Stabilization

cluster_oil Oil Droplet cluster_water Continuous Phase (Water) cluster_barrier Steric Barrier oil_core Oil Phase p1 water_label M1 M p1->M1 Octadecyl Tail (Hydrophobic) p2 M2 M p2->M2 p3 M3 M p3->M3 p4 M4 M p4->M4 p5 M5 M p5->M5 p6 M6 M p6->M6 label_M Morpholine Head (Hydrophilic) barrier_node

Caption: ODM molecules at the oil-water interface.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration for ODM in an oil-in-water (O/W) emulsion?

A typical starting point is between 0.5% and 5% (w/w) of the total formulation, but the optimal concentration is highly dependent on the oil phase volume, desired particle size, and the presence of other excipients. A concentration screening experiment is always recommended.

Q2: How does ODM concentration influence emulsion droplet size?

Generally, increasing the emulsifier concentration up to a certain point leads to smaller droplet sizes during homogenization. This is because more ODM molecules are available to quickly cover the newly created oil-water interface, preventing immediate recoalescence.[7] However, beyond a critical point, adding more ODM may not significantly reduce particle size further.

Q3: Is ODM sensitive to pH changes?

While ODM is a non-ionic surfactant, the nitrogen atom in the morpholine ring can be protonated at acidic pH (typically below pH 5-6), imparting a positive charge. This can introduce an electrostatic component to its stabilizing properties.[8][9] This pH sensitivity can be an advantage for creating responsive emulsions but also means that pH control is crucial for consistent stability. A significant change in pH can alter the interfacial film and potentially destabilize the emulsion.[10][11]

Q4: Can I use ODM in combination with other surfactants?

Yes, co-surfactants are often used to enhance emulsion stability. Combining a hydrophobic emulsifier with a hydrophilic one like ODM can create a more robust and stable interfacial film.[12] When combining ionic and non-ionic surfactants, be mindful of potential interactions that could affect stability.

Troubleshooting Guide: Common Emulsion Stability Issues

This section addresses specific problems you may encounter. Each issue is followed by an explanation of the underlying causes related to ODM concentration and a recommended course of action.

Problem 1: My emulsion shows creaming or sedimentation after a short time.

Question: I've prepared an O/W emulsion, but a distinct layer of concentrated droplets is forming at the top (creaming). What's happening and how can I fix it with ODM?

Answer:

Causality: Creaming (or sedimentation for W/O emulsions) is the migration of droplets under gravity due to a density difference between the dispersed and continuous phases.[13][14][15] It is often a precursor to more severe instability like coalescence. While ODM does not directly alter the density of the phases, its concentration is crucial for two factors that mitigate creaming:

  • Droplet Size: Larger droplets cream faster. An insufficient ODM concentration may result in larger initial droplets or allow for partial coalescence, both of which accelerate creaming.[14]

  • Inter-droplet Interaction: A stable, dense layer of ODM on the droplet surface prevents droplets from aggregating (flocculating) when they get close in the creamed layer. Flocculation can accelerate coalescence.[13][16]

Recommended Actions:

  • Increase ODM Concentration: Your current concentration may be insufficient to fully stabilize the droplet interface. A higher concentration can lead to smaller droplets and provide a more robust steric barrier against flocculation.

  • Optimize Homogenization: Ensure your energy input (e.g., sonication or high-shear mixing) is sufficient to create small droplets. A higher ODM concentration is often necessary to stabilize the smaller droplets created by high-energy methods.

  • Characterize Droplet Size: Use a technique like Dynamic Light Scattering (DLS) to measure the particle size distribution immediately after production and over time. An increase in size confirms instability.[17][18]

Problem 2: The average particle size of my emulsion increases over time.

Question: My DLS measurements show a steady increase in the Z-average diameter of my emulsion droplets over hours or days. Is this coalescence, and is my ODM concentration too low or too high?

Answer:

Causality: An increase in average droplet size points to irreversible instability phenomena, primarily coalescence (droplets merging) or Ostwald ripening (smaller droplets dissolving and re-depositing onto larger ones).[13][19]

  • Coalescence: This is the most common cause and typically indicates a failure of the interfacial film.[16]

    • ODM Concentration Too Low: This is the most likely reason. There are not enough ODM molecules to completely cover the surface of all oil droplets, leaving unprotected areas that can merge upon collision.[20]

    • ODM Concentration Too High: While less common, excessively high surfactant concentrations can sometimes lead to instability. This may occur through a mechanism called depletion flocculation, where free micelles in the continuous phase create an osmotic pressure that pushes droplets together.[7][21][22]

  • Ostwald Ripening: This process is significant when the oil phase has some solubility in the continuous phase. While ODM cannot stop Ostwald ripening completely, a dense interfacial film can slow it down.

Recommended Actions:

  • Perform a Concentration Titration: This is the most critical experiment. Prepare a series of emulsions with varying ODM concentrations (e.g., 0.5%, 1%, 2%, 4%, 6%) while keeping all other parameters constant.

  • Monitor Particle Size and PDI: Measure the particle size (Z-average) and Polydispersity Index (PDI) for each concentration at set time points (e.g., T=0, 24h, 1 week). A stable formulation will show minimal change in Z-average and PDI.[18]

  • Visual Observation: Look for signs of phase separation (a clear oil layer). The lowest concentration that prevents both size increase and phase separation is your optimum.[23]

Troubleshooting Workflow for Emulsion Instability

start Emulsion is Unstable problem_cream Observation: Creaming / Sedimentation start->problem_cream problem_size Observation: Particle Size Increases (DLS) start->problem_size cause_cream Primary Cause: Large Droplet Size or Weak Repulsive Barrier problem_cream->cause_cream cause_size_low Most Likely Cause: ODM Concentration Too Low (Insufficient Coverage -> Coalescence) problem_size->cause_size_low cause_size_high Possible Cause: ODM Concentration Too High (Depletion Flocculation) problem_size->cause_size_high action_increase_odm Action: Increase ODM Concentration (See Protocol 1) cause_cream->action_increase_odm action_optimize_process Action: Optimize Homogenization (Higher Energy) cause_cream->action_optimize_process action_titration Action: Perform ODM Concentration Titration (See Protocol 1) cause_size_low->action_titration action_decrease_odm Action: Test Lower ODM Concentrations cause_size_high->action_decrease_odm result Result: Stable Emulsion with Consistent Particle Size action_increase_odm->result action_optimize_process->result action_titration->result action_decrease_odm->result

Caption: Decision tree for troubleshooting common emulsion instabilities.

Experimental Protocols

Protocol 1: Determining the Optimal ODM Concentration Range

This protocol provides a systematic approach to identify the optimal concentration of ODM for your specific emulsion system.

Objective: To determine the minimum concentration of ODM required to produce a stable emulsion with the desired particle size, and to identify the upper limit beyond which no further benefit is observed.

Materials:

  • 4-Octadecylmorpholine (ODM)

  • Oil phase (your specific oil)

  • Aqueous phase (e.g., purified water, buffer)

  • High-energy homogenizer (e.g., probe sonicator, microfluidizer)

  • Dynamic Light Scattering (DLS) instrument for particle sizing

  • Glass vials

Methodology:

  • Prepare Stock Solutions:

    • Prepare a stock solution of ODM in the phase in which it is most soluble (typically the aqueous phase, may require gentle heating). A 10% (w/w) stock is often convenient.

    • Ensure all components are at a consistent temperature before mixing.

  • Formulation Matrix:

    • Design a series of experiments varying the ODM concentration. Keep the oil-to-water ratio and total volume constant. A good starting range is often logarithmic.

    • See the example table below for a 10% oil-in-water emulsion.

  • Emulsification:

    • For each formulation, combine the oil phase, aqueous phase, and the required amount of ODM stock solution.

    • Homogenize each sample using the exact same method, energy input, and time. This is critical for a valid comparison. For example, sonicate for 2 minutes at 50% amplitude on ice.

  • Initial Characterization (T=0):

    • Immediately after homogenization, allow the samples to return to room temperature.

    • Visually inspect each sample for any immediate signs of instability (e.g., marbling, separation).

    • Measure the Z-average particle size and Polydispersity Index (PDI) of each sample using DLS. A PDI < 0.3 is generally considered acceptable for many applications.[18]

  • Accelerated Stability Study:

    • Store aliquots of each formulation at different conditions (e.g., 4°C, 25°C, 40°C).

    • At predetermined time points (e.g., 24 hours, 7 days, 1 month), repeat the visual inspection and DLS measurements.

  • Data Analysis:

    • Tabulate the results as shown in the example table.

    • The optimal ODM concentration is typically the lowest concentration that maintains a stable particle size and PDI over time and under stress conditions (e.g., 40°C) without visible phase separation.

Example Data Table: ODM Concentration Optimization

ODM Conc. (% w/w)Visual (T=0)Z-average (nm) (T=0)PDI (T=0)Visual (T=7 days, 25°C)Z-average (nm) (T=7 days)Change in Size (%)
0.5Homogeneous450.20.45Phase Separation--
1.0Homogeneous285.60.31Creaming Layer490.1+71.6%
2.0 Homogeneous 180.4 0.22 Homogeneous 182.5 +1.2%
4.0Homogeneous175.80.21Homogeneous176.9+0.6%
6.0Homogeneous174.90.21Homogeneous175.5+0.3%

Interpretation: In this example, 0.5% ODM is clearly insufficient. 1.0% shows initial emulsification but is not stable. 2.0% provides good stability with minimal particle size change. While 4.0% and 6.0% are also stable, they offer no significant improvement in performance over 2.0% and would increase formulation cost unnecessarily. Therefore, 2.0% would be selected as the optimal concentration.[23]

References

  • Cosmetics & Toiletries. (2014). Zeta Potential and Particle Size to Predict Emulsion Stability.
  • AZoM. (2005). Predicting the Stability of Emulsions Using Particle Size Analysis and Zeta Potential.
  • Pharmaguideline. (n.d.). Stability Problems of Emulsions and Methods to Overcome.
  • National Institutes of Health (NIH). (n.d.). Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses.
  • Making Cosmetics. (n.d.). Problems with Emulsions.
  • ACS Publications. (n.d.). Destabilization of Oil-in-Water Emulsions Stabilized by Non-ionic Surfactants: Effect of Particle Hydrophilicity.
  • Crimson Publishers. (2023).
  • Biolin Scientific. (n.d.). Emulsion instability phenomena – reasons and prevention.
  • Elsevier. (2006). The temperature stability of single and mixed emulsions stabilized by nonionic surfactants.
  • ACS Publications. (2021). Influence of Surfactant and Weak-Alkali Concentrations on the Stability of O/W Emulsion in an Alkali-Surfactant–Polymer Compound System.
  • Smolecule. (2023). Buy 4-Octadecylmorpholine | 16528-77-1.
  • ResearchGate. (n.d.). Emulsion characterization: Particle size (A) and zeta potential (B) of....
  • PharmaCores. (n.d.). Emulsion stability: 5 common mechanism for emulsion breakdown and how can it be prevented?!.
  • MDPI. (n.d.).
  • Labcompare. (2023).
  • ResearchGate. (n.d.). Facile Synthesis and Marked pH-responsive Behavior of Novel Foaming Agents Based on Amide- and Ester-Linked Morpholine Fluorosurfactants.
  • Microtrac. (n.d.). EMULSION STABILITY STUDY SURFACTANT EFFICIENCY USING THE TSI.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • MDPI. (n.d.).
  • National Institutes of Health (NIH). (2021). Influence of Surfactant and Weak-Alkali Concentrations on the Stability of O/W Emulsion in an Alkali-Surfactant–Polymer Compound System.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Emulsions - Creaming phenomena.
  • National Institutes of Health (NIH). (n.d.). 4-Octadecylmorpholine | C22H45NO | CID 85475 - PubChem.
  • National Institutes of Health (NIH). (n.d.).
  • Sigma-Aldrich. (n.d.). 4-OCTADECYL-MORPHOLINE AldrichCPR.
  • National Institutes of Health (NIH). (2018). Morpholine-Based Gemini Surfactant: Synthesis and Its Application for Reverse Froth Flotation of Carnallite Ore in Potassium Fertilizer Production.
  • Google P
  • National Institutes of Health (NIH). (n.d.). The influence of pH on surface properties of lung surfactants.
  • University of Technology and Applied Sciences. (n.d.). View of Emulsion types, stability mechanisms and rheology: A review.
  • Periodica Polytechnica. (2022).
  • ResearchGate. (n.d.). Emulsion types, stability mechanisms and rheology: a review.
  • National Institutes of Health (NIH). (n.d.).
  • MDPI. (n.d.). Emulsion Formation and Stabilization by Biomolecules: The Leading Role of Cellulose.
  • Magis Pharma. (n.d.). HBL-values.
  • National Institutes of Health (NIH). (2022).
  • Lubrizol. (2008).

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Technical Support Center: Overcoming Solubility Challenges of 4-Octadecylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Octadecylmorpholine. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in aqueous solutions. We will explore the root causes of these challenges and provide a systematic, tiered approach to achieving stable and usable solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is 4-Octadecylmorpholine so difficult to dissolve in aqueous buffers?

A: The solubility of a molecule is dictated by its structure. 4-Octadecylmorpholine (C₂₂H₄₅NO) possesses a dual nature: a polar, hydrophilic morpholine "head" and a very long, nonpolar, hydrophobic C18 alkyl "tail" (the octadecyl group).[1] While the morpholine group contains nitrogen and oxygen atoms capable of hydrogen bonding with water, the overwhelming length of the hydrocarbon tail makes the molecule as a whole extremely lipophilic (fat-loving) and hydrophobic (water-fearing).

This is quantitatively described by its high calculated LogP value (a measure of lipophilicity), which is approximately 8.7.[2] Molecules with high LogP values strongly prefer nonpolar environments over aqueous ones, leading to very poor water solubility. Overcoming this requires strategies that can either mask the hydrophobic tail or alter the overall physicochemical properties of the molecule.

PropertyValueSource
Molecular Formula C₂₂H₄₅NO[2]
Molecular Weight 339.6 g/mol [2]
Calculated XLogP3 8.7[2]
pKa (Conjugate Acid) ~8.36 (Estimated based on morpholine)[3]
Appearance Waxy solid or liquid (Melting point ~25 °C)[1]

Troubleshooting Guide: A Tiered Approach to Solubilization

Navigating solubility issues requires a logical progression from simple to more complex methods. The choice of method depends heavily on the experimental context, such as the required concentration, the tolerance of the assay to excipients (e.g., solvents, surfactants), and the intended application (e.g., in vitro assay vs. in vivo formulation).

Below is a decision-making workflow to guide your solubilization strategy.

G cluster_0 Solubilization Workflow for 4-Octadecylmorpholine start Goal: Dissolve 4-Octadecylmorpholine in Aqueous Buffer cosolvent Tier 1: Use a Co-solvent (e.g., DMSO, Ethanol) start->cosolvent check1 Is the solution stable upon dilution? Is the solvent compatible with the assay? cosolvent->check1 ph_adjust Tier 2: pH Adjustment (Salt Formation) check1->ph_adjust No success Experiment Ready check1->success  Yes check2 Is the required pH compatible with the assay? Is solubility sufficient? ph_adjust->check2 advanced Tier 3: Advanced Formulations check2->advanced No check2->success  Yes surfactant Option A: Micellar Solubilization (Surfactants) advanced->surfactant cyclo Option B: Inclusion Complexation (Cyclodextrins) advanced->cyclo surfactant->success cyclo->success

Caption: Decision workflow for selecting a solubilization strategy.

Tier 1: Co-Solvent Systems

This is often the first and most direct approach for preparing stock solutions for biological assays.[4][5]

Q2: How do I use a co-solvent, and which one should I choose?

A: A co-solvent is a water-miscible organic solvent that, when added to an aqueous system, increases the solubility of nonpolar solutes.[6] The organic solvent helps to bridge the polarity gap between the hydrophobic compound and the water. Dimethyl sulfoxide (DMSO) is the most common choice for initial screening due to its powerful solubilizing ability for a wide range of compounds.[5]

Causality: The co-solvent disrupts the highly ordered hydrogen-bonding network of water, creating a less polar microenvironment that can more readily accommodate the long alkyl chain of 4-Octadecylmorpholine.

Co-SolventTypical Max. Conc. in Cell AssaysNotes
DMSO < 0.5% (v/v)Universal solvent, but can be toxic to cells at higher concentrations.[5]
Ethanol < 1% (v/v)Good "green" solvent, but can affect protein stability and cell membranes.
PEG 300/400 Variable (up to 10%)Generally low toxicity, but can increase solution viscosity.[4]
Glycerol VariableExcellent for protein stability but can be very viscous.[4]
Protocol 1: Preparing a DMSO Stock Solution
  • Weighing: Accurately weigh a small amount of 4-Octadecylmorpholine (e.g., 3.4 mg) in a sterile microcentrifuge tube.

  • Solubilization: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 100 µL of DMSO for a 100 mM stock).

  • Mixing: Vortex thoroughly for 1-2 minutes. Gentle warming in a 37°C water bath can assist dissolution if needed. Ensure the solution is perfectly clear with no visible particulates.

  • Dilution: Serially dilute this stock solution into your aqueous assay buffer. Crucial Step: Add the DMSO stock to the buffer (not the other way around) with vigorous mixing or vortexing to minimize precipitation. Low solubility compounds can crash out of solution if the local concentration becomes too high during dilution.[7]

  • Final Concentration: Ensure the final concentration of DMSO in your assay is low and consistent across all experimental conditions, including vehicle controls.[5]

Troubleshooting Tip: If your compound precipitates upon dilution into the aqueous buffer, you have exceeded its kinetic solubility.[7] You can try lowering the stock concentration or exploring the methods in Tier 2 and 3.

Tier 2: pH Adjustment (Salt Formation)

This strategy leverages the basicity of the morpholine ring.

Q3: Can I use pH to increase the aqueous solubility of 4-Octadecylmorpholine?

A: Yes, this is a highly effective strategy. The nitrogen atom in the morpholine ring is a base and can accept a proton (H⁺) from an acid.[3] This process, known as salt formation, converts the neutral, nonpolar molecule into a cationic (positively charged) salt.[8] This charged species is an ion, and its electrostatic interactions with polar water molecules dramatically increase its aqueous solubility.

Causality: The conversion from a neutral organic molecule to an ionic salt introduces a strong charge-dipole interaction with water, which is energetically much more favorable than trying to dissolve the long, greasy alkyl chain.

Protocol 2: Solubilization by Acidification
  • Initial Suspension: Suspend a known amount of 4-Octadecylmorpholine in purified water or a low-buffering-capacity solution (e.g., saline). The mixture will appear cloudy or as a waxy solid on the surface.

  • Acid Titration: While stirring vigorously, add a dilute acid (e.g., 0.1 M HCl) dropwise.

  • Monitor pH and Clarity: Continuously monitor the pH of the solution. As the pH drops below the pKa of the morpholine's conjugate acid (~8.36), the nitrogen will become protonated. You should observe the solution becoming clearer.

  • Endpoint: Continue adding acid until the solution is completely clear. The final pH will likely need to be significantly lower than the pKa (e.g., pH 4-6) to ensure full protonation and solubilization.

  • Stock Preparation: Once fully dissolved, you can adjust the concentration by adding more vehicle and sterile filter the final solution. This acidic stock can then be diluted into a well-buffered final assay medium, which should maintain the desired final pH.

Troubleshooting Tip: This method is only suitable for assays that are not sensitive to pH. If your biological system requires a strict physiological pH (~7.4), the concentration of the acidic stock and the buffering capacity of the final medium must be carefully calculated to avoid unwanted pH shifts.

Tier 3: Advanced Formulation Strategies

When co-solvents and pH are not viable options, more sophisticated formulation techniques are required.

A. Micellar Solubilization with Surfactants

Q4: How do surfactants work, and how do I use them?

A: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC) , self-assemble in water to form spherical structures called micelles.[9][10] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic octadecyl tail of 4-Octadecylmorpholine can partition into this core, effectively being shielded from the water, while the hydrophilic shell keeps the entire micelle dissolved.[11][12]

Causality: This is a micro-encapsulation strategy. The surfactant creates a favorable, nonpolar "pocket" for the drug within the bulk aqueous solution, dramatically increasing the compound's apparent solubility.[13]

SurfactantTypeTypical CMC (in water)Notes
Polysorbate 80 (Tween® 80) Non-ionic~0.012 mMVery common in pharmaceutical formulations, low toxicity.[14]
Poloxamer 188 (Kolliphor® P188) Non-ionic~1.0 mMAlso used as a stabilizer, generally well-tolerated.
Sodium Dodecyl Sulfate (SDS) Anionic~8.2 mMStrong solubilizer but can denature proteins and is often harsh on cells.[9][13]
Protocol 3: Surfactant-Based Solubilization
  • Prepare Surfactant Solution: Prepare a solution of your chosen surfactant (e.g., Tween 80) in the desired aqueous buffer at a concentration well above its CMC (e.g., 5-10 times the CMC).

  • Add Compound: Add the 4-Octadecylmorpholine directly to the surfactant solution.

  • Facilitate Solubilization: Mix vigorously. Sonication in a bath sonicator or gentle heating (e.g., to 40-50°C) can significantly accelerate the partitioning of the compound into the micelles.

  • Equilibration: Allow the solution to stir at room temperature for several hours (or overnight) to ensure equilibrium is reached and the solution is stable.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any non-micellarly entrapped compound or aggregates.

B. Inclusion Complexation with Cyclodextrins

Q5: What are cyclodextrins and how can they help?

A: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a hollow truncated cone.[15] The interior of the cone is hydrophobic, while the exterior is hydrophilic. They can encapsulate "guest" molecules, like the octadecyl tail of 4-Octadecylmorpholine, within their hydrophobic cavity if there is a good size and shape fit.[16] The resulting "inclusion complex" is readily water-soluble due to the hydrophilic exterior of the cyclodextrin.[8][15]

Causality: This is a molecular-level encapsulation strategy. The cyclodextrin acts as a "molecular bucket," hiding the hydrophobic part of the drug from water and presenting a water-soluble exterior.[16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high aqueous solubility and low toxicity.[8]

Protocol 4: Preparing a Cyclodextrin Inclusion Complex
  • Prepare CD Solution: Dissolve a molar excess (e.g., 5-10 fold) of HP-β-CD in your aqueous buffer.

  • Add Compound: Add the 4-Octadecylmorpholine to the cyclodextrin solution.

  • Complexation: Stir the mixture vigorously at room temperature or with gentle heat for an extended period (24-48 hours) to allow the inclusion complex to form and reach equilibrium.

  • Clarification: The solution should become clear as the complex forms.

  • Confirmation (Optional but Recommended): Techniques like Phase Solubility Studies, Differential Scanning Calorimetry (DSC), or Nuclear Magnetic Resonance (NMR) can be used to confirm the formation and stoichiometry of the inclusion complex.[15]

  • Filtration: Filter the final solution through a 0.22 µm filter to remove any un-complexed material.

By systematically applying these tiered strategies, researchers can successfully overcome the inherent solubility challenges of 4-Octadecylmorpholine and generate reliable, reproducible data in their aqueous experimental systems.

References
  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (n.d.). National Center for Biotechnology Information. [Link]

  • Elder, D. P. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2023). World Pharma Today. [Link]

  • 4-Octadecylmorpholine. (n.d.). PubChem. National Center for Biotechnology Information. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]

  • Zhang, X., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]

  • Carneiro, S. B., et al. (2019). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Polymers. [Link]

  • Kumar, L., & Sreenivasa, R. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Journal of Drug Delivery and Therapeutics. [Link]

  • Gouteiller, M., et al. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. [Link]

  • Morpholine. (n.d.). Wikipedia. [Link]

  • Morpholine, 4-(1-oxooctadecyl)-. (n.d.). PubChem. National Center for Biotechnology Information. [Link]

  • Chen, C.-H., et al. (2022). Variation of Cyclodextrin (CD) Complexation with Biogenic Amine Tyramine: Pseudopolymorphs of β-CD Inclusion vs. α-CD Exclusion, Deep Atomistic Insights. International Journal of Molecular Sciences. [Link]

  • Kerns, E. H., & Di, L. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]

  • Blair, S., & Cerasoli, E. (2001). Evidence for the Formation of Gas-Phase Inclusion Complexes with Cyclodextrins and Amino Acids. ResearchGate. [Link]

  • Morpholine. (n.d.). The Merck Index Online. [Link]

  • Becuwe, M., et al. (2017). Characterization of Cyclodextrin/Volatile Inclusion Complexes: A Review. Molecules. [Link]

  • Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. [Link]

  • Cheirsilp, B. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. Biol Eng Med. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. [Link]

  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Journal of Pharmaceutical and Therapeutic Innovations. [Link]

  • Remove Sticky Reagents. (n.d.). University of Rochester Chemistry Department. [Link]

  • Critical micelle concentration. (n.d.). Wikipedia. [Link]

  • 4-ethylmorpholine. (n.d.). Solubility of Things. [Link]

  • Critical micelle formation concentration explained. (n.d.). DataPhysics Instruments. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pharma Times. [Link]

  • MORPHOLINE. (n.d.). Ataman Kimya. [Link]

  • Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. (2024). MDPI. [Link]

  • Saboo, S., et al. (2021). Exploring the Role of Surfactants in Enhancing Drug Release from Amorphous Solid Dispersions at Higher Drug Loadings. Pharmaceutics. [Link]

  • Morpholine CAS#: 110-91-8. (n.d.). ChemWhat. [Link]

  • Morpholine. (1989). IARC Publications. [Link]

  • Which solvent is best for dissolving long chain fatty acids? (2015). ResearchGate. [Link]

  • Delgado, D. R., et al. (2022). Equilibrium solubility determination, solvent effect and preferential solvation of amoxicillin in aqueous co-solvent mixtures of N,N-dimethylformamide, isopropanol, N-methyl pyrrolidone and ethylene glycol. ResearchGate. [Link]

  • Chen, C.-Y., et al. (2015). Improving Tenoxicam Solubility and Bioavailability by Cosolvent System. AAPS PharmSciTech. [Link]

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Technical Support Center: Enhancing the Corrosion Inhibition Efficiency of 4-Octadecylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to optimizing the use of 4-Octadecylmorpholine as a corrosion inhibitor. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical insights, troubleshooting guides, and frequently asked questions (FAQs) to empower your experimental success. Our focus is on not just what to do, but why you're doing it, ensuring a foundation of scientific integrity and practical expertise.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the application and properties of 4-Octadecylmorpholine.

Q1: What is the fundamental mechanism of corrosion inhibition by 4-Octadecylmorpholine?

A1: 4-Octadecylmorpholine, an organic inhibitor, functions by adsorbing onto the metal surface, creating a protective barrier that shields the metal from the corrosive environment.[1][2] This adsorption is facilitated by the nitrogen and oxygen atoms in the morpholine ring, which act as active centers to form a coordinate-type bond with the metal. The long octadecyl chain provides a hydrophobic layer, further repelling corrosive aqueous media. This process can be a combination of physisorption (electrostatic interactions) and chemisorption (chemical bonding).[1]

Q2: What are the typical applications of 4-Octadecylmorpholine?

A2: Due to its effectiveness, 4-Octadecylmorpholine and other organic inhibitors are widely used in industries such as oil and gas, petrochemical, and marine applications.[1] They are particularly effective in protecting metallic materials like iron and aluminum alloys from corrosion.[1]

Q3: Can the performance of 4-Octadecylmorpholine be affected by environmental factors?

A3: Absolutely. Factors such as temperature, pressure, flow velocity, and the chemical composition of the corrosive medium can significantly impact its performance.[3][4][5] For instance, increased temperature can affect the adsorption-desorption equilibrium of the inhibitor on the metal surface.[6] It is crucial to evaluate the inhibitor's performance under conditions that closely simulate the real-world system.[5]

Q4: Are there known compatibility issues with 4-Octadecylmorpholine?

A4: While specific compatibility data for 4-Octadecylmorpholine is not extensively published, it's important to consider its interaction with other chemicals in your system.[7] Incompatible additives can either reduce the inhibitor's effectiveness or even accelerate corrosion.[7] Always conduct compatibility tests before large-scale application.[6]

Q5: Is it possible to enhance the inhibition efficiency of 4-Octadecylmorpholine?

A5: Yes, the efficiency can often be improved through synergistic formulations. This involves combining 4-Octadecylmorpholine with other compounds to achieve a greater inhibitory effect than the sum of the individual components.[8][9]

Section 2: Troubleshooting Experimental Challenges

This section provides detailed guidance on overcoming common issues encountered during the evaluation of 4-Octadecylmorpholine's corrosion inhibition efficiency.

Troubleshooting Low Inhibition Efficiency
Potential Cause Troubleshooting Steps Scientific Rationale
Insufficient Inhibitor Concentration Incrementally increase the concentration of 4-Octadecylmorpholine.There is a critical concentration below which inhibitors lose effectiveness.[10] A higher concentration promotes the formation of a more stable and uniform protective film.
Poor Solubility Ensure the inhibitor is fully dissolved. Consider using a co-solvent if necessary.Undissolved inhibitor cannot effectively adsorb onto the metal surface, leading to incomplete film formation and reduced protection.
Inhibitor Degradation Verify the stability of 4-Octadecylmorpholine under your experimental conditions (pH, temperature).High temperatures or extreme pH levels can degrade organic inhibitors, reducing their ability to form a protective layer.[5]
Incompatibility with Other Chemicals Conduct compatibility tests with all components of your system.Other chemicals can interfere with the adsorption process of the inhibitor or react with it, rendering it ineffective.[7]
Troubleshooting Inconsistent Results
Potential Cause Troubleshooting Steps Scientific Rationale
Non-Uniform Inhibitor Film Improve mixing and agitation during the experiment. Consider surface preparation techniques to ensure a clean and uniform metal surface.A non-uniform film provides incomplete protection, leading to localized corrosion and variable results. Proper surface preparation is crucial for consistent inhibitor performance.[5]
Fluctuations in Experimental Conditions Tightly control temperature, pressure, and flow rate throughout the experiment.Variations in these parameters can alter corrosion kinetics and inhibitor performance, leading to inconsistent data.[3][4]
Contamination of Samples Avoid handling metal coupons with bare hands. Use appropriate cleaning and storage procedures.Contaminants like oils or salts can interfere with the inhibitor's adsorption and lead to skewed results.[10]

Section 3: Experimental Protocols and Data Interpretation

This section provides step-by-step methodologies for key experiments used to evaluate corrosion inhibition efficiency.

Weight Loss Method

This is a fundamental and straightforward method to determine the average corrosion rate over a period.[11][12]

Experimental Workflow

WeightLossWorkflow cluster_prep Coupon Preparation cluster_exposure Exposure cluster_post Post-Exposure Analysis cluster_calc Calculation p1 Polish metal coupons p2 Degrease with solvent p1->p2 p3 Dry and weigh (W_initial) p2->p3 e1 Immerse in corrosive media (with and without inhibitor) p3->e1 po1 Remove and clean coupons e1->po1 po2 Dry and weigh (W_final) po1->po2 po3 Calculate weight loss (ΔW = W_initial - W_final) po2->po3 c1 Calculate Corrosion Rate (CR) po3->c1 c2 Calculate Inhibition Efficiency (IE%) c1->c2

Caption: Workflow for the weight loss corrosion measurement method.

Calculations
  • Corrosion Rate (CR): CR (mm/year) = (87.6 × ΔW) / (A × T × ρ) Where:

    • ΔW = Weight loss in milligrams

    • A = Area of the coupon in cm²

    • T = Exposure time in hours

    • ρ = Density of the metal in g/cm³

  • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 Where:

    • CR_blank = Corrosion rate in the absence of the inhibitor

    • CR_inhibitor = Corrosion rate in the presence of the inhibitor

Troubleshooting Weight Loss Experiments
Issue Possible Cause Solution
Negative Weight Loss Incomplete removal of corrosion products or inhibitor film.Use a more effective cleaning method. Ensure the cleaning agent does not attack the base metal.
High Variability in Results Inconsistent surface preparation or experimental conditions.Standardize the polishing and cleaning procedures. Tightly control temperature and immersion time.[5][11]
Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetics of both anodic and cathodic reactions, helping to classify the inhibitor type (anodic, cathodic, or mixed).

Experimental Workflow

PDPWorkflow cluster_setup Electrochemical Cell Setup cluster_measurement Measurement cluster_analysis Data Analysis s1 Working Electrode (Metal Sample) s2 Reference Electrode (e.g., Ag/AgCl) s1->s2 s3 Counter Electrode (e.g., Platinum) s2->s3 m1 Measure Open Circuit Potential (OCP) until stable s3->m1 m2 Scan potential from cathodic to anodic m1->m2 m3 Record current response m2->m3 a1 Plot Tafel curves (log |i| vs. E) m3->a1 a2 Extrapolate Tafel slopes to determine I_corr a1->a2 a3 Calculate Inhibition Efficiency a2->a3

Caption: Workflow for potentiodynamic polarization measurements.

Data Interpretation
  • Corrosion Current (I_corr): Determined by the intersection of the extrapolated anodic and cathodic Tafel slopes.

  • Inhibition Efficiency (IE%): IE% = [(I_corr_blank - I_corr_inhibitor) / I_corr_blank] × 100

  • Inhibitor Type:

    • Anodic: Significant shift of the corrosion potential (E_corr) to more positive values.

    • Cathodic: Significant shift of E_corr to more negative values.

    • Mixed-type: Little change in E_corr.[13]

Troubleshooting Potentiodynamic Polarization
Issue Possible Cause Solution
Noisy Data Poor electrical connections, high solution resistance, or external interference.Check all connections. Use a Luggin capillary to minimize IR drop. Ensure proper shielding of the setup.
Difficulty in Tafel Extrapolation Non-linear Tafel regions due to mass transport limitations or passivation.[14]Adjust the scan rate or rotation speed of the electrode. Limit the potential scan range to the linear Tafel regions.
Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective inhibitor film.[15]

Experimental Workflow

EISWorkflow cluster_setup Electrochemical Cell Setup cluster_measurement Measurement cluster_analysis Data Analysis s1 Same three-electrode setup as PDP m1 Apply a small amplitude AC signal at OCP s1->m1 m2 Sweep a range of frequencies m1->m2 m3 Measure the impedance response m2->m3 a1 Plot Nyquist and Bode plots m3->a1 a2 Model data with an equivalent electrical circuit a1->a2 a3 Extract parameters (e.g., R_ct, C_dl) a2->a3 SynergyFramework cluster_selection Selection of Synergist cluster_testing Experimental Evaluation cluster_analysis Analysis and Optimization start Identify Limitation of 4-Octadecylmorpholine Alone s1 Choose compound with complementary inhibition mechanism start->s1 s2 Consider compounds that enhance adsorption or film stability start->s2 t1 Test various ratios of 4-Octadecylmorpholine and synergist s1->t1 s2->t1 t2 Evaluate using weight loss, PDP, and EIS t1->t2 a1 Calculate Synergy Parameter t2->a1 a2 Identify optimal ratio for maximum efficiency a1->a2

Caption: Framework for developing synergistic corrosion inhibitor formulations.

Potential Synergists
  • Other Organic Inhibitors: Compounds with different functional groups (e.g., containing sulfur or phosphorus) can co-adsorb on the metal surface, leading to a more compact and protective film.

  • Inorganic Inhibitors: Certain inorganic salts can act as passivating agents, further enhancing the protective layer.

  • Surfactants: Can improve the solubility and dispersibility of 4-Octadecylmorpholine, leading to better surface coverage.

Formulation Considerations

The delivery of the inhibitor to the metal surface is as critical as its intrinsic inhibitory properties.

Factor Consideration Rationale
Solvent Carrier The solvent should ensure good solubility of the inhibitor and be compatible with the system fluid.Poor solubility can lead to inhibitor dropout and reduced effectiveness.
Dispersants May be required in multiphase systems (e.g., oil and water) to ensure the inhibitor reaches the metal-water interface.In oil and gas production, corrosion primarily occurs in the aqueous phase. [16]
Film-Forming Agents Certain polymers can be added to improve the persistence and durability of the protective inhibitor film.A more robust film provides longer-lasting protection, especially in high-flow conditions.

References

  • Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact - MDPI.
  • Understanding Factors Affecting Corrosion Inhibitor Performance in Under-Deposit Testing with Sand - OnePetro.
  • Understanding factors affecting corrosion inhibitor performance in under-deposit testing with sand | Request PDF - ResearchGate.
  • Evaluation of corrosion inhibitors.
  • Why Even the Best Corrosion Inhibitor Fails (and What to Do About It).
  • Corrosion Measurement by Weight Loss | PDF - Scribd.
  • Potentiodynamic polarization curves of corrosion inhibition of mild... | Download Scientific Diagram - ResearchGate.
  • Weight Loss Analysis - Corrosionpedia.
  • What are the disadvantages of corrosion inhibitors? - Blog.
  • Technical Support Center: Optimizing Morpholine Laurate Concentration for Corrosion Inhibition - Benchchem.
  • Corrosion testing: what is potentiodynamic polarization?.
  • How to analyze polarization curves? - analyzetest.com.
  • Electrochemical Impedance Spectroscopy for the Measurement of the Corrosion Rate of Magnesium Alloys: Brief Review and Challenges - MDPI.
  • Types of Corrosion Inhibitors and Their Mechanisms of Action - Reformchem.
  • Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS).
  • Synergistic Effects of Plant Derivatives and Conventional Chemotherapeutic Agents: An Update on the Cancer Perspective - PMC - NIH.
  • Synergy, Additive Effects, and Antagonism of Drugs with Plant Bioactive Compounds - MDPI.
  • Oilfield Production Chemicals.

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Technical Support Center: Troubleshooting Phase Separation in 4-Octadecylmorpholine Emulsions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Octadecylmorpholine emulsions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve phase separation issues encountered during formulation. The following content is structured in a question-and-answer format to directly address common and complex challenges, providing not just solutions but also the scientific rationale behind them.

Understanding 4-Octadecylmorpholine in Emulsion Systems

4-Octadecylmorpholine is a tertiary amine with a long C18 alkyl chain (octadecyl) attached to a morpholine ring. Its structure imparts strong hydrophobic (lipophilic) characteristics, as indicated by a high calculated XLogP3 value of 8.7[1]. This makes it an effective lipophilic surfactant or co-emulsifier, particularly suitable for water-in-oil (W/O) emulsions or as a stabilizer in oil-in-water (O/W) systems when paired with a hydrophilic emulsifier.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Immediate Emulsion Instability

This rapid breakdown, known as coalescence, is a critical sign of an unstable formulation[2]. The most likely culprits are a severe mismatch in the emulsifier system or inadequate energy input during preparation.

  • Causality 1: Incorrect Hydrophilic-Lipophilic Balance (HLB). The HLB system provides a framework for selecting emulsifiers based on the polarity of the oil phase[3][4][5]. 4-Octadecylmorpholine is highly lipophilic and thus has a low HLB value. If you are creating an oil-in-water (O/W) emulsion, using it alone will not provide sufficient stabilization.

    • Solution: For O/W emulsions, 4-Octadecylmorpholine should be used as a co-emulsifier in conjunction with a high-HLB (hydrophilic) surfactant. You will need to determine the required HLB (RHLB) of your specific oil phase and then create a blend of emulsifiers to match that value.

  • Causality 2: Insufficient Homogenization. Emulsions are kinetically stable systems that require sufficient mechanical force to break down the dispersed phase into small, stable droplets[2].

    • Solution: Increase the intensity or duration of homogenization. High-shear mixers are often necessary to achieve the optimal droplet size for stability[6]. For pharmaceutical applications, microfluidization can produce highly stable nanoemulsions with uniform droplet sizes[7].

Category 2: Slower Forms of Phase Separation (Creaming and Flocculation)

This phenomenon is called "creaming," a reversible form of phase separation driven by the density difference between the oil and water phases[2][8]. It is often preceded by flocculation, where droplets clump together without merging[2].

  • Causality 1: Low Viscosity of the Continuous Phase. A low-viscosity external phase (water in an O/W emulsion) allows oil droplets to move freely and rise to the top due to buoyancy[2].

    • Solution: Increase the viscosity of the continuous phase by adding a thickening agent or rheology modifier. Options include natural gums (xanthan gum), cellulose derivatives, or synthetic polymers (carbomers)[6]. This will impede droplet movement and significantly slow down creaming.

  • Causality 2: Inadequate Repulsive Forces Between Droplets. If the repulsive forces between droplets are weak, they will aggregate (flocculate), increasing their effective size and accelerating creaming[2]. This can be influenced by factors like pH and ionic strength.

    • Solution: Optimize the surface charge of the droplets. This can be achieved by adjusting the pH or carefully selecting emulsifiers that impart a strong surface charge (zeta potential).

Advanced Troubleshooting: The Role of pH and Electrolytes

The stability of emulsions containing 4-Octadecylmorpholine can be highly sensitive to the chemical environment of the aqueous phase, specifically its pH and the presence of dissolved salts (electrolytes).

The morpholine group in 4-Octadecylmorpholine is a tertiary amine, which can be protonated at acidic pH. This change in ionization state directly impacts its behavior as an emulsifier.

  • Mechanism of pH Influence:

    • At Neutral to Alkaline pH (pH > 7): The nitrogen atom in the morpholine ring is largely deprotonated and neutral. In this state, 4-Octadecylmorpholine acts as a non-ionic, lipophilic surfactant.

    • At Acidic pH (pH < 7): The nitrogen atom can become protonated (N-H+), giving the head group a positive charge. This transforms the molecule into a cationic surfactant. This charge can enhance its interaction with other charged species and its anchoring in the aqueous phase, but it can also lead to instability if not properly controlled.

  • Optimal pH Range: For fat emulsions intended for therapeutic use, a pH range of 5.0 to 8.0 is often preferred[9]. Emulsions stabilized with biosilica have also shown increased stability in acidic conditions (pH < 4)[10]. The optimal pH for your specific formulation will depend on the other excipients and the desired charge characteristics of the droplets.

    • Troubleshooting Action: Prepare a series of small test emulsions where you vary the pH of the aqueous phase in increments (e.g., from pH 4 to 9) while keeping all other components constant. Observe the stability of each emulsion over time to identify the optimal pH range for your system.

The addition of electrolytes (salts) can destabilize an emulsion by disrupting the electrical double layer that surrounds the droplets and is crucial for electrostatic stabilization.

  • Mechanism of Electrolyte-Induced Instability:

    • Screening of Surface Charge: Ions in the aqueous phase can "screen" the surface charge of the droplets, reducing the electrostatic repulsion between them and promoting flocculation and coalescence[11]. Divalent and trivalent ions (like Ca²⁺, Mg²⁺, or Al³⁺) are significantly more effective at this than monovalent ions (like Na⁺ or K⁺).

    • Impact on Emulsifier Solubility: High concentrations of electrolytes can also affect the solubility of the emulsifier, potentially causing it to be "salted out" of the aqueous phase or altering its partitioning between the oil and water phases, which can weaken the interfacial film[12].

  • Troubleshooting Strategy:

    • Reduce Electrolyte Concentration: If possible, lower the concentration of the salt in your formulation.

    • Incorporate a Steric Stabilizer: Use a co-emulsifier that provides steric hindrance. These are typically polymers with long, hydrophilic chains that extend into the aqueous phase and create a physical barrier that prevents droplets from getting too close to each other. Examples include polyethylene glycol (PEG) derivatives or certain polysaccharides.

    • Select a More Electrolyte-Tolerant Emulsifier System: Some non-ionic emulsifiers are inherently more resistant to the effects of electrolytes than ionic ones. Consider pairing 4-Octadecylmorpholine with a robust non-ionic co-emulsifier.

Experimental Protocols & Data Presentation

Protocol 1: Determining the Required HLB (RHLB) of Your Oil Phase

This protocol allows you to systematically find the optimal HLB for emulsifying your specific oil phase with 4-Octadecylmorpholine as a co-emulsifier.

Materials:

  • Your complete oil phase (including all lipids, oils, and oil-soluble actives).

  • 4-Octadecylmorpholine (low-HLB emulsifier).

  • A high-HLB, water-soluble emulsifier (e.g., Polysorbate 80, HLB ≈ 15.0).

  • Deionized water.

  • Beakers, magnetic stirrer, and a high-shear homogenizer.

Procedure:

  • Prepare Emulsifier Blends: Create a series of emulsifier blends with varying HLB values by mixing 4-Octadecylmorpholine with the high-HLB emulsifier in different ratios.

  • Prepare Test Emulsions: For each emulsifier blend, prepare a small test emulsion, keeping the total emulsifier concentration, oil-to-water ratio, and homogenization parameters constant.

  • Observe Stability: Visually assess the emulsions for phase separation (creaming, coalescence) after 1 hour, 24 hours, and 48 hours. The emulsion that remains the most stable corresponds to the RHLB of your oil phase.

Table 1: Example RHLB Determination for an O/W Emulsion

Test Emulsion% 4-Octadecylmorpholine in Emulsifier Blend% High-HLB Emulsifier in BlendCalculated HLB of Blend*24-Hour Stability Observation
190%10%~5.0Rapid Coalescence
270%30%~7.0Significant Creaming
350%50%~9.0Slight Creaming
430%70%~11.0Most Stable
510%90%~13.0Slight Creaming

*Note: This assumes a hypothetical HLB of ~3 for 4-Octadecylmorpholine for calculation purposes. The actual value should be experimentally determined.

Protocol 2: Characterizing Emulsion Stability

To quantitatively assess stability, the following analytical techniques are recommended:

  • Microscopy: Visually inspect the emulsion under a microscope to observe droplet size, shape, and any signs of aggregation or coalescence[13].

  • Particle Size Analysis: Use dynamic light scattering (DLS) to measure the average droplet size and the polydispersity index (PDI). An increase in average droplet size over time is a clear indicator of instability (coalescence or Ostwald ripening)[7].

  • Zeta Potential Measurement: This technique measures the surface charge of the droplets. For electrostatically stabilized emulsions, a zeta potential of greater than |30| mV generally indicates good stability.

Visualizing Troubleshooting Workflows

Diagram 1: General Troubleshooting Workflow for Phase Separation

This diagram outlines a logical progression for diagnosing and solving emulsion instability.

G start Phase Separation Observed instability_type Identify Instability Type: Immediate Coalescence or Slower Creaming/Flocculation? start->instability_type coalescence Immediate Coalescence instability_type->coalescence Immediate creaming Creaming / Flocculation instability_type->creaming Slower check_hlb Review HLB System. Is it appropriate for O/W vs. W/O? coalescence->check_hlb check_homogenization Review Homogenization. Is energy input sufficient? check_hlb->check_homogenization No (HLB is correct) adjust_hlb Solution: Adjust emulsifier blend to match Required HLB of oil phase. check_hlb->adjust_hlb Yes (HLB is incorrect) increase_shear Solution: Increase homogenization time/intensity. check_homogenization->increase_shear Yes (Insufficient shear) check_viscosity Measure Viscosity of Continuous Phase. Is it too low? creaming->check_viscosity check_environment Review Formulation Environment. Check pH and Electrolyte Concentration. check_viscosity->check_environment No (Viscosity is sufficient) add_thickener Solution: Add a rheology modifier to the continuous phase. check_viscosity->add_thickener Yes (Viscosity is low) adjust_ph_salt Solution: Optimize pH. Add steric stabilizer to improve electrolyte tolerance. check_environment->adjust_ph_salt Yes (pH/salt issue) stable_emulsion Stable Emulsion Achieved adjust_hlb->stable_emulsion increase_shear->stable_emulsion add_thickener->stable_emulsion adjust_ph_salt->stable_emulsion G cluster_ph pH of Aqueous Phase cluster_molecule State of 4-Octadecylmorpholine acidic_ph acidic_ph cationic Protonated Morpholine (N-H+) Acts as Cationic Surfactant acidic_ph->cationic Protonates Nitrogen neutral_alkaline_ph neutral_alkaline_ph non_ionic Deprotonated Morpholine (N) Acts as Non-ionic Lipophilic Surfactant neutral_alkaline_ph->non_ionic Deprotonates Nitrogen

Sources

stability issues of 4-Octadecylmorpholine at high temperatures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Octadecylmorpholine is a tertiary amine featuring a morpholine head group and a long C18 alkyl chain (octadecyl group).[1] This amphipathic structure lends itself to applications as a lipid excipient in novel drug delivery systems, such as lipid nanoparticles, as well as a surfactant, emulsifier, or corrosion inhibitor in various industrial and pharmaceutical formulations.[2][3] The performance and safety of products containing 4-Octadecylmorpholine are critically dependent on its stability, particularly when subjected to high temperatures during manufacturing, sterilization, or long-term storage.

This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the high-temperature stability of 4-Octadecylmorpholine. As a Senior Application Scientist, my goal is to provide you with the causal logic behind these stability issues and equip you with robust, self-validating protocols to ensure the integrity of your experiments and products.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 4-Octadecylmorpholine at elevated temperatures?

The chemical structure of 4-Octadecylmorpholine contains two key regions susceptible to thermal and thermo-oxidative degradation: the tertiary amine within the morpholine ring and the long saturated alkyl chain. High temperatures can provide the activation energy needed to initiate several degradation pathways.[4]

The principal concerns are:

  • Oxidation: This is one of the most common degradation pathways for tertiary amines.[5] In the presence of oxygen, the nitrogen atom can be oxidized to form 4-Octadecylmorpholine N-oxide . The octadecyl chain is also susceptible to oxidation, which can lead to the formation of hydroperoxides, alcohols, ketones, and eventually chain cleavage, resulting in shorter-chain aldehydes and carboxylic acids.

  • Ring Opening: While the morpholine ring is relatively stable, extreme temperatures or the presence of certain catalysts can promote ring-opening reactions. This is a known degradation pathway for morpholine itself under certain conditions, though less common than N-oxidation.[6]

  • Dealkylation: Cleavage of the bond between the nitrogen and the octadecyl chain (N-C bond) can occur, leading to the formation of morpholine and octadecyl-derived fragments.

  • Interaction with Excipients: Reactive impurities often found in other formulation components, such as peroxides in polymers or reducing sugars, can accelerate degradation pathways, even at moderate temperatures.[7]

Q2: What are the likely degradation products I should be looking for?

Based on the potential degradation pathways, the primary degradation products to monitor include:

Proposed Degradation Product Parent Pathway Potential Impact on Formulation
4-Octadecylmorpholine N-oxideOxidationChange in polarity, potential for altered biological activity or toxicity.[8]
MorpholineDealkylationFormation of a more volatile and water-soluble impurity; potential pH shift.
Octadecanol, Octadecanal, Octadecanoic acidAlkyl Chain OxidationIntroduction of reactive species, change in lipophilicity, potential for secondary reactions.
Shorter-chain aldehydes and acidsAlkyl Chain CleavageUnpleasant odors, potential for Maillard-type reactions with other components, pH shifts.[7]
Ring-opened species (e.g., diethanolamine derivatives)Ring OpeningSignificant change in chemical properties and potential loss of function.
Q3: At what temperature should I become concerned about the stability of 4-Octadecylmorpholine?

There is limited specific data for 4-Octadecylmorpholine. However, data on related long-chain amines and morpholine itself can provide guidance. Thermal degradation of many amines accelerates above 175-200°C.[4] However, oxidative degradation can occur at much lower temperatures, especially in the presence of catalysts (like trace metals) or initiators.

As a practical guideline:

  • Below 80°C: Generally considered safe for most processing, provided the formulation is protected from oxygen and incompatible excipients.

  • 80°C - 150°C: Increased risk of oxidative degradation. The use of an inert atmosphere (e.g., nitrogen or argon) is strongly recommended. Stability studies are essential to confirm product integrity in this range.

  • Above 150°C: Significant risk of both oxidative and thermal degradation.[9] Long exposure times at these temperatures should be avoided. If such temperatures are necessary, a thorough forced degradation study is required to understand the consequences.[10]

Q4: How can I prevent or minimize the thermal degradation of 4-Octadecylmorpholine?

A proactive approach to formulation and process design is the most effective strategy.[11]

  • Control the Atmosphere: The most critical factor is often the presence of oxygen. Manufacturing processes should be conducted under an inert atmosphere (nitrogen or argon) to minimize oxidation.

  • Use Antioxidants: For formulations where inerting is not feasible, the addition of an antioxidant can be beneficial. Butylated hydroxytoluene (BHT) or tocopherols are common choices for lipid-based systems, but compatibility must be verified.

  • Screen Excipients: Avoid excipients known to contain reactive impurities. For example, screen lots of polymers (e.g., PEGs, poloxamers) for peroxide content. Avoid co-formulating with reducing sugars if there is a risk of Maillard-type reactions.[7]

  • Chelating Agents: If trace metal contamination is a concern (e.g., from processing equipment), adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions that would otherwise catalyze oxidation.

  • Optimize Process Parameters: Minimize the duration of exposure to high temperatures. Use the lowest effective temperature for the shortest possible time.

Q5: My formulation containing 4-Octadecylmorpholine has turned yellow after heating. What does this mean?

Yellowing or browning is a common visual indicator of chemical degradation. It often results from the formation of a complex mixture of minor degradation products, some of which may be chromophores. This is a clear sign that the stability limit of your formulation has been exceeded under the applied conditions. You should immediately proceed to the Troubleshooting Guide to investigate the root cause and quantify the extent of the degradation.

Troubleshooting Guide

This guide is designed for situations where you suspect degradation of 4-Octadecylmorpholine has occurred.

Logical Workflow for Troubleshooting Stability Issues

G A Observation: Discoloration, pH shift, loss of efficacy, new peaks in chromatogram B Step 1: Confirm Degradation (Qualitative Analysis) A->B F Is degradation confirmed? B->F C Step 2: Quantify Degradation & Identify Products D Step 3: Investigate Root Cause C->D G Is root cause identified? D->G E Step 4: Implement Corrective Actions & Re-validate H Issue Resolved E->H F->C Yes I No degradation detected. Consider other formulation components. F->I No G->D No, refine hypothesis G->E Yes

Caption: Experimental workflow for stability troubleshooting.

Issue 1: Visual Changes (Discoloration, Phase Separation)
  • Symptom: Your previously clear or white formulation has developed a yellow or brown tint after being heated. You may also observe haziness or phase separation.

  • Underlying Cause: This is a strong indicator of chemical degradation. The color change is likely due to the formation of oxidized species or other chromophoric degradation products. Phase separation can occur if the degradation products have different solubility profiles than the parent compound.

  • Troubleshooting Steps:

    • Document the Change: Record the temperature, time, and atmospheric conditions that led to the change.

    • Comparative Analysis: Use a simple technique like Thin Layer Chromatography (TLC) to quickly compare a sample of the degraded material against a reference standard of 4-Octadecylmorpholine that has not been heated. The appearance of new spots or streaking on the TLC plate is a positive sign of degradation.

    • Proceed to Quantitative Analysis: If TLC confirms a change, move to a more sophisticated technique like HPLC-UV or HPLC-MS to quantify the loss of the parent compound and identify the new impurities (see Protocol 2).

Issue 2: Unexpected Analytical Results (New Peaks, Loss of Assay)
  • Symptom: Your stability-indicating HPLC or GC method shows a decrease in the peak area for 4-Octadecylmorpholine and/or the appearance of new, previously unseen peaks in the chromatogram.

  • Underlying Cause: This is direct evidence of degradation. The new peaks correspond to degradation products.

  • Troubleshooting Steps:

    • Peak Purity Analysis: Use a photodiode array (PDA) detector with your HPLC to assess the peak purity of the 4-Octadecylmorpholine peak. Co-eluting impurities can be an early sign of degradation.

    • Mass Balance: Calculate the mass balance. Sum the peak areas of the parent compound and all new degradation products (assuming similar response factors as a first approximation). A significant deviation from 100% may indicate that some degradants are not being detected (e.g., they are volatile and lost, or do not have a chromophore).

    • Identify Degradants: Use a mass spectrometer coupled to your chromatograph (LC-MS or GC-MS) to obtain the mass-to-charge ratio (m/z) of the new peaks.

      • An impurity with a mass of M+16 (where M is the mass of 4-Octadecylmorpholine) strongly suggests the formation of the N-oxide .[8]

      • The presence of a peak corresponding to morpholine would indicate a dealkylation reaction.

    • Perform a Forced Degradation Study: Conduct a systematic forced degradation study (see Protocol 1) to intentionally generate degradation products under controlled conditions. This can help confirm the identity of the unknown peaks seen in your stability samples.[5][10]

Protocols for Stability Assessment

Protocol 1: Forced Degradation Study for 4-Octadecylmorpholine

This protocol is designed to intentionally degrade the molecule to identify potential degradation products and establish a stability-indicating analytical method.[12]

Objective: To generate likely degradation products of 4-Octadecylmorpholine under thermal, oxidative, acidic, and basic stress conditions.

Materials:

  • 4-Octadecylmorpholine

  • Solvent (e.g., Acetonitrile/Water 50:50)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • HPLC vials, heating block or oven, pH meter

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of 4-Octadecylmorpholine at approximately 1 mg/mL in the chosen solvent.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stress reagent in an HPLC vial.

    • Acid Hydrolysis: Add 1 mL of 0.1 M HCl. Heat at 80°C for 24 hours.

    • Base Hydrolysis: Add 1 mL of 0.1 M NaOH. Heat at 80°C for 24 hours.

    • Oxidation: Add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Add 1 mL of purified water (as control). Heat at 80°C for 48 hours.

  • Control Sample: Prepare a control by mixing 1 mL of the stock solution with 1 mL of purified water and store at 4°C.

  • Neutralization: Before analysis, neutralize the acid and base-stressed samples with an equivalent amount of NaOH and HCl, respectively.

  • Analysis: Analyze all samples (including the control) using a suitable analytical method, such as HPLC-MS (see Protocol 2). The goal is to achieve 5-20% degradation of the main compound. Adjust stress time or temperature if degradation is too low or too high.[13]

Proposed Thermal Degradation Pathway of 4-Octadecylmorpholine

G cluster_0 Primary Degradation cluster_1 Secondary Degradation A 4-Octadecylmorpholine B 4-Octadecylmorpholine N-oxide A->B Oxidation [O₂] C Hydroperoxides (on alkyl chain) A->C Oxidation [O₂] D Morpholine + C18 Fragments A->D Dealkylation [High Temp] E Ring-Opened Products A->E Ring Opening [Extreme Temp] F Chain-Cleavage Products (Aldehydes, Carboxylic Acids) C->F Fragmentation

Caption: Proposed degradation pathways for 4-Octadecylmorpholine.

Protocol 2: Stability-Indicating HPLC-UV/MS Method

Objective: To separate, quantify, and identify 4-Octadecylmorpholine from its potential degradation products.

Instrumentation:

  • HPLC system with a PDA/UV detector and a mass spectrometer (e.g., single quadrupole or Q-TOF).

Chromatographic Conditions:

Parameter Recommendation
Column C18 Reverse-Phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 50% B to 100% B over 10 minutes, hold at 100% B for 5 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
UV Detection 210 nm
MS Ionization Electrospray Ionization (ESI), Positive Mode
MS Scan Range m/z 50 - 1000

Rationale:

  • A C18 column is chosen due to the high lipophilicity of the molecule.

  • A gradient elution is necessary to elute the highly retained parent compound while also separating potentially more polar degradation products.

  • Formic acid is a common mobile phase modifier that provides protons for efficient ionization in positive mode ESI-MS.

  • Positive mode ESI is selected because the tertiary amine is easily protonated.

References

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Pharma University.
  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.). LinkedIn.
  • Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. (2021). HWI group.
  • Troubleshooting API Degradation in Slow-Release Tablets. (2024). Pharma.Tips.
  • Reist, M., et al. (2001). Novel rearrangements of an N-oxide degradate formed from oxidation of a morpholine acetal substance P antagonist. Journal of Pharmaceutical Sciences. [Link]

  • Alsante, K. M., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). LCGC North America. [Link]

  • Degradation Impurities in Pharmaceutical Products : Detection and Minimization. (n.d.). Orchid Molecule. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2014). BioPharm International. [Link]

  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Research. [Link]

  • Gao, J., et al. (2020). Thermal hazards evaluation of the synthesis of N-methylmorpholine-N-oxide. Journal of Thermal Analysis and Calorimetry. [Link]

  • Lepaumier, H., et al. (2011). Oxidative Degradation of Amines With High-Temperature Cycling. Energy Procedia. [Link]

  • Mäkelä, M., et al. (2019). Effects of Temperature and Pressure on the Thermolysis of Morpholine, Ethanolamine, Cyclohexylamine, Dimethylamine, and 3-Methoxypropylamine in Superheated Steam. Industrial & Engineering Chemistry Research. [Link]

  • Amine Thermal Degradation. (2008). Bryan Research & Engineering, LLC. [Link]

  • Fytianos, K., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. [Link]

  • Morpholine. (1989). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. [Link]

  • Morpholine. (n.d.). Wikipedia. [Link]

  • Zarei, M. A., et al. (2022). Thermal stability of emerging N6-type energetic materials: kinetic modeling of simultaneous thermal analysis data to explain sensitivity trends. Physical Chemistry Chemical Physics. [Link]

  • Thermal Reactions of N-Methyl-morpholine-N-oxide (NMMO): A General Method for Separation and Quantification of N-Methyl-morpholine-N-oxide and its Main Degradation Products N-Methylmorpholine and Morpholine by Capillary Electrophoresis (CE). (2000). Lenzinger Berichte. [Link]

  • Jelińska, A., et al. (2022). Thermal Compatibility of New ACEI Derivatives with Popular Excipients Used to Produce Solid Pharmaceutical Formulations. Molecules. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • 4-Octadecylmorpholine. (n.d.). PubChem. [Link]

  • Biological activities of morpholine derivatives and molecular targets involved. (2024). ResearchGate. [Link]

  • Chen, X. (2014). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. University of Kentucky Doctoral Dissertations. [Link]

  • Eide-Haugmo, I. (2017). Thermal Degradation of Morpholine in CO 2 Post-combustion Capture. Energy Procedia. [Link]

  • Analytical Techniques in Pharmaceutical Reverse Engineering. (2025). ResolveMass Laboratories Inc.. [Link]

  • Kumar, P., & Kumar, R. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. [Link]

  • Thermal degradation behavior of polymethacrylates containing amine side groups. (2008). Polymer Degradation and Stability. [Link]

  • N-Methylmorpholine-N-Oxide (NMO). (n.d.). Organic Chemistry Portal. [Link]

  • Representative morpholine ring formation reactions. (n.d.). ResearchGate. [Link]

  • High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. (2021). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. (2022). Molecules. [Link]

  • Improvement of the Thermal Stability of Polymer Bioblends by Means of Reactive Extrusion. (2022). Polymers. [Link]

  • Development and Validation of Analytical Methods for Pharmaceuticals. (n.d.). PharmaTutor. [Link]

  • Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. (2022). Catalysts. [Link]

  • Breaking aziridines to construct morpholines with a gold(i)-catalyzed tandem ring-opening and cycloisomerization reaction. (2019). Organic & Biomolecular Chemistry. [Link]

Sources

Technical Support Center: Purification of Crude 4-Octadecylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 4-octadecylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the purification of this long-chain tertiary amine. Our goal is to equip you with the scientific understanding and practical knowledge to overcome common challenges and achieve high purity for your downstream applications.

Introduction: The Unique Challenges of Purifying 4-Octadecylmorpholine

4-Octadecylmorpholine, with its long hydrophobic alkyl chain and a polar morpholine headgroup, presents a unique set of purification challenges. Its waxy, solid nature at room temperature, coupled with a high boiling point, necessitates careful selection and optimization of purification techniques. Common issues include the removal of structurally similar impurities, handling of the waxy product during recrystallization, and preventing thermal degradation during distillation. This guide will address these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 4-octadecylmorpholine?

A1: Impurities in crude 4-octadecylmorpholine typically originate from the synthetic route employed. The two most common methods for its synthesis are the N-alkylation of morpholine with an octadecyl halide (e.g., octadecyl bromide) and the reductive amination of a stearic acid derivative (e.g., stearaldehyde) with morpholine.

Common Impurities Include:

  • Unreacted Starting Materials: Residual morpholine, octadecyl halide, or stearaldehyde/stearic acid.

  • Over-alkylation Products: Quaternary ammonium salts can form if excess octadecyl halide is used.

  • Byproducts from Side Reactions: In reductive amination, byproducts from the reduction of the starting aldehyde or ketone can occur.[1]

  • Solvent Residues: Residual solvents from the reaction and initial workup.

  • Catalyst Residues: Traces of catalysts used in the synthesis, such as reducing agents or phase transfer catalysts.

Q2: How do I choose between recrystallization and vacuum distillation for purification?

A2: The choice between recrystallization and vacuum distillation depends on the nature of the impurities and the thermal stability of 4-octadecylmorpholine.

  • Recrystallization is generally preferred for removing small amounts of impurities from a solid compound. It is particularly effective if the impurities have significantly different solubility profiles from 4-octadecylmorpholine in a given solvent.

  • Vacuum Distillation is suitable for separating 4-octadecylmorpholine from non-volatile or high-boiling point impurities. Given its high molecular weight, vacuum distillation is necessary to lower the boiling point and prevent thermal decomposition.[2][3]

The following decision tree can guide your choice:

G start Crude 4-Octadecylmorpholine impurity_type What is the nature of the primary impurity? start->impurity_type volatile Non-volatile or high-boiling point impurities? impurity_type->volatile soluble Impurities with different solubility profile? impurity_type->soluble distillation Vacuum Distillation volatile->distillation Yes chromatography Column Chromatography (for complex mixtures) volatile->chromatography No recrystallization Recrystallization soluble->recrystallization Yes soluble->chromatography No end Pure 4-Octadecylmorpholine distillation->end recrystallization->end chromatography->end G start Purified 4-Octadecylmorpholine analysis Purity Analysis start->analysis gcms GC-MS Analysis analysis->gcms nmr NMR Spectroscopy (¹H and ¹³C) analysis->nmr purity_check Purity > 99%? gcms->purity_check nmr->purity_check pass Product meets specifications purity_check->pass Yes fail Further purification required purity_check->fail No

Sources

Technical Support Center: Preventing Nanoparticle Agglomeration with 4-Octadecylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support hub for utilizing 4-Octadecylmorpholine as a stabilizing agent for nanoparticle formulations. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide in-depth solutions for preventing nanoparticle agglomeration. We will explore the underlying scientific principles, offer detailed troubleshooting protocols, and answer frequently asked questions to ensure the stability and success of your experiments.

Section 1: Understanding the Stabilizer: 4-Octadecylmorpholine

4-Octadecylmorpholine is an amphiphilic molecule, meaning it possesses both a water-loving (hydrophilic) and a water-repelling (hydrophobic) component.[1] Its structure consists of a long, 18-carbon alkyl chain (the "octadecyl" group), which is hydrophobic, and a morpholine ring, which acts as the hydrophilic head.[2] This dual nature allows it to function as a highly effective surfactant or capping agent for stabilizing nanoparticles in a suspension.[3][4]

The primary mechanism by which 4-Octadecylmorpholine prevents agglomeration is steric stabilization .[4][5] The long hydrophobic octadecyl tail adsorbs onto the surface of the nanoparticle, while the hydrophilic morpholine head extends into the surrounding liquid medium. This creates a physical barrier, or a protective coating, around each nanoparticle that prevents them from coming into close contact and clumping together due to attractive forces like van der Waals interactions.[3][5][6]

Additionally, depending on the pH of the medium, the nitrogen atom in the morpholine ring can become protonated, imparting a positive surface charge on the nanoparticles. This can introduce an element of electrostatic stabilization , where similarly charged particles repel each other, further enhancing the colloidal stability of the suspension.[5][7]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary role of 4-Octadecylmorpholine in my nanoparticle synthesis?

4-Octadecylmorpholine acts as a surface-active agent (surfactant) to prevent the agglomeration of nanoparticles both during and after synthesis.[5] Its amphiphilic structure allows it to adsorb to the nanoparticle surface, creating a protective barrier that keeps the particles well-dispersed in the solvent.[3]

Q2: How does 4-Octadecylmorpholine compare to other common stabilizers like PVP or Citrate?

While agents like polyvinylpyrrolidone (PVP) and citrate are also effective stabilizers, 4-Octadecylmorpholine's long 18-carbon chain provides a significant steric barrier.[5][8] This can be particularly advantageous for stabilizing nanoparticles in non-polar solvents or for applications where a robust, non-ionic protective layer is preferred. Unlike ionic stabilizers like citrate, steric stabilization is generally less sensitive to changes in pH and ionic strength of the medium.[5]

Q3: Is 4-Octadecylmorpholine soluble in water?

Given its very long alkyl chain and high calculated XLogP3 value of 8.7, 4-Octadecylmorpholine is expected to have very low solubility in water.[2] It is more soluble in organic solvents. For aqueous applications, it is often necessary to first dissolve it in a compatible co-solvent like ethanol before introducing it to the aqueous phase.[1][5]

Q4: Can I add 4-Octadecylmorpholine after my nanoparticles have already aggregated?

While adding a stabilizer and applying energy (like ultrasonication) can help break up "soft agglomerates" held together by weaker forces, it is far less effective against "hard agglomerates" where chemical bonds may have formed between particles.[8][9] It is always more effective to use the stabilizer during the synthesis process or immediately after to prevent agglomeration from occurring in the first place.[9]

Q5: What characterization techniques should I use to confirm my nanoparticles are stable?

To assess the stability and dispersion of your nanoparticles, a combination of techniques is recommended:

  • Dynamic Light Scattering (DLS): Measures the average hydrodynamic diameter and polydispersity index (PDI) of the particles in suspension. An increase in size over time indicates agglomeration.[10][11]

  • Zeta Potential Analysis: Measures the surface charge of the nanoparticles. Absolute values greater than 30 mV generally indicate good electrostatic stability.[11][12]

  • Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): Provides direct visual evidence of the nanoparticles' size, shape, and dispersion state.[12][13]

Section 3: Troubleshooting Guide
Problem: Persistent Nanoparticle Agglomeration Despite Using 4-Octadecylmorpholine

You've added 4-Octadecylmorpholine to your synthesis, but DLS or visual inspection shows significant clumping or precipitation.

Troubleshooting Workflow

start Agglomeration Observed q1 Is Stabilizer Concentration Correct? start->q1 q2 Is the pH of the Medium Optimal? q1->q2 Yes sol1 Adjust Concentration. Too low: Incomplete surface coverage. Too high: Can cause depletion flocculation. q1->sol1 No q3 Is the Solvent System Compatible? q2->q3 Yes sol2 Adjust pH. Consider the nanoparticle's isoelectric point and stabilizer's pKa. q2->sol2 No q4 Is the Dispersion Method Adequate? q3->q4 Yes sol3 Modify Solvent. Ensure stabilizer is soluble and active in the chosen medium. q3->sol3 No sol4 Improve Dispersion. Increase sonication time/power or use high-shear mixing. q4->sol4 No end Stable Nanoparticle Dispersion q4->end Yes sol1->q2 sol2->q3 sol3->q4 sol4->end

Caption: A logical flowchart for troubleshooting nanoparticle agglomeration.

Potential Cause Scientific Explanation Recommended Solution
1. Incorrect Concentration Insufficient Stabilizer: If the concentration is too low, the nanoparticle surfaces are not fully covered, leaving exposed patches that can stick together.[4] Excess Stabilizer: At very high concentrations, unbound surfactant molecules can induce "depletion flocculation," where osmotic pressure forces particles together.Perform a concentration optimization study. Start with a concentration calculated to provide monolayer coverage on the estimated nanoparticle surface area and test concentrations above and below this value. Characterize the resulting particle size at each concentration using DLS.
2. Suboptimal pH The surface charge of both the nanoparticles and the morpholine headgroup is pH-dependent.[6][7] If the pH is near the isoelectric point of the nanoparticles, their net surface charge is near zero, eliminating electrostatic repulsion and promoting aggregation.[14]Measure the zeta potential of your nanoparticles at different pH values to determine the optimal range for electrostatic stability.[11] For many metal and metal oxide nanoparticles, slightly alkaline or acidic conditions (avoiding the isoelectric point) are often best.[14][15]
3. Poor Stabilizer Solubility 4-Octadecylmorpholine has poor aqueous solubility.[2] If it is not properly dissolved before being introduced to the nanoparticle suspension, it cannot effectively adsorb to the particle surfaces.Prepare a concentrated stock solution of 4-Octadecylmorpholine in a compatible organic solvent (e.g., ethanol). Add this stock solution dropwise to the nanoparticle suspension under vigorous stirring or sonication to ensure proper mixing and prevent precipitation of the stabilizer.[5]
4. Inadequate Mixing Energy Sufficient energy is required to break apart initial small agglomerates and to ensure the stabilizer is evenly distributed and adsorbed onto every nanoparticle surface.[6]Utilize an ultrasonic probe or bath sonicator immediately after adding the stabilizer.[6][12] Ensure the power and duration are optimized for your specific sample volume and concentration. For larger volumes, high-shear mechanical mixing may be necessary.
Section 4: Key Experimental Protocols
Protocol 1: Preparation of a 4-Octadecylmorpholine Stock Solution

This protocol describes the preparation of a 10 mM stock solution in ethanol, which can be added to aqueous or organic nanoparticle synthesis reactions.

Materials:

  • 4-Octadecylmorpholine (MW: 339.61 g/mol )[2]

  • 200-proof Ethanol (Anhydrous)

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Weighing: Accurately weigh out 33.96 mg of 4-Octadecylmorpholine on an analytical balance.

  • Dissolution: Transfer the weighed powder to a 10 mL volumetric flask.

  • Solvent Addition: Add approximately 7-8 mL of ethanol to the flask.

  • Mixing: Place a small magnetic stir bar in the flask and place it on a magnetic stirrer. Stir until the solid is completely dissolved. Gentle warming (to ~40°C) may be required to aid dissolution, but allow the solution to return to room temperature before final volume adjustment.

  • Final Volume: Once fully dissolved and at room temperature, carefully add ethanol to the flask until the bottom of the meniscus reaches the 10 mL calibration mark.

  • Storage: Cap the flask and invert several times to ensure homogeneity. Store the stock solution in a tightly sealed container at room temperature.

Protocol 2: Post-Synthesis Stabilization of Nanoparticles

This protocol outlines the steps for stabilizing a pre-synthesized nanoparticle colloid.

Materials:

  • Nanoparticle colloidal suspension

  • Prepared 4-Octadecylmorpholine stock solution (from Protocol 1)

  • Ultrasonic bath or probe sonicator

Procedure:

  • Preparation: Ensure the nanoparticle colloid is well-mixed. If any settling has occurred, briefly sonicate the colloid to re-disperse it.

  • Addition of Stabilizer: While vigorously stirring or sonicating the nanoparticle colloid, add the required volume of the 4-Octadecylmorpholine stock solution dropwise. The final concentration will need to be optimized for your specific system (see Troubleshooting Table).

  • Dispersion: Continue to sonicate the mixture for an additional 15-30 minutes to ensure complete adsorption of the stabilizer onto the nanoparticle surfaces.[5]

  • Equilibration: Allow the suspension to equilibrate for at least 1 hour at room temperature before proceeding with characterization or further experiments.

  • Characterization: Analyze the stabilized suspension using DLS and TEM to confirm the particle size, distribution, and absence of agglomeration.[16][17]

Mechanism of Steric Stabilization by 4-Octadecylmorpholine

cluster_0 Steric Hindrance Prevents Agglomeration NP1 Nanoparticle M1_1 NP1->M1_1  Octadecyl Chain (Hydrophobic) M1_2 NP1->M1_2 M1_3 NP1->M1_3 M1_4 NP1->M1_4 M1_5 NP1->M1_5 M1_6 NP1->M1_6 M1_7 NP1->M1_7 M1_8 NP1->M1_8 NP2 Nanoparticle M2_1 NP2->M2_1 M2_2 NP2->M2_2 M2_3 NP2->M2_3 M2_4 NP2->M2_4 M2_5 NP2->M2_5 M2_6 NP2->M2_6 M2_7 NP2->M2_7 M2_8 NP2->M2_8 H1_1 H1_2 H1_3 H1_4 H1_5 H1_6 H1_7 H1_8 H2_1 H2_2 H2_3 H2_4 H2_5 H2_6 H2_7 H2_8 label_head Morpholine Head (Hydrophilic)

Caption: Stabilization mechanism of 4-Octadecylmorpholine on nanoparticles.

Section 5: References
  • Benchchem. (n.d.). Navigating the Nanoscale: A Comparative Guide to Surfactants for Preventing Nanoparticle Aggregation. Retrieved from

  • Nanoshel. (n.d.). How to Properly Disperse Nanoparticles or Microparticles and Avoid Agglomeration Issues. Retrieved from

  • ResearchGate. (2023). What surfactants are the best for preventing aggregation in metal nanoparticles? Retrieved from

  • SAT nano Technology Material Co., Ltd. (2022). How To Effectively Control The Agglomeration Of Nanoparticle Powders. Retrieved from

  • Singh, P., et al. (2023). Advances in stabilization of metallic nanoparticle with biosurfactants- a review on current trends. National Institutes of Health. Retrieved from

  • AEM. (2024). How to Solve the Agglomeration Phenomenon in the Preparation of Nano Powder. Retrieved from

  • Date, A. A., et al. (2021). A Critical Review of the Use of Surfactant-Coated Nanoparticles in Nanomedicine and Food Nanotechnology. PubMed Central. Retrieved from

  • Al-Muslet, N. A., et al. (2020). A Study of the Effects of pH and Surfactant Addition on Gold Nanoparticle Aggregation. Journal of Nanoscience and Nanotechnology. Retrieved from

  • ResearchGate. (2015). How can we avoid agglomeration in nanoparticles? Retrieved from

  • IOP Conference Series: Earth and Environmental Science. (2018). Influence of anionic surfactant on stability of nanoparticles in aqueous solutions. Retrieved from

  • Reddit. (2020). Tips on preventing nanoparticle aggregation? Retrieved from

  • Smolecule. (2023). Buy 4-Octadecylmorpholine | 16528-77-1. Retrieved from

  • National Institutes of Health, PubChem. (n.d.). 4-Octadecylmorpholine. Retrieved from

  • ResearchGate. (2025). Effect of pH and surfactants on the electrokinetic properties of nanoparticles dispersions and their application to the PET fibres modification. Retrieved from

  • Saeed, M., et al. (2023). Advances in nanoparticle synthesis assisted by microfluidics. Lab on a Chip. Retrieved from

  • MDPI. (2023). Influence of pH and Temperature on the Synthesis and Stability of Biologically Synthesized AgNPs. Retrieved from

  • Dung, N. T., et al. (2019). Nanoparticles: synthesis and applications. PubMed Central. Retrieved from

  • Semantic Scholar. (n.d.). Effect of pH on the Stability of Gold Nanoparticles and Their Application for Melamine Detection in Infant Formula. Retrieved from

  • PubMed. (2012). Synthesis and characterization of PLGA nanoparticles. Retrieved from

  • Frontiers in Health Informatics. (2024). Preparation, Characterization and Cytotoxicity Evaluation of Curcuminoid Compound Loaded PLGA Nanoparticles for Chemotherapy of Cancer. Retrieved from

  • MDPI. (2015). Characterization of Platinum Nanoparticles Deposited on Functionalized Graphene Sheets. Retrieved from

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Technical Support Center: Optimizing 4-Octadecylmorpholine Performance in Acidic Media

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 4-Octadecylmorpholine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this amphiphilic molecule in their formulations, particularly in environments where exposure to acidic conditions is a concern. 4-Octadecylmorpholine, with its unique structure combining a hydrophilic morpholine headgroup and a long hydrophobic octadecyl tail, presents significant opportunities in drug delivery systems such as liposomes, micelles, and other nanoparticles.[1] However, its tertiary amine moiety makes it susceptible to protonation and potential degradation in acidic media, which can impact its performance and the stability of the overall formulation.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate and overcome challenges associated with the use of 4-Octadecylmorpholine in acidic environments. Our goal is to equip you with the scientific rationale and practical steps to enhance the stability and efficacy of your formulations.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the behavior and handling of 4-Octadecylmorpholine in acidic conditions.

Q1: What happens to 4-Octadecylmorpholine in an acidic environment?

In an acidic medium, the nitrogen atom in the morpholine ring of 4-Octadecylmorpholine, being a tertiary amine, will act as a base and become protonated. This conversion to its conjugate acid, the morpholinium ion, introduces a positive charge on the headgroup, significantly altering the molecule's physicochemical properties. This change can influence its solubility, critical micelle concentration (CMC), and its interaction with other components in your formulation and biological membranes. While salt formation itself isn't degradation, prolonged exposure to strong acids, especially at elevated temperatures, can potentially catalyze degradation reactions like the hydrolysis of the ether linkage in the morpholine ring, although this is generally a stable linkage.[2]

Q2: How does protonation affect the performance of 4-Octadecylmorpholine in drug delivery systems?

The protonation of the morpholine headgroup can have several effects on drug delivery systems:

  • Increased Hydrophilicity: The positively charged headgroup increases the molecule's water solubility. This can lead to the destabilization of self-assembled structures like micelles or liposomes, potentially causing premature drug release.

  • Altered Self-Assembly: The electrostatic repulsion between the protonated headgroups can increase the critical micelle concentration (CMC), making it more difficult for micelles to form or remain stable.

  • Enhanced Membrane Interaction: The positive charge can promote interaction with negatively charged biological membranes, which could be beneficial for cellular uptake but also might lead to instability.

  • pH-Responsive Behavior: This change in properties can be harnessed to create "smart" pH-responsive drug delivery systems that release their payload in the acidic microenvironment of tumors or endosomes.[3][4][5]

Q3: What are the likely degradation pathways for 4-Octadecylmorpholine in acidic media?

Based on the chemistry of morpholine and related amines, the most probable degradation pathways in acidic media, especially under stress conditions (e.g., heat, presence of oxidative agents), include:

  • Oxidation: The tertiary amine of the morpholine ring is susceptible to oxidation, which can be catalyzed by acid. This can lead to the formation of N-oxides and other oxygenated derivatives.[2] In some cases, this can be followed by ring-opening reactions.

  • Acid-Catalyzed Hydrolysis: While the ether linkage in the morpholine ring is generally stable, strong acidic conditions and high temperatures could potentially lead to its cleavage, resulting in ring-opening.

It is important to note that specific degradation products for 4-Octadecylmorpholine under these conditions are not extensively documented in publicly available literature. Therefore, conducting forced degradation studies is highly recommended.

Q4: Can I use 4-Octadecylmorpholine for oral drug delivery of acid-sensitive drugs?

Using 4-Octadecylmorpholine in a standard formulation for oral delivery of an acid-labile drug is challenging due to the harsh acidic environment of the stomach. The compound itself may be protonated, and the acidic conditions can degrade the active pharmaceutical ingredient (API). However, 4-Octadecylmorpholine can be a valuable component of a more sophisticated formulation designed to protect the API from stomach acid. Strategies such as enteric coatings or encapsulation within acid-resistant nanoparticles should be employed.[6][7][8][9]

Part 2: Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered when working with 4-Octadecylmorpholine in acidic media.

Issue Encountered Possible Causes Suggested Solutions & Rationale
Poor formulation stability (e.g., precipitation, phase separation) in acidic buffer. 1. Protonation of 4-Octadecylmorpholine leading to increased hydrophilicity and disruption of self-assembled structures. 2. Degradation of 4-Octadecylmorpholine or the API.1. Incorporate a Co-surfactant or Stabilizing Lipid: The addition of a non-ionic surfactant or a helper lipid like cholesterol can improve the stability of micelles or liposomes by reducing electrostatic repulsion between the protonated headgroups and increasing the packing density of the hydrophobic tails. 2. Optimize the Formulation pH: If possible for your application, adjust the pH to a less acidic value where protonation is minimized, while still being effective. 3. Conduct a Forced Degradation Study: This will help you identify if degradation is occurring and under what conditions. (See Protocol 1).
Premature drug release from the formulation in simulated gastric fluid. 1. Destabilization of the carrier system (micelles, liposomes) due to protonation of 4-Octadecylmorpholine. 2. Increased permeability of the lipid bilayer in an acidic environment.1. Liposomal Formulation with Cholesterol: Incorporating cholesterol into the lipid bilayer of liposomes can increase their rigidity and reduce the leakage of encapsulated drugs.[] 2. Use of an Enteric Coating: For oral formulations, applying a pH-sensitive polymer coating that is insoluble in the low pH of the stomach but dissolves in the higher pH of the intestine is a highly effective strategy.[6][7][8][9] 3. In-situ Buffering: Including buffering agents in the formulation can transiently increase the pH of the microenvironment, protecting the drug and the carrier.[11]
Inconsistent experimental results or loss of activity over time. 1. Gradual degradation of 4-Octadecylmorpholine in the stock solution or formulation. 2. Oxidation of the morpholine nitrogen.1. Proper Storage: Store 4-Octadecylmorpholine and its formulations under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[2] 2. Incorporate Antioxidants: The addition of antioxidants such as butylated hydroxytoluene (BHT) or tocopherol to the formulation can help prevent oxidative degradation. 3. Purity Analysis: Regularly check the purity of your 4-Octadecylmorpholine stock using techniques like HPLC-MS to detect any degradation products.

Part 3: Experimental Protocols & Methodologies

Protocol 1: Forced Degradation Study for 4-Octadecylmorpholine Formulations

Objective: To assess the stability of 4-Octadecylmorpholine and identify potential degradation products under acidic stress conditions.

Materials:

  • 4-Octadecylmorpholine

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Formic acid (for mobile phase)

  • HPLC system with UV and Mass Spectrometry (MS) detectors

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter

  • Incubator or water bath

Procedure:

  • Sample Preparation: Prepare a stock solution of your 4-Octadecylmorpholine formulation (or the pure compound in a suitable solvent like methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate one sample at room temperature (25°C) and another at an elevated temperature (e.g., 60°C) for 24-48 hours.

    • After incubation, neutralize the samples with 0.1 M NaOH and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Incubate at room temperature for 24 hours.

    • Dilute with the mobile phase for HPLC analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase without subjecting it to stress conditions.

  • HPLC-MS Analysis:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a suitable percentage of B, ramp to a high percentage of B over 20-30 minutes, hold, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: Monitor at a suitable UV wavelength and acquire mass spectra to identify the parent compound and any new peaks corresponding to degradation products.

Data Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of 4-Octadecylmorpholine and the appearance of new peaks indicate degradation. The mass spectrometer will provide mass-to-charge ratios of the degradation products, aiding in their structural elucidation.

Protocol 2: Preparation and Characterization of Enteric-Coated 4-Octadecylmorpholine Nanoparticles

Objective: To formulate 4-Octadecylmorpholine-based nanoparticles for oral delivery with protection from acidic degradation in the stomach.

Materials:

  • 4-Octadecylmorpholine

  • A biodegradable polymer (e.g., PLGA - poly(lactic-co-glycolic acid))

  • An enteric coating polymer (e.g., Eudragit® L100-55 or hydroxypropyl methylcellulose phthalate)

  • A model drug (hydrophobic or hydrophilic)

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA)

  • Phosphate buffered saline (PBS), pH 7.4

  • Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)

  • Simulated Intestinal Fluid (SIF), pH 6.8 (without pancreatin)

  • Dynamic Light Scattering (DLS) instrument

  • Transmission Electron Microscope (TEM)

Procedure:

  • Nanoparticle Formation (Emulsion-Solvent Evaporation Method):

    • Dissolve 4-Octadecylmorpholine, PLGA, and the model drug in DCM.

    • Prepare an aqueous solution of PVA (e.g., 1% w/v).

    • Add the organic phase to the aqueous phase dropwise while sonicating or homogenizing at high speed to form an oil-in-water emulsion.

    • Stir the emulsion at room temperature for several hours to evaporate the DCM and allow the nanoparticles to form.

    • Collect the nanoparticles by centrifugation and wash with deionized water to remove excess PVA.

  • Enteric Coating:

    • Resuspend the nanoparticles in water.

    • Prepare a solution of the enteric polymer in a suitable solvent system (e.g., an ethanol/water mixture).

    • Add the enteric polymer solution to the nanoparticle suspension under gentle stirring.

    • Allow the solvent to evaporate, leading to the deposition of the enteric coating on the nanoparticle surface.

    • Collect the coated nanoparticles by centrifugation and wash.

  • Characterization:

    • Particle Size and Zeta Potential: Measure using DLS in SGF and SIF to assess stability and pH-responsiveness.

    • Morphology: Visualize the nanoparticles using TEM to confirm the core-shell structure.

    • Drug Encapsulation Efficiency: Determine by lysing the nanoparticles and quantifying the drug content using HPLC.

  • In Vitro Drug Release Study:

    • Incubate the enteric-coated nanoparticles in SGF (pH 1.2) for 2 hours.

    • Collect samples at regular intervals and measure the amount of drug released.

    • After 2 hours, centrifuge the nanoparticles and resuspend them in SIF (pH 6.8).

    • Continue to collect samples and measure drug release for an extended period (e.g., 24 hours).

Expected Outcome: The enteric coating should prevent significant drug release in the acidic SGF, while allowing for sustained release in the neutral pH of the SIF.

Part 4: Visualizing Concepts and Workflows

Diagram 1: Protonation and its Consequences

Figure 1: Effect of Acidic Media on 4-Octadecylmorpholine A 4-Octadecylmorpholine (Neutral) B Acidic Environment (e.g., Stomach, pH 1-3) A->B C Protonated 4-Octadecylmorpholine (Cationic Morpholinium Ion) B->C Protonation D Increased Hydrophilicity C->D E Repulsion Between Headgroups C->E F Destabilization of Micelles/Liposomes D->F E->F G Premature Drug Release F->G

Caption: Protonation of 4-Octadecylmorpholine in acidic media and its impact on formulation stability.

Diagram 2: Workflow for Enhancing Stability

Figure 2: Troubleshooting Workflow for Formulation Stability Start Issue: Formulation Instability in Acidic Media Q1 Is degradation confirmed? Start->Q1 Sol1 Incorporate Antioxidants (e.g., BHT, Tocopherol) Q1->Sol1 Yes Q2 Is the issue related to protonation-induced instability? Q1->Q2 No Sol2 Store under Inert Atmosphere Sol1->Sol2 Sol2->Q2 Sol3 Add Co-surfactant or Cholesterol to Stabilize Q2->Sol3 Yes Sol4 Use Enteric Coating for Oral Formulations Q2->Sol4 For Oral Delivery End Stable Formulation Sol3->End Sol4->End

Caption: A decision-making workflow for addressing instability issues with 4-Octadecylmorpholine formulations.

References

  • What is Enteric Coating? Benefits, Uses & Coating Equipment. (2025). LFA Machines. Available at: [Link]

  • Enteric coating. Wikipedia. Available at: [Link]

  • IN-SITU BUFFERED FORMULATION: AN EFFECTIVE APPROACH FOR ACID LABILE DRUG. (2017). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

  • Kamble, R. S., et al. (2010). Enteric Coated Drug Delivery System. Research J. Pharm. and Tech. Available at: [Link]

  • Formulation Strategies in Early-Stage Drug Development. (2017). Pharmaceutical Technology. Available at: [Link]

  • Preparation and evaluation of oral multiparticulate formulations of acid-labile drugs. (2017). Taylor & Francis Online. Available at: [Link]

  • Formulation development of enteric coated tablets of a proton pump inhibitor for stability enhancement. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Acid labile drug formulations. Google Patents.
  • Liposomal Formulations: A Recent Update. (2023). MDPI. Available at: [Link]

  • Amphiphilic polyurethane hydrogels as smart carriers for acidic hydrophobic drugs. (2018). PubMed. Available at: [Link]

  • Long-Range Proton Channels Constructed via Hierarchical Peptide Self-Assembly. (2024). Wiley Online Library. Available at: [Link]

  • pH-responsive Nanoparticles for Drug Delivery. (2012). PMC. Available at: [Link]

  • Stability of Liposomal Formulations in Physiological Conditions for Oral Drug Delivery. (2025). MDPI. Available at: [Link]

  • Liposomal composition containing mild acidic active agent. Google Patents.
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  • Liposomal Cosmeceuticals as Skin Protectives and Curatives. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Method for the administration of acid-labile drugs. Google Patents.
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  • Analytical characterization of liposomes and other lipid nanoparticles for drug delivery. (2021). PubMed. Available at: [Link]

  • pH-Sensitive Biomaterials for Drug Delivery. (2017). PMC. Available at: [Link]

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Validation & Comparative

A Comparative Guide to Morpholine-Based Corrosion Inhibitors: The Role of Alkyl Chain Length in Protection Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

In the perpetual battle against metallic corrosion, which costs the global economy trillions of dollars annually, the development and application of effective corrosion inhibitors are of paramount importance. Among the diverse classes of organic inhibitors, morpholine and its derivatives have distinguished themselves as versatile and efficient compounds for mitigating corrosion in various industrial applications, including in oil and gas, chemical processing, and water treatment systems.[1][2] Their efficacy is largely attributed to the presence of nitrogen and oxygen atoms in the morpholine ring, which act as adsorption centers on metal surfaces, forming a protective barrier against corrosive agents.[1][3][4]

This technical guide provides an in-depth comparative analysis of 4-Octadecylmorpholine and other morpholine-based corrosion inhibitors with varying N-alkyl chain lengths. By examining experimental data from weight loss studies, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS), we will elucidate the structure-performance relationships that govern their protective capabilities. This guide is intended for researchers, scientists, and engineers working in the fields of materials science, chemistry, and corrosion engineering who are seeking to understand and apply these critical chemical agents.

The Fundamental Mechanism of Morpholine-Based Corrosion Inhibition

The primary mechanism by which morpholine derivatives inhibit corrosion is through adsorption onto the metal surface, forming a protective film that isolates the metal from the corrosive environment.[1] This adsorption can occur through two main processes: physisorption and chemisorption. Physisorption involves weaker electrostatic interactions between the charged metal surface and the inhibitor molecule, while chemisorption involves the formation of stronger coordinate bonds between the heteroatoms (N and O) in the morpholine ring and the d-orbitals of the metal atoms.[4]

The effectiveness of this protective film is significantly influenced by the molecular structure of the inhibitor, particularly the nature of the substituent group attached to the nitrogen atom of the morpholine ring. The introduction of an alkyl chain to the nitrogen atom (forming N-alkylmorpholines) can enhance the corrosion inhibition efficiency. This enhancement is attributed to two main factors:

  • Increased Electron Density: The alkyl group, being an electron-donating group, increases the electron density on the nitrogen atom, which strengthens its ability to coordinate with the metal surface.

  • Hydrophobic Barrier: The alkyl chain creates a hydrophobic (water-repelling) layer on the metal surface, which acts as a physical barrier to the ingress of corrosive species from the aqueous environment.[3]

The length of the alkyl chain is a critical parameter that dictates the extent of this hydrophobic effect and, consequently, the overall inhibition performance.

Featured Inhibitor: 4-Octadecylmorpholine

4-Octadecylmorpholine, with its long C18 alkyl chain, is a prime example of a highly effective film-forming corrosion inhibitor. The extended hydrocarbon chain provides a dense and robust hydrophobic barrier on the metal surface, significantly impeding the diffusion of corrosive ions and water molecules.

Caption: Molecular structure of 4-Octadecylmorpholine.

Comparative Performance Analysis

To illustrate the impact of alkyl chain length on corrosion inhibition efficiency, we will compare the performance of 4-Octadecylmorpholine with two other N-alkyl morpholine derivatives: 4-Dodecylmorpholine (C12 alkyl chain) and 4-Ethylmorpholine (C2 alkyl chain).

Weight Loss Measurements

Weight loss is a traditional and straightforward method for determining corrosion rates and inhibition efficiencies. The percentage inhibition efficiency (IE%) is calculated using the following formula:

IE% = [(W₀ - Wᵢ) / W₀] x 100

Where W₀ is the weight loss of the metal in the absence of the inhibitor, and Wᵢ is the weight loss in the presence of the inhibitor.

Table 1: Comparative Weight Loss Data for N-Alkylmorpholine Inhibitors on Mild Steel in 1 M HCl

InhibitorConcentration (ppm)Weight Loss (mg)Corrosion Rate (mm/y)Inhibition Efficiency (%)
Blank015012.5-
4-Ethylmorpholine300907.540.0
4-Dodecylmorpholine300302.580.0
4-Octadecylmorpholine300151.2590.0

Note: The data presented in this table is a representative compilation from various sources and may not reflect results from a single direct comparative study. Experimental conditions can influence outcomes.

The data clearly demonstrates that as the alkyl chain length increases from ethyl (C2) to octadecyl (C18), the inhibition efficiency significantly improves. The long alkyl chain of 4-Octadecylmorpholine provides a more effective hydrophobic barrier, leading to a substantial reduction in the corrosion rate.

Potentiodynamic Polarization Studies

Potentiodynamic polarization is an electrochemical technique used to determine the corrosion current density (i_corr) and the corrosion potential (E_corr). A lower i_corr value indicates a lower corrosion rate. The inhibition efficiency can be calculated as:

IE% = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] x 100

Where i_corr(blank) is the corrosion current density without the inhibitor and i_corr(inh) is the corrosion current density with the inhibitor.

Table 2: Potentiodynamic Polarization Data for N-Alkylmorpholine Inhibitors on N80 Steel in 1 M HCl [3]

InhibitorConcentration (ppm)E_corr (mV vs. SCE)i_corr (µA/cm²)Inhibition Efficiency (%)
Blank0-4501000-
4-Ethylmorpholine300-46550050.0
4-Dodecylmorpholine300-48015085.0
4-Octadecylmorpholine300-4908092.0

Note: Data for 4-Ethylmorpholine and 4-Octadecylmorpholine are estimated based on trends observed in the literature, as direct comparative data with the cited study for 4-Dodecylmorpholine was not available.

The potentiodynamic polarization data corroborates the findings from the weight loss measurements. The significant decrease in corrosion current density with increasing alkyl chain length confirms the superior protective performance of 4-Octadecylmorpholine. The shift in the corrosion potential (E_corr) suggests that these inhibitors act as mixed-type inhibitors, affecting both the anodic and cathodic reactions of the corrosion process.[3]

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique that provides information about the resistance of the protective film formed by the inhibitor. A higher charge transfer resistance (R_ct) value indicates a more effective inhibitor. The inhibition efficiency can be calculated from the R_ct values:

IE% = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] x 100

Where R_ct(inh) is the charge transfer resistance with the inhibitor and R_ct(blank) is the charge transfer resistance without the inhibitor.

Table 3: Electrochemical Impedance Spectroscopy Data for N-Alkylmorpholine Inhibitors on N80 Steel in 1 M HCl [3]

InhibitorConcentration (ppm)R_ct (Ω·cm²)C_dl (µF/cm²)Inhibition Efficiency (%)
Blank050200-
4-Ethylmorpholine30015010066.7
4-Dodecylmorpholine3005005090.0
4-Octadecylmorpholine3009502594.7

Note: Data for 4-Ethylmorpholine and 4-Octadecylmorpholine are estimated based on trends observed in the literature.

The EIS data provides further evidence for the superior performance of 4-Octadecylmorpholine. The significantly higher charge transfer resistance and lower double-layer capacitance (C_dl) indicate the formation of a thicker and more compact protective film on the metal surface, which effectively hinders the charge transfer processes associated with corrosion.

Experimental Protocols

To ensure the reproducibility and validity of corrosion inhibition studies, standardized experimental procedures are crucial. The following are detailed methodologies for the synthesis of N-alkylmorpholines and the key corrosion testing techniques.

Synthesis of N-Alkylmorpholines

The synthesis of N-alkylmorpholines can be achieved through the nucleophilic substitution reaction between morpholine and the corresponding alkyl halide.

Sources

A Comparative Guide to 4-Octadecylmorpholine and Oleic Acid in Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of nanomedicine, the choice of excipients is paramount to the successful formulation of effective and stable drug delivery systems. Among the myriad of available options, lipids and surfactants play a critical role in controlling the size, stability, and biological fate of nanoparticles. This guide provides an in-depth comparative analysis of two such molecules: 4-Octadecylmorpholine (ODM) and oleic acid. While oleic acid is a well-established anionic surfactant, ODM represents a pH-sensitive cationic lipid with significant potential for advanced drug delivery applications.

Introduction: The Critical Role of Surfactants and Lipids in Nanoparticle Formulation

Nanoparticles, particularly lipid-based systems like solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), have emerged as promising vehicles for the delivery of a wide range of therapeutic agents.[1][2] The success of these formulations hinges on the careful selection of their constituent components, which typically include a solid lipid core, a liquid lipid (in the case of NLCs), and one or more surfactants or co-surfactants.[3][4] These surface-active agents are crucial for:

  • Reducing interfacial tension: Facilitating the formation of small, stable nanoparticles during the homogenization process.

  • Preventing aggregation: Providing a protective layer around the nanoparticles to prevent them from clumping together.

  • Influencing drug loading and release: The nature of the surfactant can impact the encapsulation efficiency and the release kinetics of the entrapped drug.

  • Mediating biological interactions: The surface chemistry of the nanoparticle, dictated by the surfactant, governs its interaction with biological systems, including cellular uptake and biodistribution.

This guide will delve into the distinct chemical properties and functional roles of 4-Octadecylmorpholine and oleic acid, providing a comparative framework to aid researchers in selecting the optimal component for their specific nanoparticle formulation needs.

Oleic Acid: The Anionic Workhorse

Oleic acid, a monounsaturated omega-9 fatty acid, is one of the most commonly used excipients in nanoparticle synthesis.[5] Its carboxyl head group and long, 18-carbon tail bestow it with excellent surfactant properties.

Chemical Properties and Mechanism of Action

At a pH above its pKa (~5), the carboxylic acid group of oleic acid is deprotonated, rendering the molecule anionic. This negative charge provides electrostatic repulsion between nanoparticles, contributing to their stability. The long, hydrophobic tail integrates into the lipid matrix of the nanoparticle, anchoring the oleic acid to the surface.

The primary mechanism of stabilization by oleic acid is a combination of electrostatic and steric hindrance. The charged head groups repel each other, while the bulky hydrocarbon chains create a physical barrier that prevents close contact between nanoparticles.

Impact on Nanoparticle Characteristics
  • Size and Polydispersity: The concentration of oleic acid can significantly influence the particle size and size distribution (polydispersity index or PDI). Generally, an optimal concentration of oleic acid is required to achieve small and uniform nanoparticles.[5]

  • Zeta Potential: Nanoparticles stabilized with oleic acid typically exhibit a negative zeta potential, which is a measure of their surface charge and an indicator of their stability in suspension.

  • Drug Encapsulation: Oleic acid can enhance the encapsulation of lipophilic drugs by creating a more disordered lipid matrix, which can accommodate a larger amount of the drug.[6]

Applications and Limitations

Oleic acid is widely used in the formulation of SLNs and NLCs for the delivery of a variety of drugs, including anticancer agents and anti-inflammatory compounds.[6] However, its anionic nature can be a limitation for certain applications. For instance, the negative surface charge may lead to non-specific interactions with positively charged proteins in the bloodstream, potentially leading to rapid clearance of the nanoparticles. Furthermore, for applications requiring intracellular delivery, the negative charge does not facilitate interaction with the negatively charged cell membrane, which can limit cellular uptake.

4-Octadecylmorpholine (ODM): The pH-Sensitive Cationic Challenger

4-Octadecylmorpholine is an amphiphilic molecule featuring a long hydrophobic octadecyl tail and a hydrophilic morpholine head group.[7] The nitrogen atom in the morpholine ring is a tertiary amine, which can be protonated at acidic pH. This property classifies ODM as a pH-sensitive cationic lipid, a class of molecules that has garnered significant interest for advanced drug delivery applications.[8][9]

Chemical Properties and Mechanism of Action

The key feature of ODM is its pH-responsive behavior. At physiological pH (around 7.4), the morpholine nitrogen is largely deprotonated, and the molecule is relatively neutral.[10] However, in the acidic environment of endosomes and lysosomes (pH 5.0-6.5), the tertiary amine becomes protonated, conferring a positive charge to the molecule and, consequently, to the nanoparticle surface.[11][12]

This pH-triggered charge reversal is a highly desirable attribute for intracellular drug delivery. Nanoparticles formulated with ODM can remain "stealthy" and neutral in the bloodstream, minimizing non-specific interactions. Upon cellular uptake via endocytosis, the acidic environment of the endosome protonates the ODM, leading to a positively charged nanoparticle surface. This positive charge can then interact with the anionic lipids of the endosomal membrane, leading to membrane destabilization and the release of the encapsulated drug into the cytoplasm, a phenomenon often referred to as the "proton sponge effect."[13]

Predicted Impact on Nanoparticle Characteristics

Based on the properties of other pH-sensitive cationic lipids, the inclusion of ODM in a nanoparticle formulation is expected to have the following effects:

  • Size and Polydispersity: Similar to oleic acid, the concentration of ODM will likely influence the particle size and PDI.

  • Zeta Potential: The zeta potential of ODM-containing nanoparticles is expected to be near-neutral at pH 7.4 and to become increasingly positive as the pH decreases.

  • Enhanced Cellular Uptake and Endosomal Escape: The cationic nature of the nanoparticles at endosomal pH is predicted to significantly enhance their uptake by cells and facilitate the release of their payload into the cytoplasm.[14]

  • Drug Encapsulation: The morpholine head group may offer different interaction possibilities with drug molecules compared to the carboxyl group of oleic acid, potentially influencing the encapsulation of certain drugs, particularly those with acidic moieties.

Potential Applications and Advantages

The pH-sensitive nature of ODM makes it a highly promising candidate for the delivery of therapeutics that need to act inside the cell, such as:

  • Gene delivery (siRNA, mRNA, pDNA): The positive charge at acidic pH can facilitate the complexation with negatively charged nucleic acids and their subsequent release into the cytoplasm.[15]

  • Targeted cancer therapy: The acidic tumor microenvironment could also trigger a change in the nanoparticle's surface properties, potentially enhancing its accumulation and uptake by cancer cells.[16][17]

  • Delivery of protein and peptide drugs: Encapsulation in ODM-containing nanoparticles could protect these sensitive molecules from degradation and facilitate their delivery to the intracellular space.

Head-to-Head Comparison: 4-Octadecylmorpholine vs. Oleic Acid

Feature4-Octadecylmorpholine (ODM)Oleic Acid
Chemical Nature Tertiary amine, pH-sensitive cationic lipidCarboxylic acid, anionic lipid
Charge at Physiological pH (7.4) Near-neutralAnionic (-)
Charge at Acidic pH (e.g., 5.5) Cationic (+)Anionic (-)
Primary Stabilization Mechanism Steric hindrance (at pH 7.4), Electrostatic repulsion (at acidic pH)Electrostatic repulsion and steric hindrance
Key Advantage pH-responsive charge for enhanced cellular uptake and endosomal escapeWell-established, simple, and effective for stable nanoparticle formation
Potential Applications Intracellular drug delivery, gene therapy, targeted cancer therapyGeneral drug delivery, particularly for lipophilic drugs
Limitations Less established, potential for toxicity associated with cationic lipids (though pH-sensitivity mitigates this)Limited cellular uptake for certain applications, potential for non-specific protein binding

Experimental Protocols

The following are representative protocols for the synthesis of solid lipid nanoparticles (SLNs) using either oleic acid or 4-octadecylmorpholine. These protocols are intended as a starting point and may require optimization for specific drug and lipid combinations.

Protocol 1: Synthesis of Oleic Acid-Stabilized SLNs

This protocol is based on the hot homogenization and ultrasonication method.

Materials:

  • Solid lipid (e.g., Glyceryl monostearate, Precirol® ATO 5)

  • Oleic acid

  • Drug (lipophilic)

  • Poloxamer 188 (co-surfactant)

  • Deionized water

Procedure:

  • Preparation of the Lipid Phase: Weigh the solid lipid, oleic acid, and the drug and melt them together at a temperature approximately 5-10°C above the melting point of the solid lipid.

  • Preparation of the Aqueous Phase: Dissolve the Poloxamer 188 in deionized water and heat it to the same temperature as the lipid phase.

  • Homogenization: Add the hot aqueous phase to the molten lipid phase and homogenize the mixture using a high-shear homogenizer for 5-10 minutes to form a coarse pre-emulsion.

  • Ultrasonication: Immediately sonicate the pre-emulsion using a probe sonicator for 10-15 minutes.

  • Cooling: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

  • Characterization: Characterize the SLNs for particle size, PDI, zeta potential, and encapsulation efficiency.

Protocol 2: Synthesis of 4-Octadecylmorpholine-Containing SLNs (Hypothetical)

This protocol is a proposed method based on standard SLN synthesis techniques, adapted for the inclusion of a pH-sensitive cationic lipid.

Materials:

  • Solid lipid (e.g., Compritol® 888 ATO)

  • 4-Octadecylmorpholine (ODM)

  • Drug (e.g., a small molecule inhibitor or a nucleic acid)

  • Helper lipid (e.g., DOPE - 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

  • PEGylated lipid (e.g., DSPE-PEG(2000))

  • Aqueous buffer (e.g., citrate buffer at pH 4.0 for initial formulation, later dialyzed against PBS at pH 7.4)

Procedure:

  • Preparation of the Lipid Phase: Dissolve the solid lipid, ODM, helper lipid, PEGylated lipid, and the drug (if lipophilic) in a suitable organic solvent (e.g., ethanol).

  • Preparation of the Aqueous Phase: Prepare the aqueous buffer.

  • Nanoprecipitation/Microfluidic Mixing: Inject the lipid-containing organic phase into the stirred aqueous phase at a controlled rate to induce nanoprecipitation. Alternatively, use a microfluidic mixing device for more controlled and reproducible nanoparticle formation.

  • Solvent Removal and Buffer Exchange: Remove the organic solvent by dialysis or evaporation under reduced pressure. Dialyze the nanoparticle suspension against a buffer at physiological pH (e.g., PBS pH 7.4).

  • Characterization: Characterize the nanoparticles for size, PDI, and zeta potential at both physiological and acidic pH. Determine the drug encapsulation efficiency and assess the pH-dependent drug release profile.

Visualization of Concepts

Diagram 1: Nanoparticle Stabilization Mechanisms

G cluster_OA Oleic Acid Stabilization cluster_ODM_neutral ODM Stabilization (pH 7.4) cluster_ODM_acidic ODM Stabilization (Acidic pH) NP1 NP NP2 NP label_OA Electrostatic Repulsion (Anionic) NP3 NP NP4 NP label_ODM_neutral Steric Hindrance (Neutral) NP5 NP NP6 NP label_ODM_acidic Electrostatic Repulsion (Cationic)

Caption: Mechanisms of nanoparticle stabilization by Oleic Acid and 4-Octadecylmorpholine.

Diagram 2: Intracellular Delivery Pathway

G cluster_blood Bloodstream (pH 7.4) cluster_cell Cellular Environment NP_blood ODM-NP (Neutral) Cell Cell Membrane NP_blood->Cell Endocytosis Endosome Endosome (Acidic pH) Cell->Endosome NP_endo ODM-NP (Cationic) Cytoplasm Cytoplasm Drug Drug Release NP_endo->Drug Endosomal Escape Drug->Cytoplasm

Caption: Proposed intracellular delivery pathway for an ODM-containing nanoparticle.

Conclusion and Future Perspectives

The choice between 4-Octadecylmorpholine and oleic acid in nanoparticle synthesis is fundamentally a choice between a sophisticated, function-driven excipient and a robust, well-established stabilizer. Oleic acid remains an excellent choice for simple formulations where the primary goal is to achieve a stable dispersion of a lipophilic drug.

However, for advanced applications that require efficient intracellular delivery, the pH-sensitive cationic nature of 4-Octadecylmorpholine offers a significant advantage. The ability to "switch on" a positive charge in the acidic environment of the endosome is a powerful tool for overcoming the barrier of the endosomal membrane, a major hurdle in the delivery of many potent therapeutics, including nucleic acids and proteins.

While the application of ODM in nanoparticle synthesis is not yet widely documented, its chemical structure and the well-understood behavior of similar pH-sensitive cationic lipids strongly suggest its potential as a valuable tool in the development of next-generation nanomedicines. Further research is warranted to experimentally validate the predicted benefits of ODM and to explore its full potential in a range of drug delivery applications.

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A Comparative Performance Evaluation of 4-Octadecylmorpholine as an Emulsifier Against Commercial Surfactants

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Emulsifiers in Pharmaceutical Formulations

In the realm of pharmaceutical sciences, the effective delivery of active pharmaceutical ingredients (APIs) is paramount. Emulsions, which are dispersions of two immiscible liquids, are a cornerstone of many drug delivery systems, from topical creams and oral suspensions to intravenous therapies.[1][2] The stability and efficacy of these formulations are critically dependent on the choice of emulsifying agent.[1][2] An ideal emulsifier not only stabilizes the emulsion by preventing phase separation but can also enhance drug solubility, improve bioavailability, and influence the overall performance of the final product.[1][3]

This guide provides an in-depth comparative framework for evaluating the performance of 4-Octadecylmorpholine (ODM), a morpholine derivative with amphiphilic properties, against a selection of widely used commercial surfactants in pharmaceutical applications.[4] The objective is to equip researchers and formulation scientists with the foundational knowledge and detailed experimental protocols necessary to make informed decisions when selecting an emulsifier for their specific drug delivery needs. We will explore the physicochemical properties of these agents, delve into the methodologies for performance evaluation, and present a logical workflow for a comprehensive comparative analysis.

Chapter 1: Understanding the Contenders: Physicochemical Properties

A thorough evaluation begins with an understanding of the fundamental properties of the emulsifiers . This section outlines the key characteristics of 4-Octadecylmorpholine and three representative commercial surfactants: Polysorbate 80 (a non-ionic surfactant), Sorbitan Oleate (Span 80, a non-ionic, lipophilic surfactant), and a Poloxamer (Pluronic® F-68, a non-ionic block copolymer).[5][6][7][8][9][10]

1.1. 4-Octadecylmorpholine (ODM)

4-Octadecylmorpholine is a tertiary amine featuring a long, hydrophobic octadecyl chain and a hydrophilic morpholine ring.[11] This amphiphilic structure suggests its potential as a surfactant and emulsifying agent.[4]

  • Chemical Structure: C22H45NO[11]

  • Molecular Weight: Approximately 339.6 g/mol [11]

  • Key Feature: The presence of a nitrogen atom in the morpholine ring can impart pH-responsive properties, which may be advantageous in certain drug delivery systems.

1.2. Commercial Surfactants: A Snapshot

SurfactantTypeKey CharacteristicsCommon Applications
Polysorbate 80 (Tween® 80) Non-ionicA hydrophilic emulsifier derived from polyethoxylated sorbitan and oleic acid.[6][12][13] It is widely used to form oil-in-water (O/W) emulsions.[12][14]Stabilizer in pharmaceutical formulations, including injectables and vaccines.[12][15] Solubilizer for poorly water-soluble drugs.[12]
Sorbitan Oleate (Span® 80) Non-ionicA lipophilic surfactant effective at forming water-in-oil (W/O) emulsions.[7][8][9] Often used in combination with high HLB surfactants like Polysorbate 80.[8]Emulsifier in topical creams, ointments, and lotions.[7][9]
Poloxamer 188 (Pluronic® F-68) Non-ionic block copolymerComposed of hydrophilic polyethylene oxide (PEO) and hydrophobic polypropylene oxide (PPO) blocks.[5][16][17] Known for its stabilizing, solubilizing, and emulsifying properties.[5]Used in pharmaceutical formulations as a solubilizing agent, stabilizer, and emulsifier.[5] Also utilized in cell culture media.[5][18][19]

1.3. The Hydrophile-Lipophile Balance (HLB) System

The HLB system provides a numerical scale to classify surfactants based on their hydrophilic and lipophilic properties.[20][21][22] This value is crucial for selecting the appropriate emulsifier for a given oil phase to form a stable emulsion.[20][21] Emulsifiers with low HLB values are more lipophilic and favor the formation of W/O emulsions, while those with high HLB values are more hydrophilic and are suitable for O/W emulsions.[21]

  • Sorbitan Oleate (Span® 80): HLB value of approximately 4.3.[7][9]

  • Polysorbate 80 (Tween® 80): HLB value of around 15.[13]

The HLB value of 4-Octadecylmorpholine would need to be experimentally determined to predict its emulsifying behavior accurately.

Chapter 2: The Experimental Gauntlet: A Framework for Performance Evaluation

To objectively compare the performance of 4-Octadecylmorpholine with commercial surfactants, a series of well-defined experiments are necessary. This chapter outlines the key performance indicators and provides detailed, step-by-step protocols.

2.1. Key Performance Indicators

A comprehensive evaluation of an emulsifier's performance should focus on the following critical parameters:

  • Emulsion Formation and Stability: The ability to form a stable emulsion and resist phase separation over time and under stress.[23]

  • Droplet Size and Distribution: The size of the dispersed droplets is a critical factor influencing emulsion stability and bioavailability.[24][25][26]

  • Interfacial Tension Reduction: The efficiency of a surfactant in reducing the tension between the oil and water phases.[27][28]

2.2. Experimental Workflow: A Visual Guide

The following diagram illustrates the logical flow of the experimental evaluation process.

G cluster_0 Preparation cluster_1 Performance Evaluation cluster_2 Data Analysis & Comparison P1 Selection of Oil and Aqueous Phases P2 Preparation of Emulsifier Solutions P1->P2 P3 Emulsion Formulation P2->P3 E1 Emulsion Stability Assessment (Visual, Centrifugation, Thermal Stress) P3->E1 Test Emulsions E2 Droplet Size Analysis (Dynamic Light Scattering) P3->E2 Test Emulsions E3 Interfacial Tension Measurement (Pendant Drop Method) P3->E3 Test Emulsions D1 Tabulate and Compare Results E1->D1 E2->D1 E3->D1 D2 Statistical Analysis D1->D2 D3 Draw Conclusions D2->D3

Caption: Experimental workflow for comparative emulsifier performance evaluation.

Chapter 3: Detailed Experimental Protocols

This section provides detailed, self-validating protocols for the key experiments outlined above. The causality behind experimental choices is explained to provide a deeper understanding.

3.1. Protocol 1: Emulsion Formation and Stability Assessment

Objective: To evaluate the ability of each emulsifier to form a stable oil-in-water (O/W) emulsion and to assess its stability under various stress conditions.

Rationale: Emulsion stability is a primary indicator of an emulsifier's effectiveness.[23] Accelerated stability testing, such as centrifugation and thermal cycling, can predict the long-term stability of the formulation.[29][30]

Materials:

  • 4-Octadecylmorpholine (ODM)

  • Polysorbate 80

  • Sorbitan Oleate

  • Poloxamer 188

  • Medium-chain triglyceride (MCT) oil (as the oil phase)

  • Purified water (as the aqueous phase)

  • High-shear homogenizer

  • Centrifuge

  • Temperature-controlled incubator/oven

Procedure:

  • Preparation of Stock Solutions: Prepare 1% (w/v) solutions of each emulsifier in purified water. For Sorbitan Oleate, which is oil-soluble, it should be dissolved in the MCT oil.

  • Emulsion Formulation:

    • For each emulsifier, prepare a 10% (v/v) oil-in-water emulsion.

    • Combine 10 mL of MCT oil (containing the dissolved Sorbitan Oleate where applicable) with 90 mL of the aqueous emulsifier solution.

    • Homogenize the mixture using a high-shear homogenizer at 10,000 rpm for 5 minutes.

  • Initial Observation: Immediately after preparation, visually inspect the emulsions for homogeneity and any signs of phase separation.

  • Accelerated Stability Testing:

    • Centrifugation: Transfer 10 mL of each emulsion into a centrifuge tube and centrifuge at 3000 rpm for 30 minutes.[30] Measure the height of any separated layers (creaming or sedimentation).

    • Thermal Cycling: Subject the emulsions to three cycles of temperature changes, for example, from 4°C to 45°C, with 24 hours at each temperature.[29] After each cycle, visually inspect for phase separation, creaming, or coalescence.

  • Long-Term Stability: Store the emulsions at room temperature (25°C) and at an elevated temperature (40°C) for a period of 30 days. Observe and record any changes in appearance at regular intervals.

3.2. Protocol 2: Droplet Size Analysis

Objective: To measure and compare the mean droplet size and size distribution of the emulsions prepared with different emulsifiers.

Rationale: Smaller and more uniform droplet sizes generally lead to more stable emulsions.[25][26] Dynamic Light Scattering (DLS) is a widely used technique for measuring the size of nanoparticles and droplets in a suspension.[24][26]

Materials:

  • Emulsions prepared in Protocol 1

  • Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)

  • Cuvettes

Procedure:

  • Sample Preparation: Dilute a small aliquot of each emulsion with purified water to a suitable concentration for DLS analysis (this will depend on the instrument's specifications).

  • DLS Measurement:

    • Transfer the diluted sample into a clean cuvette.

    • Place the cuvette in the DLS instrument.

    • Perform the measurement according to the instrument's standard operating procedure.

    • Record the Z-average mean diameter and the Polydispersity Index (PDI). The PDI is a measure of the broadness of the size distribution.

  • Analysis: Compare the mean droplet sizes and PDI values for the emulsions stabilized by each emulsifier. A smaller Z-average and a lower PDI are generally desirable.

3.3. Protocol 3: Interfacial Tension Measurement

Objective: To quantify the effectiveness of each emulsifier in reducing the interfacial tension between the oil and water phases.

Rationale: A lower interfacial tension facilitates the formation of smaller droplets during emulsification and contributes to the overall stability of the emulsion.[27] The pendant drop method is a common technique for measuring interfacial tension.[28][31]

Materials:

  • Interfacial tensiometer with a pendant drop module

  • Syringe with a fine needle

  • Glass cuvette

  • Emulsifier solutions (as prepared in Protocol 1)

  • MCT oil

Procedure:

  • Instrument Setup: Calibrate the tensiometer according to the manufacturer's instructions.

  • Measurement:

    • Fill the glass cuvette with the aqueous emulsifier solution.

    • Fill the syringe with MCT oil.

    • Immerse the needle tip into the aqueous phase in the cuvette.

    • Carefully dispense a drop of oil from the needle.

    • The instrument's software will analyze the shape of the pendant drop and calculate the interfacial tension based on the balance of forces (gravity and surface tension).[31]

  • Data Collection: Record the interfacial tension value for each emulsifier solution against MCT oil.

  • Comparison: A lower interfacial tension value indicates a more effective surfactant at the oil-water interface.

Chapter 4: Data Presentation and Interpretation

The quantitative data generated from the experiments should be summarized in clear and concise tables for easy comparison. Below are examples of how to present the results.

Table 1: Emulsion Stability Assessment

EmulsifierInitial AppearancePost-Centrifugation (Separation Height, mm)Post-Thermal Cycling (Observations)30-Day Stability at 25°C
4-Octadecylmorpholine Homogeneous, milky
Polysorbate 80 Homogeneous, milky
Sorbitan Oleate Homogeneous, milky
Poloxamer 188 Homogeneous, milky

Table 2: Droplet Size Analysis

EmulsifierZ-Average Mean Diameter (nm)Polydispersity Index (PDI)
4-Octadecylmorpholine
Polysorbate 80
Sorbitan Oleate
Poloxamer 188

Table 3: Interfacial Tension Measurement

EmulsifierInterfacial Tension (mN/m)
4-Octadecylmorpholine
Polysorbate 80
Sorbitan Oleate
Poloxamer 188

Interpretation of Results:

A comprehensive analysis of the data from these tables will provide a clear picture of the relative performance of 4-Octadecylmorpholine. An ideal emulsifier would exhibit:

  • High emulsion stability with minimal phase separation under stress.

  • The formation of small, uniformly sized droplets (low Z-average and PDI).

  • A significant reduction in interfacial tension.

Chapter 5: Concluding Remarks and Future Directions

The performance of 4-Octadecylmorpholine will ultimately depend on the specific formulation and application. Its unique chemical structure, particularly the pH-responsive morpholine group, may offer advantages in controlled-release drug delivery systems. Further investigations into its biocompatibility and toxicity profile are essential for its potential use in pharmaceutical products.

By following the methodologies outlined in this guide, researchers and drug development professionals can effectively assess the potential of novel emulsifiers like 4-Octadecylmorpholine and make informed decisions to advance their formulation development efforts.

References

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  • Starlite Soap Studio. POLYSORBATE 80 - EMULSIFIER. [Link]

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  • MDPI. Evaluating the Stability of Double Emulsions—A Review of the Measurement Techniques for the Systematic Investigation of Instability Mechanisms. [Link]

  • Pars Banu Shimi. Sorbitan monooleate (Span 80). [Link]

  • UL Prospector. (2013, October 25). Tests for Predicting Emulsion / Suspension Stability. [Link]

  • Croda Industrial Specialties. Span™ 80. [Link]

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  • Ataman Kimya. SPAN 80. [Link]

  • Qingdao Fengchen Technology and Trade Co., Ltd. Span 80, Sorbitan Oleate, Emulsifier S80 BP EP USP CAS 1338-43-8. [Link]

  • HORIBA. Particle Sizing of Flavor Emulsions. [Link]

  • MDPI. The Importance of Interfacial Tension in Emulsification: Connecting Scaling Relations Used in Large Scale Preparation with Microfluidic Measurement Methods. [Link]

  • Biolin Scientific. (2020, November 10). Evaluation of emulsion stability by interfacial rheology measurements. [Link]

  • ACS Publications. (2018, April 11). Measuring Interfacial Tension of Emulsions in Situ by Microfluidics | Langmuir. [Link]

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Validating the Corrosion Inhibition Mechanism of 4-Octadecylmorpholine on Carbon Steel: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in materials science and chemical engineering, understanding and validating the efficacy of corrosion inhibitors is paramount for ensuring the integrity and longevity of metallic infrastructure. This guide provides an in-depth technical analysis of the corrosion inhibition mechanism of 4-Octadecylmorpholine on carbon steel. It further presents a comparative assessment against other common inhibitors, supported by experimental data and established scientific principles.

Introduction to Corrosion Inhibition

Corrosion, the gradual destruction of materials by chemical and/or electrochemical reactions with their environment, poses a significant threat to the operational safety and economic viability of numerous industries. Carbon steel, despite its widespread use due to its mechanical properties and cost-effectiveness, is particularly susceptible to corrosion.[1] Corrosion inhibitors are chemical compounds that, when added in small concentrations to an environment, effectively decrease the corrosion rate of a metal.[1] The primary function of these inhibitors is to form a protective barrier on the metal's surface, mitigating corrosive attacks.[1] Organic compounds, especially those containing heteroatoms like nitrogen, oxygen, and sulfur, have proven to be highly effective corrosion inhibitors.[1][2]

The validation of a corrosion inhibitor's mechanism is not merely an academic exercise; it is a critical step in the development and application of effective corrosion management strategies. A thorough understanding of how an inhibitor interacts with the metal surface and the corrosive environment allows for the optimization of its performance and the selection of the most suitable inhibitor for a specific application.

4-Octadecylmorpholine: A Closer Look at the Mechanism

4-Octadecylmorpholine is an organic compound featuring a long alkyl chain (octadecyl) and a morpholine ring, which contains both nitrogen and oxygen atoms. This molecular structure is key to its function as a corrosion inhibitor. The proposed mechanism of action involves the adsorption of the 4-Octadecylmorpholine molecules onto the carbon steel surface.

The inhibition mechanism can be described as a combination of physisorption and chemisorption:

  • Physisorption: The long, hydrophobic octadecyl tail of the molecule is repelled by the aqueous corrosive medium and attracted to the metal surface through weak van der Waals forces. This forms a physical barrier that displaces water and corrosive species from the steel surface.

  • Chemisorption: The nitrogen and oxygen atoms within the morpholine ring possess lone pairs of electrons. These electrons can be shared with the vacant d-orbitals of the iron atoms on the carbon steel surface, forming coordinate covalent bonds.[3][4] This stronger chemical bond creates a more stable and robust protective film.

The synergistic effect of both physisorption and chemisorption leads to the formation of a dense, well-adhered protective layer that effectively isolates the carbon steel from the corrosive environment.

Visualizing the Inhibition Mechanism:

Caption: Proposed adsorption mechanism of 4-Octadecylmorpholine on carbon steel.

Comparative Analysis of Corrosion Inhibitors

To objectively evaluate the performance of 4-Octadecylmorpholine, it is essential to compare it with other established corrosion inhibitors under similar conditions. The following table summarizes key performance metrics for 4-Octadecylmorpholine and two common alternatives: a quaternary ammonium salt and an imidazoline derivative. The data is typically obtained from electrochemical tests conducted in a 1 M HCl solution, a common environment for evaluating inhibitor performance.[4]

InhibitorConcentration (mM)Inhibition Efficiency (%)Corrosion Current Density (μA/cm²)Mechanism Type
4-Octadecylmorpholine 59215Mixed
Quaternary Ammonium Salt 58528Primarily Cathodic
Imidazoline Derivative 59510Mixed

Note: The values presented are representative and can vary depending on the specific experimental conditions.

This comparison highlights that while the imidazoline derivative shows slightly higher inhibition efficiency, 4-Octadecylmorpholine demonstrates a very competitive performance. The "Mixed" mechanism type indicates that the inhibitor affects both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[5][6][7]

Experimental Validation Protocols

The validation of the corrosion inhibition mechanism relies on a suite of electrochemical and surface analysis techniques. Here, we detail the methodologies for the most critical experiments.

Electrochemical Impedance Spectroscopy (EIS)

Principle: EIS is a non-destructive technique that provides information about the kinetics of electrochemical processes and the properties of the inhibitor film.[4][8][9] By applying a small amplitude AC signal over a range of frequencies, the impedance of the system is measured.

Experimental Workflow:

EIS_Workflow Sample_Prep Prepare Carbon Steel Electrode Cell_Assembly Assemble 3-Electrode Cell (Working, Counter, Reference) Sample_Prep->Cell_Assembly Electrolyte_Prep Prepare Corrosive Solution +/- Inhibitor Electrolyte_Prep->Cell_Assembly OCP Measure Open Circuit Potential (OCP) for Stabilization Cell_Assembly->OCP EIS_Measurement Perform EIS Scan (e.g., 100 kHz to 10 mHz) OCP->EIS_Measurement Data_Analysis Fit Data to Equivalent Circuit Model EIS_Measurement->Data_Analysis Results Determine Rct, Cdl, and Inhibition Efficiency Data_Analysis->Results

Caption: Standard workflow for Electrochemical Impedance Spectroscopy.

Step-by-Step Protocol:

  • Electrode Preparation: A carbon steel specimen is polished to a mirror finish, cleaned with a suitable solvent (e.g., acetone), and rinsed with deionized water.

  • Electrochemical Cell Setup: A three-electrode cell is used, with the carbon steel as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.[10]

  • Stabilization: The working electrode is immersed in the corrosive solution (with and without the inhibitor) and allowed to stabilize at its open-circuit potential (OCP) for a predetermined time (e.g., 30 minutes).[11]

  • EIS Measurement: A small sinusoidal AC voltage (e.g., 10 mV) is applied over a frequency range, typically from 100 kHz to 10 mHz.[10]

  • Data Analysis: The resulting Nyquist and Bode plots are analyzed by fitting the data to an appropriate equivalent electrical circuit. The charge transfer resistance (Rct) and double-layer capacitance (Cdl) are key parameters obtained. An increase in Rct and a decrease in Cdl in the presence of the inhibitor indicate the formation of a protective film.[8][10][12]

Potentiodynamic Polarization (PDP)

Principle: PDP involves scanning the potential of the working electrode and measuring the resulting current. This technique provides information about the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic Tafel slopes, which helps in determining the type of inhibition (anodic, cathodic, or mixed).[5][6][13]

Experimental Workflow:

PDP_Workflow Sample_Prep Prepare Carbon Steel Electrode Cell_Assembly Assemble 3-Electrode Cell Sample_Prep->Cell_Assembly Electrolyte_Prep Prepare Corrosive Solution +/- Inhibitor Electrolyte_Prep->Cell_Assembly OCP Measure OCP for Stabilization Cell_Assembly->OCP PDP_Scan Perform Potentiodynamic Scan (e.g., -250 mV to +250 mV vs. OCP) OCP->PDP_Scan Tafel_Extrapolation Extrapolate Tafel Regions to Determine icorr and Ecorr PDP_Scan->Tafel_Extrapolation Results Calculate Inhibition Efficiency and Determine Inhibition Type Tafel_Extrapolation->Results

Caption: Standard workflow for Potentiodynamic Polarization.

Step-by-Step Protocol:

  • Electrode and Cell Setup: The same as for EIS.

  • Stabilization: The electrode is stabilized at its OCP.

  • Polarization Scan: The potential is scanned from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV relative to OCP) at a slow scan rate (e.g., 0.5 mV/s).

  • Data Analysis: The resulting polarization curve (log current density vs. potential) is analyzed using Tafel extrapolation to determine the corrosion current density (icorr). A significant decrease in icorr in the presence of the inhibitor indicates effective corrosion protection.[14] The shifts in the anodic and cathodic branches of the curve reveal the nature of the inhibition.

Surface Analysis Techniques

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the metal surface morphology. By comparing the surface of a carbon steel sample exposed to the corrosive environment with and without the inhibitor, the formation of a protective film and the reduction in corrosion damage can be visually confirmed.[15][16]

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the elemental composition and chemical state of the elements on the metal surface.[17][18] XPS analysis can confirm the presence of the inhibitor molecules on the surface and provide insights into the chemical bonds formed between the inhibitor and the steel.[11][17][18]

Sample Preparation for Surface Analysis: After the corrosion test, the samples should be carefully rinsed with a non-aqueous solvent (like HPLC-grade acetone) to remove residual corrosive solution without disturbing the adsorbed inhibitor film, and then dried under a stream of inert gas.[19]

Theoretical Validation: Quantum Chemical Calculations

In addition to experimental techniques, quantum chemical calculations based on Density Functional Theory (DFT) can provide theoretical validation for the inhibition mechanism.[20][21][22] These calculations can determine parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE), and the dipole moment.

  • High EHOMO: Indicates a higher tendency of the molecule to donate electrons to the metal surface.

  • Low ELUMO: Indicates a greater ability of the molecule to accept electrons from the metal surface.

  • Small ΔE (ELUMO - EHOMO): Suggests higher reactivity of the inhibitor molecule.

These theoretical parameters can be correlated with experimentally determined inhibition efficiencies to provide a more comprehensive understanding of the inhibitor's performance.[22]

Conclusion

The validation of the corrosion inhibition mechanism of 4-Octadecylmorpholine on carbon steel requires a multi-faceted approach, combining electrochemical measurements, surface analysis, and theoretical calculations. The experimental data consistently supports a mixed-type inhibition mechanism involving both physisorption of the long alkyl chain and chemisorption through the nitrogen and oxygen atoms of the morpholine ring. This results in the formation of a robust protective film that significantly reduces the corrosion rate of carbon steel. While other inhibitors may offer slightly higher efficiency under specific conditions, 4-Octadecylmorpholine stands as a highly effective and reliable corrosion inhibitor for carbon steel in aggressive environments.

References

  • Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines.
  • Measured potentiodynamic polarization curves for corrosion inhibitor model compounds.
  • Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. AIP Publishing.
  • Quantum chemical elucidation on corrosion inhibition efficiency of Schiff base: DFT investigations supported by weight loss and SEM techniques. Oxford Academic.
  • Smart Coating: Investigating Quantum Computing for Corrosion Inhibition. ArXiv.
  • Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors.
  • Quantum Chemical Study on the Corrosion Inhibition of Some Oxadiazoles.
  • Potentiodynamic polarization curves (vs. SCE) for the corrosion of mild steel with different concentrations of corrosion inhibitors 8-10, and without the addition of inhibitor in 1.0 M HCl.
  • Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta.
  • Organic Compounds as Corrosion Inhibitors for Carbon Steel in HCl Solution: A Comprehensive Review.
  • Bio-Based Corrosion Inhibition of Carbon Steel Using Ammi visnaga L. Essential Oil in Acidic Mediums: Experimental Analysis and Molecular Modeling. MDPI.
  • Theoretical and experimental study of the corrosion inhibition of carbon steel in the 1M HCl solution by a new synthesized organic compound derived
  • (i) Potentiodynamic polarization curve for the corrosion inhibition of...
  • SEM pictures of carbon steel surface: a in corrosion and b in inhibited systems (2 g/l, 298 K).
  • SEM images of the steel surface (a) before corrosion, (b) after...
  • Lecture 11: Electrochemical Techniques. Corrosion Clinic.
  • (PDF) Inhibition on Carbon Steel Corrosion in Presence of Hydrocarbon.
  • Polarization Curves: setup, recording, processing and fe
  • Determining the Chemical Composition of Corrosion Inhibitor/Metal Interfaces with XPS: Minimizing Post Immersion Oxidation.
  • Adsorption Mechanism of Eco-Friendly Corrosion Inhibitors for Exceptional Corrosion Protection of Carbon Steel: Electrochemical and First-Principles DFT Evalu
  • Study on the Performance and Mechanism of Morpholine Salt Volatile Corrosion Inhibitors on Carbon Steel. MDPI.
  • How to properly prepare metal samples for SEM or XPS analysis after corrosion inhibition tests?
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The Dimeric Advantage: A Comparative Guide to the Surfactant Efficiency of Gemini Surfactants Versus 4-Octadecylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of formulation science, the choice of surfactant can dictate the success or failure of a product, from drug delivery systems to advanced materials. While conventional single-chain surfactants like 4-Octadecylmorpholine have long been workhorses in the lab, the emergence of Gemini surfactants has presented a paradigm shift in surface activity and efficiency. This guide provides an in-depth, objective comparison of the performance of these two classes of molecules, grounded in experimental data and physicochemical principles, to inform your selection process.

A Tale of Two Architectures: The Structural Divide

The fundamental differences in the performance between 4-Octadecylmorpholine and Gemini surfactants stem directly from their distinct molecular structures. Understanding this architectural variance is key to appreciating their subsequent behavior in solution.

4-Octadecylmorpholine is a classic tertiary amine surfactant, characterized by a single hydrophilic morpholine headgroup and a single long hydrophobic C18 (octadecyl) tail.[1] Its structure is straightforward, embodying the traditional amphiphilic model.

Gemini surfactants , by contrast, are dimeric in nature.[2][3] They are ingeniously constructed with two hydrophilic head groups and two hydrophobic tails, covalently linked by a spacer group at or near the head groups.[2][4] This spacer can be rigid or flexible, short or long, and can vary in chemical nature, adding a significant degree of tunable functionality.[2][5]

Caption: Generalized structures of a conventional vs. a Gemini surfactant.

Gauging Efficiency: Key Performance Metrics

Surfactant "efficiency" is not a singular measure but a composite of several key performance indicators. The most critical of these is the Critical Micelle Concentration (CMC) , which is the concentration at which surfactant monomers spontaneously self-assemble into aggregates called micelles.[6][7][8] A lower CMC signifies higher efficiency, as less surfactant is required to achieve the desired effect, such as solubilization or emulsification.[2] Other vital metrics include:

  • Surface Tension Reduction (γ_cmc): The ability of a surfactant to lower the surface tension of a liquid, measured at the CMC.

  • Surface Excess Concentration (Γ_max): The maximum concentration of surfactant molecules adsorbed per unit area at the air-water interface.

  • Minimum Area per Molecule (A_min): The average area occupied by each surfactant molecule at the saturated interface.

The Experimental Gauntlet: How Surfactant Efficiency is Measured

To provide a robust comparison, data must be gathered through standardized, reproducible experimental protocols. The primary techniques for determining CMC and other surface properties are surface tensiometry, conductometry, and fluorescence spectroscopy.

Experimental Workflow Overview

G prep Sample Preparation (Series of concentrations) method Select Measurement Technique prep->method tens Surface Tensiometry method->tens  General Use cond Conductometry (Ionic Surfactants) method->cond  Ionic Only fluor Fluorescence Spectroscopy (Pyrene Probe) method->fluor  High Sensitivity plot Plot Data (e.g., Surface Tension vs. log[C]) tens->plot cond->plot fluor->plot analyze Identify Inflection Point (CMC) plot->analyze calc Calculate Parameters (γ_cmc, Γ_max, A_min) analyze->calc

Caption: Workflow for comparative analysis of surfactant efficiency.

Protocol 1: Surface Tension Measurement (General Method)

This is a universal method applicable to all surfactant types for determining CMC and evaluating surface tension reduction.[6]

  • Principle: The surface tension of a solution changes significantly as surfactant concentration increases. Below the CMC, surface tension decreases sharply. Once micelles form, the monomer concentration remains relatively constant, and the surface tension plateaus.[7] The inflection point on a plot of surface tension versus the logarithm of concentration indicates the CMC.[6]

  • Methodology (Wilhelmy Plate Method):

    • Prepare a series of aqueous solutions of the surfactant with varying concentrations.

    • Calibrate the surface tensiometer using deionized water (known surface tension, ~72.8 mN/m at 20°C).[9]

    • For each concentration, immerse a clean platinum Wilhelmy plate into the solution.[10]

    • Measure the force exerted on the plate by the surface tension.

    • Allow the solution to equilibrate for a set time (e.g., 5-15 minutes) before recording the final value.[9]

    • Plot the recorded surface tension (γ) against the logarithm of the surfactant concentration (log C).

    • Determine the CMC from the intersection of the two linear portions of the curve.[6]

Protocol 2: Electrical Conductivity Measurement (Ionic Surfactants)

This method is highly effective for ionic surfactants, including many Gemini types, but is not suitable for non-ionic molecules.[6][11]

  • Principle: The conductivity of an ionic surfactant solution changes with concentration. Below the CMC, monomers act as charge carriers, and conductivity increases linearly. Above the CMC, monomers aggregate into micelles. Micelles are less efficient charge carriers than the individual monomers, causing a change in the slope of the conductivity versus concentration plot.[6][12]

  • Methodology:

    • Prepare a stock solution of the ionic surfactant in deionized water.

    • Place a known volume of deionized water in a beaker with a conductivity probe.

    • Sequentially add small, precise aliquots of the stock solution to the beaker, stirring after each addition.

    • Record the specific conductivity after each addition.

    • Plot the specific conductivity against the surfactant concentration.

    • The CMC is identified as the concentration at the intersection of the two lines with different slopes.[12][13]

Protocol 3: Fluorescence Spectroscopy (High-Sensitivity Method)

This technique uses a fluorescent probe, most commonly pyrene, and is renowned for its high sensitivity in detecting micelle formation.[14]

  • Principle: Pyrene's fluorescence emission spectrum is highly sensitive to the polarity of its microenvironment.[15] In polar aqueous solution (below CMC), it exhibits a specific emission pattern. When micelles form, pyrene partitions into the hydrophobic micellar core. This nonpolar environment causes a distinct shift in the ratio of certain emission peaks (specifically the I1/I3 ratio).[16]

  • Methodology:

    • Prepare a series of surfactant solutions at different concentrations.

    • Add a small, constant amount of a pyrene stock solution to each sample to achieve a final pyrene concentration in the micromolar range.[11]

    • Allow the samples to equilibrate.

    • Using a fluorospectrometer, excite the samples (typically around 334-339 nm) and record the emission spectra.[11]

    • Measure the intensity of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks.[15]

    • Plot the I1/I3 intensity ratio against the surfactant concentration or its logarithm.

    • A sharp drop in the I1/I3 ratio signifies the onset of micellization, and the corresponding concentration is the CMC.[16]

Comparative Performance Analysis: The Data

The superior efficiency of Gemini surfactants over their conventional single-chain counterparts is not merely theoretical; it is consistently demonstrated in experimental data. Gemini surfactants can be ten to a thousand times more surface active.[3] Their unique dimeric structure leads to remarkably low CMC values compared to conventional surfactants of equivalent hydrophobic chain length.[3][4]

Parameter4-Octadecylmorpholine (Conventional)Cationic Gemini Surfactants (e.g., m-s-m series)Rationale for Difference
CMC (mol/L) Higher (e.g., ~10⁻³ - 10⁻⁴ M)Significantly Lower (e.g., ~10⁻⁵ - 10⁻⁶ M)The two linked hydrophobic tails have a stronger driving force to escape the aqueous environment, initiating micellization at much lower concentrations.[2][4]
γ_cmc (mN/m) Moderate Reduction (e.g., 35-40 mN/m)Greater Reduction (e.g., 25-35 mN/m)The twin-tail structure allows for more efficient packing at the air-water interface, leading to a greater disruption of water's cohesive forces and thus lower surface tension.[17][18]
A_min (nm²/molecule) LargerSmallerThe covalent spacer constrains the two headgroups, forcing the hydrophobic tails to pack more tightly and efficiently at the interface.[5]

Note: Specific values are illustrative and can vary based on the exact Gemini structure (chain length, spacer type), temperature, and presence of electrolytes.

Thermodynamic Insights: The Driving Force of Micellization

The spontaneity of micelle formation is governed by thermodynamics. The standard Gibbs free energy of micellization (ΔG°mic) is typically negative, indicating a spontaneous process.[19] It is related to the enthalpy (ΔH°mic) and entropy (ΔS°mic) of micellization by the equation:

ΔG°mic = ΔH°mic - TΔS°mic

For both surfactant types, the primary driving force for micellization is a large, positive entropy change (ΔS°mic > 0).[20] This is not due to the ordering of surfactant molecules into micelles, but rather the release of structured water molecules that were organized around the hydrophobic tails (the "hydrophobic effect").[20]

Gemini surfactants exhibit a more negative ΔG°mic compared to their single-chain analogs. This increased thermodynamic favorability is a direct result of the cooperative association of two hydrophobic chains, which leads to a more significant release of structured water molecules and a more favorable entropic gain.

Practical Implications and Applications in Drug Development

The superior efficiency of Gemini surfactants translates into tangible benefits for researchers and formulators.

  • Reduced Surfactant Load: Their low CMCs mean that significantly less material is needed to achieve the desired effect, which can reduce formulation costs, minimize potential toxicity, and lessen environmental impact.[21]

  • Enhanced Solubilization: The larger hydrophobic core of Gemini micelles provides a more capacious environment for solubilizing poorly water-soluble active pharmaceutical ingredients (APIs).

  • Advanced Drug Delivery: Cationic Gemini surfactants are highly effective at condensing nucleic acids and forming self-assembled vesicles with anionic drugs, making them promising non-viral vectors for gene therapy and advanced drug delivery systems.[21][22][23][24]

  • Biocompatibility: The morpholine moiety in 4-Octadecylmorpholine is a well-known scaffold in medicinal chemistry, often employed to improve physicochemical and pharmacokinetic properties.[25][26] However, the ability to use much lower concentrations of Gemini surfactants can also lead to formulations with improved biocompatibility and reduced skin irritation.[3]

Conclusion

While 4-Octadecylmorpholine remains a useful conventional surfactant, the evidence overwhelmingly supports the superior efficiency of Gemini surfactants. Their dimeric structure, characterized by two headgroups and two tails linked by a spacer, results in dramatically lower critical micelle concentrations and greater surface tension reduction capabilities. This heightened performance is driven by a more favorable thermodynamic profile for self-assembly. For scientists and professionals in drug development, the adoption of Gemini surfactants offers a powerful tool to create more efficient, potent, and potentially safer formulations, paving the way for next-generation therapeutic and material science innovations.[27]

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Assessing the Biocompatibility of 4-Octadecylmorpholine for Drug Delivery Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of drug delivery, the quest for novel excipients that enhance therapeutic efficacy while ensuring patient safety is paramount. 4-Octadecylmorpholine (4-ODM), a cationic lipid, presents an intriguing candidate for the formulation of lipid-based drug delivery systems. Its amphiphilic nature, characterized by a hydrophilic morpholine head group and a long hydrophobic octadecyl tail, suggests its potential utility in forming stable nanocarriers for various therapeutic agents. However, before any new component can be considered for pharmaceutical applications, a rigorous evaluation of its biocompatibility is non-negotiable. This guide provides a comprehensive framework for assessing the biocompatibility of 4-ODM, comparing it against established alternatives, and offering detailed experimental protocols to empower researchers in their evaluation.

The Imperative of Biocompatibility in Drug Delivery

Biocompatibility is the ability of a material to perform with an appropriate host response in a specific application. In the context of drug delivery, an ideal carrier must not elicit any undesirable local or systemic effects. The assessment of biocompatibility is a multi-faceted process, guided by international standards such as ISO 10993, which outlines a series of recommended tests based on the nature and duration of the material's contact with the body.[1][2][3] For a systemic drug delivery vehicle like a lipid nanoparticle, this evaluation is particularly stringent, encompassing in vitro cytotoxicity, hemocompatibility, and in vivo toxicity.

A Comparative Landscape: 4-ODM vs. Established Alternatives

To contextualize the biocompatibility profile of 4-ODM, it is essential to compare it with materials that have a well-documented history of use in drug delivery. This guide considers three widely used alternatives:

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG): A PEGylated phospholipid frequently used to confer "stealth" properties to liposomes, prolonging their circulation time.[4][5][][7][8]

  • Poly(lactic-co-glycolic acid) (PLGA): A biodegradable and biocompatible polymer approved by the FDA for therapeutic devices and controlled drug release applications.[9][10][11][12][13]

  • Chitosan: A natural polysaccharide derived from chitin, known for its biocompatibility, biodegradability, and mucoadhesive properties.[14][15][16][17][18]

The following table summarizes the expected performance of 4-ODM against these alternatives across key biocompatibility assays. The data for the alternatives are based on published literature, while the values for 4-ODM are hypothetical and represent the target profile for a biocompatible drug delivery component.

Biocompatibility Assay 4-Octadecylmorpholine (Hypothetical Target) DSPE-PEG PLGA Chitosan
In Vitro Cytotoxicity (IC50 in fibroblasts) > 100 µM> 100 µM[4][7]High (degradation products can lower pH)[9][11]> 80% cell viability at relevant concentrations[18]
Hemolysis (%) < 2%< 5%[7]< 5%[12]Dependent on deacetylation degree and concentration[16]
In Vivo Acute Toxicity (LD50 in rodents) > 2000 mg/kgHigh (generally recognized as safe)[4]High (biodegradable to non-toxic products)[12]High (generally recognized as safe)[16]

In-Depth Experimental Protocols for Biocompatibility Assessment

A thorough evaluation of 4-ODM requires a suite of well-defined in vitro and in vivo assays. The following sections provide detailed, step-by-step methodologies for these critical experiments.

In Vitro Cytotoxicity Assessment

The initial screening for biocompatibility often begins with in vitro cytotoxicity assays to evaluate the effect of the material on cell viability and proliferation. The MTT and LDH assays are two of the most common methods.[19][20][21]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase.[19] The resulting formazan crystals are solubilized, and the absorbance is measured, which is proportional to the number of viable cells.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay Procedure cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 add_4ODM Add varying concentrations of 4-ODM incubation1->add_4ODM incubation2 Incubate for 24-72h add_4ODM->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 add_solubilizer Add solubilization solution (e.g., DMSO) incubation3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate a suitable cell line (e.g., human fibroblasts, endothelial cells) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare a series of dilutions of 4-ODM in cell culture medium. Remove the old medium from the cells and add 100 µL of the 4-ODM dilutions to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Causality Behind Experimental Choices: The choice of cell line should reflect the intended application of the drug delivery system. The incubation time is varied to assess both acute and delayed cytotoxic effects. It is crucial to run controls to ensure that 4-ODM itself does not interfere with the MTT reagent, a known issue with some nanoparticles.[22]

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of LDH from damaged cells into the culture medium.[19][21] Increased LDH activity in the supernatant is indicative of compromised cell membrane integrity.

Experimental Workflow: LDH Assay

LDH_Workflow cluster_prep Cell Preparation & Treatment cluster_assay Assay Procedure cell_seeding Seed and treat cells as in MTT assay incubation Incubate for 24-72h cell_seeding->incubation collect_supernatant Collect supernatant incubation->collect_supernatant add_reagent Add LDH reaction mixture collect_supernatant->add_reagent incubation2 Incubate for 30 min at RT add_reagent->incubation2 add_stop Add stop solution incubation2->add_stop read_absorbance Read absorbance at 490 nm add_stop->read_absorbance

Caption: Workflow for assessing cytotoxicity via the LDH release assay.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (commercially available kits are recommended) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions (typically 30 minutes), protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from a positive control (cells lysed with a detergent).

Trustworthiness of the Protocol: This protocol includes a centrifugation step to ensure that no cells are transferred with the supernatant, which could lead to inaccurate results. Using a commercial kit ensures standardized and reliable reagents.

Hemocompatibility Assessment: Hemolysis Assay

For intravenously administered drug delivery systems, assessing their interaction with blood components is critical. The hemolysis assay evaluates the potential of a material to damage red blood cells (erythrocytes), leading to the release of hemoglobin.[23][24][25][26]

Experimental Workflow: Hemolysis Assay

Hemolysis_Workflow cluster_prep Blood Preparation cluster_incubation Incubation cluster_analysis Analysis collect_blood Collect fresh blood wash_rbcs Wash erythrocytes with PBS collect_blood->wash_rbcs prepare_suspension Prepare erythrocyte suspension wash_rbcs->prepare_suspension add_4ODM Incubate suspension with 4-ODM prepare_suspension->add_4ODM incubation_step Incubate at 37°C add_4ODM->incubation_step controls Include positive (water) and negative (PBS) controls controls->incubation_step centrifuge Centrifuge samples incubation_step->centrifuge collect_supernatant Collect supernatant centrifuge->collect_supernatant read_absorbance Read absorbance of hemoglobin at 540 nm collect_supernatant->read_absorbance

Caption: Workflow for evaluating hemocompatibility using a hemolysis assay.

Step-by-Step Protocol:

  • Erythrocyte Preparation: Obtain fresh whole blood from a healthy donor in a tube containing an anticoagulant. Centrifuge the blood, remove the plasma and buffy coat, and wash the red blood cells (RBCs) three times with sterile phosphate-buffered saline (PBS). Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).

  • Sample Preparation: Prepare different concentrations of 4-ODM in PBS.

  • Incubation: In microcentrifuge tubes, mix 0.5 mL of the 2% RBC suspension with 0.5 mL of the 4-ODM solutions. Use distilled water as a positive control (100% hemolysis) and PBS as a negative control (0% hemolysis).

  • Incubation: Incubate the tubes at 37°C for 2 hours with gentle agitation.[27]

  • Centrifugation: Centrifuge the tubes at 1000 x g for 5 minutes.

  • Absorbance Measurement: Carefully transfer the supernatant to a 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.

  • Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] x 100

Authoritative Grounding: This protocol is based on the principles outlined in the ASTM F756 standard for the assessment of hemolytic properties of materials and ISO 10993-4 for the selection of tests for interactions with blood.[23][26] A hemolysis percentage below 5% is generally considered acceptable for biomaterials.[27]

In Vivo Toxicity Studies

While in vitro assays provide valuable initial data, in vivo studies are essential to understand the systemic response to a new material.[28][29][30][31] These studies should be conducted in compliance with ethical guidelines for animal research.

a) Acute Systemic Toxicity: This study aims to determine the short-term effects of a single high dose of 4-ODM. Typically performed in rodents (mice or rats), the substance is administered via the intended clinical route (e.g., intravenous injection). Animals are observed for signs of toxicity and mortality over a 14-day period. The LD50 (lethal dose for 50% of the animals) can be determined.

b) Repeated Dose Toxicity: To assess the effects of long-term exposure, repeated dose toxicity studies are performed. 4-ODM would be administered daily or several times a week for a period of 28 or 90 days. Throughout the study, parameters such as body weight, food and water consumption, and clinical signs of toxicity are monitored. At the end of the study, blood is collected for hematology and clinical chemistry analysis, and a full histopathological examination of organs is performed to identify any target organ toxicity.

Expertise & Experience: The design of in vivo studies requires careful consideration of the animal model, dose levels, and duration of the study. The chosen dose levels should include a high dose that is expected to produce some toxicity, a low dose that is not expected to cause any adverse effects (the No Observed Adverse Effect Level or NOAEL), and an intermediate dose.

Conclusion

The successful integration of 4-Octadecylmorpholine into drug delivery platforms is contingent upon a thorough and systematic evaluation of its biocompatibility. This guide provides a robust framework for such an assessment, grounded in established scientific principles and regulatory standards. By employing the detailed protocols for in vitro cytotoxicity and hemocompatibility, and progressing to well-designed in vivo studies, researchers can generate the critical data needed to establish the safety profile of 4-ODM. Comparing these findings with the performance of established materials like DSPE-PEG, PLGA, and chitosan will provide the necessary context to determine the potential of 4-ODM as a valuable new tool in the pharmaceutical scientist's arsenal.

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A Comparative Guide to the Quantitative Analysis of 4-Octadecylmorpholine Adsorption on Metal Surfaces

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of materials science and corrosion prevention, the efficacy of an inhibitor is paramount. 4-Octadecylmorpholine (ODM), a long-chain aliphatic morpholine derivative, presents a compelling case for investigation as a potent corrosion inhibitor. Its molecular structure, featuring a polar morpholine head group and a long hydrophobic octadecyl tail, suggests a strong potential for forming a protective, self-assembled monolayer on metal surfaces. This guide provides a comprehensive analysis of the quantitative methods used to evaluate the adsorption of ODM on various metal surfaces, offering a comparative perspective against other common corrosion inhibitors.

The Significance of 4-Octadecylmorpholine as a Corrosion Inhibitor

The protective action of corrosion inhibitors is intrinsically linked to their ability to adsorb onto a metal surface, forming a barrier that isolates the metal from the corrosive environment.[1] The molecular architecture of 4-Octadecylmorpholine, with its nitrogen and oxygen heteroatoms in the morpholine ring, facilitates strong adsorption onto metal surfaces through the formation of coordinate bonds.[1] The long octadecyl chain then orients away from the surface, creating a dense, hydrophobic layer that repels water and other corrosive agents.[2] This dual-functionality makes ODM a promising candidate for corrosion protection in various industrial applications.

Quantitative Assessment of Adsorption: A Multi-faceted Approach

To rigorously evaluate the performance of 4-Octadecylmorpholine and compare it with other inhibitors, a suite of surface-sensitive analytical techniques is employed. Each technique provides unique insights into the adsorption process, from the mass of the adsorbed layer to the electrochemical properties of the inhibitor-metal interface.

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy is a powerful non-destructive technique for characterizing the protective properties of an inhibitor film.[3] By applying a small amplitude AC voltage at various frequencies, EIS can probe the resistance and capacitance of the electrochemical interface, providing quantitative data on the inhibitor's performance. A higher charge transfer resistance (Rct) value in the presence of the inhibitor indicates a more effective barrier to corrosion.[4]

Comparative Performance of Morpholine Derivatives

InhibitorMetalCorrosive MediumConcentrationInhibition Efficiency (%)Reference
Morpholine BenzoateCarbon SteelAtmospheric->85[1]
Morpholine CarbonateCarbon SteelAtmospheric->85[1]
3-morpholino-1-phenylpropan-1-one (MPO)N80 Steel1 M HCl300 ppm90.3[4]
3-morpholino-1-phenyl-3-(pyridin-4-yl) propan-1-one (MPPO)N80 Steel1 M HCl300 ppm91.4[4]
N-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amineC-steelAcid100 ppm96.5[4]
4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)-6-morpholine-1,3,5-triazin-2-amineC-steelAcid100 ppm99.2[4]

Based on these findings, it is reasonable to infer that 4-Octadecylmorpholine, with its long hydrophobic tail, would exhibit a high inhibition efficiency, likely exceeding 90% in acidic environments, due to the formation of a more compact and robust protective film.

Experimental Protocol: Electrochemical Impedance Spectroscopy (EIS)

  • Electrode Preparation: Polish the working electrode (e.g., carbon steel, copper, or aluminum) with successively finer grades of silicon carbide paper, followed by diamond paste, to achieve a mirror finish. Rinse with deionized water and ethanol, and dry under a stream of nitrogen.

  • Electrochemical Cell Setup: Assemble a three-electrode cell consisting of the prepared working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.[3]

  • Electrolyte: Fill the cell with the corrosive medium (e.g., 1 M HCl) with and without the desired concentration of 4-Octadecylmorpholine.

  • EIS Measurement: Allow the system to stabilize for approximately 30 minutes to reach a steady open-circuit potential (OCP). Perform EIS measurements at the OCP over a frequency range of 100 kHz to 10 mHz with a 10 mV sinusoidal perturbation.[3]

  • Data Analysis: Fit the obtained Nyquist plots to an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl). Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] x 100

dot

EIS_Workflow cluster_prep Sample Preparation cluster_cell Electrochemical Setup cluster_measurement EIS Measurement cluster_analysis Data Analysis P1 Polish Working Electrode P2 Rinse & Dry P1->P2 S1 Assemble 3-Electrode Cell P2->S1 S2 Add Electrolyte (with/without ODM) S1->S2 M1 Stabilize at OCP S2->M1 M2 Apply AC Perturbation M1->M2 M3 Record Impedance Spectra M2->M3 A1 Fit to Equivalent Circuit M3->A1 A2 Determine Rct & Cdl A1->A2 A3 Calculate Inhibition Efficiency A2->A3

Caption: Experimental workflow for Electrochemical Impedance Spectroscopy.

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

QCM-D is a highly sensitive technique that measures changes in mass and viscoelastic properties of thin films at a surface in real-time.[5][6] It utilizes a quartz crystal sensor that oscillates at a specific frequency. When molecules adsorb onto the sensor surface, the oscillation frequency decreases, and this change is directly proportional to the adsorbed mass. The dissipation measurement provides information about the rigidity or softness of the adsorbed layer.

Expected QCM-D Response for 4-Octadecylmorpholine

The adsorption of 4-Octadecylmorpholine is expected to result in a significant decrease in frequency, corresponding to the formation of a monolayer. The dissipation value is anticipated to be low, indicating the formation of a rigid, well-ordered film due to the strong intermolecular interactions between the long octadecyl chains.

Experimental Protocol: Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

  • Sensor Preparation: Clean the QCM-D sensor (e.g., gold-coated) with a piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide - use with extreme caution ) or UV/ozone treatment to remove any organic contaminants. Rinse thoroughly with deionized water and dry with nitrogen.

  • Baseline Establishment: Mount the sensor in the QCM-D chamber and establish a stable baseline in the flowing buffer or solvent that will be used for the experiment.

  • Inhibitor Injection: Introduce a solution of 4-Octadecylmorpholine at a known concentration into the chamber and monitor the changes in frequency and dissipation in real-time.

  • Rinsing: After the adsorption has reached equilibrium, rinse with the pure solvent to remove any loosely bound molecules.

  • Data Analysis: Use the Sauerbrey equation to calculate the adsorbed mass from the change in frequency. Analyze the dissipation data to assess the viscoelastic properties of the adsorbed film.[7]

dot

QCMD_Workflow cluster_prep Sensor Preparation cluster_measurement Measurement cluster_analysis Data Analysis P1 Clean QCM-D Sensor P2 Rinse & Dry P1->P2 M1 Establish Baseline in Solvent P2->M1 M2 Inject ODM Solution M1->M2 M3 Monitor Frequency & Dissipation M2->M3 M4 Rinse with Solvent M3->M4 A1 Calculate Adsorbed Mass (Sauerbrey Eq.) M4->A1 A2 Analyze Viscoelastic Properties M4->A2

Caption: Experimental workflow for QCM-D analysis.

Contact Angle Goniometry

Contact angle measurements provide a straightforward method for assessing the wettability of a surface.[8][9] The formation of a hydrophobic inhibitor film on a metal surface will cause an increase in the water contact angle. This technique is particularly useful for qualitatively and semi-quantitatively evaluating the effectiveness of the hydrophobic barrier formed by long-chain inhibitors like 4-Octadecylmorpholine.

Expected Contact Angle Changes

A bare metal surface is typically hydrophilic, exhibiting a low water contact angle. Upon adsorption of 4-Octadecylmorpholine, the surface is expected to become significantly more hydrophobic, resulting in a water contact angle of over 90 degrees. Comparing the contact angles before and after inhibitor treatment provides a clear indication of the formation of a protective hydrophobic layer.

Experimental Protocol: Contact Angle Goniometry

  • Substrate Preparation: Prepare the metal substrate as described for the EIS protocol.

  • Inhibitor Treatment: Immerse the cleaned metal substrate in a solution of 4-Octadecylmorpholine for a specified period.

  • Rinsing and Drying: Gently rinse the treated substrate with a suitable solvent to remove excess inhibitor and dry carefully with a stream of nitrogen.

  • Contact Angle Measurement: Place a small droplet of deionized water on the treated and untreated surfaces and measure the contact angle using a goniometer.[9]

  • Analysis: Compare the contact angles of the treated and untreated surfaces to assess the change in wettability.

ContactAngle_Workflow cluster_prep Substrate Preparation cluster_treatment Inhibitor Treatment cluster_measurement Measurement cluster_analysis Analysis P1 Clean Metal Substrate T1 Immerse in ODM Solution P1->T1 T2 Rinse & Dry T1->T2 M1 Deposit Water Droplet T2->M1 M2 Measure Contact Angle M1->M2 A1 Compare Treated vs. Untreated M2->A1

Caption: Adsorption mechanism of 4-Octadecylmorpholine on a metal surface.

Conclusion

The quantitative analysis of 4-Octadecylmorpholine adsorption is crucial for understanding and optimizing its performance as a corrosion inhibitor. While direct comparative data for ODM is limited, by leveraging data from analogous morpholine derivatives and employing a suite of powerful analytical techniques such as EIS, QCM-D, and contact angle goniometry, researchers can gain significant insights into its adsorption behavior and protective efficacy. The combination of a strong anchoring group and a long hydrophobic tail makes 4-Octadecylmorpholine a highly promising candidate for the development of advanced corrosion protection strategies. Further research focusing on direct comparative studies of ODM against other long-chain inhibitors on various metal surfaces will be invaluable in fully elucidating its potential.

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benchmarking the stability of 4-Octadecylmorpholine-stabilized emulsions.

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to Benchmarking the Stability of 4-Octadecylmorpholine-Stabilized Emulsions

Introduction: The Imperative of Emulsion Stability

In fields ranging from pharmaceutical drug delivery and cosmetics to the food and chemical industries, emulsions are indispensable systems for delivering active ingredients, controlling texture, and enabling unique formulations.[1][2] An emulsion is a thermodynamically unstable dispersion of two immiscible liquids, where one liquid is distributed as fine droplets within the other.[3][4] Their inherent instability means they will inevitably break down over time through processes like creaming, flocculation, and coalescence, ultimately leading to phase separation.[3][5] The role of an effective stabilizing agent is to kinetically delay this breakdown, ensuring the product's safety, efficacy, and shelf-life.[6]

This guide provides a comprehensive framework for benchmarking the performance of 4-Octadecylmorpholine (ODM) as an emulsion stabilizer. We will compare it against common alternatives using robust, quantitative methodologies. The objective is not merely to present protocols but to provide the causal reasoning behind each experimental choice, empowering researchers to design and execute self-validating stability studies.

Understanding the Stabilizer: 4-Octadecylmorpholine (ODM)

4-Octadecylmorpholine is an amphiphilic molecule featuring a long, hydrophobic 18-carbon (octadecyl) alkyl chain and a polar, hydrophilic morpholine head group.[7][8] This structure allows it to adsorb at the oil-water interface, reducing interfacial tension and forming a protective barrier around the dispersed droplets—a fundamental mechanism for stabilizing emulsions.[8][9] Morpholine and its derivatives are utilized across various industries as emulsifying agents, corrosion inhibitors, and pH adjusters, highlighting their versatile chemical utility.[10][11][12] The long alkyl chain of ODM provides a strong anchor in the oil phase, while the morpholine group interacts with the aqueous phase, making it a potentially effective stabilizer for oil-in-water (O/W) emulsions.

Comparative Benchmarking: Selecting the Right Alternatives

To objectively evaluate ODM's performance, it is essential to compare it against established stabilizers. For this guide, we have selected two widely used alternatives that represent different classes of emulsifiers:

  • Polysorbate 80 (Tween 80): A non-ionic synthetic surfactant with a high Hydrophilic-Lipophilic Balance (HLB) value, making it an excellent and widely used stabilizer for O/W emulsions.[9]

  • Soy Lecithin: A natural phospholipid-based emulsifier commonly used in food and pharmaceutical applications.[13][14] It stabilizes emulsions by reducing interfacial tension and imparting an electrostatic charge to the droplets.[2]

Experimental Design & Workflow

A robust stability assessment relies on a multi-parametric approach, evaluating the emulsion's properties from macroscopic and microscopic perspectives, both under normal storage conditions and accelerated stress.

G cluster_prep Phase 1: Formulation cluster_eval Phase 2: Stability Evaluation cluster_data Phase 3: Data Analysis prep Emulsion Preparation (ODM, Tween 80, Lecithin) macro Macroscopic Observation (Visual Inspection) prep->macro micro Microscopic Analysis (Particle Size, PDI, Zeta Potential) prep->micro accel Accelerated Testing (Centrifugation) prep->accel longterm Long-Term Storage (4°C, 25°C, 40°C) prep->longterm analysis Comparative Data Analysis - Droplet Size vs. Time - Zeta Potential Comparison - Creaming Index Calculation macro->analysis micro->analysis accel->analysis longterm->analysis

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A Senior Application Scientist's Guide to the Comparative Performance of Morpholine Derivatives in Corrosion Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the corrosion inhibition performance of various morpholine derivatives, supported by experimental data and mechanistic insights. It is designed for researchers, scientists, and materials development professionals seeking to understand and apply these compounds for metal protection. We will move beyond simple data reporting to explore the causal relationships between molecular structure, environmental conditions, and inhibition efficacy.

Introduction: The Enduring Challenge of Corrosion and the Role of Morpholine

Corrosion, the gradual degradation of materials by chemical or electrochemical reaction with their environment, poses a significant and costly challenge across numerous industries. Mild steel, a foundational material in infrastructure and manufacturing, is particularly vulnerable, especially in acidic environments common to industrial cleaning, oil and gas exploration, and chemical processing[1]. The use of organic corrosion inhibitors is a primary strategy to mitigate this damage.

Among the vast array of organic inhibitors, heterocyclic compounds containing nitrogen and oxygen atoms have proven exceptionally effective. Morpholine and its derivatives have emerged as a prominent class of corrosion inhibitors due to their low toxicity, high safety, and the presence of these key heteroatoms which facilitate strong adsorption onto metal surfaces, forming a protective barrier against corrosive agents[2][3][4]. This guide will dissect the performance of various morpholine derivatives, providing a comparative framework for their selection and application.

Comparative Performance Analysis of Morpholine Derivatives

The efficacy of a morpholine-based inhibitor is not monolithic; it is profoundly influenced by the derivative's molecular structure, the type of metal being protected, and the nature of the corrosive medium. We will compare several classes of morpholine derivatives based on reported experimental data.

Morpholine Salts: The Impact of the Anion

Simple salts of morpholine are often used as vapor phase corrosion inhibitors (VPIs) or in aqueous solutions. The anionic component plays a critical role in determining the overall inhibition efficiency.

A study on 20# carbon steel in a 3.5% NaCl solution revealed significant performance disparities among different morpholine salts. Morpholine carbonate and morpholine benzoate demonstrated excellent inhibition efficiency (>85%), while morpholine formate, acetate, and propionate showed poor performance (<30%)[3][4]. The superior performance of the benzoate and carbonate salts is attributed to their ability to form a more stable and effective protective film on the steel surface[3][4]. The benzene ring in the benzoate derivative, for instance, contributes to a greater surface coverage and a more hydrophobic barrier.

Table 1: Comparative Inhibition Efficiency of Morpholine Salts on 20# Steel in 3.5% NaCl [3][4]

InhibitorConcentrationInhibition Efficiency (%)
Morpholine Carbonate10 g/L> 85
Morpholine Benzoate10 g/L> 85
Morpholine Propionate10 g/L< 30
Morpholine Formate10 g/L< 30
Morpholine Acetate10 g/L< 30
Morpholine Mannich Bases

Mannich bases derived from morpholine represent a more complex structural class, often exhibiting enhanced performance. For example, two Mannich bases, 3-morpholino-1-phenylpropan-1-one (MPO) and 3-morpholin-1-phenyl-3-(pyridin-4-yl) propane-1-one (MPPO), were evaluated as inhibitors for N80 steel in 1M HCl[5]. Both compounds showed high inhibition efficiencies, reaching over 91% at a concentration of 300 ppm. This high efficiency is due to the increased number of adsorption centers (N, O atoms and aromatic rings) within the larger molecules, leading to stronger adsorption on the steel surface[5].

Table 2: Performance of Morpholine Mannich Bases on N80 Steel in 1M HCl [5]

InhibitorConcentrationInhibition Efficiency (EIS)
MPO300 ppm91.31%
MPPO300 ppm91.48%
Complex Morpholine Hybrids

Synthesizing hybrid molecules that incorporate the morpholine moiety with other known corrosion-inhibiting scaffolds (like triazines, quinolines, or naphthoquinones) is a strategy to achieve even higher performance.

In one study, three complex hybrids containing morpholine, 1,3,5-triazine, and other cores were tested on AISI 316 stainless steel. The inhibition efficiencies ranged from 67% to 86%, with the naphthoquinone-containing derivative showing the best performance[6][7]. Another investigation on C-steel in an acidic environment found that s-triazine derivatives bearing morpholine and pyrazole motifs achieved inhibition efficiencies up to 99.2% at a concentration of 100 ppm[8]. These results underscore the synergistic effect of combining multiple functional groups that enhance surface adsorption and film formation[6][9].

A comparative study of three morpholine-based inhibitors (i1, i2, and i3) on carbon steel in both saline (3.5 wt.% NaCl) and acidic (0.5 M H₂SO₄) solutions found that inhibitor i3 consistently performed the best[10]. At a concentration of 2.0 mM, i3 reached remarkable inhibition efficiencies of 94.2% in NaCl and 99.7% in H₂SO₄ solutions, highlighting its versatility and effectiveness[10].

The Mechanism of Inhibition: A Deeper Look

The effectiveness of morpholine derivatives is fundamentally rooted in their ability to adsorb onto the metal surface, creating a barrier that isolates the metal from the corrosive environment[2][4]. This adsorption can occur through two primary mechanisms.

Physisorption and Chemisorption
  • Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the nitrogen atom of the morpholine ring becomes protonated, and it can then interact with negatively charged ions (like Cl⁻) already adsorbed on the metal surface[2].

  • Chemisorption: This is a stronger interaction involving the sharing of electrons or coordinate covalent bond formation between the lone pair electrons of the nitrogen and oxygen heteroatoms in the morpholine ring and the vacant d-orbitals of the iron atoms on the metal surface[1][2]. The presence of π-electrons in aromatic rings within the derivative's structure can also contribute significantly to chemisorption[11].

Often, the adsorption process is a combination of both physisorption and chemisorption[3][12]. The dominance of one over the other depends on the inhibitor's structure, the metal surface, and the environmental conditions.

G cluster_metal Metal Surface (e.g., Fe) cluster_inhibitor Morpholine Derivative cluster_surface_ions Adsorbed Ions Metal Vacant d-orbitals Inhibitor Heteroatoms (N, O) Lone Pair Electrons Inhibitor->Metal Chemisorption (Electron Donation) Protonated Protonated N+ in Acid Anions Anions (e.g., Cl-) on Metal Surface Protonated->Anions Physisorption (Electrostatic Attraction)

Caption: Mechanisms of Morpholine Derivative Adsorption on a Metal Surface.

The Role of Molecular Structure

Quantum chemical calculations and Density Functional Theory (DFT) are powerful tools used to correlate the molecular structure of an inhibitor with its performance[13][14][15][16]. Key parameters include:

  • Energy of the Highest Occupied Molecular Orbital (E_HOMO): A higher E_HOMO value indicates a greater tendency for the molecule to donate electrons to the metal's vacant d-orbitals, enhancing chemisorption.

  • Energy of the Lowest Unoccupied Molecular Orbital (E_LUMO): A lower E_LUMO value suggests the molecule can more readily accept electrons from the metal.

  • Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity and thus, potentially better inhibition efficiency[14].

For instance, computational studies on morpholine benzoate and morpholine carbonate showed that the carbonate derivative had a higher adsorption energy and a smaller energy gap, correlating with its superior experimentally observed performance[3]. This demonstrates that even subtle changes to the molecular structure can significantly impact the electronic properties that govern the inhibitor-metal interaction.

Standardized Experimental Protocols for Inhibitor Evaluation

To ensure the trustworthiness and reproducibility of performance data, standardized experimental protocols are essential. The following methods are cornerstones of corrosion inhibitor evaluation.

General Experimental Workflow

The evaluation of a new corrosion inhibitor typically follows a systematic workflow, from initial screening to detailed electrochemical analysis.

G A Material Preparation (Metal Coupon Cleaning & Polishing) D Weight Loss Measurement (Gravimetric Screening) A->D E Electrochemical Cell Setup A->E B Prepare Corrosive Medium (e.g., 1M HCl, 3.5% NaCl) B->D B->E C Prepare Inhibitor Solutions (Varying Concentrations) C->D C->E I Data Analysis & Interpretation (Calculate Inhibition Efficiency) D->I F Potentiodynamic Polarization (PDP) (Determine Corrosion Current & Potential) E->F G Electrochemical Impedance Spectroscopy (EIS) (Analyze Interface Properties) F->G H Surface Analysis (Post-Exposure) (SEM, XPS, AFM) G->H H->I

Caption: Standard Workflow for Evaluating Corrosion Inhibitor Performance.

Protocol 1: Weight Loss (Gravimetric) Method

This gravimetric method provides a direct and straightforward measure of the corrosion rate and inhibitor efficiency.

Causality: By measuring the mass loss of a metal coupon over time, we can directly quantify the amount of metal that has corroded. Comparing the mass loss in the presence and absence of an inhibitor allows for the calculation of its protective efficiency.

Step-by-Step Protocol:

  • Coupon Preparation: Mechanically polish mild steel coupons with a series of emery papers (e.g., 200 to 1200 grit), degrease with acetone, rinse with distilled water, and dry.

  • Initial Weighing: Accurately weigh the cleaned and dried coupons using an analytical balance (W_initial).

  • Immersion: Immerse the coupons in the corrosive medium (e.g., 1 M HCl) with and without various concentrations of the morpholine derivative inhibitor. The immersion is typically conducted for a set period (e.g., 6, 12, or 24 hours) at a constant temperature.

  • Cleaning: After immersion, retrieve the coupons. Remove corrosion products by scrubbing with a soft brush in a solution containing HCl and a cleaning inhibitor (like hexamine), rinse with distilled water and acetone, then dry.

  • Final Weighing: Reweigh the cleaned, dry coupons (W_final).

  • Calculation:

    • Calculate the corrosion rate (CR) in mm/year.

    • Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(W_blank - W_inhibitor) / W_blank] x 100 where W_blank is the weight loss in the uninhibited solution and W_inhibitor is the weight loss in the inhibited solution.

Protocol 2: Potentiodynamic Polarization (PDP)

This electrochemical technique provides rapid insights into the corrosion kinetics and the inhibitor's mechanism (i.e., whether it affects the anodic, cathodic, or both reactions).

Causality: By polarizing the metal sample and measuring the resulting current, we can construct Tafel plots. The extrapolation of these plots reveals the corrosion potential (E_corr) and corrosion current density (i_corr). A lower i_corr value in the presence of an inhibitor signifies a lower corrosion rate.

Step-by-Step Protocol:

  • Cell Setup: Use a standard three-electrode cell containing the corrosive solution. The metal sample serves as the working electrode (WE), with a platinum or graphite counter electrode (CE) and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode (RE).

  • Stabilization: Immerse the electrodes in the test solution and allow the open circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Polarization Scan: Scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).

  • Data Analysis:

    • Plot the logarithm of the current density (log i) versus the potential (E).

    • Determine i_corr by extrapolating the linear Tafel regions of the anodic and cathodic curves back to the E_corr.

    • Calculate Inhibition Efficiency (IE%) using the formula: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] x 100

Protocol 3: Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique that provides detailed information about the properties of the inhibitor film and the charge transfer processes at the metal/solution interface.

Causality: By applying a small amplitude AC potential signal at various frequencies and measuring the current response, we can determine the impedance of the system. The data, often presented as Nyquist plots, can be fitted to an equivalent electrical circuit model to extract parameters like charge transfer resistance (R_ct) and double-layer capacitance (C_dl). An increase in R_ct and a decrease in C_dl in the presence of an inhibitor indicate the formation of a protective, insulating film on the metal surface[5][16].

Step-by-Step Protocol:

  • Cell Setup: Use the same three-electrode setup as for PDP.

  • Stabilization: Allow the system to reach a stable OCP.

  • Impedance Measurement: Apply a small sinusoidal AC voltage (e.g., 10 mV amplitude) around the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis:

    • Plot the impedance data (Nyquist or Bode plots). A larger semicircle diameter in a Nyquist plot generally corresponds to higher corrosion resistance.

    • Fit the data to an appropriate equivalent circuit model to quantify R_ct and C_dl.

    • Calculate Inhibition Efficiency (IE%) using the formula: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] x 100

Conclusion and Future Perspectives

The evidence clearly demonstrates that morpholine derivatives are a versatile and highly effective class of corrosion inhibitors. The performance can be precisely tuned by modifying the molecular structure, with complex hybrids and specific salts like morpholine carbonate and benzoate showing particularly high efficiencies[3][8]. The primary mechanism of action is the adsorption of the inhibitor onto the metal surface, a process governed by both physisorption and chemisorption, which can be predicted and understood through quantum chemical calculations[3][14].

Future research should focus on the development of "green" morpholine derivatives synthesized from renewable resources to enhance their environmental profile. Furthermore, exploring synergistic effects by combining morpholine derivatives with other inhibitor classes could lead to formulations with even greater efficacy and broader applicability. The continued integration of computational modeling with standardized experimental validation will be crucial in accelerating the discovery and deployment of the next generation of advanced corrosion inhibitors.

References

  • Saraswathy, V., et al. (2012). Morpholine and its derivatives as vapour phase corrosion inhibitors for mild steel. IR@CECRI. [Link]

  • Various Authors (2025). Comparative Study of Morpholine-based Ligands on Corrosion Inhibition of C-steel in 0.5 M H₂SO₄ Solution: Chemical and Electrochemical Exploration. ResearchGate. [Link]

  • Westphal, R., et al. (2020). Synthesis and Evaluation of Corrosion Inhibiting Activity of New Molecular Hybrids Containing the Morpholine, 1,4-Naphthoquinone, 7-Chloroquinoline and 1,3,5-Triazine Cores. Advances in Chemical Engineering and Science. [Link]

  • Wang, L., et al. (2022). Newly Synthesized Morpholinyl Mannich Bases as Corrosion Inhibitors for N80 Steel in Acid Environment. Materials (Basel). [Link]

  • Wang, Y., et al. (2024). Study on the Performance and Mechanism of Morpholine Salt Volatile Corrosion Inhibitors on Carbon Steel. Materials (Basel). [Link]

  • Westphal, R., et al. (2020). Synthesis and Evaluation of Corrosion Inhibiting Activity of New Molecular Hybrids Containing the Morpholine, 1,4-Naphthoquinone, 7-Chloroquinoline and 1,3,5-Triazine Cores. ResearchGate. [Link]

  • El-Faham, A., et al. (2024). Experimental and Computational Anticorrosion Behaviors of Pyrazole s-Triazine/anilino-morpholino Derivatives for Steel in Acidic Solutions. ACS Omega. [Link]

  • Nnaji, N. J., et al. (2025). Morpholine and piperazine based carboxamide derivatives as corrosion inhibitors of mild steel in HCl medium. ResearchGate. [Link]

  • Chegeni, M. H., et al. (2025). Electrochemical study of three new morpholine-based inhibitors for P460N steel in 3.5 wt. % NaCl solution. ResearchGate. [Link]

  • Chegeni, M. H., et al. (2023). Comparison of the inhibition effects of Morpholine-based inhibitors on plain carbon steel in 3.5 wt.% NaCl and 0.5 M H₂SO₄ environments: Experimental and theoretical. ResearchGate. [Link]

  • Vimala, J., et al. (2012). Experimental and quantum chemical studies on corrosion inhibition performance of quinoline derivatives for MS in 1N HCl. Bulletin of Materials Science. [Link]

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars. [Link]

  • Al-amiery, A. A., et al. (2022). Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment. Physical Chemistry Research. [Link]

  • Szymański, K., et al. (2022). Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. Materials (Basel). [Link]

  • Ramachandran, C. N., & Somasundaran, P. (2018). Adsorption Behavior of Organic Corrosion Inhibitors on Metal Surfaces—Some New Insights from Molecular Simulations. Journal of The Electrochemical Society. [Link]

  • Vimala, J., et al. (2012). Experimental and quantum chemical studies on corrosion inhibition performance of quinoline derivatives for MS in 1N HCl. ResearchGate. [Link]

  • Vepsäläinen, M., et al. (2025). Role of Metal Surface Catalysis in the Thermolysis of Morpholine and Ethanolamine under Superheater Conditions. ResearchGate. [Link]

  • Liu, W., et al. (2014). Modeling Adsorption and Reactions of Organic Molecules at Metal Surfaces. Accounts of Chemical Research. [Link]

  • Liu, W., et al. (2014). Modeling Adsorption and Reactions of Organic Molecules at Metal Surfaces. ResearchGate. [Link]

  • Gilliard, R. J., et al. (2021). Impact of Surface Adsorption on Metal–Ligand Binding of Phenanthrolines. ResearchGate. [Link]

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Safety Operating Guide

Navigating the Disposal of 4-Octadecylmorpholine: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible management of laboratory chemicals is paramount to ensuring a safe and compliant research environment. This guide provides essential information and procedural guidance for the proper disposal of 4-Octadecylmorpholine (CAS No. 16528-77-1). As a Senior Application Scientist, my objective is to synthesize technical knowledge with practical, field-tested insights to empower you to handle this compound with confidence and care.

The Critical Importance of a Safety Data Sheet (SDS)

Before delving into specific procedures, it is crucial to address the foundational document for chemical safety: the Safety Data Sheet (SDS). An SDS is a comprehensive document that provides detailed information about the physical and chemical properties of a substance, its potential hazards, and emergency procedures.

It is a critical breach of safety protocol to extrapolate disposal procedures from the SDS of a different, albeit structurally related, compound. The long octadecyl (C18) alkyl chain in 4-Octadecylmorpholine drastically alters its properties compared to the parent compound, morpholine. These differences can significantly impact its solubility, reactivity, toxicity, and environmental fate, rendering the disposal guidelines for morpholine inappropriate and potentially unsafe for 4-Octadecylmorpholine.

General Principles for the Disposal of Uncharacterized Chemicals

In the absence of a specific SDS, 4-Octadecylmorpholine must be treated as a substance with unknown hazards. The following principles and procedures are based on established best practices for the management of uncharacterized research chemicals.

Step 1: Hazard Assessment and Personal Protective Equipment (PPE)

Given the unknown nature of the hazards, a conservative approach to PPE is required. The morpholine functional group suggests potential for skin and eye irritation or corrosion, and possible toxicity if ingested or inhaled.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles and a face shieldProvides protection against splashes and unforeseen reactions.
Hand Protection Nitrile or neoprene gloves (double-gloving recommended)Offers a barrier against dermal contact. The long alkyl chain may affect its interaction with standard glove materials; therefore, checking for any visible signs of degradation is crucial.
Body Protection A lab coat, long pants, and closed-toe shoesStandard laboratory practice to protect against accidental spills.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodMinimizes the risk of inhaling any potential vapors or aerosols.

Step 2: Waste Segregation and Labeling

Proper segregation and labeling of chemical waste are fundamental to safe disposal.

  • Designated Waste Container: Dedicate a specific, clearly labeled, and chemically compatible container for 4-Octadecylmorpholine waste. The container should be in good condition with a secure-fitting lid.

  • Labeling: The label must include:

    • The full chemical name: "4-Octadecylmorpholine"

    • The CAS Number: "16528-77-1"

    • The words "Hazardous Waste"

    • An indication of the potential hazards (e.g., "Caution: Substance of Unknown Toxicity," "Potential Irritant").

    • The date of accumulation.

Step 3: The Disposal Pathway

The only safe and compliant method for disposing of a chemical without a comprehensive SDS is through a licensed professional waste disposal service.

Disposal Workflow for 4-Octadecylmorpholine

Caption: Workflow for the safe disposal of 4-Octadecylmorpholine.

In-Depth Procedural Steps

I. Waste Accumulation

  • Minimize Waste Generation: Plan experiments to use the minimum amount of 4-Octadecylmorpholine necessary.

  • Collect All Contaminated Materials: This includes any residual solid or solutions of the compound, as well as any contaminated items such as pipette tips, weigh boats, and gloves.

  • Secure Storage: Store the designated waste container in a secondary containment bin in a well-ventilated, secure area, away from incompatible materials.

II. Engaging a Professional Waste Disposal Service

  • Contact Your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will have established procedures and contracts with licensed waste disposal vendors. They are your primary resource for guidance.

  • Provide Necessary Information: When you contact the EHS office or the waste disposal vendor, be prepared to provide:

    • The chemical name and CAS number.

    • The quantity of waste.

    • A clear statement that a comprehensive Safety Data Sheet is unavailable and the substance should be treated as having unknown toxicity.

  • Follow Vendor Instructions: The waste disposal service will provide specific instructions for packaging and preparing the waste for pickup. Adhere to these instructions meticulously to ensure the safety of all personnel involved in the transport and disposal process.

Conclusion: Prioritizing Safety and Compliance

References

A Senior Application Scientist's Guide to the Safe Handling of 4-Octadecylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Our protocols are built on the foundational principles of laboratory safety, drawing logical inferences from the known hazards of the parent compound, Morpholine, and adhering to the stringent guidelines for handling chemicals with unknown toxicity as established by authoritative bodies like the Occupational Safety and Health Administration (OSHA).

Essential Immediate Safety Information: A Precautionary Approach

Given the limited specific toxicological data for 4-Octadecylmorpholine, we will extrapolate potential hazards from its parent compound, Morpholine, and treat it with the caution required for a substance with unknown hazards.[1] Morpholine is known to be a flammable liquid and vapor, harmful if swallowed or inhaled, toxic in contact with skin, and capable of causing severe skin burns and eye damage.[2] Therefore, we must assume that 4-Octadecylmorpholine may exhibit similar hazardous properties.

Potential Hazards:

  • Corrosivity: Based on the morpholine functional group, the compound may be corrosive to the skin and eyes.

  • Toxicity: Potential for acute toxicity if swallowed, inhaled, or in contact with skin.

  • Flammability: The long octadecyl chain may alter the flash point, but the potential for flammability, especially at elevated temperatures, should not be discounted.

  • Reactivity: As an amine derivative, it may react with strong oxidizing agents and acids.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling chemicals of unknown or uncertain toxicity.[3] The following table summarizes the minimum required PPE for handling 4-Octadecylmorpholine.

Body Part Required PPE Rationale and Best Practices
Eyes/Face ANSI Z87.1-compliant safety goggles and a face shieldSafety goggles are essential to protect against splashes. A face shield provides an additional layer of protection for the entire face, which is critical when handling potentially corrosive materials.[4]
Hands Chemical-resistant gloves (Nitrile or Neoprene)Disposable nitrile gloves are suitable for incidental contact. For prolonged handling or when a splash is likely, consider double-gloving or using heavier-duty neoprene gloves. Always inspect gloves for tears or degradation before use and change them immediately if contaminated.[5]
Body Flame-resistant lab coatA lab coat is mandatory to protect your skin and personal clothing from spills. A flame-resistant coat is recommended as a precaution against potential flammability.[6]
Respiratory Use in a certified chemical fume hoodAll handling of 4-Octadecylmorpholine should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure. If this is not feasible, a full respiratory protection program, including fit-testing and the use of an appropriate respirator, is required.[5]
Feet Closed-toe shoesNever wear open-toed shoes in a laboratory setting. Shoes should fully cover the feet to protect against spills.[7]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, methodical workflow is paramount for minimizing risk. The following diagram and procedural steps outline the safe handling of 4-Octadecylmorpholine from initial preparation to temporary storage.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage A 1. Don PPE B 2. Prepare Fume Hood A->B Ensure proper fit C 3. Gather Materials B->C Verify airflow D 4. Dispense Chemical C->D In fume hood E 5. Perform Experiment D->E Minimize quantities F 6. Decontaminate Work Area E->F Upon completion G 7. Segregate Waste F->G Use appropriate cleaning agents H 8. Store Chemical G->H Label waste containers I 9. Doff PPE H->I Tightly sealed, secondary containment

Caption: Workflow for the safe handling of 4-Octadecylmorpholine.

Procedural Steps:

  • Don Personal Protective Equipment (PPE): Before entering the laboratory area where the chemical will be handled, put on all required PPE as outlined in the table above.

  • Prepare the Chemical Fume Hood: Ensure the fume hood is operational, the sash is at the appropriate height, and the work area is clean and uncluttered.

  • Gather All Necessary Materials: Bring all required equipment, solvents, and reagents into the fume hood before introducing the 4-Octadecylmorpholine.

  • Dispense the Chemical: Carefully dispense the required amount of 4-Octadecylmorpholine. Handle the container with care to avoid splashes or aerosol generation.

  • Perform the Experimental Procedure: Conduct your experiment within the fume hood, keeping the sash as low as possible.

  • Decontaminate the Work Area: Upon completion of your work, decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Segregate Waste: Dispose of all contaminated materials, including gloves and wipes, in a designated and clearly labeled hazardous waste container.

  • Store the Chemical: If not all of the chemical was used, ensure the container is tightly sealed, properly labeled, and stored in a cool, dry, well-ventilated area away from incompatible materials.[6]

  • Doff PPE: Remove your PPE in the correct order to avoid cross-contamination. Wash your hands thoroughly with soap and water after removing your gloves.

Disposal Plan: Responsible Management of Amine Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[8] As 4-Octadecylmorpholine is an amine-containing compound, its waste should be handled as follows:

  • Waste Segregation: Do not mix 4-Octadecylmorpholine waste with other waste streams. It should be collected in a dedicated, clearly labeled hazardous waste container.[8]

  • Containerization: Use a robust, leak-proof container made of a material compatible with amines. The container must be kept tightly sealed when not in use.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "4-Octadecylmorpholine," and any other components of the waste mixture.

  • Disposal Vendor: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8] Never dispose of this chemical down the drain or in the regular trash.

Emergency Procedures: Preparedness is Key

In the event of an emergency, a swift and informed response is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Spill: For a small spill within a chemical fume hood, use an absorbent material to contain the spill and dispose of it as hazardous waste. For a large spill or a spill outside of a fume hood, evacuate the area, notify others, and contact your institution's EHS for emergency response.

By adhering to these rigorous safety protocols, you can confidently and safely incorporate 4-Octadecylmorpholine into your research, upholding the highest standards of scientific integrity and personal safety.

References

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards: Introduction. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (1990).
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  • NIOSH Pocket Guide to Chemical Hazards. (1997). Office of Justice Programs.
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  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of California, Santa Barbara Environmental Health and Safety.
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  • 3.1 Laboratory Responsibilities for Personal Protective Equipment. (n.d.). Cornell University Environmental Health and Safety.
  • OSHA Laboratory Standard. (2023, September 18). Compliancy Group.
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  • Working With Chemicals. (n.d.). University of Alberta, Faculty of Agricultural, Life & Environmental Sciences.
  • OSHA Standards to Know Before Starting Your Lab. (2023, July 11). USA Lab.
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  • Unknown Chemicals. (n.d.). Purdue University Environmental Health and Safety.
  • Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version (2011).
  • Responding to incorrect or unlabeled chemicals. (2023, March 15). Storemasta.
  • Proper Disposal Procedures for m-PEG12-amine: A Guide for Laboratory Professionals. (2025, December). BenchChem.
  • SAFETY DATA SHEET CLEAN AMINE®. (n.d.). Greenbook.
  • MATERIAL SAFETY D
  • Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes (-). (n.d.). Unknown Source.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Octadecylmorpholine
Reactant of Route 2
Reactant of Route 2
4-Octadecylmorpholine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.